molecular formula C18H23NO4 B1209957 Cocaethylene CAS No. 529-38-4

Cocaethylene

Cat. No.: B1209957
CAS No.: 529-38-4
M. Wt: 317.4 g/mol
InChI Key: NMPOSNRHZIWLLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethylbenzoylecgonine is a benzoate ester.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c1-3-22-18(21)16-14-10-9-13(19(14)2)11-15(16)23-17(20)12-7-5-4-6-8-12/h4-8,13-16H,3,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPOSNRHZIWLLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CCC(N2C)CC1OC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

529-38-4
Record name Cocaethylene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041860
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Formation of Cocaethylene: A Deep Dive into the Hepatic Transesterification of Cocaine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The concurrent use of cocaine and ethanol (B145695) presents a significant public health concern, not only due to the individual toxicities of each substance but also because of a unique metabolic interaction within the liver that produces a third, highly potent psychoactive compound: cocaethylene. This whitepaper provides a comprehensive technical overview of the formation mechanism of this compound in the liver, focusing on the core enzymatic processes. It is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the metabolism and toxicological implications of cocaine and ethanol co-consumption.

Executive Summary

This compound is synthesized in the liver when cocaine and ethanol are present simultaneously. The formation of this active metabolite is not a direct combination of the two parent compounds but rather a transesterification reaction catalyzed by the hepatic enzyme human carboxylesterase 1 (hCE1). Under normal circumstances, hCE1 is a key enzyme in the detoxification of cocaine, hydrolyzing it into inactive metabolites. However, in the presence of ethanol, the enzymatic pathway is diverted, leading to the production of this compound, a substance with a longer half-life and potentially greater cardiotoxicity than cocaine itself. This guide will dissect the enzymatic machinery, present key kinetic data, and detail the experimental methodologies used to elucidate this critical metabolic pathway.

The Enzymatic Core of this compound Formation

The liver is the primary site of cocaine metabolism. Two major pathways are responsible for its breakdown into largely inactive metabolites: hydrolysis of the methyl ester group to form benzoylecgonine (B1201016), and hydrolysis of the benzoyl ester group to form ecgonine (B8798807) methyl ester.[1][2] The formation of benzoylecgonine is primarily catalyzed by human carboxylesterase 1 (hCE1), a serine esterase highly expressed in the liver.[3][4]

In the presence of ethanol, hCE1's catalytic activity is redirected. Instead of utilizing water as a nucleophile for hydrolysis, the enzyme preferentially uses ethanol in a transesterification reaction with cocaine.[5][6] This results in the substitution of the methyl group of cocaine with an ethyl group, forming this compound (benzoylecgonine ethyl ester).[7] This metabolic switching is a critical event, as it generates a new psychoactive substance with its own distinct pharmacological and toxicological profile.

Cocaethylene_Formation_Pathway

Quantitative Data on this compound Formation

The efficiency of this compound formation is dependent on the kinetic parameters of the involved enzyme, hCE1, and the concentrations of the substrates, cocaine and ethanol. The following tables summarize key quantitative data from in vitro studies.

Table 1: Michaelis-Menten Constants (Km) for this compound Formation

SubstrateEnzyme SourceKm ValueReference(s)
CocainePurified human liver carboxylesterase116 µM[7]
EthanolPurified human liver carboxylesterase43 mM[7]
CocaineHuman hepatic microsomes0.56 ± 0.08 mM[3]
CocaineRat hepatic microsomes0.53 ± 0.04 mM[3]
CocaineDog hepatic microsomes0.97 ± 0.07 mM[3]

Table 2: Maximum Velocity (Vmax) of this compound Formation in Hepatic Microsomes

SpeciesVmax Value (pmol/minute/mg protein)Reference(s)
Human60 ± 3[3]
Rat390 ± 9[3]
Dog233 ± 6[3]

These data highlight species-specific differences in the rate of this compound formation, an important consideration for preclinical drug development and toxicological studies.

Experimental Protocols for Studying this compound Formation

A variety of in vitro and in vivo methods are employed to investigate the mechanisms of this compound formation. Below are detailed protocols for key experimental approaches.

In Vitro this compound Formation Assay using Human Liver Microsomes

This protocol is designed to measure the enzymatic formation of this compound from cocaine and ethanol in a controlled in vitro environment.

Materials:

  • Human liver microsomes

  • Cocaine hydrochloride

  • Ethanol (200 proof)

  • Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (B52724) (HPLC grade)

  • Internal standard (e.g., propylcocaine)

  • Incubator or water bath (37°C)

  • Microcentrifuge

  • HPLC system with UV or MS detector

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a final reaction volume of 200 µL containing:

    • Potassium phosphate buffer (0.1 M, pH 7.4)

    • Human liver microsomes (typically 0.5-1.0 mg/mL protein concentration)

    • Cocaine (at various concentrations, e.g., 0-7 mM, to determine kinetic parameters)[3]

    • Ethanol (at a fixed concentration, e.g., 50 mM)[3]

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding cocaine to the pre-warmed mixture.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard.

  • Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

  • Sample Analysis: Transfer the supernatant to an HPLC vial for analysis of this compound concentration.

Experimental_Workflow_In_Vitro Start Prepare Incubation Mixture (Buffer, Microsomes, Ethanol) Preincubation Pre-incubate at 37°C Start->Preincubation Initiate Add Cocaine to Initiate Preincubation->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Add Acetonitrile + Internal Standard Incubate->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Analyze Analyze Supernatant by HPLC/MS Centrifuge->Analyze

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This method allows for the separation and quantification of this compound from other cocaine metabolites in biological matrices.[8]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector or a mass spectrometer.

  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., potassium phosphate with an ion-pairing agent) is typically employed.

  • Detection: UV detection at 235 nm is suitable for quantifying this compound.[8] Mass spectrometry provides higher sensitivity and specificity.

  • Internal Standard: A structurally similar compound not present in the sample, such as propylcocaine, is used for accurate quantification.

Sample Preparation:

  • Extraction: Liver homogenates are buffered (e.g., with 0.1 N dibasic potassium phosphate, pH 9.1) and then extracted with an organic solvent mixture such as methylene (B1212753) chloride:isopropanol (9:1).[8]

  • Reconstitution: The organic layer is evaporated to dryness and the residue is reconstituted in the mobile phase for injection into the HPLC system.

In Vivo Animal Models

Animal models, such as mice and rats, are utilized to study the formation and effects of this compound in a whole-organism context.[9][10]

Experimental Design:

  • Animal Groups: Animals are typically divided into groups receiving:

    • Cocaine alone

    • Ethanol alone

    • Cocaine and ethanol in combination

    • Saline (control)

  • Drug Administration: Cocaine can be administered via various routes (e.g., intraperitoneal, oral) followed by or concurrently with ethanol administration.[9][10]

  • Sample Collection: At specified time points after drug administration, blood and liver tissue are collected.

  • Analysis: Liver tissue is homogenized, and both plasma and liver homogenates are processed for the quantification of cocaine, this compound, and other metabolites using methods like HPLC or GC-MS.

Logical Relationships in this compound Formation

The formation of this compound is a result of a competitive enzymatic process where ethanol acts as a competing nucleophile to water for the hCE1-catalyzed reaction with cocaine.

Logical_Relationship Cocaine Cocaine hCE1 hCE1 Cocaine->hCE1 Ethanol_present Ethanol Present hCE1->Ethanol_present Transesterification Transesterification Ethanol_present->Transesterification Yes Hydrolysis Hydrolysis Ethanol_present->Hydrolysis No This compound This compound Formation Transesterification->this compound Benzoylecgonine Benzoylecgonine Formation Hydrolysis->Benzoylecgonine

Conclusion and Future Directions

The hepatic formation of this compound via the transesterification of cocaine by hCE1 in the presence of ethanol is a well-established metabolic pathway with significant clinical and toxicological implications. This guide has provided a detailed overview of the enzymatic mechanism, key quantitative data, and the experimental protocols used to investigate this phenomenon. For researchers and drug development professionals, a thorough understanding of this pathway is crucial for developing therapeutic interventions for cocaine and ethanol co-abuse, as well as for accurately assessing the hepatotoxicity and cardiotoxicity of this unique metabolite.

Future research should focus on further elucidating the impact of genetic polymorphisms in the CES1 gene on the rate of this compound formation and individual susceptibility to its toxic effects. Additionally, the development of selective inhibitors of hCE1-mediated transesterification could represent a novel therapeutic strategy to mitigate the harmful consequences of concurrent cocaine and ethanol use. Continued investigation into the downstream signaling pathways affected by this compound will also be vital for a comprehensive understanding of its pathophysiology.

References

Enzymatic Synthesis of Cocaethylene by Carboxylesterase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

The concurrent use of cocaine and ethanol (B145695) leads to the formation of a unique, pharmacologically active metabolite, cocaethylene, through a transesterification reaction catalyzed by human carboxylesterases. This technical guide provides an in-depth overview of the enzymatic synthesis of this compound, with a focus on the roles of human carboxylesterase 1 (hCE1) and 2 (hCE2). It consolidates current knowledge, presents conflicting findings in the literature regarding the primary catalyzing enzyme, and offers detailed experimental protocols for the in vitro study of this critical metabolic pathway. This document is intended for researchers, scientists, and drug development professionals investigating the metabolism, pharmacology, and toxicology of cocaine.

Introduction to Human Carboxylesterases

Human carboxylesterases (CES) are a superfamily of serine hydrolases primarily located in the endoplasmic reticulum of various tissues, with the highest concentrations found in the liver and small intestine.[1][2] These enzymes play a crucial role in the hydrolysis of a wide array of ester-containing endogenous and xenobiotic compounds, including many therapeutic drugs.[2] In humans, two major carboxylesterases, hCE1 and hCE2, are responsible for the metabolism of most ester-containing drugs.[2] While they share some structural homology, hCE1 and hCE2 exhibit distinct substrate specificities. Generally, hCE1 preferentially hydrolyzes substrates with a large acyl group and a small alcohol moiety, whereas hCE2 favors substrates with a small acyl group and a large alcohol group.[2]

The Role of Carboxylesterases in Cocaine Metabolism

Cocaine possesses two ester linkages that are susceptible to hydrolysis. The metabolism of cocaine is complex, and there is a notable controversy in the scientific literature regarding the primary roles of hCE1 and hCE2.

One body of research suggests that hCE1 is the principal enzyme responsible for the hydrolysis of the methyl ester of cocaine to produce the inactive metabolite benzoylecgonine (B1201016).[1][3] In the presence of ethanol, this catalytic activity of hCE1 is believed to be redirected towards a transesterification reaction, leading to the formation of this compound.[1][4]

Conversely, other significant studies propose that hCE1 has a negligible role in the hydrolysis of cocaine.[5] These studies demonstrate that human intestinal carboxylesterase (hCE2) is the primary enzyme that hydrolyzes the benzoyl ester of cocaine to form ecgonine (B8798807) methyl ester and benzoic acid.[5] According to this research, hCE1 does not exhibit significant hydrolytic activity towards cocaine.[5] This guide will present the kinetic data from both perspectives to provide a comprehensive view of the current understanding.

Enzymatic Synthesis of this compound

This compound is formed when ethanol competes with water as the nucleophile during the carboxylesterase-catalyzed processing of cocaine. Instead of hydrolysis, a transesterification reaction occurs, where the methyl group of cocaine is replaced by an ethyl group from ethanol.[1] This reaction is predominantly observed in the liver, where both cocaine and ethanol are metabolized.[6]

Reaction Mechanism

The synthesis of this compound by hCE1 follows a two-step "ping-pong" mechanism characteristic of serine hydrolases.

  • Acylation: The serine residue in the active site of hCE1 attacks the carbonyl carbon of cocaine's methyl ester. This forms a tetrahedral intermediate which then collapses, releasing methanol (B129727) and forming an acyl-enzyme intermediate.

  • Transesterification: An ethanol molecule then acts as a nucleophile, attacking the acyl-enzyme intermediate. This leads to the formation of another tetrahedral intermediate, which subsequently breaks down to release this compound and regenerate the active enzyme.

In the absence of ethanol, water would act as the nucleophile in the second step, leading to the formation of benzoylecgonine.

Cocaethylene_Synthesis_Pathway cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Cocaine Cocaine hCE1 Human Carboxylesterase 1 (hCE1) Cocaine->hCE1 Binds to active site Ethanol Ethanol Ethanol->hCE1 Acts as nucleophile This compound This compound hCE1->this compound Releases product Methanol Methanol hCE1->Methanol Releases byproduct

Figure 1: Simplified signaling pathway of this compound synthesis by hCE1.

Quantitative Data

The following tables summarize the kinetic parameters for the metabolism of cocaine by human carboxylesterases as reported in the literature. The conflicting data regarding the primary enzyme responsible for cocaine metabolism are presented for a comprehensive overview.

Table 1: Kinetic Parameters for Cocaine Metabolism by Human Carboxylesterases

EnzymeSubstrateProductKm (µM)kcat (min-1)Catalytic Efficiency (kcat/Km) (M-1s-1)Reference
hCE1CocaineBenzoylecgonine1160.0588.3[7][8]
hCE2CocaineEcgonine Methyl Ester202--[5]

Note: A specific kcat value for the transesterification reaction forming this compound is not consistently reported in the literature. The data for hCE1 primarily reflects its hydrolytic activity. The absence of a kcat value for hCE2 with cocaine in the cited literature prevents the calculation of its catalytic efficiency.

Table 2: Inhibition Constants (Ki) for Cocaine and its Metabolites with hCE1

CompoundKi (µM)Reference
(R)-(-)-Cocaine1.3[9]
This compound11[9]
Benzoylecgonine>1000[9]

Note: The lower Ki value for cocaine compared to this compound suggests a higher binding affinity of the parent drug to hCE1.

Experimental Protocols

This section provides detailed methodologies for the in vitro synthesis and quantification of this compound.

In Vitro this compound Synthesis Assay using Human Liver Microsomes

This protocol is adapted from methodologies described for studying carboxylesterase activity.[10]

Objective: To determine the kinetics of this compound formation from cocaine and ethanol using human liver microsomes.

Materials:

  • Human liver microsomes (commercially available)

  • Cocaine hydrochloride

  • Ethanol (200 proof)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724) (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Internal standard (e.g., propylbenzoylecgonine)

  • Microcentrifuge tubes

  • Incubator/water bath (37°C)

  • HPLC system with UV detector or a mass spectrometer

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Potassium phosphate buffer (to final volume of 200 µL)

    • Human liver microsomes (final concentration 0.5 mg/mL)

    • Ethanol (final concentrations ranging from 10 to 100 mM)

    • Cocaine (final concentrations ranging from 50 to 1000 µM)

  • Pre-incubation: Pre-incubate the reaction mixture without cocaine at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Add cocaine to the reaction mixture to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 15, 30, 60 minutes) ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding an equal volume (200 µL) of ice-cold acetonitrile containing the internal standard.

  • Protein Precipitation: Vortex the mixture vigorously and centrifuge at 14,000 x g for 10 minutes to precipitate the microsomal proteins.

  • Sample Analysis: Transfer the supernatant to an HPLC vial for analysis.

Quantification of this compound by HPLC

This protocol is a general guideline based on established methods for analyzing cocaine and its metabolites.[11]

Instrumentation:

  • HPLC system with a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • UV detector set at 235 nm

Mobile Phase:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient elution: Start with a low percentage of Mobile Phase B, and gradually increase to elute the compounds of interest. A typical gradient might be from 10% to 70% B over 20 minutes.

  • Flow rate: 1.0 mL/min

Analysis:

  • Inject the prepared sample supernatant onto the HPLC system.

  • Identify and quantify the this compound peak based on its retention time and comparison to a standard curve.

  • Calculate the rate of this compound formation (e.g., in nmol/min/mg of microsomal protein).

  • Determine the kinetic parameters (Km and Vmax) by plotting the reaction velocity against the substrate concentration and fitting the data to the Michaelis-Menten equation.

Quantification of this compound by GC-MS

Gas chromatography-mass spectrometry offers high sensitivity and specificity for the quantification of cocaine and its metabolites.[12]

Sample Preparation:

  • Solid-Phase Extraction (SPE): Use a mixed-mode SPE cartridge to extract cocaine, this compound, and other metabolites from the reaction mixture.

  • Derivatization: For the analysis of benzoylecgonine, derivatization is often required to improve its chromatographic properties. A common method is esterification with pentafluoropropanol (B8783277) (PFPOH) and pentafluoropropionic anhydride (B1165640) (PFPA).[12] this compound and cocaine can often be analyzed without derivatization.

  • Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent like ethyl acetate.

GC-MS Conditions:

  • Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: An initial temperature of around 150°C, ramped up to approximately 280°C.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and specificity.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying the in vitro synthesis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, Substrates) mix Prepare Reaction Mixture (Buffer, Microsomes, Ethanol) prep_reagents->mix prep_microsomes Thaw Human Liver Microsomes prep_microsomes->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate initiate Initiate with Cocaine pre_incubate->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate Reaction (Acetonitrile + IS) incubate->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc_gcms Analyze by HPLC or GC-MS supernatant->hplc_gcms data_analysis Data Analysis (Kinetics) hplc_gcms->data_analysis

Figure 2: Experimental workflow for in vitro this compound synthesis.

Conclusion

The enzymatic synthesis of this compound by carboxylesterases is a critical area of study for understanding the enhanced toxicity and addictive potential associated with the co-abuse of cocaine and ethanol. While hCE1 has traditionally been implicated as the primary enzyme in this transesterification reaction, recent evidence suggests a more complex interplay, with hCE2 potentially playing a more significant role in overall cocaine metabolism than previously understood. This technical guide provides researchers with the foundational knowledge and detailed methodologies to further investigate this important metabolic pathway. The provided protocols for in vitro synthesis and quantification, along with the summarized kinetic data, serve as a valuable resource for designing and conducting experiments aimed at elucidating the precise mechanisms and enzymatic players in this compound formation. Further research is warranted to resolve the existing controversies and to fully characterize the kinetics of this clinically significant biotransformation.

References

The Invisible Culprit: A Technical History of Cocaethylene's Discovery in Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the complex world of toxicology, the interaction of substances can lead to the formation of novel, and often more dangerous, compounds. Such is the case with cocaethylene, a pharmacologically active metabolite formed in the body exclusively through the concurrent use of cocaine and ethanol (B145695). This technical guide delves into the history of this compound's discovery, tracing the scientific journey from its initial synthesis to its identification as a significant contributor to the toxicity of combined cocaine and alcohol abuse. We will explore the key experiments, analytical methodologies, and the researchers who first brought this hidden danger to light, providing a comprehensive resource for professionals in toxicology and drug development.

A Timeline of Discovery: From Synthesis to Toxicological Significance

While first synthesized in 1885, the toxicological relevance of this compound remained unknown for nearly a century. It wasn't until the late 1970s and early 1980s that the scientific community began to unravel the mystery of this unique metabolite. The timeline below highlights the key milestones in its discovery.

Table 1: Historical Timeline of this compound Discovery

YearKey FindingResearchers/InstitutionSignificance
1885First chemical synthesis of this compound.Not specified in initial toxicological literature.Established the chemical existence of the compound.
1979Initial observations of unusual side effects in individuals consuming cocaine and alcohol concurrently.N/ASparked initial inquiries into the potential for a unique interaction.
Late 1980sFirst identification of this compound in post-mortem samples of individuals with a history of cocaine and alcohol use.Hearn, W.L., Mash, D.C., et al. (University of Miami School of Medicine)Confirmed the in-vivo formation of this compound in humans.
1991Publication of seminal papers characterizing this compound's pharmacology and toxicology.Hearn, W.L., Mash, D.C., Jatlow, P., Perez-Reyes, M. et al.Established this compound as a bioactive metabolite with significant toxicological implications.

The Birth of a Metabolite: Hepatic Transesterification

The formation of this compound is a unique metabolic process occurring primarily in the liver. When both cocaine and ethanol are present, a portion of cocaine undergoes transesterification, a process where the methyl ester group of cocaine is exchanged for an ethyl group from ethanol. This reaction is catalyzed by the hepatic enzyme carboxylesterase 1 (hCE1).[1]

Normally, cocaine is metabolized via hydrolysis into two main inactive metabolites: benzoylecgonine (B1201016) and ecgonine (B8798807) methyl ester.[2] The presence of ethanol, however, provides an alternative substrate for hCE1, leading to the formation of this compound.

Below is a diagram illustrating the metabolic fate of cocaine in the presence and absence of ethanol.

metabolic_pathway cluster_0 Cocaine Metabolism cluster_1 Normal Metabolism (No Ethanol) cluster_2 Metabolism with Ethanol Cocaine Cocaine Hydrolysis Hydrolysis (hCE1) Cocaine->Hydrolysis Transesterification Transesterification (hCE1) Cocaine->Transesterification Ethanol Ethanol Ethanol->Transesterification Benzoylecgonine Benzoylecgonine (Inactive) Hydrolysis->Benzoylecgonine EcgonineMethylEster Ecgonine Methyl Ester (Inactive) Hydrolysis->EcgonineMethylEster This compound This compound (Active) Transesterification->this compound

Metabolic fate of cocaine with and without ethanol.

The First Identification: Key Experiments and Methodologies

The definitive identification of this compound in human samples was a landmark achievement in toxicology. Pioneering work in the late 1980s and early 1990s by researchers such as W.L. Hearn and D.C. Mash at the University of Miami School of Medicine, and Peter Jatlow at Yale University School of Medicine, was instrumental.[3][4] Their studies typically involved the analysis of post-mortem tissues from individuals with a documented history of concurrent cocaine and alcohol use.

Experimental Protocols: A Glimpse into Early Analytical Toxicology

The primary analytical technique used in the initial discovery and quantification of this compound was Gas Chromatography-Mass Spectrometry (GC-MS). The general workflow for these early studies is outlined below.

analytical_workflow cluster_workflow Early GC-MS Workflow for this compound Detection Sample Post-mortem Sample (Blood, Liver, Brain) Homogenization Homogenization Sample->Homogenization 1. Preparation Extraction Solid-Phase or Liquid-Liquid Extraction Homogenization->Extraction 2. Isolation Derivatization Derivatization (e.g., silylation) Extraction->Derivatization 3. Chemical Modification (Optional but common for metabolites) GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Derivatization->GCMS 4. Analysis Data Data Analysis (Quantification & Identification) GCMS->Data 5. Interpretation

Generalized analytical workflow for early this compound detection.

A more detailed, though generalized, protocol based on the methodologies of the time is as follows:

  • Sample Preparation: Post-mortem samples (blood, liver, brain tissue) were homogenized.

  • Extraction: A solid-phase or liquid-liquid extraction was performed to isolate the analytes of interest from the biological matrix. This step was crucial for removing interfering substances.

  • Derivatization: To improve the chromatographic properties of the analytes, a derivatization step, such as silylation, was often employed. This process increases the volatility and thermal stability of the compounds.

  • GC-MS Analysis: The extracted and derivatized sample was injected into a gas chromatograph, where the compounds were separated based on their boiling points and affinity for the stationary phase. The separated compounds then entered the mass spectrometer, where they were ionized and fragmented. The resulting mass spectrum provided a unique "fingerprint" for each compound, allowing for definitive identification and quantification.

Quantitative Findings from Early Post-Mortem Studies

The initial studies not only identified this compound but also quantified its presence in various tissues, often at concentrations comparable to or even exceeding those of cocaine.[3] These findings were critical in establishing the significant in-vivo production of this metabolite.

Table 2: Representative this compound Concentrations in Post-Mortem Samples (Late 1980s - Early 1990s)

TissueThis compound Concentration Range (ng/mL or ng/g)Cocaine Concentration Range (ng/mL or ng/g)Reference
Blood5 - 3905 - 4,088[5]
LiverOften higher than blood concentrationsOften higher than blood concentrations[3]
BrainVariable, but detectedVariable, but detected[3]

Note: These are representative ranges from early studies and can vary significantly based on individual factors such as dosage, time of ingestion, and metabolism.

Unraveling the Pharmacological Impact: Signaling Pathways

Subsequent research focused on understanding the pharmacological mechanisms of this compound and how they contribute to its toxicity. It was discovered that, like cocaine, this compound is a potent inhibitor of the dopamine (B1211576) transporter (DAT), leading to an increase in synaptic dopamine levels and a prolonged euphoric effect.[3][6] However, this compound exhibits a higher affinity for the DAT than cocaine.[2] It also affects the serotonin (B10506) and norepinephrine (B1679862) transporters, though to a lesser extent than cocaine.[2]

Furthermore, this compound was found to be a potent blocker of cardiac sodium channels, an action that contributes to its significant cardiotoxicity and the increased risk of sudden death associated with combined cocaine and alcohol use.[7][8]

The following diagram illustrates the interaction of this compound with the dopamine transporter.

dopamine_pathway cluster_synapse Dopaminergic Synapse Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron SynapticCleft Synaptic Cleft DAT Dopamine Transporter (DAT) SynapticCleft->DAT Reuptake DopamineReceptor Dopamine Receptor SynapticCleft->DopamineReceptor Binding DopamineVesicle Dopamine Vesicles DopamineVesicle->SynapticCleft Release Dopamine This compound This compound This compound->DAT Blocks Reuptake

Mechanism of this compound at the dopamine transporter.

Conclusion

The discovery of this compound in toxicology is a compelling example of how the interaction of commonly abused substances can lead to the formation of a novel and more dangerous compound. The pioneering work of researchers in the late 1980s and early 1990s, utilizing analytical techniques like GC-MS, was crucial in identifying and quantifying this metabolite in human tissues. Their findings revealed that this compound is not merely a benign byproduct but a potent psychoactive substance with significant cardiotoxic effects. This historical understanding of this compound's discovery continues to inform clinical toxicology, forensic science, and the development of strategies to mitigate the harms of polysubstance abuse. For researchers and drug development professionals, the story of this compound serves as a critical reminder of the importance of investigating drug interactions and their metabolic consequences.

References

Cocaethylene's Affinity for the Dopamine Transporter: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of cocaethylene's binding affinity for the dopamine (B1211576) transporter (DAT). This compound, a unique metabolite formed in the body when cocaine and ethanol (B145695) are used concurrently, exhibits a potent interaction with the DAT, a key protein in the regulation of dopaminergic neurotransmission. This document summarizes the quantitative binding data, details the experimental protocols used to ascertain these values, and provides visual representations of the underlying molecular interactions and experimental workflows. The information presented is intended to serve as a comprehensive resource for researchers in the fields of neuropharmacology, addiction science, and drug development.

Introduction

The concurrent use of cocaine and ethanol is a common pattern of substance abuse, leading to the formation of a distinct, pharmacologically active metabolite known as this compound. This compound is synthesized in the liver through a transesterification process and has been shown to possess its own unique psychostimulant and reinforcing properties. A critical aspect of this compound's pharmacological profile is its high affinity for the dopamine transporter (DAT). The DAT is a presynaptic membrane protein responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating dopaminergic signaling. Inhibition of the DAT by substances like cocaine and this compound leads to an increase in extracellular dopamine levels, which is believed to be a primary mechanism underlying their rewarding and addictive effects. Understanding the precise nature of this compound's interaction with the DAT is crucial for elucidating the neurobiological basis of combined cocaine and alcohol abuse and for the development of targeted therapeutic interventions.

Quantitative Binding Affinity Data

In vitro radioligand binding assays have been employed to determine the affinity of this compound for the dopamine transporter, often in direct comparison to cocaine. The seminal work in this area has demonstrated that this compound is equipotent to cocaine in its ability to inhibit the binding of radiolabeled ligands to the DAT.[1][2] The inhibitory constant (Kᵢ), a measure of the affinity of a ligand for a receptor, provides a quantitative basis for this comparison.

CompoundRadioligandTissue SourceKᵢ (nM)Reference
This compound [³H]MazindolHuman Striatum105[1]
Cocaine [³H]MazindolHuman Striatum105[1]

Table 1: Comparative binding affinities of this compound and cocaine for the dopamine transporter.

Experimental Protocols

The determination of the binding affinity of this compound for the dopamine transporter is typically achieved through competitive radioligand binding assays. The following is a detailed methodology representative of the key experiments cited in the literature.

Preparation of Human Striatal Membranes
  • Tissue Acquisition: Postmortem human striatal tissue is obtained in accordance with ethical guidelines and institutional review board approval.

  • Homogenization: The tissue is dissected and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl, using a Polytron homogenizer.

  • Centrifugation: The homogenate is centrifuged at 40,000 x g for 10 minutes at 4°C.

  • Washing: The resulting pellet is resuspended in fresh buffer and centrifuged again under the same conditions to wash the membranes.

  • Final Preparation: The final pellet is resuspended in the assay buffer to a protein concentration of approximately 100-200 µg per assay tube, as determined by a standard protein assay (e.g., Bradford or BCA method).

[³H]Mazindol Competitive Binding Assay
  • Assay Components:

    • Radioligand: [³H]Mazindol (specific activity ~15-25 Ci/mmol) is used at a final concentration of approximately 5 nM.

    • Competitors: Stock solutions of this compound and cocaine are prepared and serially diluted to achieve a range of concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M).

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4) with 120 mM NaCl.

    • Non-specific Binding: Defined in the presence of a high concentration of a potent DAT inhibitor, such as 10 µM benztropine (B127874) or 100 µM cocaine.

  • Incubation:

    • Assay tubes are prepared containing the prepared striatal membranes, [³H]Mazindol, and varying concentrations of either this compound or cocaine.

    • The total assay volume is typically 250 µL.

    • The tubes are incubated at 4°C for 60 minutes to reach equilibrium.

  • Termination and Filtration:

    • The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been presoaked in a solution like 0.3% polyethylenimine to reduce non-specific binding.

    • The filters are immediately washed with several volumes of ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • The filters are placed in scintillation vials with a suitable scintillation cocktail.

    • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding at each competitor concentration.

    • The data are then analyzed using a non-linear regression analysis program (e.g., Prism) to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • The inhibitory constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) where [L] is the concentration of the radioligand and Kᴅ is the dissociation constant of the radioligand for the DAT.

Mandatory Visualizations

Signaling Pathway

Dopamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine_Vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) Dopamine Dopamine Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binding This compound This compound This compound->DAT Inhibition

Caption: Dopaminergic synapse showing DAT inhibition by this compound.

Experimental Workflow

Binding_Assay_Workflow cluster_preparation Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis Tissue Human Striatal Tissue Homogenization Homogenization Tissue->Homogenization Centrifugation Centrifugation & Washing Homogenization->Centrifugation Membranes Isolated Membranes Centrifugation->Membranes Incubation Incubation with [³H]Mazindol & This compound/Cocaine Membranes->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting IC50_Determination IC₅₀ Determination Scintillation_Counting->IC50_Determination Ki_Calculation Kᵢ Calculation IC50_Determination->Ki_Calculation

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship

Competitive_Binding DAT Dopamine Transporter (DAT) DAT_Radioligand DAT - [³H]Mazindol Complex DAT->DAT_Radioligand DAT_Competitor DAT - Competitor Complex DAT->DAT_Competitor Radioligand [³H]Mazindol Radioligand->DAT_Radioligand Competitor This compound or Cocaine Competitor->DAT_Competitor

Caption: Competitive binding of radioligand and competitor to DAT.

Conclusion

The available evidence robustly demonstrates that this compound possesses a high affinity for the dopamine transporter, equipotent to that of cocaine. This potent inhibition of dopamine reuptake is a key neurochemical mechanism that likely contributes to the unique and often more intense subjective effects reported by individuals who co-administer cocaine and ethanol. The detailed experimental protocols and quantitative data presented in this guide provide a foundational understanding for further research into the pharmacology of this compound and its role in the pathophysiology of addiction. This knowledge is essential for the development of novel therapeutic strategies aimed at mitigating the harms associated with combined cocaine and alcohol use.

References

An In-depth Technical Guide on the Core Biochemical Properties of Ethylbenzoylecgonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylbenzoylecgonine, more commonly known as cocaethylene, is a pharmacologically active metabolite formed in the liver when cocaine and ethanol (B145695) are consumed concurrently.[1] It is the ethyl ester of benzoylecgonine (B1201016), structurally similar to cocaine, which is the methyl ester.[1] The presence of ethanol during cocaine metabolism leads to a transesterification process, catalyzed by hepatic carboxylesterases, resulting in the formation of this compound instead of the usual hydrolysis that produces inactive metabolites.[1] This document provides a comprehensive overview of the core biochemical properties of ethylbenzoylecgonine, including its physicochemical characteristics, pharmacokinetics, pharmacodynamics, and the experimental methodologies used to determine these properties.

Physicochemical Properties

Ethylbenzoylecgonine is a tropane (B1204802) alkaloid with distinct physical and chemical characteristics that influence its biological activity and detection.

PropertyValueReference
Molecular Formula C₁₈H₂₃NO₄[1][2]
Molecular Weight 317.4 g/mol [2]
IUPAC Name ethyl (1R,2R,3S,5S)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate[1][2]
CAS Registry Number 529-38-4[1][3]
Melting Point 105-145°C (for mixed hydrate)[3]
Physical Description White hygroscopic solid[3]
Solubility Soluble in water[3]

Pharmacokinetics

The pharmacokinetic profile of this compound is similar in some respects to cocaine but with important differences that contribute to its unique toxicological profile.

ParameterDescriptionValue/ObservationReference
Formation Formed in the liver via transesterification of cocaine in the presence of ethanol, catalyzed by carboxylesterases.-[1][4]
Metabolism A major metabolite of this compound is benzoylecgonine (BE).[4]Benzoylecgonine is formed by the hydrolysis of this compound, a process in which carboxylesterases play a significant role.[4][4]
Clearance The clearance of this compound is approximately 0.79 +/- 0.16 L/min.The clearance of both cocaine and this compound is reduced by about 20% when administered with ethanol.[4]
Volume of Distribution The volume of distribution for this compound is 2.7 +/- 0.47 L/kg.-[4]
Detection Window Can be detected in urine after concurrent use of cocaine and ethanol.-[3]

Pharmacodynamics

This compound is a pharmacologically active compound with effects similar to cocaine, but with some distinct properties.[1][5]

PropertyDescriptionValue/ObservationReference
Mechanism of Action Acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).It has a higher affinity for the dopamine (B1211576) transporter than cocaine but a lower affinity for the serotonin (B10506) and norepinephrine (B1679862) transporters.[1]
Effects Produces stimulant, euphoriant, anorectic, sympathomimetic, and local anesthetic effects.[1]It is considered to have a longer duration of action than cocaine.[1] Studies in rats have shown it to be approximately equipotent to cocaine in its effects on schedule-controlled responding.[5][1][5]
Toxicity Associated with increased cardiotoxicity compared to cocaine alone.Benzoylecgonine, a metabolite of both cocaine and this compound, is a potent vasoconstrictor, potentially more so than cocaine itself.[6][7][8][6][7][8]

Signaling Pathways and Metabolic Fate

The metabolism of cocaine and the formation of this compound involve several key enzymatic pathways primarily in the liver.

Metabolic Pathway of Cocaine and Formation of this compound

dot

Metabolism cluster_cocaine Cocaine Metabolism cluster_this compound This compound Formation Cocaine Cocaine hCE1 Human Carboxylesterase-1 (hCE-1) (Liver) Cocaine->hCE1 ~45% Hydrolysis BChE Butyrylcholinesterase (BChE) (Plasma) Cocaine->BChE ~45% Hydrolysis hCE_trans Hepatic Carboxylesterases Cocaine->hCE_trans Transesterification BE Benzoylecgonine (BE) (Active Metabolite) hCE1->BE EME Ecgonine Methyl Ester (EME) (Inactive Metabolite) BChE->EME Ethanol Ethanol Ethanol->hCE_trans Transesterification This compound This compound (Active Metabolite) This compound->BE Hydrolysis hCE_trans->this compound

Caption: Metabolic pathways of cocaine and the formation of this compound.

Experimental Protocols

The determination of the biochemical properties of ethylbenzoylecgonine relies on various analytical and experimental techniques.

Quantification in Biological Matrices

Method: High-Performance Liquid Chromatography (HPLC)

Objective: To quantify cocaine, this compound, and their metabolites in plasma and urine.

Protocol Summary:

  • Sample Preparation (Plasma): Employ successive liquid-liquid extractions to separate polar and nonpolar compounds.

  • Sample Preparation (Urine): Utilize a liquid-liquid extraction followed by solid-phase extraction (SPE) using C18 cartridges.

  • Chromatography: Inject the processed samples into two separate HPLC columns (e.g., C8 and C18) for the separation of polar and nonpolar analytes.

  • Detection: Monitor the column effluent using a UV detector at 235 nm.

  • Quantification: Generate linear standard curves over a concentration range of 25 to 1000 ng/mL for plasma and 5 to 250 ng/mL for urine. The limits of quantitation are typically around 25 ng/mL for nonpolar and 50 ng/mL for polar compounds in plasma.[9]

Determination of Binding Affinity

Method: Radioligand Binding Assays

Objective: To determine the affinity of this compound for monoamine transporters.

Protocol Summary:

  • Tissue Preparation: Prepare membrane homogenates from specific brain regions (e.g., striatum for dopamine transporters) of laboratory animals (e.g., rats).

  • Incubation: Incubate the membrane preparations with a specific radioligand (e.g., [³H]WIN 35,428 for the dopamine transporter) and varying concentrations of the unlabeled competitor drug (this compound).

  • Separation: After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation. This Kᵢ value represents the binding affinity of this compound for the transporter.

Experimental Workflow for In Vitro Metabolism Studies

dot

Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Isolate Microsomes (e.g., from rat liver) Incubate Incubate Microsomes with Substrates and Cofactors (e.g., NADPH) Microsomes->Incubate Substrates Prepare Substrates (Cocaine, this compound, etc.) Substrates->Incubate Extraction Solid Phase Extraction (SPE) of Metabolites Incubate->Extraction Stop Reaction Derivatization Trimethylsilylation Extraction->Derivatization Analysis GC/MS Analysis Derivatization->Analysis

Caption: Workflow for studying in vitro metabolism of ethylbenzoylecgonine.

Conclusion

Ethylbenzoylecgonine is a significant metabolite in the context of concurrent cocaine and alcohol use, possessing unique pharmacokinetic and pharmacodynamic properties that distinguish it from cocaine. Its formation prolongs the euphoric and toxic effects, particularly on the cardiovascular system. A thorough understanding of its biochemical properties, as outlined in this guide, is crucial for researchers and clinicians in the fields of toxicology, pharmacology, and drug development to better address the complex challenges posed by polydrug abuse.

References

Preliminary Investigations into Cocaethylene Neurobiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

December 2025

Abstract

Cocaethylene is a pharmacologically active metabolite formed in the liver when cocaine and ethanol (B145695) are consumed concurrently. This whitepaper provides a detailed technical overview of the preliminary investigations into the neurobiology of this compound. It is intended for researchers, scientists, and drug development professionals. The document covers the synthesis, pharmacokinetics, and pharmacodynamics of this compound, with a particular focus on its interaction with monoamine transporters. Furthermore, it delves into the current understanding of this compound's neurotoxic effects, including the induction of oxidative stress and apoptosis in neuronal cells. Quantitative data from key studies are summarized in tabular format for comparative analysis. Detailed experimental protocols for foundational research techniques in this field, such as in vivo microdialysis, radioligand binding assays, and neuronal apoptosis assays, are also provided. Visual diagrams generated using Graphviz are included to illustrate key metabolic and signaling pathways, as well as experimental workflows.

Introduction

The concurrent use of cocaine and ethanol is a common pattern of substance abuse. This combination leads to the formation of a unique, pharmacologically active metabolite, this compound, through a transesterification process in the liver catalyzed by carboxylesterases.[1][2] this compound is not a natural alkaloid of the coca leaf and is only produced when both substances are present in the body.[3] Its presence in biological samples is a definitive marker of combined cocaine and alcohol consumption.[3]

From a neurobiological perspective, this compound is significant due to its potent effects on the central nervous system. Like its parent compound, cocaine, this compound is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[2] However, it exhibits a distinct pharmacological profile, most notably a higher potency at the dopamine (B1211576) transporter and a longer duration of action, which is thought to contribute to the enhanced euphoria and reinforcing effects reported by users.[3][4] This heightened and prolonged activity also raises concerns about its potential for increased toxicity compared to cocaine alone. Indeed, studies have associated this compound with a significantly elevated risk of immediate death and other adverse effects.[2] This guide aims to synthesize the current preliminary research on the neurobiology of this compound, providing a foundation for further investigation and drug development efforts.

Synthesis and Metabolism

The formation of this compound occurs primarily in the liver. When both cocaine and ethanol are present, the hepatic enzyme carboxylesterase 1 (hCE1) catalyzes a transesterification reaction, substituting the methyl group of cocaine with an ethyl group from ethanol.[1] This metabolic pathway competes with the normal hydrolysis of cocaine into its inactive metabolites, benzoylecgonine (B1201016) and ecgonine (B8798807) methyl ester.[1]

G Metabolic Pathway of this compound Formation Cocaine Cocaine hCE1 Human Carboxylesterase 1 (hCE1) in the Liver Cocaine->hCE1 Inactive_Metabolites Benzoylecgonine & Ecgonine Methyl Ester (Inactive Metabolites) Cocaine->Inactive_Metabolites Hydrolysis (Normal Pathway) Ethanol Ethanol Ethanol->hCE1 This compound This compound (Active Metabolite) hCE1->this compound Transesterification

Metabolic pathway of this compound formation.

Pharmacodynamics

This compound's primary mechanism of action is the inhibition of monoamine transporters, specifically the dopamine transporter (DAT), the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET). By blocking these transporters, this compound increases the synaptic concentrations of dopamine, serotonin, and norepinephrine, respectively.

Monoamine Transporter Binding Affinity

In vitro binding studies have demonstrated that this compound has a pharmacological profile similar, but not identical, to cocaine.[4] Notably, this compound is equipotent to cocaine in its ability to inhibit the binding of ligands to the dopamine transporter.[1][4] However, it is reported to be significantly less potent than cocaine at the serotonin transporter.[3] This increased selectivity for the dopamine transporter may underlie the enhanced euphoric and reinforcing properties of combined cocaine and alcohol use.[3][4]

Table 1: Comparative Binding Affinities (Ki) of Cocaine and this compound for Monoamine Transporters

CompoundDopamine Transporter (DAT) Ki (nM)Serotonin Transporter (SERT) Ki (nM)Norepinephrine Transporter (NET) Ki (nM)
Cocaine~230~740~480
This compoundEquipotent to CocaineData Not Available (reported to be far less potent)Data Not Available

G This compound's Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Blocks SERT Serotonin Transporter (SERT) This compound->SERT Blocks NET Norepinephrine Transporter (NET) This compound->NET Blocks Dopamine Dopamine Dopamine->DAT Reuptake Serotonin Serotonin Serotonin->SERT Reuptake Norepinephrine Norepinephrine Norepinephrine->NET Reuptake

This compound blocks the reuptake of monoamines.
Effects on Neurotransmitter Levels

In vivo microdialysis studies in rats have provided quantitative data on the effects of this compound on extracellular neurotransmitter levels. Intravenous administration of this compound leads to a significant increase in dopamine levels in the nucleus accumbens, a key brain region in the reward pathway.

Table 2: Effects of Intravenous this compound and Cocaine on Extracellular Neurotransmitter Levels in the Rat Brain

CompoundBrain RegionNeurotransmitterPeak Increase in Extracellular Levels (% of Baseline)
This compoundNucleus AccumbensDopamine~400%
CocaineNucleus AccumbensDopamine~400%
This compoundStriatumSerotoninNo significant effect
CocaineStriatumSerotonin~200%

Data from Bradberry et al. (1993)[5]

These findings further support the notion that this compound is more selective for the dopaminergic system compared to cocaine, which may have implications for its addictive potential and neurotoxic profile.

Neurotoxicity

The co-use of cocaine and alcohol, leading to the formation of this compound, has been associated with increased toxicity, including a higher risk of sudden death.[2] While the exact mechanisms of this compound's neurotoxicity are still under investigation, preliminary evidence suggests the involvement of oxidative stress and apoptosis.

Oxidative Stress

Cocaine administration has been shown to induce oxidative stress in various brain regions by increasing the production of reactive oxygen species (ROS) and altering the balance of endogenous antioxidant systems. This oxidative stress can lead to cellular damage and has been implicated in the neurotoxic effects of the drug. Given the structural and functional similarities between cocaine and this compound, it is plausible that this compound also induces neurotoxicity through the generation of oxidative stress.

Neuronal Apoptosis

Studies on cocaine have demonstrated its ability to induce apoptosis, or programmed cell death, in neuronal cells.[6][7] This process is characterized by cell shrinkage, chromatin condensation, and DNA fragmentation. The apoptotic cascade initiated by cocaine may involve the activation of caspases, a family of proteases that play a central role in the execution of apoptosis. While direct evidence for this compound-induced neuronal apoptosis is limited, the findings from cocaine studies provide a strong rationale for investigating this as a key mechanism of this compound's neurotoxicity.

Experimental Protocols

In Vivo Microdialysis

Objective: To measure extracellular levels of neurotransmitters (e.g., dopamine, serotonin) in specific brain regions of a live animal following the administration of this compound.

Methodology:

  • Animal Model: Adult male Sprague-Dawley rats are typically used.

  • Surgical Procedure:

    • Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).

    • Secure the animal in a stereotaxic frame.

    • Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens).

    • Secure the cannula to the skull with dental cement.

    • Allow the animal to recover for a specified period.

  • Microdialysis Probe Insertion:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Sample Collection:

    • Collect baseline dialysate samples before drug administration.

    • Administer this compound (e.g., intravenously).

    • Continue collecting dialysate samples at regular intervals post-administration.

  • Neurochemical Analysis:

    • Analyze the dialysate samples for neurotransmitter content using high-performance liquid chromatography (HPLC) with electrochemical detection.

G In Vivo Microdialysis Experimental Workflow Animal_Prep Animal Preparation (Anesthesia, Stereotaxic Surgery) Cannula_Implantation Guide Cannula Implantation (e.g., Nucleus Accumbens) Animal_Prep->Cannula_Implantation Recovery Post-Surgical Recovery Cannula_Implantation->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Perfusion Perfusion with aCSF Probe_Insertion->Perfusion Baseline_Collection Baseline Sample Collection Perfusion->Baseline_Collection Drug_Admin This compound Administration Baseline_Collection->Drug_Admin Post_Admin_Collection Post-Administration Sample Collection Drug_Admin->Post_Admin_Collection HPLC_Analysis HPLC Analysis of Dialysate Post_Admin_Collection->HPLC_Analysis Data_Analysis Data Analysis (% Change from Baseline) HPLC_Analysis->Data_Analysis

Workflow for an in vivo microdialysis experiment.
Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for monoamine transporters.

Methodology:

  • Membrane Preparation:

    • Homogenize brain tissue or cells expressing the transporter of interest in a suitable buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in the assay buffer.

  • Binding Reaction:

    • In a multi-well plate, combine the membrane preparation, a radiolabeled ligand that binds to the transporter (e.g., [3H]mazindol for DAT), and varying concentrations of unlabeled this compound.

    • Incubate the mixture to allow for binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the reaction mixture through a glass fiber filter to trap the membranes with the bound radioligand.

    • Wash the filters to remove any unbound radioligand.

  • Quantification:

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Neuronal Apoptosis Assay

Objective: To assess the ability of this compound to induce apoptosis in neuronal cells.

Methodology:

  • Cell Culture:

    • Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) in appropriate media.

  • Treatment:

    • Expose the cells to varying concentrations of this compound for a specified duration.

  • Apoptosis Detection:

    • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining:

      • Fix and permeabilize the cells.

      • Incubate with a solution containing TdT enzyme and fluorescently labeled dUTP to label the fragmented DNA characteristic of apoptosis.

    • Hoechst Staining:

      • Stain the cells with Hoechst 33342, a fluorescent dye that binds to DNA. Apoptotic nuclei will appear condensed and brightly stained.

  • Microscopy and Quantification:

    • Visualize the stained cells using a fluorescence microscope.

    • Quantify the percentage of apoptotic cells in each treatment group.

Conclusion and Future Directions

Preliminary investigations into the neurobiology of this compound have revealed it to be a potent and selective dopamine reuptake inhibitor with a longer duration of action than its parent compound, cocaine. These properties likely contribute to the enhanced psychoactive effects and increased abuse liability associated with the concurrent use of cocaine and alcohol. Furthermore, emerging evidence suggests that this compound may exert significant neurotoxic effects, potentially through mechanisms involving oxidative stress and neuronal apoptosis.

Despite these initial findings, there remain significant gaps in our understanding of this compound's neurobiology. Future research should prioritize:

  • Quantitative determination of the binding affinities (Ki) of this compound for the serotonin and norepinephrine transporters to provide a complete picture of its pharmacodynamic profile.

  • In-depth in vitro studies to elucidate the concentration-dependent neurotoxic effects of this compound on various neuronal populations and to identify the specific molecular pathways involved in apoptosis and oxidative stress.

  • Further in vivo studies to investigate the long-term neuroadaptations and behavioral consequences of chronic this compound exposure.

A more comprehensive understanding of the neurobiological mechanisms underlying the actions of this compound is crucial for the development of effective prevention and treatment strategies for individuals who engage in the dangerous practice of combining cocaine and alcohol. This knowledge will also be invaluable for drug development professionals seeking to design novel therapeutics with improved safety and efficacy profiles.

References

The Pivotal Role of Hepatic Enzymes in Cocaethylene Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Concurrent consumption of cocaine and ethanol (B145695) presents a significant toxicological challenge due to the hepatic formation of a unique, pharmacologically active metabolite, cocaethylene. This technical guide provides an in-depth exploration of the enzymatic processes governing this compound metabolism within the liver. We will dissect the key roles of human carboxylesterases and cytochrome P450 enzymes, present quantitative kinetic data, detail relevant experimental protocols, and visualize the intricate metabolic and signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of substance abuse, drug metabolism, and therapeutic development.

Introduction

The co-abuse of cocaine and ethanol is a prevalent global issue, leading to enhanced cardiotoxicity and neurotoxicity compared to the use of either substance alone.[1] This heightened toxicity is largely attributed to the formation of this compound (ethylbenzoylecgonine) in the liver.[2] Under normal physiological conditions, cocaine is primarily hydrolyzed by hepatic carboxylesterases into inactive metabolites, namely benzoylecgonine (B1201016) and ecgonine (B8798807) methyl ester.[2] However, in the presence of ethanol, a portion of cocaine undergoes a transesterification reaction, substituting the methyl group with an ethyl group to form this compound.[2][3] This guide elucidates the critical role of hepatic enzymes in this metabolic diversion and the subsequent fate of this compound in the body.

Metabolic Pathways of this compound

The formation and subsequent metabolism of this compound involve a series of enzymatic reactions predominantly occurring in the liver. The primary pathways are catalyzed by carboxylesterases and cytochrome P450 (CYP) enzymes.

Formation of this compound via Transesterification

The synthesis of this compound is a direct consequence of the competition between hydrolysis and transesterification of cocaine in the presence of ethanol, catalyzed by human carboxylesterase 1 (hCE1).[1]

Cocaethylene_Formation Cocaine Cocaine hCE1 hCE1 Cocaine->hCE1 Ethanol Ethanol Ethanol->hCE1 This compound This compound hCE1->this compound Transesterification

Figure 1: Formation of this compound
Hydrolysis of this compound

This compound, being structurally similar to cocaine, is also a substrate for carboxylesterases. It can be hydrolyzed to benzoylecgonine, the same metabolite produced from cocaine hydrolysis.[4]

Cocaethylene_Hydrolysis This compound This compound Carboxylesterases Carboxylesterases (hCE1, hCE2) This compound->Carboxylesterases Benzoylecgonine Benzoylecgonine Carboxylesterases->Benzoylecgonine Hydrolysis

Figure 2: Hydrolysis of this compound
Oxidative Metabolism by Cytochrome P450

Both cocaine and this compound can undergo N-demethylation by cytochrome P450 enzymes, primarily CYP3A4, to form norcocaine (B1214116) and northis compound (B1195793), respectively.[5][6] These metabolites are known to be hepatotoxic.[7]

Oxidative_Metabolism cluster_cocaine Cocaine Pathway cluster_this compound This compound Pathway Cocaine Cocaine Norcocaine Norcocaine Cocaine->Norcocaine N-demethylation CYP3A4 CYP3A4 Cocaine->CYP3A4 This compound This compound Northis compound Northis compound This compound->Northis compound N-demethylation This compound->CYP3A4

Figure 3: Oxidative Metabolism Pathways

Key Hepatic Enzymes in this compound Metabolism

Human Carboxylesterases (hCE)

Two major carboxylesterases are present in the human liver: hCE1 and hCE2.

  • hCE1 (CES1): This is the primary enzyme responsible for the transesterification of cocaine with ethanol to form this compound.[1] It also hydrolyzes cocaine to benzoylecgonine.[8]

  • hCE2 (CES2): While hCE1 is more efficient at cocaine's methyl ester hydrolysis, hCE2 is involved in the hydrolysis of the benzoyl ester of cocaine to form ecgonine methyl ester.[8] Its role in direct this compound metabolism is less defined but it is presumed to contribute to its hydrolysis.

Cytochrome P450 (CYP) Enzymes
  • CYP3A4: This is the main CYP isoform involved in the oxidative metabolism of both cocaine and this compound, leading to the formation of their respective N-demethylated metabolites, norcocaine and northis compound.[6] These metabolites are associated with significant hepatotoxicity.[7]

Quantitative Data on Enzyme Kinetics

The following tables summarize the kinetic parameters for the key enzymatic reactions in this compound metabolism.

Table 1: Kinetic Parameters for this compound Formation in Hepatic Microsomes

SpeciesSubstrate (Cocaine) Km (mM)Vmax (pmol/min/mg protein)Reference
Human0.56 ± 0.0860 ± 3[9]
Dog0.97 ± 0.07233 ± 6[9]
Rat0.53 ± 0.04390 ± 9[9]

Table 2: Kinetic Parameters for Purified Human Liver Carboxylesterase (hCE1)

SubstrateKm (µM)Reference
Cocaine116[10][11]
Ethanol43,000[10]

Table 3: Kinetic Parameters for Hydrolysis by Human Butyrylcholinesterase (BChE) and its Mutants

EnzymeSubstratekcat (min-1)KM (µM)kcat/KM (M-1min-1)Reference
Wild-type BChEThis compound3.37.54.40 x 105[12]
E12-7 MutantThis compound36009.53.79 x 108[12]
E12-7 MutantNorthis compound2106.63.18 x 107[13]

Experimental Protocols

Purification of Human Liver Carboxylesterases

This protocol describes a general procedure for the purification of hCE1 and hCE2 from human liver tissue.[14]

  • Homogenization: Frozen human liver tissue is homogenized in a buffer containing protease inhibitors (e.g., PMSF, benzamidine) and a detergent (e.g., Triton X-100).

  • Centrifugation: The homogenate is subjected to ultracentrifugation to obtain the liver supernatant (cytosolic fraction).

  • Chromatography: The supernatant is then subjected to a series of chromatographic steps:

    • Ion-Exchange Chromatography: To separate proteins based on charge.

    • Affinity Chromatography: Using a ligand such as Concanavalin A-Sepharose to bind glycoproteins like carboxylesterases.

    • Gel Filtration: To separate proteins based on size.

  • Purity Assessment: The purity of the isolated enzymes is assessed by SDS-PAGE.

In Vitro Metabolism Assay using Hepatic Microsomes

This protocol outlines a typical in vitro experiment to study the metabolism of this compound using liver microsomes.[9][15]

  • Preparation of Microsomes: Hepatic microsomes are prepared from liver tissue by differential centrifugation.

  • Incubation Mixture: The incubation mixture typically contains:

    • Hepatic microsomes (as the enzyme source)

    • This compound (substrate)

    • NADPH-generating system (for CYP-mediated reactions)

    • Phosphate buffer (to maintain pH)

  • Incubation: The reaction is initiated by adding the substrate and incubated at 37°C.

  • Termination: The reaction is stopped at various time points by adding a quenching solvent (e.g., acetonitrile).

  • Analysis: The samples are then analyzed for the presence of metabolites using HPLC or GC-MS.

InVitro_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Liver Liver Tissue Homogenization Homogenization Liver->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Microsomes Hepatic Microsomes Centrifugation->Microsomes Incubation_Mix Prepare Incubation Mixture (Microsomes, Substrate, Cofactors) Microsomes->Incubation_Mix Incubate Incubate at 37°C Incubation_Mix->Incubate Terminate Terminate Reaction Incubate->Terminate Extraction Sample Extraction Terminate->Extraction Analysis HPLC or GC-MS Analysis Extraction->Analysis

Figure 4: Experimental Workflow for In Vitro Metabolism Study
Analytical Methods for Quantification

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method for the simultaneous quantification of cocaine, this compound, and their metabolites in biological samples.[16][17][18] The method typically involves solid-phase extraction for sample cleanup followed by chromatographic separation on a C8 or C18 column.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and specificity for the analysis of these compounds.[19][20] Derivatization of the analytes is often required to improve their volatility and chromatographic properties.

Impact on Signaling Pathways

This compound, similar to cocaine, exerts its primary pharmacological effects by interacting with the dopamine (B1211576) transporter (DAT) in the brain.[21] This interaction leads to a cascade of downstream signaling events.

Dopamine_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_release Dopamine Release Dopamine Dopamine Dopamine_release->Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake D1R D1 Receptor Dopamine->D1R AC Adenylyl Cyclase D1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Gene_Expression Altered Gene Expression PKA->Gene_Expression This compound This compound This compound->DAT Blocks

Figure 5: this compound's Effect on Dopamine Signaling

By blocking the dopamine transporter, this compound increases the concentration of dopamine in the synaptic cleft, leading to prolonged stimulation of postsynaptic dopamine receptors.[21][22] This sustained signaling through pathways involving protein kinase A (PKA) and DARPP-32 ultimately alters gene expression and contributes to the reinforcing and addictive properties of the substance.[23]

Conclusion

The metabolism of this compound is a complex process orchestrated primarily by hepatic carboxylesterases and cytochrome P450 enzymes. The formation of this unique metabolite significantly alters the toxicological profile of cocaine when co-ingested with ethanol. A thorough understanding of the enzymatic kinetics, metabolic pathways, and downstream signaling effects is crucial for developing effective diagnostic and therapeutic strategies to address the health consequences of concurrent cocaine and alcohol abuse. This guide provides a foundational resource for professionals dedicated to advancing research in this critical area of public health.

References

Beyond the Usual Suspects: An In-Depth Technical Guide to the Molecular Targets of Cocaethylene Beyond Monoamine Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cocaethylene is a pharmacologically active metabolite formed in the liver when cocaine and ethanol (B145695) are consumed concurrently[1][2][3]. While its potent inhibition of monoamine transporters, similar to cocaine, is well-documented, a growing body of evidence reveals that this compound's complex pharmacological profile extends to a range of other molecular targets. These interactions, particularly with ion channels and G-protein coupled receptors (GPCRs), contribute significantly to its unique and often more severe cardiotoxic and neurotoxic effects compared to cocaine alone[4]. This technical guide provides a comprehensive exploration of these non-transporter molecular targets of this compound, presenting quantitative data, detailed experimental methodologies, and visualizations of the implicated signaling pathways.

Quantitative Data on Molecular Target Interactions

The following tables summarize the known quantitative data for this compound's interactions with molecular targets beyond the monoamine transporters.

Table 1: Interaction of this compound with Voltage-Gated Ion Channels

TargetSpeciesPreparationAssay MethodParameterValueReference
hERG Potassium ChannelHumantsA201 cellsWhole-cell patch clampIC₅₀4.0 µMO'Leary, 2002
Cardiac Sodium Channel (inactivated state)Guinea PigVentricular myocytesWhole-cell patch clampKᵢ5.1 ± 0.6 µMXu et al., 1994

Table 2: Effects of this compound on Intracellular Calcium

EffectSpeciesPreparationAssay MethodParameterValueReference
Reduction in peak intracellular Ca²⁺FerretCardiac myocytesFluorescence microscopy with Indo-1EC₅₀1.0 µMZheng et al., 1996

Table 3: Interaction of this compound with G-Protein Coupled Receptors (GPCRs)

TargetSpeciesPreparationEffectPotencyReference
Muscarinic ReceptorsRatBrainInhibition of [³H]telenzepine binding and carbachol-stimulated phosphoinositide metabolismMore potent inhibitor than cocaineRius et al., 1994

Note: Specific Kᵢ or IC₅₀ values for this compound at individual GPCR subtypes are not yet well-documented in publicly available literature. The inhibitory effects on dopaminergic and serotonergic pathways appear to be largely indirect, mediated by transporter inhibition.

Signaling Pathways and Molecular Mechanisms

This compound's interaction with its non-transporter targets triggers a cascade of intracellular signaling events, contributing to its distinct toxicological profile.

Disruption of Cardiac Action Potential

This compound's blockade of cardiac ion channels directly impacts cardiac electrophysiology. Its inhibition of the hERG potassium channel delays repolarization of the cardiac action potential, while its high-affinity binding to inactivated sodium channels slows conduction. These combined effects can lead to QT prolongation and an increased risk of life-threatening arrhythmias.

This compound This compound hERG hERG K+ Channel This compound->hERG Inhibition NaV Cardiac Na+ Channel (Inactivated State) This compound->NaV Blockade Repolarization Delayed Repolarization hERG->Repolarization Conduction Slowed Conduction NaV->Conduction QT QT Prolongation Repolarization->QT Conduction->QT Arrhythmia Increased Risk of Arrhythmia QT->Arrhythmia

This compound's impact on cardiac ion channels.
Altered Intracellular Calcium Homeostasis

This compound has been shown to decrease the availability of intracellular calcium in cardiac myocytes, which can lead to a negative inotropic effect (reduced contractility). This is, at least in part, responsible for the direct cardiodepressant effects observed with this compound.

This compound This compound Ca_Availability Intracellular Ca2+ Availability This compound->Ca_Availability Decreases Contractility Myocardial Contractility Ca_Availability->Contractility Reduced Negative_Inotropy Negative Inotropic Effect Contractility->Negative_Inotropy

Effect of this compound on intracellular calcium.
Induction of Oxidative Stress

Studies have indicated that this compound, similar to cocaine, can induce the production of reactive oxygen species (ROS) in hepatocytes. This is thought to be mediated by the interaction of this compound with cytochrome P-450 enzymes. The resulting oxidative stress can lead to cellular damage and contribute to the hepatotoxicity associated with concurrent cocaine and alcohol use.

This compound This compound P450 Cytochrome P-450 This compound->P450 Interaction ROS Reactive Oxygen Species (ROS) P450->ROS Generates Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Hepatocellular Damage Oxidative_Stress->Cellular_Damage This compound This compound DAT_SERT Dopamine & Serotonin Transporters This compound->DAT_SERT Inhibition DA_5HT Increased Synaptic Dopamine & Serotonin DAT_SERT->DA_5HT D2R_5HT2R D2 & 5-HT2 Receptors DA_5HT->D2R_5HT2R Activation Neuronal_Activation Neuronal Activation (e.g., in VTA) D2R_5HT2R->Neuronal_Activation cFos c-Fos Expression Neuronal_Activation->cFos Plasticity Neuronal Plasticity & Gene Expression Changes cFos->Plasticity A Cell Culture: HEK293 cells stably expressing hERG channels B Cell Plating: Plate cells on glass coverslips 24-48h before recording A->B C Electrophysiological Recording: - Place coverslip in recording chamber - Perfuse with extracellular solution B->C E Whole-Cell Configuration: - Form a gigaohm seal - Rupture the membrane C->E D Pipette Preparation: - Pull borosilicate glass pipettes - Fill with intracellular solution - Resistance: 2-4 MΩ D->E F Data Acquisition: - Apply voltage-clamp protocols - Record hERG currents E->F G Drug Application: - Perfuse with this compound-containing extracellular solution - Record changes in current F->G H Data Analysis: - Measure peak tail current - Construct dose-response curves - Calculate IC50 G->H A Myocyte Isolation: Isolate ventricular myocytes from animal hearts B Dye Loading: Incubate myocytes with Indo-1 AM (e.g., 5 µM) for 45-60 min at 37°C A->B C Washing: Wash cells to remove extracellular dye B->C D Microscopy: - Place cells in a perfusion chamber on an inverted microscope - Excite at ~350 nm C->D E Fluorescence Measurement: - Simultaneously measure emission at ~405 nm (Ca2+-bound) and ~485 nm (Ca2+-free) D->E F Drug Application: - Perfuse with this compound - Record changes in the fluorescence ratio E->F G Data Analysis: - Calculate the 405/485 nm ratio - Construct dose-response curves - Determine EC50 F->G A Drug Administration: Administer this compound or saline (control) to rats B Perfusion: - 90-120 minutes post-injection, anesthetize the rat - Perfuse transcardially with saline, followed by 4% paraformaldehyde (PFA) A->B C Brain Extraction & Post-fixation: - Extract the brain - Post-fix in 4% PFA and then transfer to a sucrose (B13894) solution B->C D Sectioning: - Freeze the brain - Cut coronal sections (e.g., 40 µm) on a cryostat or microtome C->D E Immunostaining: - Block non-specific binding - Incubate with primary antibody (anti-c-Fos) - Incubate with a secondary antibody conjugated to a fluorescent marker or enzyme D->E F Imaging: - Mount sections on slides - Image using a fluorescence or brightfield microscope E->F G Quantification: - Count c-Fos-positive cells in specific brain regions F->G

References

The Psychoactive Properties of Cocaethylene: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Concurrent consumption of cocaine and ethanol (B145695) leads to the formation of a unique, psychoactive metabolite: cocaethylene. This whitepaper provides a comprehensive technical overview of the foundational research into this compound's psychoactive properties. It delves into its distinct pharmacology, pharmacokinetics, and neurobiological effects, offering a comparative analysis with cocaine. The document presents quantitative data in structured tables, details key experimental methodologies, and visualizes complex biological processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound is an ethyl homologue of cocaine, synthesized in the liver when both cocaine and ethanol are present.[1][2] This metabolite is not a natural alkaloid of the coca leaf and is exclusively formed within the body during co-ingestion of these two substances.[3] Possessing its own significant psychoactive and toxicological profile, this compound is more than a simple byproduct; it contributes to the enhanced euphoria and increased risk of immediate death reported with combined cocaine and alcohol use.[4][5] Understanding the fundamental properties of this compound is crucial for developing effective addiction therapies and for accurately assessing the risks associated with polydrug abuse.

Formation and Metabolism

This compound is formed in the liver through a transesterification process catalyzed by the enzyme human carboxylesterase 1 (hCE1).[6] In the absence of ethanol, cocaine is primarily hydrolyzed by hCE1 into biologically inactive metabolites, benzoylecgonine (B1201016) and ecgonine (B8798807) methyl ester.[1] However, when ethanol is present, it competes with water for the cocaine molecule, leading to the substitution of cocaine's methyl group with an ethyl group, thereby forming this compound.[6] Studies in humans have shown that approximately 17% of an intravenous cocaine dose is converted to this compound in the presence of ethanol.[7][8]

Cocaethylene_Formation Cocaine Cocaine hCE1 Human Carboxylesterase 1 (in Liver) Cocaine->hCE1 Ethanol Ethanol Ethanol->hCE1 This compound This compound hCE1->this compound Transesterification Inactive_Metabolites Inactive Metabolites (Benzoylecgonine, Ecgonine Methyl Ester) hCE1->Inactive_Metabolites Hydrolysis Water Water Water->hCE1 Cocaethylene_Mechanism cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles DAT Dopamine Transporter (DAT) Dopamine_Vesicle->DAT Dopamine Release DAT->Dopamine_Vesicle Reuptake This compound This compound This compound->DAT Blocks Reuptake Dopamine_Synapse Dopamine Dopamine_Receptor Dopamine Receptors Dopamine_Synapse->Dopamine_Receptor Binding Postsynaptic Signaling Postsynaptic Signaling Dopamine_Receptor->Postsynaptic Signaling Activates Microdialysis_Workflow start Anesthetized Rat surgery Stereotaxic Implantation of Microdialysis Probe start->surgery drug_admin Drug Administration (IV or IP) surgery->drug_admin collection Microdialysate Sample Collection drug_admin->collection analysis HPLC Analysis of Neurotransmitters collection->analysis end Quantification of Dopamine & Serotonin Levels analysis->end

References

The Discovery of Cocaethylene: A Transesterified Story of Polysubstance Abuse

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper on the Formation, Pharmacology, and Experimental Analysis of a Unique Cocaine-Alcohol Byproduct

For Researchers, Scientists, and Drug Development Professionals

Abstract

The concurrent use of cocaine and ethanol (B145695) is a prevalent form of polysubstance abuse, leading to a unique and more dangerous pharmacological entity: cocaethylene. This psychoactive metabolite, formed in the liver through a transesterification process, exhibits a complex pharmacological profile with significant implications for public health. This technical guide provides an in-depth exploration of the discovery, synthesis, and bioanalytical methods for this compound. It further details its pharmacokinetics, pharmacodynamics, and toxicological profile, supported by quantitative data and experimental protocols. Special emphasis is placed on its mechanism of action, particularly its interaction with the dopaminergic system and the subsequent intracellular signaling cascades. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, toxicology, and drug development.

Introduction: The Emergence of a Novel Metabolite

While the synthesis of this compound was first reported in 1885, its clinical significance as a byproduct of combined cocaine and ethanol consumption was not recognized until the late 1970s.[1] this compound is not a natural alkaloid of the coca leaf but is formed endogenously when both cocaine and ethanol are present in the body.[2] The primary site of this unique metabolic process is the liver, where carboxylesterase enzymes, responsible for the hydrolysis of cocaine, catalyze a transesterification reaction in the presence of ethanol.[3][4] This process results in the substitution of the methyl group of cocaine with an ethyl group, yielding this compound (benzoylecgonine ethyl ester).[1][4]

The formation of this compound is clinically significant due to its distinct pharmacological and toxicological properties compared to its parent compound, cocaine. It is associated with enhanced euphoria, a longer duration of action, and, most critically, increased toxicity, particularly cardiotoxicity and hepatotoxicity.[2][4][5] Understanding the nuances of this compound's pharmacology is paramount for developing effective treatment strategies for individuals who engage in the concurrent use of cocaine and alcohol.

Formation and Synthesis of this compound

In Vivo Formation

This compound is formed in the liver by the action of carboxylesterases, primarily human carboxylesterase-1 (hCE1).[3] Under normal circumstances, these enzymes hydrolyze cocaine into its inactive metabolites, benzoylecgonine (B1201016) and ecgonine (B8798807) methyl ester.[1][4] However, in the presence of ethanol, a portion of the cocaine undergoes transesterification, leading to the formation of this compound.[1][3][4]

dot

Figure 1. In Vivo Formation of this compound cluster_0 Hepatic Metabolism Cocaine Cocaine Carboxylesterase Carboxylesterase 1 (hCE1) Cocaine->Carboxylesterase Substrate Ethanol Ethanol Ethanol->Carboxylesterase Co-substrate This compound This compound Carboxylesterase->this compound Transesterification Benzoylecgonine Benzoylecgonine (Inactive Metabolite) Carboxylesterase->Benzoylecgonine Hydrolysis Ecgonine_Methyl_Ester Ecgonine Methyl Ester (Inactive Metabolite) Carboxylesterase->Ecgonine_Methyl_Ester Hydrolysis Water Water Water->Carboxylesterase Alternative Co-substrate

Caption: Metabolic pathway of cocaine in the presence of ethanol.

Experimental Synthesis

For research purposes, this compound can be synthesized in the laboratory. While detailed, step-by-step protocols are proprietary to individual research groups, the general principle involves the transesterification of cocaine with ethanol in the presence of a suitable catalyst. One approach involves the reaction of benzoylecgonine with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, followed by purification.

Experimental Protocols

In Vitro this compound Formation Assay Using Liver Microsomes

This protocol is adapted from studies investigating the enzymatic formation of this compound in hepatic preparations.

Objective: To determine the kinetic parameters (Km and Vmax) of this compound formation from cocaine and ethanol in liver microsomes.

Materials:

  • Liver microsomes (from human, rat, or other species of interest)

  • Cocaine hydrochloride

  • Ethanol (200 proof)

  • Phosphate (B84403) buffer (pH 7.4)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

  • Internal standard (e.g., propylbenzoylecgonine)

  • Acetonitrile (B52724) (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • HPLC system with UV or mass spectrometric detection

Procedure:

  • Prepare a stock solution of cocaine hydrochloride in phosphate buffer.

  • Prepare a stock solution of ethanol in phosphate buffer.

  • In microcentrifuge tubes, combine liver microsomes (typically 0.5-1.0 mg/mL final protein concentration), the NADPH regenerating system, and phosphate buffer.

  • Add varying concentrations of cocaine to the tubes.

  • Initiate the reaction by adding a fixed, saturating concentration of ethanol (e.g., 50 mM).

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for this compound concentration using a validated HPLC or LC-MS/MS method.

  • Calculate the rate of this compound formation at each cocaine concentration.

  • Determine Km and Vmax by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

dot

Figure 2. In Vitro this compound Formation Workflow Start Start Prepare_Microsomes Prepare Liver Microsome Reaction Mix Start->Prepare_Microsomes Add_Substrates Add Cocaine and Ethanol Prepare_Microsomes->Add_Substrates Incubate Incubate at 37°C Add_Substrates->Incubate Terminate_Reaction Terminate Reaction (Acetonitrile + IS) Incubate->Terminate_Reaction Centrifuge Centrifuge Terminate_Reaction->Centrifuge Analyze Analyze Supernatant (HPLC/LC-MS) Centrifuge->Analyze Data_Analysis Calculate Km and Vmax Analyze->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro this compound formation assay.

In Vivo Lethality Study (LD50 Determination) in Mice

This protocol is based on studies assessing the acute toxicity of this compound.

Objective: To determine the median lethal dose (LD50) of this compound compared to cocaine.

Materials:

  • This compound hydrochloride

  • Cocaine hydrochloride

  • Sterile saline solution (0.9% NaCl)

  • Swiss-Webster mice (male and female)

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • House the mice in a controlled environment with ad libitum access to food and water.

  • Prepare serial dilutions of this compound and cocaine in sterile saline.

  • Divide the mice into groups, with a sufficient number of animals per dose level (e.g., n=10).

  • Administer a single i.p. injection of a specific dose of either this compound or cocaine to each mouse.

  • A control group should receive an equivalent volume of saline.

  • Observe the animals continuously for the first 4 hours and then at regular intervals for at least 24 hours.

  • Record the number of mortalities in each group.

  • Calculate the LD50 value and its 95% confidence interval using a probit analysis or other appropriate statistical method.

Analytical Method for this compound Quantification in Plasma (HPLC)

This is a representative HPLC method for the analysis of this compound in biological fluids.

Objective: To quantify the concentration of this compound in plasma samples.

Instrumentation and Conditions:

  • HPLC System: With a UV detector set at 235 nm.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and a buffer (e.g., potassium phosphate buffer, pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

Sample Preparation (Solid-Phase Extraction):

  • To 1 mL of plasma, add an internal standard (e.g., propylbenzoylecgonine).

  • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with water and then a low-concentration organic solvent (e.g., 10% methanol) to remove interferences.

  • Elute this compound and the internal standard with a stronger organic solvent (e.g., methanol or a mixture of methylene (B1212753) chloride and isopropanol).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the HPLC system.

dot

Figure 3. HPLC Analysis Workflow Plasma_Sample Plasma Sample + Internal Standard SPE Solid-Phase Extraction (SPE) Plasma_Sample->SPE Elution Elution SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC_Injection HPLC Injection Reconstitution->HPLC_Injection Detection UV Detection (235 nm) HPLC_Injection->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for HPLC analysis of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound in comparison to cocaine.

Table 1: Pharmacokinetic Parameters

ParameterThis compoundCocaineSpeciesReference(s)
Half-life (t½) ~2 hours~1 hourHuman[4]
Clearance (CL) 0.79 ± 0.16 L/min0.91 ± 0.22 L/minDog[6][7]
Volume of Distribution (Vd) 2.7 ± 0.47 L/kg2.6 ± 0.82 L/kgDog[6][7]

Table 2: Acute Toxicity (LD50)

CompoundLD50 (mg/kg, i.p.) - MaleLD50 (mg/kg, i.p.) - FemaleSpeciesReference(s)
This compound 63.860.7Mouse
Cocaine 93.093.0Mouse

Table 3: Dopamine (B1211576) Transporter (DAT) Affinity

CompoundAffinity (Ki or IC50)Assay DetailsReference(s)
This compound Equipotent to cocaineInhibition of [3H]mazindol binding[1]
Cocaine -Inhibition of [3H]mazindol binding[1]

Mechanism of Action and Signaling Pathways

This compound, similar to cocaine, exerts its primary psychoactive effects by blocking the reuptake of monoamine neurotransmitters, particularly dopamine, in the synaptic cleft.[2][4] This leads to an accumulation of dopamine and prolonged stimulation of postsynaptic dopamine receptors.[2]

Interaction with the Dopamine Transporter

Both cocaine and this compound bind to the dopamine transporter (DAT), inhibiting its function.[1] However, this compound exhibits a higher affinity for the dopamine transporter compared to the serotonin (B10506) and norepinephrine (B1679862) transporters, making it a more selective dopamine reuptake inhibitor than cocaine.[1]

Downstream Signaling Pathways

The increased synaptic dopamine resulting from DAT blockade by this compound activates dopamine receptors, primarily the D1 and D2 receptor subtypes, initiating a cascade of intracellular signaling events.

  • D1 Receptor Activation: Stimulation of D1 receptors, which are Gs-coupled, leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA). PKA then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus and promotes the transcription of immediate early genes like c-fos and ΔFosB, which are implicated in neuronal plasticity and the long-term effects of drug abuse.

  • D2 Receptor Activation: D2 receptors are Gi-coupled, and their activation generally has an inhibitory effect on adenylyl cyclase, leading to a decrease in cAMP levels. The interplay between D1 and D2 receptor signaling is crucial in modulating the overall neuronal response to this compound.

dot

Figure 4. This compound-Induced Dopaminergic Signaling cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal Dopamine_Vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake D1_Receptor D1 Receptor Dopamine->D1_Receptor Binding This compound This compound This compound->DAT Inhibition Adenylyl_Cyclase Adenylyl Cyclase D1_Receptor->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB c_fos c-fos/ΔFosB Expression pCREB->c_fos Induces

Caption: Simplified signaling cascade following this compound's inhibition of DAT.

Conclusion

The discovery of this compound as an active metabolite of concurrent cocaine and ethanol use has significantly advanced our understanding of the complexities of polysubstance abuse. Its unique formation pathway, distinct pharmacokinetic profile, and potent effects on the dopaminergic system underscore the heightened risks associated with this drug combination. The experimental protocols and quantitative data presented in this whitepaper provide a foundational resource for further research into the mechanisms of this compound-induced toxicity and the development of targeted therapeutic interventions. A deeper understanding of the signaling pathways affected by this compound will be crucial in designing novel strategies to mitigate the severe health consequences of its formation.

References

Early Research into Cocaethylene's Longer Half-Life: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early research that identified the longer half-life of cocaethylene compared to cocaine. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at the foundational studies, their experimental protocols, and key quantitative findings.

Introduction

The concurrent use of cocaine and ethanol (B145695) is a common polysubstance abuse scenario. Early research in the late 1980s and early 1990s identified that this combination leads to the formation of a unique, pharmacologically active metabolite, this compound.[1][2] This discovery was significant as it became apparent that this compound itself contributes to the psychoactive effects and toxicity of combined cocaine and alcohol use. A critical finding from this initial period of investigation was that this compound possesses a longer elimination half-life than its parent compound, cocaine, leading to a prolonged period of pharmacological effect and potential toxicity.[3] This guide will delve into the core research that first established this crucial pharmacokinetic difference.

The Metabolic Pathway of this compound Formation

Early in vitro and in vivo studies identified the liver as the primary site of this compound synthesis. The formation of this compound from cocaine in the presence of ethanol is a transesterification reaction catalyzed by hepatic carboxylesterases.[4][5][6] In the absence of ethanol, these same enzymes are responsible for the hydrolysis of cocaine into its inactive metabolite, benzoylecgonine.[4][6] The presence of ethanol alters this metabolic pathway, leading to the production of this compound.

Metabolic_Pathway cluster_liver Hepatic Metabolism Cocaine Cocaine Carboxylesterase Hepatic Carboxylesterases Cocaine->Carboxylesterase Substrate Ethanol Ethanol Ethanol->Carboxylesterase Co-substrate This compound This compound (Active Metabolite) Benzoylecgonine Benzoylecgonine (Inactive Metabolite) Carboxylesterase->this compound Transesterification Carboxylesterase->Benzoylecgonine Hydrolysis (in absence of ethanol)

Caption: Metabolic formation of this compound in the liver.

Key Quantitative Data: Half-Life Comparison

One of the seminal early human studies directly comparing the pharmacokinetics of cocaine and this compound was conducted by Perez-Reyes et al. (1994). This research provided clear quantitative evidence of this compound's longer half-life. The key pharmacokinetic parameters from this study are summarized below.

CompoundElimination Half-Life (t½)Elimination Rate Constant (kₑ)
Cocaine 1.07 hours0.67 L/h
This compound 1.68 hours0.42 L/h

Data from Perez-Reyes et al. (1994)[3]

These findings demonstrated that this compound is eliminated from the body more slowly than cocaine, resulting in a prolonged presence and, consequently, a longer duration of its pharmacological effects.

Experimental Protocols

The early studies establishing the pharmacokinetic profile of this compound employed rigorous methodologies. Below is a detailed description of a typical experimental protocol from this era, primarily based on the human study by Perez-Reyes et al. (1994).[3]

Study Design
  • Design: A single-blind, crossover study design was utilized.

  • Participants: The study involved a small number of healthy male volunteers who were moderate users of cocaine.

  • Administration: Participants received intravenous injections of either the fumarate (B1241708) salt of this compound (0.25 mg/kg this compound base) or an equivalent dose of the hydrochloride salt of cocaine (0.25 mg/kg cocaine base).[3] Each drug was dissolved in normal saline and administered over a one-minute interval.

  • Washout Period: A one-week interval separated the test sessions to ensure complete washout of the previously administered drug.

Sample Collection and Analysis
  • Blood Sampling: Venous blood samples were collected at predetermined intervals following drug administration to measure plasma concentrations of cocaine and this compound.

  • Analytical Method: Plasma concentrations of cocaine and this compound were determined using gas chromatography-mass spectrometry (GC/MS). This technique provided the necessary sensitivity and specificity to accurately quantify the analytes in biological matrices.

    • Extraction: A common procedure involved solid-phase extraction to isolate cocaine, this compound, and other metabolites from plasma.[7]

    • Derivatization: In some GC/MS methods, derivatization of the analytes was performed to improve their chromatographic properties and detection.

    • Quantification: Quantification was achieved by comparing the peak areas of the analytes to those of known concentrations of internal standards.

Experimental_Workflow cluster_protocol Pharmacokinetic Study Workflow Participant Participant Recruitment (Healthy Volunteers) Drug_Admin Drug Administration (IV Cocaine or this compound) Participant->Drug_Admin Blood_Sample Blood Sampling (Timed Intervals) Drug_Admin->Blood_Sample Plasma_Sep Plasma Separation (Centrifugation) Blood_Sample->Plasma_Sep Extraction Solid-Phase Extraction Plasma_Sep->Extraction GCMS GC/MS Analysis Extraction->GCMS Data_Analysis Pharmacokinetic Modeling (Half-life Calculation) GCMS->Data_Analysis

Caption: A typical experimental workflow for early this compound research.

Conclusion

The early research into this compound was pivotal in understanding the complex pharmacology of concurrent cocaine and ethanol use. Through meticulous in vitro and in vivo studies, scientists were able to identify the metabolic pathway responsible for its formation and, crucially, determine its longer elimination half-life compared to cocaine. The use of advanced analytical techniques like GC/MS was fundamental to these discoveries. This foundational knowledge continues to inform clinical toxicology, addiction research, and the development of strategies to mitigate the harms associated with polysubstance abuse.

References

The Neurobiology of Cocaethylene-Induced Euphoria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the neurobiological mechanisms underlying the euphoric effects of cocaethylene, a unique psychoactive metabolite formed in the liver with the concurrent use of cocaine and ethanol (B145695). This compound's rewarding properties are attributed to its potent interaction with the mesolimbic dopamine (B1211576) system, exhibiting a complex pharmacological profile that distinguishes it from cocaine. This document synthesizes findings from key exploratory studies, detailing the experimental protocols used to investigate its effects, presenting quantitative data on its neurochemical and behavioral impacts, and visualizing the implicated signaling pathways. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

Introduction

The simultaneous consumption of cocaine and alcohol is a common pattern of substance abuse, leading to the formation of this compound. This metabolite is not merely an inactive byproduct; it is a potent psychoactive substance with significant reinforcing effects.[1] Users often report a more intense and prolonged euphoria from the combination of cocaine and alcohol than from either substance alone, an effect largely attributed to the actions of this compound.[2][3] Understanding the neurobiology of this compound-induced euphoria is critical for developing effective treatments for polysubstance abuse and for designing novel therapeutics targeting the brain's reward circuitry.

This guide delves into the core molecular and behavioral aspects of this compound's euphoric effects. We will examine its interaction with monoamine transporters, the resulting surge in synaptic dopamine, and the subsequent activation of intracellular signaling cascades. Furthermore, we will present the methodologies of key animal and human studies that have been instrumental in elucidating these mechanisms.

Pharmacology of this compound

This compound is structurally similar to cocaine, with an ethyl group replacing the methyl group on the carboxylate ester. This seemingly minor alteration has significant pharmacological consequences.

Interaction with Monoamine Transporters

Like cocaine, this compound's primary mechanism of action is the inhibition of monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[4] However, its affinity and selectivity for these transporters differ from those of cocaine.

In vitro binding studies have demonstrated that this compound is equipotent to cocaine in its ability to inhibit the binding of ligands to the dopamine transporter.[4][5] This high affinity for DAT is the principal driver of its profound euphoric and reinforcing effects. By blocking the reuptake of dopamine from the synaptic cleft, this compound leads to a significant and sustained increase in extracellular dopamine concentrations in key brain regions associated with reward, such as the nucleus accumbens.[6][7]

While equipotent at the DAT, this compound exhibits a significantly lower affinity for the serotonin transporter compared to cocaine.[8] This increased selectivity for the dopamine system may contribute to the qualitative differences in the subjective effects reported by users, potentially leading to a more purely dopaminergic-driven euphoria.[4]

Quantitative Data on this compound's Neurochemical and Behavioral Effects

The following tables summarize key quantitative findings from studies investigating the neurochemical and behavioral effects of this compound, providing a comparative perspective with cocaine.

Parameter This compound Cocaine Study Type Reference
Dopamine Transporter (DAT) Binding Affinity (Ki) EquipotentEquipotentIn vitro (Human Striatal Membranes)[5][8]
Serotonin Transporter (SERT) Binding Affinity (Ki) 7.91 µM0.18 µMIn vitro (Human Cerebral Cortex)[8]
Norepinephrine Transporter (NET) Binding Affinity (Ki) ~50-fold less potent than at DAT-In vitro (Human Cerebral Cortex)[8]

Table 1: Monoamine Transporter Binding Affinities. This table compares the in vitro binding affinities of this compound and cocaine for the dopamine, serotonin, and norepinephrine transporters.

Experimental Condition Dopamine Increase in Nucleus Accumbens Study Type Reference
Intravenous administration (3 µmol/kg)~400% of pre-injection valueIn vivo microdialysis (anesthetized rat)[6]
Intraperitoneal administration (44 µmol/kg)~200% of pre-injection valueIn vivo microdialysis (anesthetized rat)[6]
Intravenous administration (cocaine, 1 mg/kg)Rapid increaseIn vivo microdialysis (anesthetized rat)[9]

Table 2: Effects on Extracellular Dopamine Levels in the Nucleus Accumbens. This table presents the quantitative impact of this compound and cocaine administration on dopamine levels in a key reward-related brain region.

Behavioral Assay This compound Effect Cocaine Effect Study Type Reference
Conditioned Place Preference Produced significant place preferenceProduces place preferenceAnimal (Rat)[10]
Self-Administration Maintained self-administrationMaintained self-administrationAnimal (Monkey)[3]
Subjective Euphoria (Visual Analog Scale) Similar to cocaine, but effects differed over timeProduced euphoriaHuman (Intranasal administration)[11]
Subjective "High" Ratings Lower magnitude (65% of cocaine)Higher magnitudeHuman (Intravenous injection)[12]

Table 3: Behavioral Effects Related to Euphoria and Reward. This table summarizes the findings from key behavioral studies in both animals and humans, assessing the rewarding and euphoric properties of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the protocols for key experiments used to study this compound-induced euphoria.

Animal Studies

The CPP paradigm is a widely used preclinical model to assess the rewarding effects of drugs.[13]

  • Apparatus: A three-compartment chamber with distinct visual and tactile cues in the two outer compartments, separated by a central, neutral compartment.[14]

  • Procedure:

    • Pre-Conditioning (Baseline): Rats are allowed to freely explore all three compartments to determine their initial preference for either of the outer compartments.

    • Conditioning: Over several days, rats receive an injection of this compound (e.g., 10 mg/kg) and are confined to their initially non-preferred compartment. On alternate days, they receive a saline injection and are confined to their preferred compartment.[10]

    • Post-Conditioning (Test): In a drug-free state, rats are placed in the central compartment and allowed to freely access all compartments. The time spent in each compartment is recorded.

  • Endpoint: A significant increase in the time spent in the drug-paired compartment during the test phase is indicative of a conditioned place preference, suggesting the drug has rewarding properties.[10][13]

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake or anesthetized animals.[9][15]

  • Procedure:

    • Probe Implantation: A microdialysis probe is surgically implanted into the target brain region, such as the nucleus accumbens.

    • Perfusion: The probe is perfused with an artificial cerebrospinal fluid. Molecules from the extracellular fluid, including neurotransmitters, diffuse across the probe's semipermeable membrane into the perfusate.

    • Sample Collection: The collected perfusate (dialysate) is analyzed, typically using high-performance liquid chromatography (HPLC), to quantify the concentration of dopamine and other monoamines.

    • Drug Administration: this compound or cocaine is administered (e.g., intravenously or intraperitoneally), and changes in neurotransmitter levels are monitored over time.[6]

  • Endpoint: A significant increase in the extracellular concentration of dopamine in the nucleus accumbens following drug administration provides direct evidence of the drug's effect on the dopamine system.[6]

Human Studies

Quantifying the subjective experience of euphoria in humans is essential for understanding the psychoactive effects of this compound.

  • Methodology: Double-blind, placebo-controlled studies are the gold standard.[11][16]

  • Assessment Tools:

    • Visual Analog Scales (VAS): Participants rate their subjective feelings on a continuous scale (e.g., 0-100) for various descriptors, including "High," "Good Drug Effect," "Euphoria," and "Stimulated."[17][18]

    • Adjective Checklists: Participants select from a list of adjectives that describe their current state.

  • Procedure:

    • Participant Selection: Experienced, non-dependent cocaine users are often recruited.[2]

    • Drug Administration: this compound, cocaine, or placebo is administered under controlled conditions (e.g., intranasal or intravenous).[11][12]

    • Data Collection: Subjective ratings and physiological measures (e.g., heart rate, blood pressure) are collected at regular intervals.[16]

  • Endpoint: Statistically significant increases in ratings of euphoria and other positive subjective effects compared to placebo indicate the drug's abuse potential.

Signaling Pathways and Visualizations

The euphoric effects of this compound are initiated by its binding to the dopamine transporter, but the downstream consequences are mediated by a complex cascade of intracellular signaling events within the neurons of the reward pathway.

Dopamine Receptor-Mediated Signaling

The increased synaptic dopamine resulting from DAT blockade activates dopamine receptors, primarily the D1 and D2 receptor subtypes, on postsynaptic neurons in the nucleus accumbens.

  • D1 Receptor Activation: Stimulation of D1 receptors activates Gs-alpha proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA).[19]

  • D2 Receptor Activation: D2 receptor activation is coupled to Gi-alpha proteins, which inhibit adenylyl cyclase and decrease cAMP levels.

The net effect of this compound, due to the significant increase in dopamine, is a predominant activation of D1 receptor-mediated signaling pathways, which are strongly linked to the rewarding effects of psychostimulants.

G cluster_extracellular Extracellular Space cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibition Dopamine Dopamine Dopamine->DAT Reuptake D1R D1 Receptor Dopamine->D1R Activation AC Adenylyl Cyclase D1R->AC Stimulation cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Expression (e.g., c-Fos, ΔFosB) CREB->Gene Transcription Euphoria Euphoria & Reward Gene->Euphoria Long-term adaptations

Caption: this compound's primary mechanism of action.

Downstream Signaling Cascades

The activation of PKA initiates a cascade of phosphorylation events that ultimately alter gene expression and neuronal function, contributing to both the acute euphoric effects and the long-term neuroadaptations associated with addiction.[20]

  • ERK Pathway: The extracellular signal-regulated kinase (ERK) pathway is a critical downstream target of D1 receptor activation and plays a significant role in cocaine-induced reward and plasticity.[19] PKA can indirectly lead to the activation of the Ras-ERK signaling cascade.

  • Akt/GSK3 Pathway: The Akt-GSK3 signaling pathway is another important mediator of dopaminergic neurotransmission and is implicated in the behavioral effects of psychostimulants.[21]

These signaling pathways converge on transcription factors such as the cAMP response element-binding protein (CREB), which, when phosphorylated, can enter the nucleus and alter the expression of immediate early genes like c-Fos and later, more stable factors like ΔFosB. These changes in gene expression are thought to underlie the long-lasting changes in synaptic plasticity and behavior that contribute to addiction.[20]

G D1R D1 Receptor Activation PKA PKA Activation D1R->PKA Ras Ras/Rap1 PKA->Ras Akt Akt Pathway PKA->Akt CREB CREB Phosphorylation PKA->CREB ERK ERK Pathway Ras->ERK ERK->CREB Euphoria Acute Euphoria ERK->Euphoria GSK3 GSK3 Akt->GSK3 Inhibition Gene Immediate Early Gene Expression (c-Fos) CREB->Gene DeltaFosB ΔFosB Accumulation Gene->DeltaFosB Plasticity Synaptic Plasticity & Neuroadaptation DeltaFosB->Plasticity Addiction Long-Term Addiction Potential Plasticity->Addiction

Caption: Downstream signaling cascades in this compound-induced euphoria.

Conclusion

Exploratory studies have established this compound as a potent psychoactive compound that significantly contributes to the rewarding effects of combined cocaine and alcohol use. Its high affinity for the dopamine transporter, leading to a robust increase in synaptic dopamine in the nucleus accumbens, is the primary initiator of its euphoric properties. The subsequent activation of intracellular signaling pathways, including the PKA, ERK, and Akt/GSK3 cascades, drives both the acute subjective experience of euphoria and the long-term neuroplastic changes that can lead to addiction.

The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for future research in this area. Further investigation into the nuanced differences between this compound and cocaine, particularly concerning their effects on downstream signaling and gene expression, will be crucial for developing targeted therapeutic interventions for individuals with cocaine and alcohol use disorders. The visualization of the signaling pathways offers a framework for understanding the molecular logic of this compound's action and for identifying potential new targets for drug development.

References

Methodological & Application

Application Notes and Protocols for the Analysis of Cocaethylene by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cocaethylene is a pharmacologically active metabolite formed in the liver when cocaine and ethanol (B145695) are consumed concurrently. It is associated with greater cardiotoxicity and a longer half-life in the body compared to cocaine alone, making its detection and quantification crucial in clinical and forensic toxicology. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely accepted "gold standard" technique for the confirmatory analysis of this compound in biological specimens due to its high sensitivity and specificity.

These application notes provide a comprehensive overview and detailed protocols for the analysis of this compound using GC-MS in various biological matrices.

I. Quantitative Data Summary

The following tables summarize the quantitative performance data for this compound analysis from various validated GC-MS methods. This allows for a comparative assessment of different analytical approaches.

Table 1: Linearity and Quantification Limits for this compound Analysis by GC-MS

Biological MatrixLinearity Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Reference
Urine15 - 20001015[1]
Urine50 - 2000 (for Cocaine)15 (for Cocaine)50[2]
UrineNot SpecifiedNot Specified5.0[3]
Blood/Plasma250 - 5000Not SpecifiedNot Specified[4]
Blood/Plasma0 - 1000Not SpecifiedNot Specified[5]
Meconium0 - 1000Not SpecifiedNot Specified[5]

Table 2: Accuracy, Precision, and Recovery for this compound Analysis by GC-MS

Biological MatrixAnalyte Concentration (ng/mL)Accuracy (%)Precision (CV %)Recovery (%)Reference
Urine50 (Low), 500 (Avg), 2000 (High)90.6 - 101.55.9 - 12.383.0 - 91.5[1]
BloodNot SpecifiedNot SpecifiedNot Specified95.6 - 124.0 (for Cocaine & metabolites)[5]
PlasmaNot SpecifiedNot SpecifiedNot Specified86.9 - 128.9 (for Cocaine & metabolites)[5]
MeconiumNot SpecifiedNot SpecifiedNot Specified58.1 - 99.7 (for Cocaine & metabolites)[5]

II. Experimental Workflow

The general workflow for the analysis of this compound by GC-MS involves sample preparation, derivatization (if necessary), GC separation, and MS detection and quantification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (Urine, Blood, etc.) Extraction Extraction (SPE or LLE) Sample->Extraction Internal Standard Addition Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GCMS GC-MS Injection and Analysis Derivatization->GCMS Data Data Acquisition (Chromatograms, Spectra) GCMS->Data Quant Quantification and Reporting Data->Quant

Caption: General workflow for this compound analysis by GC-MS.

III. Detailed Experimental Protocols

The following are detailed methodologies for key experiments in the GC-MS analysis of this compound.

Protocol 1: Solid-Phase Extraction (SPE) and Derivatization for Urine Samples

This protocol is adapted from a validated method for the simultaneous analysis of cocaine, benzoylecgonine, and this compound in urine.[1]

1. Sample Preparation and Hydrolysis:

  • To 2.5 mL of urine in a centrifuge tube, add 37.5 µL of the internal standard solution (e.g., COC-d3 at 10 µg/mL).

  • Add 2.0 mL of distilled water.

  • Adjust the sample pH to a range of 6.0 to 7.0.

  • Add 2.0 mL of 0.1 M sodium phosphate (B84403) buffer (pH 6.0).

2. Solid-Phase Extraction (SPE):

  • Condition a mixed-mode SPE column (e.g., Bond Elut Certify) with 2 mL of methanol, followed by 2 mL of deionized water, and then 2 mL of 0.1 M phosphate buffer (pH 6.0).

  • Load the prepared urine sample onto the SPE column.

  • Wash the column with 3.0 mL of deionized water, followed by 3.0 mL of 0.1 M HCl, and then 3.0 mL of methanol.

  • Dry the column under vacuum for 5 minutes.

  • Elute the analytes with 3.0 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (B78521) (12:3:0.3 v/v/v).

3. Evaporation and Derivatization:

  • Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen.

  • To the dry residue, add 25 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Add 25 µL of ethyl acetate.

  • Heat the mixture at 90°C for 15 minutes.

  • After cooling, the sample is ready for GC-MS analysis.

Protocol 2: GC-MS Parameters

The following are typical GC-MS parameters for the analysis of derivatized this compound.

Gas Chromatograph (GC) Conditions: [1][6]

ParameterSetting
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow rate of 0.6 - 1.5 mL/min
Injector Splitless mode
Injector Temp. 250 - 270°C
Oven Program Initial temp 50-150°C, hold for 1 min, ramp at 10°C/min to 270°C, hold for 4 min.
Total Run Time Approximately 17 - 90 minutes (depending on the specific method)

Mass Spectrometer (MS) Conditions: [1][6]

ParameterSetting
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temp. 220 - 230°C
Transfer Line Temp. 280°C
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan (m/z 50-550)
Characteristic Ions for this compound (TMS derivative) m/z 82, 94, 196, 318 (Molecular ions and fragments may vary based on derivatization)[6][7]

IV. Quality Control and Validation

For reliable and accurate results, the following quality control and validation parameters should be considered:

  • Internal Standards: A deuterated analog of this compound or a structurally similar compound (e.g., cocaine-d3) should be used as an internal standard to correct for variations in extraction efficiency and instrument response.[4]

  • Calibration Curve: A multi-point calibration curve should be prepared using fortified blank matrix to cover the expected concentration range of the samples. The linearity of the curve should be assessed (r² > 0.99).[1]

  • Quality Control Samples: Low, medium, and high concentration quality control (QC) samples should be analyzed in each batch to monitor the accuracy and precision of the method.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These should be experimentally determined to define the sensitivity of the assay.

  • Selectivity: The method's selectivity should be evaluated by analyzing blank samples from different sources to ensure no endogenous interferences co-elute with this compound.

V. Conclusion

The GC-MS methods outlined provide a robust framework for the sensitive and specific quantification of this compound in biological samples. Proper sample preparation, adherence to optimized GC-MS conditions, and rigorous quality control are essential for obtaining accurate and defensible results in research, clinical, and forensic settings. The choice of a specific protocol may depend on the available instrumentation, the biological matrix being analyzed, and the required sensitivity.

References

Application Notes and Protocols for In Vitro Modeling of Cocaethylene Cardiotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cocaethylene is a pharmacologically active metabolite formed in the liver when cocaine and ethanol (B145695) are consumed concurrently. Studies have indicated that this compound exhibits greater cardiotoxicity than cocaine alone, contributing to a heightened risk of adverse cardiovascular events, including sudden death. The development of robust in vitro models is crucial for elucidating the mechanisms of this compound-induced cardiotoxicity and for screening potential therapeutic interventions. Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) have emerged as a highly relevant and predictive model for these studies due to their human origin and ability to recapitulate key aspects of native cardiomyocyte physiology.

These application notes provide detailed protocols for utilizing hiPSC-CMs to investigate the cardiotoxic effects of this compound, focusing on key toxicological endpoints: cytotoxicity, oxidative stress, apoptosis, mitochondrial dysfunction, electrophysiological disturbances, and impaired contractility.

Key Mechanisms of this compound Cardiotoxicity

This compound's cardiotoxic effects are multifactorial, involving:

  • Disruption of Ion Homeostasis: Particularly, the interference with intracellular calcium (Ca²⁺) cycling is a primary mechanism. This compound has been shown to decrease peak intracellular Ca²⁺ in a dose-dependent manner, which directly impairs the heart's ability to contract.[1][2]

  • Induction of Oxidative Stress: Similar to cocaine, this compound is believed to increase the production of reactive oxygen species (ROS) within cardiomyocytes. This leads to cellular damage, including lipid peroxidation and protein modification, contributing to cellular dysfunction and death.

  • Apoptosis (Programmed Cell Death): this compound can trigger apoptotic pathways in cardiomyocytes. This is thought to involve the mitochondria, with the release of cytochrome c and subsequent activation of caspases.[3][4]

  • Electrophysiological Alterations: As a potent blocker of cardiac sodium channels, this compound can disrupt the normal electrical conduction in the heart, leading to arrhythmias.[5]

  • Negative Inotropic Effects: this compound directly suppresses the contractile force of cardiomyocytes, an effect that is more potent than that of cocaine.[1][2]

Experimental Workflows and Signaling Pathways

Experimental Workflow for Assessing this compound Cardiotoxicity

G cluster_setup Model Setup cluster_exposure This compound Exposure cluster_assays Endpoint Assays cluster_functional hiPSC_CMs hiPSC-CM Culture & Maturation Dose_Response Dose-Response & Time-Course Treatment hiPSC_CMs->Dose_Response Cytotoxicity Cytotoxicity (e.g., LDH, MTT) Dose_Response->Cytotoxicity Function Functional Assays Dose_Response->Function Apoptosis Apoptosis (e.g., TUNEL, Caspase) Dose_Response->Apoptosis Oxidative_Stress Oxidative Stress (e.g., ROS) Dose_Response->Oxidative_Stress Mitochondria Mitochondrial Health Dose_Response->Mitochondria MEA Electrophysiology (MEA) Function->MEA Contractility Contractility Function->Contractility Calcium Calcium Handling Function->Calcium

Caption: Experimental workflow for this compound cardiotoxicity assessment.

Signaling Pathway of this compound-Induced Cardiomyocyte Apoptosis

G This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Bcl2 ↓ Bcl-2 This compound->Bcl2 Mitochondria Mitochondrial Stress ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bcl2->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced mitochondrial-mediated apoptosis pathway.

Data Presentation: Quantitative Effects of this compound on Cardiomyocytes

Note: The following data is primarily derived from studies on animal cardiomyocytes and should be considered as a reference for designing experiments with hiPSC-CMs.

Table 1: Effects of this compound on Cardiomyocyte Intracellular Calcium and Contractility

ParameterThis compoundCocaineCell TypeReference
K₀.₅ for ↓ Peak [Ca²⁺]ᵢ 90.0 µM157.5 µMRat Ventricular Myocytes[1]
EC₅₀ for ↓ Peak [Ca²⁺]ᵢ & Shortening 1.0 µM9.6 µMFerret Cardiac Myocytes[2]
↓ Contraction Amplitude (at 100 µM) 71 ± 7%55 ± 5%Ferret Cardiac Myocytes[2]

Table 2: In Vivo Hemodynamic Effects of this compound in a Canine Model

Dose↓ (dP/dt)max↓ Stroke Volume↑ QRS Interval↑ QTc IntervalReference
7.5 mg/kg 43%33%32%21%[6]
11.25 mg/kg 81%29%60%38%[6]

Experimental Protocols

Protocol 1: Culture and Differentiation of hiPSCs into Cardiomyocytes

This protocol is a standard approach for generating a high yield of functional hiPSC-CMs suitable for toxicity screening.

Materials:

  • Human induced pluripotent stem cells (hiPSCs)

  • Matrigel-coated 6-well plates

  • mTeSR™1 or similar maintenance medium

  • RPMI 1640 medium supplemented with B27 minus insulin (B600854)

  • CHIR99021 (GSK3 inhibitor)

  • IWR-1 (Wnt inhibitor)

  • DMEM with 4.5 g/L glucose, no glutamine, no sodium pyruvate

  • L-glutamine, Penicillin-Streptomycin

  • Trypsin-EDTA (0.05%)

  • Fetal Bovine Serum (FBS)

  • ROCK inhibitor (e.g., Y-27632)

Procedure:

  • hiPSC Culture: Culture hiPSCs on Matrigel-coated plates in mTeSR™1 medium. Passage cells every 4-5 days.

  • Initiation of Differentiation (Day 0): When hiPSCs reach 80-90% confluency, replace the medium with RPMI/B27 minus insulin containing CHIR99021 (e.g., 12 µM).

  • Mesoderm Induction (Day 2): Replace the medium with RPMI/B27 minus insulin.

  • Cardiac Progenitor Specification (Day 3): Replace the medium with RPMI/B27 minus insulin containing IWR-1 (e.g., 5 µM).

  • Cardiac Differentiation (Days 5-7): Replace the medium every 2 days with RPMI/B27 minus insulin. Spontaneous beating should be observed around day 8-10.

  • Metabolic Selection (Days 10-14): To purify the cardiomyocyte population, culture the cells in DMEM without glucose for 2-4 days.

  • Maintenance: Maintain the purified hiPSC-CMs in RPMI/B27 with insulin. The cells are ready for experiments from day 15 onwards.

Protocol 2: Assessment of Cytotoxicity (LDH Assay)

Materials:

  • Purified hiPSC-CMs in a 96-well plate

  • This compound stock solution

  • LDH Cytotoxicity Assay Kit

  • Plate reader

Procedure:

  • Cell Plating: Plate hiPSC-CMs at a density of 50,000-100,000 cells/well in a 96-well plate. Allow them to recover for 48-72 hours.

  • This compound Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Treat the cells for 24, 48, or 72 hours. Include a vehicle control and a positive control (lysis buffer provided in the kit).

  • Sample Collection: After the incubation period, carefully collect the supernatant from each well.

  • LDH Assay: Perform the LDH assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance at the recommended wavelength. Calculate the percentage of cytotoxicity relative to the positive control.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

Materials:

  • hiPSC-CMs on a glass-bottom dish or 96-well black plate

  • CellRox™ Green or similar ROS indicator dye

  • This compound

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Preparation: Culture hiPSC-CMs to a confluent, beating monolayer.

  • This compound Exposure: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-4 hours).

  • Dye Loading: Wash the cells with pre-warmed PBS. Incubate with the ROS indicator dye (e.g., 5 µM CellRox™ Green) for 30 minutes at 37°C.

  • Imaging/Reading: Wash the cells again with PBS. Immediately acquire images using a fluorescence microscope or measure the fluorescence intensity with a plate reader.

  • Quantification: Analyze the fluorescence intensity of the treated cells relative to the vehicle-treated control cells.

Protocol 4: Apoptosis Detection (TUNEL Assay)

Materials:

  • hiPSC-CMs cultured on coverslips or in a multi-well plate

  • This compound

  • In Situ Cell Death Detection Kit, Fluorescein (TUNEL assay)

  • 4% Paraformaldehyde (PFA)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Treatment: Treat hiPSC-CMs with this compound for 24-48 hours.

  • Fixation: Wash cells with PBS and fix with 4% PFA for 1 hour at room temperature.

  • Permeabilization: Wash with PBS and incubate in permeabilization solution for 2 minutes on ice.

  • TUNEL Reaction: Wash with PBS. Add the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.

  • Staining and Imaging: Wash with PBS. Counterstain the nuclei with DAPI. Mount the coverslips and visualize using a fluorescence microscope.

  • Analysis: Count the number of TUNEL-positive (green) nuclei and the total number of DAPI-stained (blue) nuclei to determine the apoptotic index.

Protocol 5: Assessment of Mitochondrial Membrane Potential (ΔΨm)

Materials:

  • hiPSC-CMs in a suitable imaging plate

  • JC-1 or TMRE dye

  • This compound

  • Fluorescence microscope or flow cytometer

Procedure:

  • Treatment: Expose hiPSC-CMs to this compound for the desired duration.

  • Dye Loading: Wash the cells and incubate with JC-1 (e.g., 2 µM) or TMRE (e.g., 200 nM) for 15-30 minutes at 37°C.

  • Imaging/Analysis:

    • Microscopy (JC-1): Healthy cells will exhibit red fluorescent J-aggregates in the mitochondria, while apoptotic cells with depolarized mitochondria will show green fluorescent monomers. Capture images in both red and green channels.

    • Flow Cytometry (JC-1): Analyze the shift from red to green fluorescence.

    • Microscopy (TMRE): Measure the fluorescence intensity of the dye accumulated in the mitochondria.

  • Quantification: For JC-1, calculate the ratio of red to green fluorescence. For TMRE, quantify the fluorescence intensity. A decrease in these values indicates mitochondrial depolarization.

Protocol 6: Electrophysiological Analysis using Multi-electrode Arrays (MEAs)

Materials:

  • MEA system (e.g., Axion Maestro)

  • MEA plates (48- or 96-well) coated with fibronectin

  • hiPSC-CMs

  • This compound

Procedure:

  • Cell Seeding: Seed a uniform monolayer of hiPSC-CMs onto the MEA plate. Allow the cells to mature and form a functional syncytium (typically 5-7 days).

  • Baseline Recording: Record the spontaneous field potentials from each electrode to establish a stable baseline.

  • Compound Addition: Add increasing concentrations of this compound to the wells.

  • Post-treatment Recording: Record the field potentials at multiple time points after compound addition (e.g., 5, 15, 30 minutes).

  • Data Analysis: Analyze the recorded waveforms to determine parameters such as beat rate, field potential duration (FPD), and the occurrence of arrhythmic events (e.g., early afterdepolarizations).

Protocol 7: Cardiomyocyte Contractility Assessment

Materials:

  • hiPSC-CMs in a 96-well plate

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • High-speed imaging system or a dedicated contractility analysis system (e.g., IonOptix)

Procedure:

  • Dye Loading: Load the hiPSC-CMs with a calcium-sensitive dye like Fluo-4 AM.

  • Imaging: Record videos of the contracting cardiomyocytes at a high frame rate.

  • This compound Treatment: Add this compound and record subsequent changes in contraction.

  • Analysis: Use software to track the motion of the cardiomyocytes or the calcium transients. Key parameters to analyze include:

    • Contraction amplitude

    • Contraction and relaxation velocities

    • Beating rate and regularity

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the cardiotoxic effects of this compound using hiPSC-CMs. By employing these advanced in vitro models and a multi-parametric assessment approach, researchers can gain valuable insights into the mechanisms of this compound-induced cardiac damage. This knowledge is essential for developing strategies to mitigate the life-threatening consequences of combined cocaine and alcohol use and for the broader field of predictive toxicology and drug safety.

References

Cocaethylene: A Definitive Biomarker for Concurrent Alcohol and Cocaine Use

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cocaethylene is a unique and pharmacologically active metabolite formed in the liver when cocaine and ethanol (B145695) are consumed simultaneously.[1] Its presence in biological specimens serves as a definitive biomarker for the concurrent use of these two substances.[1][2] This is of significant interest in clinical and forensic toxicology, as the combination of cocaine and alcohol is associated with increased cardiotoxicity and a substantially higher risk of immediate death compared to cocaine use alone.[1] this compound exhibits a higher affinity for the dopamine (B1211576) transporter than cocaine, contributing to a more intense and prolonged euphoric effect.[1] This application note provides detailed protocols for the detection and quantification of this compound in various biological matrices, along with a summary of relevant quantitative data to aid researchers in their study of polysubstance use.

Metabolic Pathway of this compound Formation

Normally, the metabolism of cocaine by hepatic carboxylesterases results in the formation of biologically inactive metabolites, primarily benzoylecgonine (B1201016) and ecgonine (B8798807) methyl ester.[1] However, in the presence of ethanol, a portion of the cocaine undergoes transesterification instead of hydrolysis.[1] This metabolic shift, catalyzed by the same liver enzymes, leads to the production of this compound.[1]

Cocaethylene_Metabolism cluster_0 Hepatic Metabolism Cocaine Cocaine Carboxylesterase Hepatic Carboxylesterase Cocaine->Carboxylesterase InactiveMetabolites Inactive Metabolites (Benzoylecgonine, Ecgonine Methyl Ester) Cocaine->InactiveMetabolites Hydrolysis Ethanol Ethanol Ethanol->Carboxylesterase This compound This compound (Ethylbenzoylecgonine) Carboxylesterase->this compound Transesterification

Caption: Metabolic pathway of this compound formation.

Quantitative Data Summary

The detection of this compound is possible in various biological matrices, with detection windows varying significantly. The concentration of this compound can also be influenced by the route of administration of cocaine and ethanol.[3]

Biological MatrixDetection WindowTypical Concentrations / Limits of Detection (LOD) / Quantification (LOQ)Reference
Blood/Plasma Up to 24 hoursMean concentration in trauma patients: 41 ± 27 ng/mL (range: 3 to 213 ng/mL).[4] LOD: 0.02 mg/L.[5] Linearity: 25–2,000 ng/mL for UPLC-MS/MS.[6][4][5][6][7]
Urine Up to 72 hoursSensitivity of 1-2 ng/mL for GC/MS analysis.[8] Linearity for HPLC/DAD: 0.05 to 2.5 µg/mL.[9][7][8][9]
Hair Several monthsLLOQ for LC-MS-MS: 0.05 ng/mg.[10] Average concentrations in mice: 2.4-2.8 ng/mg.[11][7][10][11][12]
Saliva A few hoursDetectable shortly after ingestion.[7][7]

Experimental Protocols

The following are detailed protocols for the extraction and analysis of this compound from common biological matrices. These protocols are based on established methodologies and can be adapted for specific laboratory equipment and requirements.

General Experimental Workflow

A typical workflow for the analysis of this compound involves sample collection and preparation, followed by instrumental analysis and data interpretation. Solid-phase extraction (SPE) is a common and effective method for sample clean-up and concentration prior to analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][13]

Experimental_Workflow Start Sample Collection (Blood, Urine, Hair) Pretreatment Sample Pre-treatment (e.g., Buffering, Homogenization) Start->Pretreatment SPE Solid-Phase Extraction (SPE) Pretreatment->SPE Elution Elution of Analytes SPE->Elution Evaporation Evaporation and Reconstitution Elution->Evaporation Analysis GC-MS or LC-MS/MS Analysis Evaporation->Analysis Data Data Analysis and Quantification Analysis->Data

Caption: General experimental workflow for this compound analysis.

Protocol 1: GC-MS Analysis of this compound in Urine

This protocol is adapted from a method for the determination of cocaine and its metabolites in human urine.[8]

1. Sample Preparation (Solid-Phase Extraction)

  • Internal Standard: Add a deuterated internal standard for this compound to 1 mL of urine sample.

  • Conditioning: Condition a solid-phase extraction (SPE) column (e.g., silica-based strong cation exchanger) with 2 mL of methanol (B129727) followed by 2 mL of 0.1 M phosphate (B84403) buffer (pH 6.0).[14]

  • Sample Loading: Dilute the urine sample with 2 mL of 0.1 M phosphate buffer (pH 6.0) and load it onto the conditioned SPE column.[14]

  • Washing: Wash the column sequentially with 2 mL of 0.1 M HCl and 2 mL of methanol.[14]

  • Drying: Dry the column under vacuum.[14]

  • Elution: Elute the analytes with 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.[14]

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at < 60°C.[14]

2. Derivatization

  • Reconstitute the dried residue in 30 µL of ethyl acetate.[14]

  • Add 50 µL of a silylating agent (e.g., BSTFA + 1% TMCS).[14]

  • Heat the mixture at 70°C for 20 minutes.[14]

3. GC-MS Parameters

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[14]

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.[14]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 0.5 min.[14]

    • Ramp 1: 3°C/min to 200°C.[14]

    • Ramp 2: 4°C/min to final temperature.[14]

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.[14]

  • MS Detector: Operate in selected ion monitoring (SIM) mode.

  • Monitored Ions for this compound: m/z 82, 94, 105, 196, 318.[14]

Protocol 2: LC-MS/MS Analysis of this compound in Blood

This protocol is based on a comprehensive method for the analysis of cocaine and its metabolites.[13][15]

1. Sample Preparation (Solid-Phase Extraction)

  • Internal Standard: Add a deuterated internal standard for this compound to the blood sample.

  • Protein Precipitation (for whole blood/plasma): Add acetonitrile (B52724) in a 3:1 ratio to the sample, vortex, and centrifuge to precipitate proteins.[16] Collect the supernatant.

  • Conditioning: Condition an Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.[15]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE column.[15]

  • Washing: Wash the column with 1 mL of water, then 1 mL of 100 mM HCl, and finally 1 mL of methanol.[13]

  • Drying: Dry the column under vacuum.

  • Elution: Elute the analytes with a mixture of dichloromethane, isopropanol, and ammonium hydroxide.[13]

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[13]

2. LC-MS/MS Parameters

  • LC Column: C18 reversed-phase column (e.g., Atlantis T3, 100Å, 3 µm, 2.1 mm × 150 mm).[13][15]

  • Mobile Phase A: 0.1% Formic acid in water.[13]

  • Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.[13]

  • Flow Rate: 0.2 - 0.6 mL/min.[13]

  • Gradient: A suitable gradient should be developed to separate this compound from other metabolites. For example:

    • 0-5 min: 0% B

    • 6 min: 20% B

    • 16 min: 40% B

    • 18-22 min: 90% B

    • 23 min: 0% B (re-equilibration)[15]

  • Injection Volume: 5 µL.[15]

  • MS/MS Detector: Operate in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions for this compound: Quantifier: m/z 318.2 → 196.2.[10] At least one qualifier transition should also be monitored (e.g., m/z 318.16998 > 82.06584 or 150.09179).[17]

Conclusion

The detection and quantification of this compound provide an unequivocal indication of the simultaneous consumption of cocaine and alcohol. The methodologies outlined in this application note, utilizing GC-MS and LC-MS/MS, offer the sensitivity and specificity required for accurate analysis in both research and clinical settings. The provided quantitative data serves as a valuable reference for interpreting results and understanding the toxicological implications of concurrent cocaine and alcohol use. These protocols can be further optimized and validated to meet the specific needs of individual laboratories and research objectives.

References

Application of Liquid Chromatography for Cocaethylene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of cocaethylene in biological matrices using liquid chromatography, primarily coupled with tandem mass spectrometry (LC-MS/MS). This compound is a pharmacologically active metabolite formed in the liver when cocaine and ethanol (B145695) are consumed concurrently.[1] Its presence and concentration in biological samples are of significant interest in clinical and forensic toxicology, as well as in drug metabolism and pharmacokinetic studies.[2] Liquid chromatography has emerged as the gold standard for its determination due to its high sensitivity, specificity, and ability to provide accurate quantitative data.[2]

Introduction to this compound and its Significance

When cocaine and ethanol are used together, the body metabolizes them to produce this compound through a process of transesterification in the liver.[2] This metabolite is not only an indicator of simultaneous cocaine and alcohol use but also exhibits its own pharmacological and toxicological effects, which are often more pronounced than those of cocaine alone. Monitoring this compound levels is crucial for understanding the combined effects of cocaine and alcohol abuse.

Principles of Liquid Chromatography for this compound Analysis

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For this compound analysis, reversed-phase chromatography is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides exceptional selectivity and sensitivity for the quantification of this compound, even at low concentrations in complex biological matrices.[2][3] The mass spectrometer identifies and quantifies the analyte based on its mass-to-charge ratio (m/z) and its fragmentation pattern.

Metabolic Pathway of Cocaine and this compound Formation

The following diagram illustrates the metabolic pathway of cocaine, including the formation of this compound in the presence of ethanol.

Metabolic Pathway of Cocaine and this compound Formation cluster_0 Co-ingestion Cocaine Cocaine This compound This compound Cocaine->this compound Transesterification (Liver) Benzoylecgonine Benzoylecgonine Cocaine->Benzoylecgonine Hydrolysis (hCE-1) Ecgonine_Methyl_Ester Ecgonine_Methyl_Ester Cocaine->Ecgonine_Methyl_Ester Hydrolysis (BChE, hCE-2) Norcocaine Norcocaine Cocaine->Norcocaine N-demethylation (CYP450) Ethanol Ethanol Ethanol->this compound Transesterification (Liver)

Caption: Metabolic pathway of cocaine leading to the formation of this compound.

Experimental Protocols

Protocol 1: Quantification of this compound in Whole Blood by LC-MS/MS

This protocol is adapted from methodologies that utilize solid-phase extraction (SPE) for sample cleanup followed by LC-MS/MS analysis.[1][4]

1. Sample Preparation (Solid-Phase Extraction)

  • To 2 mL of whole blood, add 3 mL of water, 2 mL of 0.1M phosphate (B84403) buffer (pH 6.0), and 100 µL of an internal standard solution (e.g., this compound-d8).[4]

  • Vortex for 30 seconds, sonicate for 15 minutes, and then centrifuge for 10 minutes at 3000 rpm.[4]

  • Condition a mixed-mode solid-phase extraction (SPE) cartridge (e.g., Bond Elut Certify) with 3 mL of methanol, followed by 3 mL of 0.1M phosphate buffer (pH 6.0).[4]

  • Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.[4]

  • Wash the cartridge sequentially with 3 mL of deionized water, 3 mL of 0.1M hydrochloric acid, and 3 mL of methanol.[4]

  • Dry the cartridge under vacuum.

  • Elute the analytes with 2.0 mL of a freshly prepared mixture of dichloromethane:isopropanol:ammonium hydroxide (B78521) (80:20:2, v/v/v).[4]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.[2]

2. Liquid Chromatography Conditions

  • Column: A C18 reversed-phase column (e.g., Atlantis T3, 100Å, 3 µm, 2.1 mm × 150 mm).[1][2]

  • Mobile Phase A: 0.1% Formic acid in water.[1][2]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[1][3]

  • Flow Rate: 0.2 mL/min.[1]

  • Injection Volume: 5 µL.[1]

  • Gradient:

    • 0-5 min: 0% B

    • 6 min: 20% B

    • 16 min: 40% B

    • 18-22 min: 90% B

    • 23-28 min: 0% B (re-equilibration)[1]

3. Mass Spectrometry Conditions (Tandem MS)

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions: At least two MRM transitions should be monitored for this compound and the internal standard (one for quantification and one for qualification).[2]

    • Example transitions for this compound might be based on its precursor ion and product ions.

  • Capillary Voltage: ~3.5 kV.[2]

  • Cone Voltage: ~35 V.[2]

Protocol 2: Rapid Analysis of this compound in Urine by UPLC-MS/MS

This protocol utilizes a simplified sample preparation method for faster analysis times.[5]

1. Sample Preparation (Dilute-and-Shoot or Simplified SPE)

  • To 200 µL of urine, add 20 µL of a working internal standard solution (e.g., This compound-d8 (B583496) at 5000 ng/mL in 25% methanol).[5]

  • For a simple dilute-and-shoot approach, the sample can be directly injected after dilution with the initial mobile phase.

  • Alternatively, for cleaner samples, a simplified SPE can be used:

    • Pre-treat the sample by mixing with a phosphate buffer.[2]

    • Load onto a conditioned mixed-mode cation exchange SPE plate.[5]

    • Wash with 200 µL of 2% formic acid in water, followed by 200 µL of methanol.[5]

    • Elute with 2 x 25 µL of 60:40 acetonitrile:methanol with 5% strong ammonia (B1221849) solution.[5]

    • Dilute the eluate with 40 µL of 2% formic acid in water before injection.[5]

2. UPLC Conditions

  • Column: A suitable UPLC column (e.g., ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 50 mm).[5]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 - 0.6 mL/min.[2]

  • Injection Volume: 2 µL.[5]

  • Run Time: A rapid gradient can be employed to achieve a run time of approximately 4 minutes.[6]

3. Mass Spectrometry Conditions (Tandem MS)

  • Similar to Protocol 1, using ESI in positive mode and monitoring specific MRM transitions for this compound and its internal standard.[5]

Experimental Workflow Diagram

General Experimental Workflow for this compound Quantification Sample_Collection Sample Collection (e.g., Blood, Urine) Sample_Preparation Sample Preparation (e.g., SPE, LLE, Dilution) Sample_Collection->Sample_Preparation LC_Separation Liquid Chromatographic Separation (HPLC/UPLC) Sample_Preparation->LC_Separation MS_Detection Mass Spectrometric Detection (Tandem MS) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: A generalized workflow for the analysis of this compound.

Quantitative Data Summary

The following tables summarize typical quantitative performance data from various validated liquid chromatography methods for this compound quantification.

Table 1: Linearity and Sensitivity of this compound Quantification Methods

Biological MatrixMethodLinearity Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Reference
Whole Blood/SerumLC-DAD25 - 5000-25[4]
Whole BloodLC-MS/MS10 - 1000-10[7]
UrineGC-MS15 - 20001015[8][9][10][11]
UrineUPLC-MS/MS1 - 1000-1[5]
HairLC-MS/MS25 - 10000 (pg/mg)25 (pg/mg)50 (pg/mg)[12]
Oral FluidLC-QTOF-MS10 - 1000 (µg/L)1 (µg/L)10 (µg/L)[13]

Table 2: Precision, Accuracy, and Recovery of this compound Quantification Methods

Biological MatrixMethodPrecision (%CV)Accuracy (%)Recovery (%)Reference
Whole Blood/SerumLC-DAD< 5.3Excellent-[4]
Whole BloodLC-MS/MSInter-day: 5 - 15--[7]
UrineGC-MS5.9 - 12.390.6 - 101.583.0 - 91.5[8][9][11]
HairLC-MS/MSInter-day: 15.7--[12]
Oral FluidLC-QTOF-MS< 2097.8 - 100.3> 85[13]

Conclusion

The described liquid chromatography-based methods, particularly when coupled with tandem mass spectrometry, offer robust, sensitive, and specific protocols for the quantification of this compound in various biological matrices.[2] The detailed protocols and summarized quantitative data provide a solid foundation for researchers, scientists, and drug development professionals to implement these analytical techniques in their respective fields. The choice of method will depend on the specific requirements of the study, including the biological matrix, required sensitivity, and available instrumentation.

References

Application Notes and Protocols for Studying the Long-Term Effects of Cocaethylene in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing animal models to investigate the chronic effects of cocaethylene, a psychoactive metabolite formed by the concurrent use of cocaine and ethanol (B145695). Given the limited research on the long-term effects of this compound alone, many of the detailed protocols provided are adapted from well-established cocaine administration and behavioral testing paradigms. This document summarizes key findings from existing literature, presents quantitative data in a structured format, and offers detailed experimental protocols and visualizations to guide future research.

Introduction to this compound and its Long-Term Effects

This compound is known to be more cardiotoxic than cocaine and has a longer plasma half-life, suggesting a potential for prolonged and distinct long-term consequences.[1] Animal studies have indicated that this compound can induce conditioned place preference, suggesting rewarding properties that may contribute to substance abuse.[2] Research also points to its effects on dopamine (B1211576) and serotonin (B10506) systems, similar to cocaine.[3][4][5] However, a comprehensive understanding of its chronic neurobehavioral and physiological impact remains an area of active investigation.

Key Research Areas and Corresponding Animal Models

The study of this compound's long-term effects can be broadly categorized into several key areas:

  • Neurobehavioral Effects: Assessing addiction potential, cognitive function, and psychiatric-like symptoms.

  • Neurochemical and Molecular Alterations: Investigating changes in neurotransmitter systems, gene expression, and signaling pathways.

  • Systemic Toxicity: Evaluating the long-term impact on cardiovascular and hepatic systems.

Rodent models, particularly rats and mice, are the most commonly used for these studies due to their well-characterized neurobiology and the availability of established behavioral paradigms. For cardiovascular studies, larger animal models like dogs have also been utilized.[6][7][8][9]

Data Presentation: Quantitative Effects of this compound and Cocaine

The following tables summarize quantitative data from studies on the effects of this compound and, for comparison, chronic cocaine administration.

Table 1: Long-Term Behavioral Effects in Rodent Models

Behavioral AssayAnimal ModelDrug & DosageDuration of TreatmentKey FindingsReference
Conditioned Place Preference (CPP) Male RatsThis compound (10 mg/kg)Single conditioning sessionSignificant increase in time spent in the drug-paired chamber.[2]
Behavioral Sensitization MiceCocaine (10 or 20 mg/kg, i.p.)5 consecutive daysProgressive and persistent enhancement of locomotor responses.[10]
Impulsivity (Delay-Discounting) Male Sprague-Dawley RatsCocaine (3, 7.5, 15 mg/kg)9 daysDose-dependent decrease in preference for a larger, delayed reinforcer. Effects persisted in the 15 mg/kg group after discontinuation.[11]
Cognitive Function C57BL/6 MiceCocaine14 daily injectionsImpairments in reversal learning and working memory.

Table 2: Neurochemical Alterations in Rodent Models

Neurochemical TargetAnimal ModelDrug & DosageDuration of TreatmentKey FindingsReference
Dopamine Synthesis Long-Evans & Sprague-Dawley RatsThis compoundAcuteInhibition of dopamine synthesis in the caudate nucleus and nucleus accumbens.[3][4]
Serotonin Synthesis Long-Evans & Sprague-Dawley RatsThis compoundAcuteLess pronounced suppression of serotonin synthesis compared to dopamine.[3][4]
Gene Expression (c-fos, c-jun, fosB, junB, zif268) RatsCocaineChronicInitial increase in immediate early gene expression, followed by desensitization with chronic treatment. Persistent increase in AP-1 binding.[12]

Table 3: Cardiovascular Effects in Animal Models

ParameterAnimal ModelDrug & DosageKey FindingsReference
Cardiac Output DogsCocaine (7.5 mg/kg) + Ethanol (1 g/kg)45% decrease associated with peak this compound levels.[6]
Maximum rate of LV pressure rise (dP/dtmax) DogsCocaine (7.5 mg/kg) + Ethanol (1 g/kg)56% decrease associated with peak this compound levels.[6]
Ventricular Arrhythmias DogsCocaine (7.5 mg/kg) + Ethanol (1 g/kg)Observed in 4 out of 8 dogs.[6]
Myocardial Contractility (dP/dtmax) DogsThis compound (7.5 mg/kg) vs. Cocaine (7.5 mg/kg)This compound decreased (dP/dt)max by 44%; Cocaine by 40%.[7]
Heart Rate DogsThis compound (7.5 mg/kg) vs. Cocaine (7.5 mg/kg)This compound increased HR by 13%; Cocaine by 46%.[7]

Experimental Protocols

Protocol for Long-Term this compound Administration and Behavioral Sensitization

This protocol is adapted from established cocaine sensitization paradigms.[10][13][14]

Objective: To assess the development of behavioral sensitization to the locomotor-activating effects of this compound.

Animals: Male C57BL/6 mice (8-10 weeks old).

Materials:

  • This compound hydrochloride (dissolved in 0.9% sterile saline).

  • Open-field activity chambers equipped with photobeam detectors or video tracking software.

  • Syringes and needles for intraperitoneal (i.p.) injections.

Procedure:

  • Habituation (3 days): Handle mice for 5 minutes each day. On day 3, place them in the open-field chambers for 30 minutes to acclimate to the environment.

  • Baseline Activity (Day 4): Administer a saline injection (i.p.) and immediately place the mice in the open-field chambers. Record locomotor activity for 30-60 minutes.

  • Sensitization Phase (Days 5-14): Administer daily i.p. injections of either saline or this compound (e.g., 10, 20 mg/kg). Immediately after injection, place the mice in the open-field chambers and record locomotor activity for 30-60 minutes.

  • Withdrawal Period (14-21 days): House the mice in their home cages without any treatment.

  • Challenge Day: Administer a challenge dose of this compound (e.g., 10 mg/kg) to all groups (both saline- and this compound-pretreated animals). Immediately record locomotor activity for 30-60 minutes.

Data Analysis: Compare the locomotor activity on the first and last day of the sensitization phase to assess the development of sensitization. Compare the locomotor response to the this compound challenge between the saline-pretreated and this compound-pretreated groups to measure the expression of sensitization.

G cluster_0 Phase 1: Habituation & Baseline cluster_1 Phase 2: Sensitization cluster_2 Phase 3: Withdrawal & Challenge Handling Handling (3 days) Baseline Baseline Activity (Saline injection) Handling->Baseline Day5 Day 5: this compound/Saline Baseline->Day5 Day14 Day 14: this compound/Saline Day5->Day14 Daily Injections Withdrawal Withdrawal (14-21 days) Day14->Withdrawal Challenge This compound Challenge Withdrawal->Challenge

Protocol for Conditioned Place Preference (CPP)

This protocol is based on a study that demonstrated this compound's rewarding effects.[2]

Objective: To determine if chronic this compound administration enhances its rewarding properties.

Animals: Male Sprague-Dawley rats (250-300g).

Materials:

  • Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.

  • This compound hydrochloride (dissolved in 0.9% sterile saline).

  • Syringes and needles for i.p. injections.

Procedure:

  • Pre-conditioning (Day 1): Place each rat in the central chamber and allow free access to all three chambers for 15 minutes. Record the time spent in each chamber to determine initial preference.

  • Conditioning Phase (8 days):

    • Drug Pairing: On alternating days, administer this compound (e.g., 10 mg/kg, i.p.) and immediately confine the rat to its initially non-preferred chamber for 30 minutes.

    • Saline Pairing: On the other alternating days, administer a saline injection and confine the rat to its initially preferred chamber for 30 minutes.

  • Post-conditioning Test (Day 10): In a drug-free state, place the rat in the central chamber and allow free access to all chambers for 15 minutes. Record the time spent in each chamber.

Data Analysis: Compare the time spent in the drug-paired chamber during the pre-conditioning and post-conditioning tests. A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference.

G cluster_0 Conditioning Phase (8 days) PreTest Pre-conditioning Test (Determine initial preference) DrugPairing This compound + Non-preferred side PreTest->DrugPairing SalinePairing Saline + Preferred side PreTest->SalinePairing PostTest Post-conditioning Test (Measure preference shift) DrugPairing->PostTest SalinePairing->PostTest

Protocol for Chronic this compound Administration and Neurochemical Analysis

Objective: To investigate long-term changes in the dopamine system following chronic this compound exposure.

Animals: Male Wistar rats (250-300g).

Materials:

  • This compound hydrochloride.

  • Osmotic minipumps for continuous subcutaneous (s.c.) infusion.

  • Surgical tools for minipump implantation.

  • Equipment for tissue collection and processing (e.g., microdissection tools, cryostat).

  • Reagents and equipment for neurochemical analyses (e.g., HPLC for neurotransmitter levels, Western blotting for protein expression).

Procedure:

  • Surgical Implantation of Osmotic Minipumps: Anesthetize the rats and surgically implant osmotic minipumps filled with either saline or this compound solution (to deliver a specific dose, e.g., 20 mg/kg/day) for continuous s.c. infusion.

  • Chronic Infusion Period (14-28 days): House the rats individually and monitor for any adverse effects.

  • Withdrawal Period (optional): After the infusion period, a withdrawal period of 1-4 weeks can be included to assess the persistence of neurochemical changes.

  • Tissue Collection: At the end of the treatment or withdrawal period, euthanize the rats and rapidly dissect brain regions of interest (e.g., nucleus accumbens, prefrontal cortex, striatum).

  • Neurochemical Analysis:

    • Neurotransmitter Levels: Use High-Performance Liquid Chromatography (HPLC) to quantify levels of dopamine, serotonin, and their metabolites.

    • Protein Expression: Use Western blotting to measure the expression levels of key proteins such as the dopamine transporter (DAT), serotonin transporter (SERT), and dopamine receptors (D1, D2).

    • Gene Expression: Use quantitative PCR (qPCR) or RNA sequencing to analyze changes in the expression of relevant genes.

Signaling Pathways

While specific signaling pathways for the long-term effects of this compound are not well-elucidated, research on cocaine provides a strong foundation for investigation. Chronic cocaine administration is known to induce lasting changes in gene expression, mediated by transcription factors like ΔFosB and CREB (cAMP response element-binding protein). These changes are thought to underlie the structural and functional plasticity in brain reward circuits that contribute to addiction.

A key signaling pathway implicated in the long-term effects of cocaine involves the regulation of immediate early genes (IEGs) in the nucleus accumbens.[12] Chronic cocaine exposure leads to a persistent increase in AP-1 (Activator Protein-1) binding activity, which can alter the transcription of numerous downstream genes.[12]

G This compound Chronic this compound Exposure DAT Dopamine Transporter (DAT) Blockade This compound->DAT Dopamine Increased Synaptic Dopamine DAT->Dopamine D1R D1 Receptor Activation Dopamine->D1R AC Adenylyl Cyclase D1R->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB Phosphorylation PKA->CREB GeneExpression Altered Gene Expression (e.g., ΔFosB) CREB->GeneExpression Plasticity Neuronal Plasticity & Long-Term Behavioral Changes GeneExpression->Plasticity

Conclusion

The study of the long-term effects of this compound in animal models is crucial for understanding the heightened risks associated with concurrent cocaine and alcohol use. The protocols and data presented here provide a framework for researchers to investigate the neurobehavioral, neurochemical, and systemic consequences of chronic this compound exposure. While adapting protocols from cocaine research is often necessary, future studies should aim to delineate the unique long-term effects of this compound to inform the development of targeted therapeutic interventions.

References

Application Notes and Protocols for the Detection of Cocaethylene in Postmortem Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cocaethylene is a pharmacologically active metabolite formed in the liver when cocaine and ethanol (B145695) are consumed concurrently. Its presence in postmortem specimens can provide crucial information regarding the circumstances of death. These application notes provide detailed methodologies for the sensitive and specific detection and quantification of this compound in various postmortem tissues. The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are the gold standards in forensic toxicology.[1][2]

Specimen Selection and Considerations

The choice of postmortem specimen is critical for the accurate determination of this compound concentrations. This compound is more stable than cocaine in postmortem specimens.[3][4][5] Brain and muscle tissue are often preferred for the detection of this compound due to its stability in these matrices compared to blood and liver, where rapid degradation of cocaine occurs.[3][4][5]

Recommended Postmortem Tissues for this compound Analysis:

  • Brain

  • Muscle

  • Liver

  • Blood (femoral and ventricular)

  • Vitreous Humor

  • Hair

It is important to note that postmortem drug concentrations can be influenced by postmortem interval and redistribution phenomena.[6][7] Therefore, the interpretation of results should be done with caution, considering these factors.

Quantitative Data Summary

The following tables summarize the quantitative parameters for the detection of this compound using GC-MS and LC-MS/MS as reported in various studies.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Methods

AnalyteMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity RangeInternal StandardReference
This compoundBlood, Vitreous Humor50 µg/L100 µg/LUp to 3000 µg/LDeuterated Analogs[8]
This compoundBlood, Tissues0.02 mg/L0.05 mg/L0.05 - 10.0 mg/LPropylbenzoylecgonine[9]
This compoundPostmortem Fluids, Tissues0.78 - 12.5 ng/mL-0.78 - 3200 ng/mLd3-CE[10]
This compoundBiological Fluids~3-6 µg/L-3.1 - 1000 µg/L-[11]

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

AnalyteMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity RangeInternal StandardReference
This compoundBlood, Dried Blood Spots1.0 ng/mL(g)5.0 ng/mL(g)--[12]
This compoundPostmortem Blood--ND - 254 ng/mL-[1]

ND: Not Detected

Experimental Protocols

Protocol 1: Detection of this compound in Postmortem Tissue (Brain, Liver, Muscle) by GC-MS

This protocol is a comprehensive method involving homogenization, solid-phase extraction (SPE), derivatization, and GC-MS analysis.

1. Sample Preparation (Homogenization)

  • Weigh 1 gram of tissue (brain, liver, or muscle).

  • Homogenize the tissue in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.0) at a 1:2 or 1:3 tissue-to-buffer ratio.[10]

  • Vortex the homogenate thoroughly.

  • Add an internal standard (e.g., d3-cocaethylene) to the homogenate.[10]

  • Centrifuge the homogenate to separate the supernatant.

2. Solid-Phase Extraction (SPE)

  • Condition a C18 or mixed-mode SPE cartridge by sequentially washing with methanol (B129727) and the phosphate buffer.[8][13]

  • Load the supernatant from the homogenized sample onto the conditioned SPE cartridge.

  • Wash the cartridge with deionized water, followed by 0.1 M HCl, and then methanol to remove interferences.[8]

  • Elute the analyte using a mixture of methylene (B1212753) chloride and isopropanol (B130326) (80:20) with 2% ammonium (B1175870) hydroxide.[8]

3. Derivatization

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C.[8]

  • Reconstitute the residue in a small volume of a suitable solvent like methylene chloride, and then evaporate again.[8]

  • Add a derivatizing agent such as BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane) or a mixture of PFPA (pentafluoropropionic anhydride) and PFP (pentafluoropropanol).[8][10]

  • Heat the sample at 60-70°C for 15-20 minutes to complete the derivatization.[8]

4. GC-MS Analysis

  • Gas Chromatograph: Use a GC system equipped with a capillary column (e.g., DB-5, 30 m).[8]

  • Injection: Inject 1-2 µL of the derivatized sample into the GC.

  • Oven Program: A typical temperature program starts at a low temperature, ramps up to a higher temperature to separate the analytes, and holds for a few minutes.

  • Mass Spectrometer: Operate the MS in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. Monitor characteristic ions for this compound and the internal standard.

Protocol 2: Detection of this compound in Postmortem Blood by LC-MS/MS

This protocol utilizes a more direct "dilute-and-shoot" or protein precipitation approach for cleaner samples, followed by highly specific LC-MS/MS analysis.

1. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of postmortem blood into a microcentrifuge tube.[1]

  • Add an internal standard (e.g., d3-cocaethylene).

  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.[1]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Transfer the supernatant to a clean tube for analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatograph: Use a high-performance liquid chromatography (HPLC) system with a C18 reversed-phase column.

  • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is common.[14]

  • Mass Spectrometer: A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode.[14][15]

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard must be determined and optimized for maximum sensitivity.

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow_gcms cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_derivatization Derivatization cluster_analysis Analysis tissue Postmortem Tissue (Brain, Liver, Muscle) homogenize Homogenization (Buffer) tissue->homogenize add_is Add Internal Standard homogenize->add_is centrifuge Centrifugation add_is->centrifuge supernatant Collect Supernatant centrifuge->supernatant condition Condition Cartridge supernatant->condition load Load Sample condition->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute add_reagent Add Derivatizing Agent & Heat reconstitute->add_reagent gcms GC-MS Analysis (SIM Mode) add_reagent->gcms data Data Acquisition & Quantification gcms->data

Caption: GC-MS workflow for this compound detection in tissues.

experimental_workflow_lcmsms cluster_prep Sample Preparation cluster_analysis Analysis blood Postmortem Blood add_is Add Internal Standard blood->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcmsms LC-MS/MS Analysis (MRM Mode) supernatant->lcmsms data Data Acquisition & Quantification lcmsms->data

Caption: LC-MS/MS workflow for this compound in blood.

cocaethylene_formation cocaine Cocaine liver Liver (Carboxylesterases) cocaine->liver ethanol Ethanol ethanol->liver This compound This compound liver->this compound

Caption: Metabolic formation of this compound in the liver.

References

Application Note: Solid-Phase Extraction of Cocaethylene from Human Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Forensic Toxicology Use Only

Abstract

This application note provides a detailed protocol for the extraction of cocaethylene, a key indicator of concurrent cocaine and alcohol use, from human urine samples using solid-phase extraction (SPE). The presented methodology, adapted from established forensic toxicology procedures, utilizes a mixed-mode cation exchange sorbent to achieve high recovery and clean extracts suitable for downstream analysis by techniques such as UPLC-MS/MS.[1][2] This method is designed for researchers, scientists, and drug development professionals requiring a reliable and reproducible approach for the quantification of this compound in urine.

Introduction

This compound is a pharmacologically active metabolite formed in the liver when cocaine and ethanol (B145695) are consumed simultaneously.[3][4] Its presence in urine is a definitive marker of co-ingestion.[1] Due to its longer half-life compared to cocaine, this compound can extend the window of detection, making it a crucial analyte in forensic and clinical toxicology.[1][2] Solid-phase extraction is a widely used technique for the isolation and concentration of analytes from complex biological matrices like urine, offering cleaner extracts compared to traditional methods.[5][6] This protocol details a streamlined SPE procedure that ensures high, consistent recoveries and minimal matrix effects, facilitating accurate and sensitive detection of this compound.[1]

Data Summary

The following table summarizes the quantitative data associated with the described SPE protocol and subsequent analysis.

AnalyteRecovery (%)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Matrix Effects (%)
This compound >83%[1]4[7]5.0[8]< -16%[1]
Cocaine>83%[1]-5.0[8]< -16%[1]
Benzoylecgonine>83%[1]10[7]-< 3%[1]

Experimental Protocol

This protocol is based on the use of a mixed-mode cation exchange SPE sorbent, which simplifies the procedure by eliminating the need for conditioning and equilibration steps.[1][2]

Materials:

  • SPE Plate: Oasis MCX μElution Mixed-mode Cation Exchange Plates[1][2]

  • Human Urine Samples

  • Internal Standard Solution (e.g., this compound-d8)[1][2]

  • 4% Phosphoric Acid (H₃PO₄) in Water[1][2]

  • Wash Solution 1: 2% Formic Acid in Water[1][2]

  • Wash Solution 2: Methanol[1][2]

  • Elution Solution: 60:40 Acetonitrile:Methanol with 5% strong ammonia (B1221849) solution[1][2]

  • Dilution Solution: 2% Formic Acid in Water[1][2]

  • SPE Vacuum Manifold

  • Collection Plate/Vials

Procedure:

  • Sample Pre-treatment:

    • Pipette 200 μL of the urine sample into the wells of the SPE plate.[1][2]

    • Add 20 μL of the internal standard solution.[1][2]

    • Add 200 μL of 4% H₃PO₄.[1][2]

    • Mix the sample within the well by aspirating and dispensing.

  • Sample Loading:

    • Apply vacuum to the SPE manifold to load the pre-treated sample onto the sorbent bed.[1][2]

  • Washing:

    • Wash the sorbent with 200 μL of 2% formic acid in water.[1][2]

    • Wash the sorbent with 200 μL of methanol.[1][2]

  • Elution:

    • Place a collection plate or vials inside the vacuum manifold.

    • Elute the analytes with two aliquots of 25 μL of the elution solution (60:40 ACN:MeOH with 5% strong ammonia solution).[1][2]

  • Post-Elution Dilution:

    • Dilute the eluate with 40 μL of 2% formic acid in water.[1][2] The sample is now ready for injection into an analytical instrument like a UPLC-MS/MS system.[1][2]

Experimental Workflow Diagramdot

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Urine 200 µL Urine Sample Mix Mix in Well Urine->Mix IS 20 µL Internal Standard IS->Mix Acid 200 µL 4% H₃PO₄ Acid->Mix Load Load Sample onto SPE Plate Mix->Load Wash1 Wash 1: 200 µL 2% Formic Acid Load->Wash1 Wash2 Wash 2: 200 µL Methanol Wash1->Wash2 Elute Elute: 2 x 25 µL ACN:MeOH (60:40) + 5% NH₄OH Wash2->Elute Dilute Dilute with 40 µL 2% Formic Acid Elute->Dilute Analysis UPLC-MS/MS Analysis Dilute->Analysis

References

Application Notes and Protocols: Detection of Cocaethylene in Hair Samples for Chronic Exposure Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the detection and quantification of cocaethylene in human hair samples. The presence of this compound, a metabolite formed in the liver in the presence of both cocaine and ethanol (B145695), serves as a specific biomarker for the concurrent use of these substances. Hair analysis offers a long-term window of detection, making it an invaluable tool for assessing chronic exposure in clinical and forensic settings.

Introduction

Cocaine is a widely abused illicit drug, and its simultaneous use with alcohol is common. This co-consumption leads to the formation of this compound (CE), an active metabolite with its own psychoactive and toxicological properties. Detecting CE in hair is a reliable method to confirm the chronic, concurrent use of cocaine and alcohol.[1][2][3][4] Hair, as a biological matrix, incorporates drugs and their metabolites during its growth, providing a retrospective timeline of substance use that can span several months.[5][6]

This document outlines the standardized procedures for sample preparation, analytical methodologies using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and the interpretation of results.

Experimental Workflow

The overall workflow for the analysis of this compound in hair samples involves several key stages, from sample collection to data interpretation.

Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis SampleCollection Sample Collection (Posterior Vertex) Decontamination Decontamination (Washing) SampleCollection->Decontamination Homogenization Homogenization (Cutting/Grinding) Decontamination->Homogenization Extraction Extraction (Incubation/SPE) Homogenization->Extraction Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Extraction->Analysis Data Data Analysis & Quantification Analysis->Data Interpretation Interpretation of Results Data->Interpretation

Caption: General workflow for this compound analysis in hair samples.

Quantitative Data Summary

The following tables summarize the typical concentration ranges, limits of detection (LOD), and limits of quantification (LOQ) for this compound and related analytes in hair samples, as reported in various studies. These values can vary depending on the analytical method employed and the level of substance use.

Table 1: Concentration Ranges of Cocaine and Metabolites in Hair of Users (ng/mg)

AnalyteLight UsersModerate UsersHeavy UsersConcentration Range (General)Mean Concentration
Cocaine (COC)0.5 - 3.0[7][8]3.1 - 10.0[7][8]10.1 - 40.0[7][8]1.63 - 39.29[8]9.49[8]
Benzoylecgonine (BZE)---0.19 - 5.77[8]1.40[8]
This compound (CE) Not typically detectedPresent[7][8]Present[7][8]0.22 - 1.98 [7][8]0.73 [7][8]
Norcocaine (NCOC)Not typically detectedPresentPresent0.22 - 3.14[7][8]-

Table 2: Analytical Method Performance for this compound Detection

MethodLimit of Detection (LOD) (ng/mg)Limit of Quantification (LOQ) (ng/mg)Linearity Range (ng/mg)
GC-MS0.01 - 0.03[9][10]0.02 - 0.05[7][11]0.02 - 4.0[7]
LC-MS/MS0.025 (pg/mg)[12]0.05 (pg/mg)[12]0.05 - 50.0[13]

Experimental Protocols

Hair Sample Preparation

This protocol describes the standardized steps for the preparation of hair samples prior to instrumental analysis.

Materials:

Protocol:

  • Decontamination: To remove external contaminants, wash the hair sample sequentially with:

    • 10 mL of dichloromethane for 2 minutes.

    • 10 mL of deionized water three times.

    • 10 mL of methanol for 2 minutes.[16]

    • Alternatively, wash with isopropanol followed by phosphate buffer washes.[11]

    • Air dry the hair sample completely after washing.

  • Homogenization:

    • Cut the decontaminated hair into small segments (approximately 1-3 mm).[6]

    • Alternatively, pulverize the hair using a ball mill.

  • Incubation/Digestion:

    • Weigh approximately 20 mg of the homogenized hair into a glass tube.

    • Add a known amount of the internal standard solution.[7]

    • Add 1 mL of 0.1 M HCl or methanol.[7][14][15]

    • Incubate overnight at 45-60°C to extract the analytes from the hair matrix.[7][14]

  • Solid-Phase Extraction (SPE) - for LC-MS/MS:

    • Centrifuge the incubated sample and transfer the supernatant to a clean tube.

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analytes with an appropriate solvent.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

GC-MS Analysis Protocol

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Capillary column suitable for drug analysis (e.g., 5% phenyl-methylpolysiloxane).

Protocol:

  • Derivatization (if necessary): For some metabolites, derivatization may be required to improve volatility and chromatographic properties. This can be done by adding a derivatizing agent (e.g., PFPA/HFIP) to the dried extract and heating.

  • Injection: Inject an aliquot of the prepared sample extract into the GC.

  • Chromatographic Conditions (Example):

    • Injector Temperature: 250°C

    • Oven Temperature Program: Initial temperature of 100°C, ramp to 300°C at 20°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometry:

    • Operate the mass spectrometer in Electron Ionization (EI) mode.

    • Use Selected Ion Monitoring (SIM) for targeted analysis of this compound and other analytes. Monitor characteristic ions for each compound.

LC-MS/MS Analysis Protocol

Instrumentation:

  • Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS).

  • C18 or Biphenyl reversed-phase column.[15]

Protocol:

  • Injection: Inject an aliquot of the reconstituted SPE eluate into the LC system.

  • Chromatographic Conditions (Example):

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A suitable gradient program to separate the analytes of interest.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Use Multiple Reaction Monitoring (MRM) for the quantification and confirmation of each analyte. Monitor at least two transitions per compound (quantifier and qualifier).[12][13][15]

    • Example Transitions for this compound: m/z 318.2 → 196.2.[13]

Signaling Pathways and Logical Relationships

The formation of this compound is a direct result of the interaction between cocaine and ethanol metabolism in the liver.

Metabolism Cocaine Cocaine Liver Liver (Carboxylesterases) Cocaine->Liver BZE Benzoylecgonine Cocaine->BZE Hydrolysis EME Ecgonine Methyl Ester Cocaine->EME Hydrolysis Ethanol Ethanol Ethanol->Liver This compound This compound Liver->this compound Transesterification

Caption: Metabolic pathway of cocaine in the presence of ethanol.

Interpretation of Results

The presence of this compound in a hair sample is a definitive indicator of the concurrent use of cocaine and alcohol.[1][2][4] The concentration of this compound can provide insights into the extent of co-consumption, particularly when evaluated in conjunction with the concentrations of cocaine and its other metabolites. A higher CE/cocaine ratio may suggest more frequent or heavy co-use. It is important to note that while positive hair CE results have high specificity for chronic excessive alcohol consumption among cocaine users, the sensitivity may be lower.[2][3] Therefore, the absence of CE does not entirely rule out co-consumption. The interpretation should always be done in the context of a full toxicological panel and, if available, clinical history.

References

Application Notes and Protocols for In Vivo Microdialysis-Based Measurement of Cocaethylene in the Brain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cocaethylene is a pharmacologically active metabolite formed in the liver when cocaine and ethanol (B145695) are consumed concurrently.[1] Like its parent compound, cocaine, this compound exhibits psychoactive properties and impacts the central nervous system. Its primary mechanism of action involves blocking the reuptake of monoamine neurotransmitters, particularly dopamine (B1211576) and, to a lesser extent, serotonin (B10506).[1] This action leads to an accumulation of these neurotransmitters in the synaptic cleft, potentiating their effects. In vivo microdialysis is a powerful technique that allows for the continuous monitoring of extracellular levels of neurochemicals, including this compound and neurotransmitters, in specific brain regions of awake, freely moving animals. This document provides detailed application notes and protocols for utilizing in vivo microdialysis to measure this compound and its effects on dopamine and serotonin in the brain.

Quantitative Data Summary

The following tables summarize quantitative data from in vivo microdialysis studies comparing the effects of this compound and cocaine on extracellular dopamine and serotonin levels in the rat brain.

Table 1: Effects of Intravenous (IV) Administration of this compound and Cocaine on Neurotransmitter Levels

Drug (Dose)Brain RegionPeak Dopamine Increase (% of Baseline)Peak Serotonin Increase (% of Baseline)Reference
This compound (3 µmol/kg)Nucleus Accumbens~400%No significant effect[1]
Cocaine (3 µmol/kg)Nucleus Accumbens~400%Not specified in this region[1]
Cocaine (3 µmol/kg)StriatumNot specified~200%[1]

Table 2: Effects of Intraperitoneal (IP) Administration of this compound and Cocaine on Neurotransmitter Levels

Drug (Dose)Brain RegionPeak Dopamine Increase (% of Baseline)Peak Serotonin Increase (% of Baseline)Reference
This compound (44 µmol/kg)Nucleus Accumbens~200%~175%[1]
Cocaine (44 µmol/kg)Nucleus Accumbens~400%~360%[1]

Experimental Protocols

Protocol 1: In Vivo Microdialysis for Measuring this compound and Neurotransmitters

This protocol outlines the procedure for implanting a microdialysis probe into the nucleus accumbens of a rat for the subsequent measurement of extracellular this compound, dopamine, and serotonin.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Microdialysis probes (e.g., 2-4 mm membrane length)

  • Guide cannula

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine mixture)

  • Surgical tools

  • Dental cement

  • Dummy cannula

  • Artificial cerebrospinal fluid (aCSF)

  • Microinfusion pump

  • Fraction collector

  • This compound hydrochloride

  • Analytical system (HPLC-ECD, LC-MS/MS, or GC-MS)

Procedure:

  • Guide Cannula Implantation (Stereotaxic Surgery):

    • Anesthetize the rat and secure it in a stereotaxic frame.

    • Drill a burr hole over the target brain region. For the nucleus accumbens, typical coordinates are: AP +1.6 mm, ML ±1.5 mm from bregma; DV -7.8 mm from the dura.

    • Slowly lower the guide cannula to the desired coordinates and fix it to the skull with dental cement.

    • Insert a dummy cannula to maintain the patency of the guide.

    • Allow the animal to recover for 5-7 days.

  • Microdialysis Probe Insertion and Perfusion:

    • On the day of the experiment, gently restrain the rat and replace the dummy cannula with a microdialysis probe.

    • Connect the probe inlet to a microinfusion pump and the outlet to a fraction collector.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Sample Collection:

    • Allow the system to equilibrate for 1-2 hours to establish a stable baseline of neurotransmitter levels.

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour.

  • This compound Administration:

    • Administer this compound via the desired route (e.g., intraperitoneal or intravenous injection).

  • Post-Administration Sample Collection:

    • Continue collecting dialysate fractions for a predetermined period (e.g., 2-3 hours) to monitor the time-course of this compound concentration and its effects on dopamine and serotonin levels.

    • Store samples at -80°C until analysis.

  • Histological Verification:

    • At the end of the experiment, euthanize the animal and perfuse the brain with a fixative (e.g., 4% paraformaldehyde).

    • Section the brain and stain the tissue to confirm the correct placement of the microdialysis probe.

Protocol 2: Preparation of Artificial Cerebrospinal Fluid (aCSF)

Composition:

CompoundConcentration (mM)
NaCl147
KCl2.7
CaCl₂1.2
MgCl₂0.85

Preparation:

  • Dissolve the salts in distilled, deionized water.

  • Stir until the solution is clear.

  • Filter the solution through a 0.2 µm filter.

  • The pH should be adjusted to 7.4.

Protocol 3: Analytical Quantification of this compound, Dopamine, and Serotonin

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the simultaneous analysis of cocaine and its metabolites, including this compound.

Sample Preparation (Solid-Phase Extraction):

  • Condition a solid-phase extraction (SPE) column.

  • Dilute the microdialysate sample and apply it to the SPE column.

  • Wash the column with 0.1 M HCl and methanol.

  • Elute the analytes with 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness under a nitrogen stream.

  • Reconstitute the residue and derivatize with a silylating agent (e.g., BSTFA with 1% TMCS) by heating at 70°C for 20 minutes.

GC-MS Parameters:

ParameterSetting
Gas Chromatograph
Injection ModeSplitless
Carrier GasHelium
Flow Rate0.6 mL/min
Injector Temperature270°C
Oven Program150°C (1 min), then ramp 10°C/min to 270°C (4 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Operation ModeFull Scan (m/z 50-550)
Ion Source Temperature220°C

Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers high sensitivity and specificity for the quantification of this compound and neurotransmitters.

Sample Preparation (Deproteinization):

  • Mix the microdialysate sample with an acetonitrile (B52724) solution containing internal standards.

  • Centrifuge to pellet precipitated proteins.

  • Inject the supernatant into the UPLC-MS/MS system.

UPLC-MS/MS Parameters:

ParameterSetting
UPLC
Columne.g., Atlantis T3 (100Å, 3 µm, 2.1 mm × 150 mm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.2 mL/min
Injection Volume5 µL
Mass Spectrometer
Ionization ModePositive Ion Electrospray (ESI+)
Detection ModeMultiple Reaction Monitoring (MRM)

Visualizations

Signaling Pathways and Experimental Workflow

cocaethylene_pathway cluster_presynaptic Presynaptic Dopaminergic/Serotonergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC Vesicle Synaptic Vesicle Dopamine->Vesicle Tryptophan Tryptophan Five_HTP 5-HTP Tryptophan->Five_HTP TPH Serotonin Serotonin (5-HT) Five_HTP->Serotonin AADC Serotonin->Vesicle DA_synapse Dopamine Vesicle->DA_synapse Release HT_synapse Serotonin Vesicle->HT_synapse Release DAT Dopamine Transporter (DAT) SERT Serotonin Transporter (SERT) This compound This compound This compound->DAT Inhibition This compound->SERT Inhibition DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor HT_synapse->SERT Reuptake HT_receptor Serotonin Receptors HT_synapse->HT_receptor Signal Postsynaptic Signaling DA_receptor->Signal HT_receptor->Signal

Caption: this compound's mechanism of action in the synapse.

microdialysis_workflow cluster_animal_prep Animal Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis cluster_verification Verification Surgery Stereotaxic Surgery: Guide Cannula Implantation Recovery Post-operative Recovery (5-7 days) Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Perfusion aCSF Perfusion & Equilibration Probe_Insertion->Perfusion Baseline Baseline Sample Collection Perfusion->Baseline Drug_Admin This compound Administration Baseline->Drug_Admin Post_Admin Post-Administration Sample Collection Drug_Admin->Post_Admin Storage Sample Storage (-80°C) Post_Admin->Storage Histology Histological Verification of Probe Placement Post_Admin->Histology Quantification Analytical Quantification (GC-MS or LC-MS/MS) Storage->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

References

Application Notes and Protocols for the Development of Immunoassays for Rapid Cocaethylene Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cocaethylene is a pharmacologically active metabolite formed in the liver when cocaine and ethanol (B145695) are consumed concurrently.[1] It exhibits similar euphoric properties to cocaine but has been associated with a greater risk of cardiotoxicity, prolonged myocardial depression, and lethality.[1][2] The development of rapid and specific screening methods for this compound is crucial for clinical toxicology, forensic investigations, and monitoring of substance abuse. Immunoassays offer a sensitive, rapid, and cost-effective platform for the detection of this compound in biological samples such as urine, saliva, and blood.[1][3][4]

These application notes provide a comprehensive overview and detailed protocols for the development of immunoassays tailored for rapid this compound screening, intended for researchers, scientists, and drug development professionals.

Principle of Competitive Immunoassay

Most immunoassays for small molecules like this compound are based on a competitive binding principle. In this format, free this compound in a sample competes with a labeled this compound conjugate for a limited number of binding sites on a specific anti-cocaethylene antibody. The amount of labeled conjugate that binds to the antibody is inversely proportional to the concentration of this compound in the sample. A higher signal from the label indicates a lower concentration of this compound, and vice versa.[5][6]

Application Notes

Hapten Design and Synthesis Strategy

Since small molecules like this compound are not immunogenic on their own, they must be covalently linked to a larger carrier protein to elicit an immune response. This small molecule is termed a hapten. The design of the hapten, particularly the site where a linker is attached for conjugation to the carrier protein, is critical for generating antibodies with the desired specificity and affinity.[2][7][8]

  • Linker Position: Studies have shown that the position of the linker on the cocaine-like structure significantly influences the specificity of the resulting antibodies.[2][7] To generate antibodies that recognize both cocaine and this compound while minimizing cross-reactivity with inactive metabolites like benzoylecgonine (B1201016) (BE), attaching the linker to the benzoyl group has proven effective.[2]

  • Carrier Proteins: Common carrier proteins include Bovine Serum Albumin (BSA), Keyhole Limpet Hemocyanin (KLH), and Tetanus Toxoid (TT).[7][9] KLH is generally more immunogenic and often used for initial antibody generation, while BSA conjugates are frequently used for screening and assay development.

  • Conjugation Chemistry: The choice of coupling chemistry, such as the carbodiimide (B86325) (EDC) or mixed anhydride (B1165640) (MA) techniques, can also affect the properties of the resulting antisera.[2][9]

Antibody Production and Characterization

Both polyclonal and monoclonal antibodies can be developed for this compound immunoassays.

  • Polyclonal Antibodies: Produced by immunizing animals like rabbits, polyclonal antisera contain a heterogeneous mixture of antibodies that can recognize different epitopes on the target molecule. This can provide a robust signal in assays. Antisera titers can range significantly, with values up to 1:12,832 and high affinities (up to 5.9 × 10¹¹ M⁻¹) being reported.[2][7][9]

  • Monoclonal Antibodies: Generated from hybridoma technology, monoclonal antibodies offer high specificity for a single epitope, ensuring lot-to-lot consistency, which is crucial for commercial assay development.[10][11] Monoclonal antibodies with high affinity for both cocaine (1.40 x 10⁸ M⁻¹) and this compound (3.69 x 10⁷ M⁻¹) have been successfully developed.[10][11]

Characterization involves determining the antibody's titer, affinity, and, most importantly, its cross-reactivity profile against related compounds like cocaine, benzoylecgonine, ecgonine (B8798807) methyl ester, and other cocaine metabolites.[2][3]

Assay Format Selection

The choice of immunoassay format depends on the intended application, such as high-throughput laboratory screening or point-of-care testing.

  • Enzyme-Linked Immunosorbent Assay (ELISA): This plate-based format is ideal for quantitative or semi-quantitative analysis of a large number of samples in a laboratory setting.[3][6] ELISA kits for cocaine and its metabolites are commercially available and demonstrate the principle, often using a 96-well plate pre-coated with antibodies.[6]

  • Lateral Flow Immunoassay (LFIA): Also known as strip tests, LFIAs are single-use, rapid (results in minutes), and user-friendly, making them perfect for point-of-care or field-based screening.[5][12] The principle involves the migration of the sample along a nitrocellulose membrane, with results appearing as colored lines.[5]

Quantitative Data Summary

The performance of an immunoassay is defined by its sensitivity, specificity, and cross-reactivity.

Table 1: Cross-Reactivity of Selected Antibodies for this compound and Related Compounds.

Compound Polyclonal Antiserum (%)[2] Commercial ELISA Kit (%)[6] Modified EIA (%)[13]
This compound High 50% 148%
Cocaine High 75% 102%
Benzoylecgonine (BE) Low 100% (Calibrator) 100% (Calibrator)
Ecgonine Methyl Ester <0.06% 0.4% Not Reported
Ecgonine <0.03% 0.9% Not Reported
Norcocaine (B1214116) Not Reported 0.2% Not Reported

Note: Cross-reactivity is often expressed relative to a primary analyte or calibrator (e.g., Benzoylecgonine).

Table 2: Performance Characteristics of Immunoassays for Cocaine Metabolites.

Assay Type Target Analyte Cut-off Concentration Sensitivity Specificity Reference
Homogeneous EIA Benzoylecgonine 300 ng/mL 96.8% 99.9% [3]
Immunochromatographic (Rapid Test) Cocaine/Metabolites Not Specified 100% 91-100% [12]
Modified Microplate EIA Cocaine/Metabolites 10 µg/L 94.5% 99.1% [13]
Lateral Flow (LFIA) Benzoylecgonine 300 ng/mL Not specified Not specified [5]

Note: Many rapid screening assays target benzoylecgonine, the primary urinary metabolite of cocaine, but show significant cross-reactivity with this compound.[3][13]

Visualizations

Workflow for this compound Immunoassay Development Hapten Hapten Design & Synthesis Conjugation Conjugation to Carrier Protein (KLH/BSA) Hapten->Conjugation Immunization Immunization (e.g., Rabbits, Mice) Conjugation->Immunization Screening Antibody Screening (Titer, Affinity) Immunization->Screening Characterization Specificity & Cross-Reactivity Testing Screening->Characterization AssayDev Assay Development (ELISA / LFIA) Characterization->AssayDev Validation Assay Validation (Sensitivity, Specificity) AssayDev->Validation Application Screening Application Validation->Application

Caption: High-level workflow for developing a this compound-specific immunoassay.

Principle of Competitive Immunoassay for this compound cluster_neg Negative Sample (No this compound) cluster_pos Positive Sample (this compound Present) Ab_neg Antibody Result_neg MAXIMUM SIGNAL Ab_neg->Result_neg Generates Conj_neg Labeled This compound Conjugate Conj_neg->Ab_neg Binds Ab_pos Antibody Result_pos REDUCED SIGNAL Ab_pos->Result_pos Generates Conj_pos Labeled This compound Conjugate CE_pos Free This compound (Sample) CE_pos->Ab_pos Competes & Binds

Caption: Competitive binding mechanism in this compound immunoassays.

Lateral Flow Immunoassay (LFIA) Mechanism cluster_strip Lateral Flow Immunoassay (LFIA) Mechanism cluster_result Result Interpretation (Positive Sample) strip Sample Pad Conjugate Pad Nitrocellulose Membrane Absorbent Pad Sample Sample (with this compound) GoldAb Gold-Ab Conjugate Sample->GoldAb Mobilizes TestLine Test Line (CE-Protein) GoldAb->TestLine Flows Past ControlLine Control Line (Anti-Ab) TestLine->ControlLine Flows To ResultText1 Free this compound binds Gold-Ab. This complex does NOT bind at Test Line. ResultText2 Free Gold-Ab binds at Control Line.

Caption: Workflow of a competitive lateral flow immunoassay for this compound.

Experimental Protocols

Protocol 1: Hapten Synthesis and Conjugation to Carrier Protein

This protocol is a generalized procedure based on established methods for creating immunogens for cocaine-like molecules.[2][8][14]

Materials:

  • This compound or a suitable precursor (e.g., norcocaine derivative).

  • Linker molecule with a terminal carboxylic acid group (e.g., succinic anhydride).

  • Carrier Protein: Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).

  • Coupling Reagents: N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS), or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Solvents: Dimethylformamide (DMF), Phosphate Buffered Saline (PBS), pH 7.4.

  • Dialysis tubing (10 kDa MWCO).

Procedure:

  • Hapten Synthesis (Amide Linkage):

    • React the this compound precursor (e.g., at the tropane (B1204802) nitrogen) with a linker like succinic anhydride in an appropriate solvent. This introduces a carboxylic acid group necessary for protein conjugation.

    • Purify the resulting hapten derivative using chromatography (e.g., TLC or column chromatography).

    • Confirm the structure of the hapten using NMR and mass spectrometry.

  • Activation of Hapten:

    • Dissolve the purified hapten (with the new carboxyl group) in DMF.

    • Add NHS and then DCC (or just EDC) in equimolar amounts to the hapten.

    • Stir the reaction at room temperature for 4-6 hours to form an NHS-ester activated hapten.

  • Conjugation to Carrier Protein:

    • Dissolve the carrier protein (e.g., 10 mg BSA) in 1 mL of PBS (pH 7.4).

    • Slowly add the activated hapten solution to the protein solution while stirring. A typical molar ratio of hapten to protein is 50:1 for BSA.[2]

    • Allow the reaction to proceed overnight at 4°C with gentle stirring.

  • Purification of the Immunogen:

    • Transfer the reaction mixture to a dialysis cassette or tubing (10 kDa MWCO).

    • Dialyze against PBS (pH 7.4) for 48 hours at 4°C, with several changes of the buffer to remove unconjugated hapten and coupling reagents.

    • Determine the protein concentration using a BCA protein assay.

    • Store the purified immunoconjugate at -20°C.

Protocol 2: Polyclonal Antibody Production in Rabbits

This protocol provides a general guideline. All animal procedures must be performed in accordance with institutional and national guidelines for animal care.

Materials:

  • Purified this compound-KLH immunogen.

  • Adjuvant (e.g., Freund's Complete Adjuvant for primary immunization, Freund's Incomplete Adjuvant for boosts).

  • New Zealand white rabbits (2-3 kg).

  • Sterile syringes and needles.

  • Blood collection supplies.

Procedure:

  • Pre-immune Bleed: Collect a small blood sample from each rabbit before immunization to serve as a negative control.

  • Primary Immunization:

    • Emulsify the this compound-KLH immunogen (e.g., 500 µg) with an equal volume of Freund's Complete Adjuvant.

    • Inject the emulsion subcutaneously at multiple sites on the back of the rabbit.

  • Booster Injections:

    • Four weeks after the primary immunization, prepare a booster injection by emulsifying the immunogen (e.g., 250 µg) with Freund's Incomplete Adjuvant.

    • Administer the booster injection subcutaneously.

    • Repeat booster injections every 4 weeks.

  • Titer Monitoring:

    • Collect blood samples (e.g., from the ear artery) 10-14 days after each booster injection.

    • Allow the blood to clot and centrifuge to separate the serum (antisera).

    • Determine the antibody titer using an indirect ELISA, where plates are coated with this compound-BSA. The titer is often defined as the dilution that gives 50% of the maximum signal.[2]

  • Antibody Purification (Optional):

    • When a high titer is achieved (typically after 3-4 boosts), a larger volume of blood can be collected.

    • The IgG fraction can be purified from the antisera using Protein A/G affinity chromatography.

    • Store purified antibodies at 4°C for short-term use or -20°C for long-term storage.

Protocol 3: Direct Competitive ELISA

Materials:

  • Anti-cocaethylene antibody (purified or antiserum).

  • 96-well microtiter plates.

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

  • Wash Buffer (PBS with 0.05% Tween-20, PBST).

  • Blocking Buffer (e.g., 1% BSA in PBST).

  • This compound-HRP (Horseradish Peroxidase) conjugate.

  • This compound standards and samples.

  • TMB (3,3',5,5'-Tetramethylbenzidine) Substrate.

  • Stop Solution (e.g., 2M H₂SO₄).

  • Microplate reader (450 nm).

Procedure:

  • Plate Coating:

    • Dilute the anti-cocaethylene antibody to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted antibody to each well of the microtiter plate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate 3 times with 200 µL/well of Wash Buffer.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Wash the plate 3 times with Wash Buffer.

    • Add 50 µL of this compound standard, sample, or control to the appropriate wells.

    • Immediately add 50 µL of diluted this compound-HRP conjugate to each well.

    • Incubate for 1 hour at room temperature with gentle shaking.

  • Final Wash and Substrate Addition:

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of TMB Substrate to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

  • Reading:

    • Add 100 µL of Stop Solution to each well to stop the reaction.

    • Read the absorbance at 450 nm within 15 minutes. The color intensity will be inversely proportional to the this compound concentration.

Protocol 4: Lateral Flow Immunoassay (LFIA) Strip Assembly and Testing

This protocol describes the basic assembly and use of a competitive LFIA.

Materials:

  • Backing card.

  • Nitrocellulose membrane.

  • Sample pad, conjugate pad, and absorbent pad.

  • Dispensing platform for striping reagents.

  • Anti-cocaethylene antibody conjugated to gold nanoparticles (Gold-Ab).

  • Test Line Reagent: this compound-BSA conjugate.

  • Control Line Reagent: Anti-species antibody (e.g., goat anti-rabbit IgG if the primary antibody is from a rabbit).

  • Buffers for treating pads and preparing reagents.

  • Laminator and guillotine cutter.

Procedure:

  • Pad Treatment:

    • Conjugate Pad: Saturate the pad with the Gold-Ab conjugate solution and dry completely.

    • Sample Pad: Treat with a buffer containing surfactants and blocking agents to ensure smooth sample flow and prevent nonspecific binding. Dry completely.

  • Membrane Striping:

    • Using a dispenser, apply a narrow line of the this compound-BSA conjugate onto the nitrocellulose membrane. This will be the Test Line (T) .

    • Downstream from the Test Line, apply a line of the anti-species antibody. This will be the Control Line (C) .

    • Dry the membrane completely.

  • Strip Assembly:

    • Assemble the components on the adhesive backing card in the following order, with a slight overlap between each: Sample Pad -> Conjugate Pad -> Nitrocellulose Membrane -> Absorbent Pad.

    • Laminate the entire card.

    • Use a guillotine cutter to cut the card into individual test strips (e.g., 4-5 mm wide).

  • Assay Procedure:

    • Place the test strip into a cassette (optional).

    • Apply a defined volume of the sample (e.g., urine) to the sample pad.

    • Allow the liquid to migrate up the strip for a specified time (e.g., 5-10 minutes).

  • Interpretation of Results:

    • Negative: Two lines appear (Control Line and Test Line). The Gold-Ab conjugate binds to both the Test Line and Control Line.

    • Positive: Only one line appears (Control Line). This compound in the sample binds to the Gold-Ab conjugate, preventing it from binding to the Test Line. The unbound conjugate continues to the Control Line and is captured there.

    • Invalid: No Control Line appears. This indicates a failure in the strip's components or procedure.

References

Application Note & Protocol: Quantitative Analysis of Cocaethylene in Biological Matrices Using Deuterated Internal Standards by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cocaethylene is a pharmacologically active metabolite formed in the liver when cocaine and ethanol (B145695) are consumed simultaneously. Its presence in biological samples is a definitive indicator of concurrent use of these substances. Accurate and precise quantification of this compound is crucial in clinical and forensic toxicology, as well as in drug metabolism and pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as a deuterated analog, is the gold standard in quantitative mass spectrometry.[1][2] This approach significantly improves the accuracy and reliability of results by compensating for variations during sample preparation and analysis, including matrix effects like ion suppression or enhancement.[2][3]

This document provides detailed protocols for the quantification of this compound in various biological matrices using a deuterated internal standard with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Deuterated Internal Standards

A deuterated internal standard is a form of the analyte where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[2] This results in a compound with a higher mass but nearly identical chemical and physical properties to the analyte of interest.[2] When added to a sample at a known concentration before processing, the deuterated internal standard co-elutes with the analyte and experiences similar extraction efficiencies and ionization responses in the mass spectrometer.[1][3] By measuring the ratio of the analyte's signal to the internal standard's signal, variations introduced during the analytical process can be effectively normalized, leading to highly accurate and precise quantification.[3][4]

Experimental Protocols

Protocol 1: Analysis of this compound in Urine by GC-MS

This protocol is adapted from methodologies that simultaneously analyze cocaine and its metabolites.[5][6][7][8] Cocaine-d3 is often utilized as the internal standard for this compound in these methods.[6][7][8]

1. Materials and Reagents

2. Sample Preparation and Solid-Phase Extraction (SPE)

  • To 2.5 mL of urine in a centrifuge tube, add 37.5 µL of a 10 µg/mL solution of Cocaine-d3 in methanol.

  • Add 2.0 mL of distilled water.

  • Adjust the sample pH to between 6.0 and 7.0.

  • Add 2.0 mL of 0.1 M phosphate buffer (pH 6.0).

  • Condition the SPE cartridge with sequential washes of methanol, deionized water, and 0.1 M phosphate buffer.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with deionized water, followed by an acidic methanol wash.

  • Dry the cartridge thoroughly under a stream of nitrogen.

  • Elute the analytes with a mixture of dichloromethane:isopropanol:ammonium hydroxide (80:20:2 v/v/v).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

3. Derivatization

  • To the dried residue, add 50 µL of ethyl acetate and 50 µL of BSTFA with 1% TMCS.

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool the sample to room temperature before injection.

4. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp to 300°C at 20°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

5. Selected Ion Monitoring (SIM) Parameters

AnalyteQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound196272317
Cocaine-d3185306275

Note: Specific ions may vary based on derivatization and instrumentation.

Protocol 2: Analysis of this compound in Whole Blood by LC-MS/MS

This protocol outlines a method for the simultaneous determination of cocaine and its metabolites, including this compound, in whole blood.[9]

1. Materials and Reagents

  • This compound and this compound-d3 standards

  • Methanol, Acetonitrile (HPLC grade)

  • Formic acid

  • Deionized water

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX)

  • Whole blood samples

2. Sample Preparation and Solid-Phase Extraction (SPE)

  • To 100 µL of whole blood, add an equal volume of the internal standard working solution (this compound-d3 at a suitable concentration).[9]

  • Vortex the mixture and then centrifuge at 13,000 rpm for 15 minutes.[9]

  • Collect the supernatant and add 500 µL of 4% formic acid.[9]

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.[9]

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge twice with 1 mL of methanol.[9]

  • Elute the analytes twice with 500 µL of a methanol/water solution (95:5, v/v) containing 7.5% ammonium hydroxide.[9]

  • Evaporate the eluate to dryness under vacuum.[9]

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).[9]

3. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Shimadzu Nexera or equivalent

  • Mass Spectrometer: Sciex Triple Quad 6500 or equivalent

  • Column: Atlantis T3 (100Å, 3 µm, 2.1 mm × 150 mm) or similar C18 column[9]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.2 mL/min[9]

  • Injection Volume: 5 µL[9]

  • Gradient: A suitable gradient to separate this compound from other metabolites. For example: Start at 5% B, hold for 2 minutes, ramp to 95% B over 8 minutes, hold for 2 minutes, and then re-equilibrate.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

4. Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound318.2196.125
This compound-d3321.2199.228

Note: MRM transitions and collision energies should be optimized for the specific instrument used.

Data Presentation: Method Validation Summary

The following tables summarize typical quantitative data from validated methods for the analysis of this compound.

Table 1: Linearity and Sensitivity

AnalyteMatrixMethodLinearity Range (ng/mL)LLOQ (ng/mL)
This compoundUrineGC-MS15 - 2000> 0.99915
This compoundWhole BloodLC-MS/MS1.9 - 320> 0.991.9 - 3.2

Data compiled from multiple sources for illustrative purposes.[6][7][8][9]

Table 2: Accuracy and Precision

AnalyteMatrixMethodConcentration (ng/mL)Accuracy (%)Precision (CV%)
This compoundUrineGC-MSLow QC90.6 - 101.55.9 - 12.3
Medium QC90.6 - 101.55.9 - 12.3
High QC90.6 - 101.55.9 - 12.3
This compoundWhole BloodLC-MS/MSLow QC85 - 115< 15
Medium QC85 - 115< 15
High QC85 - 115< 15

Data compiled from multiple sources for illustrative purposes.[6][7][8][9]

Table 3: Recovery

AnalyteMatrixMethodRecovery (%)
This compoundUrineGC-MS83.0 - 91.5
This compoundWhole BloodLC-MS/MS66.7 - 96.2

Data compiled from multiple sources for illustrative purposes.[6][7][8][9]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing Sample Biological Sample (Urine/Blood) Spike Spike with Deuterated Internal Standard Sample->Spike Extraction Solid-Phase Extraction (SPE) or Protein Precipitation Spike->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Appropriate Solvent Evaporation->Reconstitution Injection Inject into GC-MS or LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM or MRM) Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification Result Final Concentration Report Quantification->Result

Caption: General workflow for the quantitative analysis of this compound.

logical_relationship Analyte This compound SamplePrep Sample Preparation (Extraction, etc.) Analyte->SamplePrep IS Deuterated this compound (IS) IS->SamplePrep MS Mass Spectrometry Analysis SamplePrep->MS Ratio Analyte/IS Ratio MS->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: Role of the internal standard in quantitative analysis.

References

Application of Cocaethylene Research in Forensic Toxicology Investigations

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and protocols for the detection and quantification of cocaethylene in forensic toxicology investigations. This compound, a unique metabolite formed from the concurrent use of cocaine and ethanol (B145695), is a critical biomarker in determining the circumstances surrounding death, impairment, and non-compliance with substance use restrictions. Its presence signifies the co-ingestion of both substances, which has significant legal and toxicological implications due to its enhanced cardiotoxicity and longer half-life compared to cocaine alone. These notes are intended for researchers, forensic scientists, and drug development professionals involved in toxicological analysis.

Introduction

This compound (ethylbenzoylecgonine) is a pharmacologically active metabolite formed in the liver when cocaine and ethanol are consumed simultaneously.[1] The presence of ethanol alters the metabolism of cocaine from hydrolysis to transesterification, resulting in the formation of this compound.[1][2] This metabolite is of particular interest in forensic toxicology for several reasons:

  • Indicator of Concurrent Use: this compound is only formed in the presence of both cocaine and ethanol, making it a definitive biomarker for their co-consumption.[3]

  • Increased Toxicity: this compound is associated with greater cardiotoxicity, including an increased risk of heart attacks, arrhythmias, and sudden death, compared to cocaine alone.[4][5][6] It also exhibits hepatotoxicity.[7]

  • Prolonged Effects: this compound has a longer plasma half-life (approximately 2 hours) than cocaine (approximately 1 hour), prolonging its euphoric and toxic effects.[7]

  • Legal Implications: The detection of this compound can be an aggravating factor in legal cases, such as driving under the influence (DUI), as it indicates the use of multiple substances, which can lead to greater impairment.[8]

These application notes provide a summary of the toxicological significance of this compound, detailed protocols for its analysis in various biological matrices, and quantitative data from forensic case reports.

Toxicological Significance

The primary mechanism of action for both cocaine and this compound is the blockade of the dopamine (B1211576) transporter (DAT) in the brain's reward pathway.[3][6] This inhibition of dopamine reuptake leads to an accumulation of dopamine in the synaptic cleft, resulting in the characteristic euphoric effects.[3] this compound is equipotent to cocaine in its ability to inhibit the dopamine transporter.[6]

Cardiovascular Effects

The co-use of cocaine and ethanol, leading to the formation of this compound, has been shown to have more pronounced effects on the cardiovascular system than either substance alone. These effects include:

  • Increased heart rate[5]

  • Elevated blood pressure[5]

  • Increased risk of myocardial ischemia and heart attack[5]

Signaling Pathway

The interaction of this compound with the dopaminergic system is a key aspect of its psychoactive and toxic effects. The following diagram illustrates the simplified signaling pathway.

Cocaethylene_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Vesicle Synaptic Vesicle Dopamine_cleft Dopamine Vesicle->Dopamine_cleft Release DAT Dopamine Transporter (DAT) This compound This compound This compound->DAT Inhibition Dopamine_cleft->DAT Reuptake D2_Receptor D2 Receptor Dopamine_cleft->D2_Receptor Binding Reward_Pathway Activation of Reward Pathway D2_Receptor->Reward_Pathway Signal Transduction

Caption: this compound's inhibition of the dopamine transporter.

Quantitative Data from Forensic Cases

The concentration of this compound in biological samples can vary widely depending on the doses of cocaine and ethanol consumed, the route of administration, and individual metabolic differences. The following tables summarize this compound concentrations reported in postmortem forensic cases.

Table 1: this compound Concentrations in Postmortem Femoral Blood

Study/ReportMean Concentration (ng/mL)Concentration Range (ng/mL)
New York City OCME (2017)[9]73.21Not Reported
Mackey-Bojack et al. (2000)[8]220 - 300
Alexis, Jada T. (2021)[8]73.545 - 390

Table 2: this compound Detection Windows in Various Matrices

Biological MatrixDetection Window
BloodUp to 24 hours[8]
UrineUp to 72 hours[8]
SalivaHours[8]
HairMonths[8]

Experimental Protocols

The following are generalized protocols for the analysis of this compound in various biological matrices. These should be adapted and validated for specific laboratory instrumentation and conditions.

Analysis of this compound in Blood

This protocol outlines a common method for the extraction and analysis of this compound from whole blood using gas chromatography-mass spectrometry (GC-MS).

Blood_Analysis_Workflow Start Blood Sample (e.g., 1 mL) Pretreatment Pre-treatment: Add Internal Standard Alkalinize (e.g., NaOH) Start->Pretreatment Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Pretreatment->Extraction Centrifuge Centrifugation Extraction->Centrifuge Evaporation Evaporation of Organic Layer Centrifuge->Evaporation Derivatization Derivatization (if necessary for other analytes) Evaporation->Derivatization Analysis GC-MS Analysis Derivatization->Analysis End Data Interpretation Analysis->End Urine_Analysis_Workflow Start Urine Sample (e.g., 2 mL) Pretreatment Pre-treatment: Add Internal Standard and Buffer Start->Pretreatment SPE Solid-Phase Extraction (SPE) - Condition - Load Sample - Wash - Elute Pretreatment->SPE Evaporation Evaporation of Eluate SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS or GC-MS Analysis Reconstitution->Analysis End Data Interpretation Analysis->End Hair_Analysis_Workflow Start Hair Sample (e.g., 20 mg) Decontamination Decontamination Wash (e.g., with Dichloromethane) Start->Decontamination Digestion Digestion/Incubation (e.g., with Methanol or Acid) Decontamination->Digestion Extraction Extraction of Supernatant Digestion->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis End Data Interpretation Analysis->End

References

Methodological Considerations for Studying Cocaethylene in Pregnant Subjects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cocaethylene is a pharmacologically active metabolite formed in the liver when cocaine and ethanol (B145695) are used concurrently.[1][2] There is significant concern regarding its effects on fetal development, as it is known to be more neurotoxic than cocaine alone.[1] Studying the effects of this compound in pregnant subjects presents a unique and complex set of methodological and ethical challenges. This document provides detailed application notes and protocols to guide researchers in designing and conducting studies on this compound in this vulnerable population.

Ethical and Legal Considerations

Research involving pregnant women with substance use disorders requires a heightened level of ethical scrutiny and a thorough understanding of the legal landscape.

2.1. Ethical Guidelines

Researchers must adhere to the ethical principles outlined in the Belmont Report—respect for persons, beneficence, and justice—and follow federal regulations for the protection of human subjects, including the specific protections for pregnant women, human fetuses, and neonates.[3][4]

  • Informed Consent: The consent process must be clear, comprehensive, and conducted in a non-coercive environment.[5] Participants must be fully informed about the study's purpose, procedures, potential risks and benefits to both mother and fetus, and the extent of confidentiality.[5] It is crucial to ensure the participant understands that their decision to participate or withdraw will not affect their clinical care.

  • Risk/Benefit Assessment: The potential risks to the fetus must be carefully weighed against the potential benefits to the participant and the knowledge to be gained.[4] Research should only be conducted if the potential benefits justify the risks.

  • Confidentiality: Protecting the confidentiality of participants is paramount, especially given the legal and social stigma associated with substance use during pregnancy.[3] Researchers should consider obtaining Certificates of Confidentiality to protect research data from being subpoenaed.[5]

2.2. Legal Implications

State laws regarding substance use during pregnancy vary significantly. In some states, it may be considered child abuse, leading to potential legal consequences for the mother, including loss of custody.[4][5] Researchers must be aware of their state's mandatory reporting laws and clearly communicate these to potential participants during the consent process.[5][6] This complex legal environment can create significant barriers to recruitment and retention.[3]

Subject Recruitment and Retention

Recruiting and retaining pregnant women who use substances is notoriously challenging due to a variety of factors.

3.1. Barriers to Recruitment and Retention

  • Fear and Stigma: Pregnant individuals who use substances often face significant social stigma and fear of legal repercussions, making them hesitant to participate in research.[3]

  • Mistrust: A history of negative experiences with healthcare and social service systems can lead to a general mistrust of researchers and institutions.[3]

  • Logistical Challenges: Participants may face logistical barriers such as lack of transportation, childcare, and unstable housing, which can impede their ability to attend study visits.[7]

  • Chaotic Lifestyles: The nature of substance use disorders can contribute to chaotic lifestyles, making it difficult for participants to adhere to research protocols.[7]

3.2. Strategies for Successful Recruitment and Retention

  • Build Trust: Employing a compassionate, non-judgmental approach is crucial.[3] Involving peer support specialists or individuals with lived experience on the research team can help build rapport and trust with participants.[3]

  • Provide Incentives and Support: Offering appropriate compensation for time and effort, as well as providing practical support such as transportation vouchers and childcare, can help overcome logistical barriers.

  • Flexible Scheduling: Flexible appointment scheduling and reminders can accommodate the often-unpredictable lives of participants.

  • Community-Based Recruitment: Partnering with community-based organizations that serve pregnant women with substance use disorders can be an effective recruitment strategy.

  • Referrals: Providing referrals to substance use treatment programs, prenatal care, and other social services can demonstrate a genuine concern for the participant's well-being and build trust.[5]

Study Design and Methodological Approaches

A variety of study designs can be employed to investigate the effects of this compound in pregnant subjects, each with its own strengths and limitations.

4.1. Observational Studies

  • Prospective Cohort Studies: This design involves recruiting a cohort of pregnant women who use cocaine and alcohol and following them and their infants over time to assess outcomes. This allows for the examination of the temporal relationship between this compound exposure and developmental outcomes.

  • Case-Control Studies: This design compares a group of infants with a specific outcome (e.g., a birth defect) to a group of infants without the outcome to identify differences in prenatal this compound exposure.

4.2. Animal Models

Animal models, such as rodents and sheep, are invaluable for investigating the direct causal effects of this compound on fetal development in a controlled environment, which is not ethically permissible in humans.[8][9][10][11][12] These studies can provide crucial information on mechanisms of toxicity and long-term consequences.[11]

Biological Sample Collection and Analysis

The choice of biological matrix for detecting this compound and its metabolites is critical and depends on the research question and the desired window of detection.

5.1. Maternal Samples

  • Urine: Urine testing is non-invasive and can detect recent drug use.[13] However, it has a short detection window.[13]

  • Blood/Plasma: Blood samples provide a direct measure of the substance in the circulatory system at the time of collection but are invasive.

  • Hair: Hair analysis offers a long window of detection, reflecting drug use over several months.[14][15][16] It can be a valuable tool for assessing chronic exposure.[14][15][16]

  • Oral Fluid: Oral fluid collection is non-invasive and can detect recent drug use.

5.2. Neonatal and Fetal Samples

  • Meconium: Meconium, the infant's first stool, begins to form in the second trimester and can accumulate drugs and metabolites over a long period, providing a comprehensive history of in utero exposure.[17][18][19] It is considered a more reliable indicator of prenatal drug exposure than neonatal urine.[18]

  • Umbilical Cord Tissue: Umbilical cord tissue is a non-invasive sample that can be collected at birth and reflects drug exposure during the latter part of pregnancy.[20]

  • Amniotic Fluid: Amniotic fluid can be collected during pregnancy (amniocentesis) or at birth and can provide information about fetal exposure.[20][21][22] The fetus is repeatedly exposed to substances present in the amniotic fluid.[22]

Experimental Protocols

6.1. Protocol for this compound Extraction and Analysis from Meconium

This protocol is a generalized example and may require optimization based on specific laboratory equipment and reagents.

Objective: To extract and quantify this compound and its metabolites from meconium samples.

Materials:

  • Meconium sample (≥ 1 gram)

  • Methanol

  • Phosphate (B84403) buffer (pH 6.0)

  • Solid-phase extraction (SPE) columns

  • Internal standards (e.g., deuterated this compound)

  • Gas chromatograph-mass spectrometer (GC-MS) or liquid chromatograph-tandem mass spectrometer (LC-MS/MS)

Procedure:

  • Homogenization: Homogenize approximately 1 gram of meconium in methanol.

  • Centrifugation: Centrifuge the homogenate to separate the supernatant.

  • Extraction:

    • Transfer the supernatant to a clean tube and add phosphate buffer.

    • Add the internal standard.

    • Apply the mixture to a pre-conditioned SPE column.

    • Wash the column with appropriate solvents to remove interferences.

    • Elute the analytes with a suitable elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the mobile phase for LC-MS/MS or a derivatizing agent for GC-MS.

  • Analysis: Inject the reconstituted sample into the GC-MS or LC-MS/MS system for separation and quantification of this compound and its metabolites.

6.2. Protocol for In Vitro Placental Perfusion Studies

This protocol is based on methodologies described for studying the placental transfer of cocaine and its metabolites.[1][23][24][25]

Objective: To determine the rate and mechanism of this compound transfer across the human placenta.

Materials:

  • Fresh, term human placenta obtained after delivery

  • Perfusion apparatus (including maternal and fetal reservoirs, pumps, and oxygenators)

  • Perfusion medium (e.g., Krebs-Ringer buffer with albumin and glucose)

  • This compound standard

  • Antipyrine (B355649) (as a freely diffusible marker)

  • Analytical instrumentation (e.g., HPLC, LC-MS/MS)

Procedure:

  • Placental Preparation: Immediately after delivery, select a suitable cotyledon from the placenta and cannulate the corresponding chorionic plate artery and vein (fetal circulation) and the intervillous space (maternal circulation).

  • Perfusion Setup: Mount the cannulated cotyledon in the perfusion chamber and initiate perfusion of the maternal and fetal circuits with the oxygenated perfusion medium.

  • Equilibration: Allow the system to equilibrate until stable pressures and flow rates are achieved.

  • Experiment Initiation: Introduce a known concentration of this compound and antipyrine into the maternal reservoir.

  • Sample Collection: Collect samples from the maternal and fetal reservoirs and circulations at timed intervals.

  • Analysis: Analyze the collected samples to determine the concentrations of this compound and antipyrine.

  • Data Analysis: Calculate the transfer rate of this compound relative to antipyrine to assess the efficiency of placental transfer.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Pharmacokinetic Parameters of this compound in an Animal Model

ParameterValueUnitReference
Half-life (t½)29min[2]
Total Body Clearance77ml/min/kg[2]
Apparent Vmax (fetal)140pmol/min/mg protein[2]

Table 2: Detection of this compound in Neonatal Biological Samples

Biological SampleDetection MethodWindow of DetectionAdvantagesDisadvantagesReferences
MeconiumGC-MS, LC-MS/MS2nd and 3rd TrimestersLong window of detection, non-invasive (post-natal)Collection can be challenging, variable consistency[17][18][19]
Umbilical CordLC-MS/MSLate PregnancyNon-invasive, easy to collectShorter window than meconium[20]
Neonatal UrineImmunoassay, GC-MSDaysNon-invasiveShort detection window[13][18]
Neonatal HairLC-MS/MSLast TrimesterLong window of detectionSmall sample size, potential for external contamination[14][15][16]

Visualizations

Diagram 1: Metabolic Pathway of this compound

Cocaethylene_Metabolism Cocaine Cocaine InactiveMetabolites Inactive Metabolites (Benzoylecgonine, Ecgonine Methyl Ester) Cocaine->InactiveMetabolites Hydrolysis HepaticCarboxylesterase Hepatic Carboxylesterase Cocaine->HepaticCarboxylesterase Ethanol Ethanol Ethanol->HepaticCarboxylesterase This compound This compound HepaticCarboxylesterase->this compound Transesterification

Caption: Formation of this compound from cocaine and ethanol.

Diagram 2: Experimental Workflow for Meconium Analysis

Meconium_Analysis_Workflow start Meconium Sample Collection homogenization Homogenization in Methanol start->homogenization centrifugation Centrifugation homogenization->centrifugation spe Solid-Phase Extraction (SPE) centrifugation->spe evaporation Evaporation & Reconstitution spe->evaporation analysis GC-MS or LC-MS/MS Analysis evaporation->analysis data Data Interpretation analysis->data

Caption: Workflow for this compound analysis in meconium.

Diagram 3: Logical Relationship of Challenges in Recruitment

Recruitment_Challenges Fear Fear of Legal Consequences Hesitancy Hesitancy to Participate in Research Fear->Hesitancy Stigma Social Stigma Stigma->Hesitancy Mistrust Mistrust of Healthcare System Mistrust->Hesitancy Difficulty Difficulty in Recruitment & Retention Hesitancy->Difficulty Logistical Logistical Barriers (Transport, Childcare) Logistical->Difficulty Lifestyle Chaotic Lifestyle Lifestyle->Difficulty

Caption: Factors contributing to recruitment difficulties.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of Cocaethylene in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cocaethylene. This resource provides essential information to ensure the stability and accurate quantification of this compound in stored biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in biological samples a concern?

This compound is a pharmacologically active metabolite formed in the body when cocaine and ethanol (B145695) are used concurrently. It is crucial for toxicological and pharmacological studies due to its own psychoactive and potentially toxic effects.[1] The stability of this compound in collected biological samples is a significant concern because it can degrade over time, leading to inaccurate measurements and misinterpretation of data. Factors such as storage temperature, pH, and enzymatic activity can all contribute to its degradation.

Q2: Which biological specimens are best for this compound analysis?

In postmortem cases, muscle and brain tissue are often the specimens of choice for detecting this compound, as it degrades more slowly in these tissues compared to blood and liver.[2][3][4][5][6] For studies involving living subjects, blood (plasma or serum) and urine are commonly used.[7][8] Hair samples can also be analyzed to determine patterns of cocaine and this compound use over time.[9]

Q3: What are the optimal storage conditions for preserving this compound in biological samples?

For blood and urine samples, the optimal storage temperature is -20°C.[10][11] At this temperature, this compound and other cocaine-related compounds have been shown to be stable for at least one year with recoveries greater than 80%.[10][11] Storage at 4°C leads to significant degradation.[10][11] For urine samples, maintaining a pH of 4 can further enhance stability.[11]

Q4: Should I use preservatives in my samples?

Yes, for blood samples, the addition of a preservative like sodium fluoride (B91410) (NaF) is recommended to improve the stability of this compound.[10][11] Sodium fluoride helps to inhibit enzymatic activity that can lead to the degradation of the analyte.

Q5: Is this compound more or less stable than cocaine in stored samples?

This compound is generally more stable than cocaine in postmortem specimens.[2][3][4][5][6][12] Cocaine degrades rapidly, especially in blood and liver, while this compound degrades more slowly across all specimen types.[2][4][5][6][12]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound in biological samples.

Issue Potential Cause(s) Recommended Solution(s)
Low or no detection of this compound in a sample where it is expected. Degradation during storage: Improper storage temperature (e.g., 4°C or room temperature).Incorrect sample type: Using a sample type where this compound degrades quickly (e.g., blood in postmortem cases without proper preservation).pH of the sample: Unfavorable pH leading to hydrolysis, especially in urine.Storage: Ensure all samples are stored at -20°C immediately after collection.[10][11]Sample Selection: For postmortem analysis, prioritize muscle or brain tissue.[2][4]pH Adjustment: For urine samples, adjust the pH to around 4-5.[11]Preservatives: Use sodium fluoride (NaF) as a preservative in blood samples.[10][11]
High variability in this compound concentrations between replicate analyses. Inconsistent sample handling: Differences in thawing times or exposure to room temperature.Matrix effects: Interference from other components in the biological matrix.Instrumental instability: Fluctuations in the analytical instrument's performance.Standardize Procedures: Implement and strictly follow a standard operating procedure (SOP) for sample thawing, preparation, and analysis.Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for matrix effects.Internal Standards: Use a suitable internal standard, such as propylbenzoylecgonine, to normalize for variations in extraction efficiency and instrument response.[13]Instrument Maintenance: Perform regular maintenance and calibration of the analytical instrument.
Formation of this compound in the sample after collection. Postmortem synthesis: In postmortem samples containing both cocaine and endogenous ethanol, there is a theoretical possibility of this compound formation. However, studies have shown that putrefactive bacteria do not produce this compound.[2][3][4][5][6]This is generally not considered a significant issue based on current research.[2][3][4][5][6] The primary focus should be on preventing degradation.
Interference from other analytes during chromatographic analysis. Co-elution of metabolites: Other cocaine metabolites or endogenous compounds may have similar retention times to this compound.Insufficient chromatographic separation: The analytical method may not be optimized to resolve this compound from interfering peaks.Optimize Chromatography: Adjust the mobile phase composition, gradient, or column type to improve separation.Mass Spectrometry: Use a mass spectrometry (MS) detector for its high selectivity and specificity, which can distinguish between compounds with the same retention time based on their mass-to-charge ratio.[7][8][13][14]

Data on this compound Stability

The following tables summarize key findings on the stability of this compound under various storage conditions.

Table 1: Stability of this compound in Blood Samples

Storage TemperaturePreservativeDurationAnalyte RecoveryReference
-20°CSodium Fluoride (NaF)1 year>80%[10]
4°CSodium Fluoride (NaF)150 daysDisappeared[10]
4°CNone30 daysDisappeared[10]

Table 2: Stability of this compound in Urine Samples

Storage TemperaturepHDurationAnalyte RecoveryReference
-20°CNot specified1 yearStable (>80%)[10]
4°C875 daysDisappeared[10]
4°C41 yearStable[11]

Table 3: Postmortem Stability of this compound in Different Tissues (Stored at 20-25°C for 5 days)

TissueRelative StabilityFindingReference
BrainHighMore stable than cocaine.[2][4][5][6][12][2][4][5][6][12]
MuscleHighMore stable than cocaine.[2][4][5][6][12][2][4][5][6][12]
LiverLowDegraded more slowly than cocaine, but faster than in brain and muscle.[2][4][5][6][12][2][4][5][6][12]
BloodLowDegraded more slowly than cocaine, but faster than in brain and muscle.[2][4][5][6][12][2][4][5][6][12]

Experimental Protocols

Below are generalized methodologies for the analysis of this compound in biological samples. Specific parameters should be optimized for your laboratory's instrumentation and sample types.

Method 1: High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of this compound in plasma and urine.

  • Sample Preparation (Plasma):

    • Perform a two-step liquid-liquid extraction to separate polar and nonpolar compounds.

  • Sample Preparation (Urine):

    • Start with a liquid-liquid extraction.

    • Follow with solid-phase extraction (SPE) using C18 cartridges.

  • Chromatographic Separation:

    • Use two different columns (e.g., C8 and C18) for separate injections to quantify polar and nonpolar compounds.

  • Detection:

    • Monitor the UV absorbance of the eluent at 235 nm.

Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This is a highly sensitive and specific method for the analysis of this compound in blood, serum, and plasma.[7][8]

  • Sample Preparation:

    • Perform a simple protein precipitation step by mixing the sample with an acetonitrile (B52724) solution containing an internal standard.[7][8]

  • Chromatographic Separation:

    • Utilize a UPLC system for rapid separation (e.g., a run time of 4 minutes).[7]

  • Detection:

    • Employ a tandem mass spectrometer for detection and quantification. This provides excellent precision and a linear range typically from 25 to 2,000 ng/mL.[7]

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is commonly used for the analysis of this compound in urine.[14]

  • Sample Preparation:

  • Chromatographic Separation:

    • Inject the derivatized sample into a capillary GC system.

  • Detection:

    • Use a mass spectrometric detector in selected ion monitoring (SIM) mode for sensitive and specific detection, with a sensitivity of 1-2 ng/mL.[14]

Visualizations

Troubleshooting Workflow for Low this compound Detection

Troubleshooting_Low_Detection start Low or No This compound Detected check_storage Verify Storage Conditions (-20°C? Preservatives?) start->check_storage storage_ok Storage OK check_storage->storage_ok storage_not_ok Improper Storage check_storage->storage_not_ok No check_sample_type Review Sample Type (Blood, Urine, Tissue?) storage_ok->check_sample_type Yes correct_storage Action: Re-evaluate sample integrity. Implement proper storage protocols. storage_not_ok->correct_storage end_node Resolution correct_storage->end_node sample_type_ok Appropriate Sample Type check_sample_type->sample_type_ok sample_type_not_ok Inappropriate Sample Type check_sample_type->sample_type_not_ok No check_analytical_method Examine Analytical Method (Sensitivity, Specificity) sample_type_ok->check_analytical_method Yes correct_sample_type Action: Select a more stable specimen if possible (e.g., muscle). sample_type_not_ok->correct_sample_type correct_sample_type->end_node method_ok Method Validated check_analytical_method->method_ok method_not_ok Method Issues check_analytical_method->method_not_ok No method_ok->end_node Yes correct_method Action: Optimize analytical method. Check instrument performance. method_not_ok->correct_method correct_method->end_node

Caption: Troubleshooting decision tree for low this compound detection.

General Workflow for this compound Analysis

Cocaethylene_Analysis_Workflow cluster_pre_analysis Pre-Analytical Phase cluster_analysis Analytical Phase cluster_post_analysis Post-Analytical Phase sample_collection Sample Collection (Blood, Urine, Tissue) add_preservative Add Preservative (e.g., NaF for blood) sample_collection->add_preservative storage Immediate Storage at -20°C add_preservative->storage extraction Sample Preparation (LLE, SPE, Protein Ppt.) storage->extraction analysis Instrumental Analysis (HPLC, GC-MS, UPLC-MS/MS) extraction->analysis data_processing Data Processing and Quantification analysis->data_processing interpretation Interpretation of Results data_processing->interpretation

Caption: General workflow for this compound analysis in biological samples.

References

Technical Support Center: Overcoming Challenges in Cocaethylene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cocaethylene quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the accurate measurement of this compound in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in quantifying this compound in biological samples?

A1: The primary challenges in this compound quantification stem from its presence in complex biological matrices like blood, plasma, urine, and tissue homogenates. These matrices introduce interferences that can adversely affect the analytical method. Key challenges include:

  • Matrix Effects: Endogenous components in the sample can co-elute with this compound, leading to ion suppression or enhancement in mass spectrometry-based assays, which affects accuracy and reproducibility.[1]

  • Analyte Stability: this compound, like cocaine, is susceptible to degradation in biological samples.[2][3][4][5][6] Factors such as pH, temperature, and enzymatic activity can lead to its breakdown, resulting in artificially low concentrations.

  • Low Recovery during Sample Preparation: Inefficient extraction of this compound from the matrix can lead to low and variable recovery rates, impacting the sensitivity and accuracy of the assay.[7]

  • Method Specificity and Sensitivity: Achieving the required limit of detection (LOD) and limit of quantification (LOQ) to accurately measure low concentrations of this compound, especially in forensic and clinical settings, can be challenging.[8][9]

Q2: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

A2: Minimizing matrix effects is crucial for accurate quantification. Several strategies can be employed:

  • Effective Sample Preparation: Utilize robust sample preparation techniques like solid-phase extraction (SPE) to remove interfering substances.[10][11][12][13] Mixed-mode SPE, combining reversed-phase and ion-exchange mechanisms, is often effective for isolating this compound.[11][12][13]

  • Chromatographic Separation: Optimize the chromatographic method to separate this compound from co-eluting matrix components. Utilizing UPLC or UHPLC systems can provide better resolution and narrower peaks.

  • Use of Stable Isotope-Labeled Internal Standards: Incorporating a stable isotope-labeled internal standard (e.g., This compound-d3 (B6594791) or this compound-d8) is highly recommended.[14] These standards co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data analysis.

  • Evaluation of Different Ionization Sources: While electrospray ionization (ESI) is commonly used, atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects for certain compounds.[1]

Q3: What are the best practices for ensuring the stability of this compound in stored biological samples?

A3: To prevent the degradation of this compound in biological samples, the following storage conditions are recommended:

  • Low Temperature Storage: Samples should be stored at low temperatures, with -20°C being optimal for long-term stability.[2] Storing samples at 4°C can lead to significant degradation over time.[2]

  • Use of Preservatives: For blood samples, the addition of a preservative like sodium fluoride (B91410) (NaF) can inhibit enzymatic activity and improve the stability of this compound.[2]

  • pH Control: Maintaining an acidic pH can enhance the stability of cocaine and its metabolites.[2][4] For urine samples, adjusting the pH to around 4 can improve stability.[2]

Troubleshooting Guide

Low or Inconsistent Analyte Recovery
Potential Cause Troubleshooting Step Recommended Action
Inefficient Sample Lysis/Homogenization Ensure complete disruption of cells and tissues to release the analyte.Use appropriate homogenization techniques (e.g., sonication, bead beating) and verify cell lysis under a microscope.
Suboptimal Solid-Phase Extraction (SPE) Protocol The SPE sorbent, loading, washing, or elution conditions may not be ideal.Re-evaluate the SPE method. Ensure the sorbent chemistry is appropriate for this compound (e.g., mixed-mode cation exchange).[11][12][13] Optimize the pH of the sample load and wash/elution solvents.
Analyte Adsorption to Labware This compound may adsorb to plastic or glass surfaces.Use low-adsorption microplates and tubes. Silylanize glassware if necessary.
Incomplete Protein Precipitation Insufficient removal of proteins can lead to co-precipitation of the analyte.Ensure an adequate solvent-to-sample ratio (typically 3:1 or higher) for protein precipitation. Perform precipitation at low temperatures (e.g., 4°C) to enhance protein removal.
Poor Peak Shape in Chromatography
Potential Cause Troubleshooting Step Recommended Action
Column Overload Injecting too high a concentration of the analyte.Dilute the sample and re-inject. Ensure the injected amount is within the linear range of the column.
Injection Solvent Mismatch The injection solvent is significantly stronger than the initial mobile phase.Reconstitute the final sample extract in a solvent that is the same or weaker than the initial mobile phase.
Column Contamination or Degradation Accumulation of matrix components on the column.Use a guard column to protect the analytical column. Implement a column washing step after each batch of samples. If peak shape does not improve, replace the column.
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state and peak shape of this compound.Adjust the mobile phase pH to ensure consistent ionization of the analyte. For this compound, an acidic mobile phase is typically used.

Experimental Protocols

Solid-Phase Extraction (SPE) for this compound from Whole Blood

This protocol is a generalized example based on common practices.[10][11][12][13]

  • Sample Pre-treatment: To 1 mL of whole blood, add an appropriate volume of the internal standard solution (e.g., this compound-d3). Add 2 mL of 0.1 M phosphate (B84403) buffer (pH 6.0) and vortex.

  • Column Conditioning: Condition a mixed-mode SPE cartridge (e.g., Bond Elut Certify) with 3 mL of methanol, followed by 3 mL of 0.1 M phosphate buffer (pH 6.0).

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of deionized water.

    • Wash with 3 mL of 0.1 M hydrochloric acid.

    • Wash with 3 mL of methanol.

  • Elution: Elute the analytes with 2 mL of a freshly prepared solution of dichloromethane:isopropanol:ammonium hydroxide (B78521) (80:20:2, v/v/v).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

Comparison of Analytical Methods for this compound Quantification
Analytical Method Matrix Linear Range LOD LOQ Recovery (%) Reference
LC-MS/MSWhole Blood8 - 500 ng/mL3 - 16 ng/mL8 - 47 ng/mL>85[15]
UPLC-MS/MSUrine1 - 1000 ng/mLNot ReportedNot Reported>83
GC-MSUrine15 - 2000 ng/mL10 ng/mL15 ng/mL83.0 - 91.5[7][16]
GC-MSMeconium, Whole Blood, Plasma0 - 1000 ng/mLNot ReportedNot Reported58.1 - 128.9[11][12][13]
HPLC-UVLiverNot Reported~1.7 ng (injected)Not Reported75 - 85[17]
LC-MS/MSHair0.05 - 50.0 ng/mgNot Reported0.05 ng/mgNot Reported[18]

Visualizations

Experimental Workflow for this compound Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Complex Matrix (e.g., Blood, Urine) Add_IS Add Internal Standard Sample->Add_IS Pretreat Pre-treatment (e.g., Buffering, Dilution) Add_IS->Pretreat SPE Solid-Phase Extraction (SPE) Pretreat->SPE Elute Elution SPE->Elute Evap_Recon Evaporation & Reconstitution Elute->Evap_Recon LC_MS LC-MS/MS Analysis Evap_Recon->LC_MS Data_Processing Data Processing & Quantification LC_MS->Data_Processing Result Final Concentration Data_Processing->Result

Caption: A typical workflow for the quantification of this compound.

Troubleshooting Logic for Low Analyte Recovery

troubleshooting_low_recovery Start Low or Inconsistent Recovery Observed Check_SPE Review SPE Protocol Start->Check_SPE Check_PPT Review Protein Precipitation Check_SPE->Check_PPT Optimal Optimize_SPE Optimize SPE: - Sorbent Choice - Wash/Elute Solvents Check_SPE->Optimize_SPE Suboptimal? Check_pH Verify pH at Each Step Check_PPT->Check_pH Optimal Optimize_PPT Optimize PPT: - Solvent:Sample Ratio - Temperature Check_PPT->Optimize_PPT Suboptimal? Adjust_pH Adjust pH to Ensure Analyte is Charged Check_pH->Adjust_pH Incorrect? Resolved Issue Resolved Check_pH->Resolved Correct Optimize_SPE->Resolved Optimize_PPT->Resolved Adjust_pH->Resolved

Caption: A decision tree for troubleshooting low recovery issues.

References

Technical Support Center: Optimizing Cocaethylene Extraction from Blood Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cocaethylene extraction from blood samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and reliability of your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from blood samples?

A1: The primary methods for this compound extraction from blood samples are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[1][2][3][4] SPE is often favored for its high recovery and clean extracts.[2] LLE is a traditional method, while PPT offers a simpler, though sometimes less clean, extraction.[1][3]

Q2: Which analytical techniques are typically used for this compound quantification after extraction?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques for the sensitive and specific quantification of this compound in blood extracts.[5][6][7][8][9]

Q3: What is a typical recovery rate for this compound using Solid-Phase Extraction (SPE)?

A3: With optimized SPE protocols, this compound recovery from whole blood can be quite high, often exceeding 95%.[5][6] One study using a mixed-mode SPE column reported extraction efficiencies for this compound and other cocaine metabolites to be between 95.6% and 124.0% in blood.[5][6][10]

Q4: How does pH affect the extraction of this compound?

A4: The pH of the sample and buffers is a critical parameter. For SPE, a pH of around 6.0 is often used for sample loading onto a mixed-mode column.[2] For LLE, a mild alkaline pH is generally preferred to achieve higher extraction efficiency.[3]

Q5: Can I use the same extraction method for whole blood, plasma, and serum?

A5: While the principles are similar, protocols may require slight modifications. For instance, whole blood may require a sonication step to disrupt cell membranes and release the analyte before SPE.[2] Plasma and serum are generally less complex matrices than whole blood.[7]

Troubleshooting Guides

Issue 1: Low Analyte Recovery
Potential Cause Troubleshooting Step
Incorrect pH of sample/buffers Verify the pH of all solutions. For mixed-mode SPE, a sample pH of approximately 6.0 is often optimal for binding.[2] For LLE, ensure the aqueous phase is at the appropriate alkaline pH to neutralize the analyte for extraction into an organic solvent.[3]
Inefficient elution from SPE cartridge Ensure the elution solvent is appropriate for the sorbent and analyte. A common eluent for this compound from a mixed-mode cartridge is a mixture of dichloromethane (B109758), 2-propanol, and ammonium (B1175870) hydroxide (B78521).[2] Increase the volume of the elution solvent or perform a second elution step.
Incomplete protein precipitation If using PPT, ensure the ratio of precipitating solvent (e.g., acetonitrile) to sample is sufficient, typically at least 3:1.[4] Ensure thorough vortexing and adequate centrifugation time and speed to pellet the precipitated proteins.
Analyte degradation This compound can be susceptible to hydrolysis. Ensure samples are stored properly (frozen) and processed in a timely manner. Use of preservatives like sodium fluoride (B91410) can inhibit enzymatic degradation.
Issue 2: High Matrix Effects in LC-MS/MS Analysis
Potential Cause Troubleshooting Step
Insufficient sample cleanup SPE generally provides cleaner extracts than LLE or PPT.[2] Consider adding a wash step to your SPE protocol to remove more interfering substances. For LLE, a back-extraction step can improve purity.
Co-elution of interfering substances Optimize the chromatographic conditions to better separate this compound from matrix components. This may involve adjusting the mobile phase gradient, changing the column, or altering the flow rate.
Residual phospholipids Phospholipids are a common source of matrix effects. Use a phospholipid removal plate or a specific SPE sorbent designed to remove them.
Issue 3: Poor Peak Shape in Chromatography
Potential Cause Troubleshooting Step
Incompatibility of injection solvent with mobile phase The final extract should be reconstituted in a solvent that is compatible with the initial mobile phase conditions to ensure good peak shape.
Column degradation The analytical column may be degraded. Try washing the column according to the manufacturer's instructions or replace it if necessary.
Presence of particulates in the extract Filter the final extract through a syringe filter (e.g., 0.22 µm) before injection to remove any particulate matter that could clog the column.

Quantitative Data Summary

Table 1: Comparison of Extraction Efficiencies for this compound in Blood

Extraction MethodMatrixRecovery Rate (%)Analytical MethodReference
Solid-Phase Extraction (Mixed-Mode)Whole Blood95.6 - 124.0GC/MS[5][6][10]
Liquid-Liquid ExtractionBlood~80UHPLC-MS/MS[3]
Protein Precipitation (Acetonitrile)Plasma>80LC-ESI-MS[11]
Supported Liquid ExtractionWhole Blood>90 (for cocaine and metabolites)GC/MS[12][13]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound in Whole Blood

This protocol is a modified procedure based on established methods.[2]

  • Sample Pre-treatment:

    • To 2 mL of whole blood, add 3 mL of water and 2 mL of 0.1 M phosphate (B84403) buffer (pH 6.0).

    • Add an appropriate amount of an internal standard.

    • Vortex for 30 seconds, then sonicate for 15 minutes.

    • Centrifuge at 3000 rpm for 10 minutes. The supernatant will be used for SPE.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode SPE cartridge (e.g., Bond Elut Certify) with 3 mL of methanol, followed by 3 mL of 0.1 M phosphate buffer (pH 6.0).

  • Sample Loading:

    • Slowly apply the supernatant from the pre-treatment step to the conditioned cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge sequentially with 3 mL of HPLC-grade water, 3 mL of 0.1 M hydrochloric acid, and 3 mL of methanol.

  • Elution:

    • Elute the analytes with 2.0 mL of a freshly prepared mixture of dichloromethane:2-propanol:25% ammonium hydroxide (80:20:2, v/v/v).

  • Post-Elution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for GC-MS or LC-MS/MS analysis.

Protocol 2: Supported Liquid Extraction (SLE) for this compound in Whole Blood

This protocol is based on a procedure for cocaine and its metabolites.[12][13]

  • Sample Pre-treatment:

    • To 1 mL of whole blood, add an internal standard.

    • Allow to equilibrate, then add 1 mL of 1% aqueous ammonium hydroxide and vortex.

  • Sample Loading:

    • Load 750 µL of the pre-treated sample onto an SLE+ cartridge.

    • Apply a short pulse of positive pressure or vacuum to initiate flow and allow the sample to absorb for 5 minutes.

  • Analyte Extraction:

    • Apply 2.5 mL of dichloromethane to the cartridge and allow it to flow under gravity for 5 minutes, collecting the eluate.

    • Repeat the previous step with a second 2.5 mL aliquot of dichloromethane.

    • Apply a brief pulse of positive pressure or vacuum to elute any remaining solvent.

  • Post-Elution and Reconstitution:

    • Evaporate the combined eluate under a stream of nitrogen.

    • Reconstitute the residue in ethyl acetate (B1210297) for analysis. For GC-MS analysis, derivatization with an agent like BSTFA may be necessary.[12][13]

Visualizations

experimental_workflow_spe cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis blood Whole Blood Sample buffer Add Buffer & IS blood->buffer sonicate Sonicate & Centrifuge buffer->sonicate supernatant Collect Supernatant sonicate->supernatant condition Condition Cartridge supernatant->condition load Load Sample condition->load wash Wash Cartridge load->wash elute Elute this compound wash->elute evaporate Evaporate & Reconstitute elute->evaporate analysis GC/MS or LC/MS-MS Analysis evaporate->analysis troubleshooting_low_recovery cluster_causes Potential Causes cluster_solutions Solutions start Low this compound Recovery cause1 Incorrect pH start->cause1 cause2 Inefficient Elution start->cause2 cause3 Incomplete PPT start->cause3 cause4 Analyte Degradation start->cause4 sol1 Verify & Adjust pH cause1->sol1 sol2 Optimize Elution Solvent/Volume cause2->sol2 sol3 Increase Solvent Ratio & Mixing cause3->sol3 sol4 Proper Sample Storage & Handling cause4->sol4

References

Technical Support Center: Minimizing Ion Suppression in Cocaethylene LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cocaethylene analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Low Signal Intensity or Complete Signal Loss for this compound

Possible Cause: Severe ion suppression is a primary reason for reduced signal intensity. This phenomenon occurs when co-eluting matrix components interfere with the ionization of the target analyte, this compound, in the mass spectrometer's ion source.

Solutions:

  • Optimize Sample Preparation: A robust sample preparation method is the most effective way to remove interfering matrix components.[1][2]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex biological samples. Mixed-mode cation exchange SPE cartridges are often used for cocaine and its metabolites.[3]

    • Liquid-Liquid Extraction (LLE): LLE is another common and effective method for sample cleanup.

    • Protein Precipitation (PPT): While a simpler method, PPT is often the least effective at removing matrix components and may lead to significant ion suppression.[4]

  • Chromatographic Separation: Adjusting the liquid chromatography (LC) conditions can separate this compound from the interfering compounds.

    • Modify the mobile phase gradient to ensure this compound elutes in a region with minimal ion suppression.[5][6]

    • Consider using a different stationary phase (column) to alter selectivity. A C18 reversed-phase column is a common starting point.[3][7]

  • Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[8][9] However, this will also reduce the analyte signal, so it's a trade-off.

Issue 2: Inconsistent and Irreproducible Results for Quality Control (QC) Samples

Possible Cause: Variability in the sample matrix from one sample to another can cause differing degrees of ion suppression, leading to inconsistent results.[8]

Solutions:

  • Implement a Robust Sample Preparation Method: As with low signal intensity, a thorough and consistent sample cleanup using SPE or LLE is crucial to minimize variability in matrix effects.[8]

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting for ion suppression. A SIL-IS, such as this compound-d3, has nearly identical chemical and physical properties to the analyte and will be affected by ion suppression to the same extent.[8][10] This allows for accurate quantification based on the analyte-to-IS ratio.

  • Employ Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix (e.g., blank whole blood, urine) as your unknown samples helps to compensate for consistent matrix effects.[2][8]

Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible Cause: Poor peak shape can be caused by several factors, including issues with the analytical column, improper mobile phase composition, or instrument problems.[11][12]

Solutions:

  • Check Column Health: The analytical column can degrade over time.

    • Replace the column if it's old or has been used extensively.

    • Use a guard column to protect the analytical column from contaminants.[12]

  • Optimize Mobile Phase:

    • Ensure the sample solvent is compatible with the initial mobile phase to prevent solvent mismatch effects.[12]

    • Adjust the mobile phase composition and gradient to improve peak shape. The addition of small amounts of acid, like formic acid, can improve peak shape for basic compounds like this compound.[13]

  • Reduce Injection Volume: Injecting too much sample can overload the column, leading to poor peak shape.[12]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression?

A1: Ion suppression is a matrix effect that occurs in LC-MS/MS analysis where the ionization efficiency of the target analyte (this compound) is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a lower-than-expected signal for the analyte, which can compromise the accuracy and sensitivity of the analysis.[14]

Q2: How can I detect ion suppression?

A2: A common method to identify ion suppression is through a post-column infusion experiment.[15] In this experiment, a constant flow of a this compound standard solution is infused into the LC eluent after the analytical column and before the mass spectrometer's ion source. A blank matrix sample is then injected. Any dips in the constant baseline signal for this compound indicate regions of ion suppression.[15]

Q3: What are the most common sources of ion suppression in biological samples?

A3: In biological matrices such as blood, plasma, and urine, common sources of ion suppression include salts, phospholipids, and proteins. These components can co-elute with the analyte and interfere with the ionization process.

Q4: Should I use ESI or APCI as the ionization source to minimize ion suppression?

A4: Electrospray ionization (ESI) is generally more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI).[1][16] If you are experiencing significant ion suppression with ESI and your analyte is amenable to APCI, switching ionization sources could be a viable strategy.[1] Additionally, sometimes switching the ESI polarity (from positive to negative ion mode) can help if the interfering compounds are less likely to ionize in the chosen polarity.[1]

Q5: What type of internal standard is best for this compound analysis?

A5: A stable isotope-labeled (deuterated) internal standard, such as this compound-d3, is the most effective choice.[7][10] Because it co-elutes and has nearly identical ionization characteristics to this compound, it experiences the same degree of ion suppression, allowing for accurate correction and reliable quantification.[10]

Experimental Protocols & Data

Example Solid-Phase Extraction (SPE) Protocol for this compound in Whole Blood

This protocol is a generalized example and may require optimization for your specific application.

  • Sample Pre-treatment: To 1 mL of whole blood, add an equal volume of an internal standard (IS) solution (e.g., this compound-d3). Vortex the mixture.[7]

  • Acidification: Add 500 µL of 4% formic acid to the sample. Centrifuge the sample to pellet any precipitated proteins.[7]

  • SPE Column Conditioning: Condition an Oasis MCX SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.[7]

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.[7]

  • Washing: Wash the cartridge sequentially with 1 mL of 0.1 M HCl and 1 mL of methanol to remove interferences.

  • Elution: Elute this compound and other analytes with 1 mL of a freshly prepared solution of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[3]

Typical LC-MS/MS Parameters for this compound Analysis

The following table summarizes typical starting parameters for an LC-MS/MS method for this compound. These will likely require optimization for your specific instrument and application.

ParameterTypical Value
LC Column C18 Reversed-Phase (e.g., 2.1 x 150 mm, 3 µm)[3][7]
Mobile Phase A 0.1% Formic Acid in Water[3][7]
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol[3][7]
Flow Rate 0.2 - 0.6 mL/min[3][7]
Injection Volume 5 µL[7][10]
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Multiple Reaction Monitoring (MRM)[3]
Source Temp. Instrument dependent, e.g., 120 °C[3]
Capillary Voltage Instrument dependent, e.g., 3.5 kV[3]
Cone Voltage Instrument dependent, e.g., 35 V[3]
MRM Transitions for this compound and Deuterated Internal Standard

Multiple Reaction Monitoring (MRM) is used for quantification in tandem mass spectrometry. At least two transitions (a quantifier and a qualifier) are typically monitored for each compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound318.10196.10[10]
This compound-d3321.2199.2[7]

Visualizations

Ion_Suppression_Troubleshooting start Problem Observed: Inaccurate/Low this compound Signal check_is Check Internal Standard Response start->check_is is_ok IS Response OK? check_is->is_ok is_low IS Response Low/Variable is_ok->is_low No chromatography Optimize LC Method is_ok->chromatography Yes sample_prep Optimize Sample Preparation (SPE/LLE) is_low->sample_prep sample_prep->chromatography instrument_check Investigate Instrument Issues chromatography->instrument_check solution Improved Quantification instrument_check->solution Mitigation_Strategies ion_suppression Ion Suppression (Matrix Effect) sample_prep Sample Preparation ion_suppression->sample_prep lc_optimization Chromatographic Optimization ion_suppression->lc_optimization is_usage Internal Standard Usage ion_suppression->is_usage spe Solid-Phase Extraction (SPE) sample_prep->spe lle Liquid-Liquid Extraction (LLE) sample_prep->lle dilution Dilution sample_prep->dilution gradient Gradient Modification lc_optimization->gradient column Column Selection lc_optimization->column sil_is Stable Isotope-Labeled Internal Standard is_usage->sil_is matrix_matched Matrix-Matched Calibrators is_usage->matrix_matched

References

addressing cocaethylene degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the degradation of cocaethylene during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during sample analysis?

A1: this compound is an active metabolite formed in the liver when cocaine and ethanol (B145695) are consumed together.[1][2] Its presence is a specific biomarker for the concurrent use of these substances.[2] Like cocaine, this compound is an ester and is susceptible to enzymatic and chemical hydrolysis, which can lead to its degradation after a biological sample (like blood or urine) has been collected. This degradation can result in inaccurately low or false-negative findings. Therefore, proper sample handling and preparation are crucial for obtaining reliable quantitative results.

Q2: What are the primary mechanisms of this compound degradation in biological samples?

A2: The primary degradation pathway for this compound in biological samples is hydrolysis, which can be either enzymatic or chemical. Carboxylesterases and cholinesterases, enzymes present in blood and other tissues, can break down this compound into benzoylecgonine (B1201016).[3] The stability of this compound is also influenced by the pH and temperature of the sample.

Q3: What are the optimal storage conditions to minimize this compound degradation?

A3: To minimize degradation, biological samples should be stored at low temperatures. Storage at -20°C is optimal for the long-term stability of this compound and other cocaine-related compounds.[3] If short-term storage is necessary, refrigeration at 4°C is preferable to room temperature, but degradation can still occur.[3] For urine samples, maintaining an acidic pH of around 4 can also enhance stability.[3]

Q4: Should I use preservatives in my samples? If so, which ones are recommended?

A4: Yes, using a preservative is highly recommended, especially for blood samples. Sodium fluoride (B91410) (NaF) is a commonly used preservative that inhibits the enzymatic activity of cholinesterases, thereby preventing the breakdown of this compound.[4][5] The use of collection tubes containing sodium fluoride, often recognizable by their gray tops, is a standard practice in forensic toxicology to ensure the stability of cocaine and its metabolites.[4][5]

Q5: Can this compound be formed in a sample after it has been collected?

A5: The formation of this compound in vitro (in the collection tube) is generally not a concern. The synthesis of this compound from cocaine and ethanol is a metabolic process that occurs in the liver and is catalyzed by specific enzymes.[2] Studies have shown that putrefactive bacteria in postmortem samples do not produce this compound even when both cocaine and ethanol are present.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no detectable this compound in a known positive sample. Degradation due to improper storage: The sample may have been stored at room temperature or refrigerated for an extended period without adequate preservation.Review sample collection and storage procedures. Ensure that samples are frozen at -20°C as soon as possible after collection. For blood samples, confirm that collection tubes contain sodium fluoride.
Enzymatic degradation: The activity of esterase enzymes in the sample may have broken down the this compound.For future collections, use blood collection tubes containing sodium fluoride. If analyzing serum, consider the use of an esterase inhibitor like quinidine, though this is not standard practice and would require validation.
Inconsistent or variable this compound concentrations in replicate analyses. Incomplete extraction: The solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method may not be efficiently recovering the this compound from the sample matrix.Optimize the extraction protocol. Ensure the pH of the sample is appropriate for the chosen extraction method. For SPE, check that the correct sorbent, wash, and elution solvents are being used.
Instrumental variability: The analytical instrument (e.g., LC-MS/MS, GC-MS) may not be properly calibrated or may be experiencing performance issues.Perform a system suitability check and recalibrate the instrument. Ensure that the internal standard is being added consistently and is performing as expected.
Poor peak shape or chromatography for this compound. Suboptimal chromatographic conditions: The mobile phase composition, pH, or column type may not be suitable for this compound.Optimize the HPLC/UPLC method. For reversed-phase chromatography, ensure the mobile phase pH is appropriate for the analyte. Consider using a different column chemistry if peak tailing or broadening persists.
Matrix effects leading to ion suppression or enhancement in LC-MS/MS analysis. Interference from co-eluting compounds from the biological matrix. Improve the sample clean-up process. A more rigorous SPE protocol or a different LLE solvent system may be necessary to remove interfering substances. A "dilute-and-shoot" approach can sometimes mitigate matrix effects, but may not be suitable for detecting low concentrations of this compound.[6]

Data on this compound Stability

The following table summarizes the stability of this compound (referred to as EBE - benzoylecgonine ethyl ester) and related compounds in biological samples under various storage conditions.

Compound Matrix Storage Temperature Preservative Storage Duration Recovery (%) Reference
This compound (EBE)Blood-20°CSodium Fluoride1 year>80%[3]
This compound (EBE)Blood4°CSodium Fluoride150 daysDisappeared[3]
This compound (EBE)Blood4°CNone30 daysDisappeared[3]
This compound (EBE)Urine-20°C-1 yearStable[3]
This compound (EBE)Urine4°C (pH 8)-75 daysDisappeared[3]
Cocaine (COC)Blood-20°CSodium Fluoride1 year>80%[3]
Cocaine (COC)Blood4°CSodium Fluoride150 daysDisappeared[3]
Cocaine (COC)Blood4°CNone30 daysDisappeared[3]
Benzoylecgonine (BE)Blood-20°CSodium Fluoride1 year>80%[3]
Benzoylecgonine (BE)Blood4°CSodium Fluoride365 days68.5%[3]
Benzoylecgonine (BE)Blood4°CNone365 days3.7%[3]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Urine

This protocol is adapted from a method for the extraction of cocaine and its metabolites from urine samples.

Materials:

  • Urine sample

  • Internal standard solution (e.g., this compound-d8)

  • 4% Phosphoric Acid (H₃PO₄)

  • 2% Formic Acid in water

  • Methanol

  • Acetonitrile (ACN)

  • Strong ammonia (B1221849) solution

  • Mixed-mode Cation Exchange (MCX) SPE cartridges/plates

Procedure:

  • To 200 µL of urine sample, add 20 µL of the internal standard solution.

  • Add 200 µL of 4% H₃PO₄ and mix.

  • Load the sample mixture onto the MCX SPE sorbent.

  • Wash the sorbent with 200 µL of 2% formic acid in water.

  • Wash the sorbent with 200 µL of methanol.

  • Elute the this compound and other analytes with two 25 µL aliquots of 60:40 ACN:Methanol containing 5% strong ammonia solution.

  • Dilute the eluate with 40 µL of 2% formic acid in water before injection into the LC-MS/MS system.

Protocol 2: HPLC-MS/MS Analysis of this compound

This protocol provides general parameters for the analysis of this compound. Specific parameters will need to be optimized for your instrument and column.

Liquid Chromatography (LC) System:

  • Column: A C18 reversed-phase column is commonly used (e.g., ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A gradient from low to high organic phase (Mobile Phase B) is typically used to separate the analytes.

  • Flow Rate: Dependent on column dimensions, typically in the range of 0.2-0.6 mL/min.

  • Injection Volume: 2-10 µL

Mass Spectrometry (MS) System:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: Precursor ion (Q1) m/z 318.2 → Product ion (Q3) m/z 196.1

    • This compound-d8 (Internal Standard): Precursor ion (Q1) m/z 326.2 → Product ion (Q3) m/z 201.1

  • Instrument Parameters: Optimize cone voltage and collision energy for each analyte and internal standard to achieve maximum signal intensity.

Visualizations

Cocaethylene_Degradation_Pathway CE This compound BE Benzoylecgonine CE->BE Hydrolysis Hydrolases Carboxylesterases & Cholinesterases Hydrolases->CE

Caption: Enzymatic degradation pathway of this compound to benzoylecgonine.

Sample_Preparation_Workflow cluster_collection Sample Collection cluster_storage Storage cluster_preparation Sample Preparation cluster_analysis Analysis Collection Collect Blood Sample (with Sodium Fluoride) Storage Store at -20°C Collection->Storage Spike Spike with Internal Standard Storage->Spike Extraction Solid-Phase Extraction (SPE) Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis

Caption: Recommended workflow for this compound analysis in blood samples.

Troubleshooting_Logic Start Low/No this compound Detected? Storage Proper Storage? (-20°C, NaF) Start->Storage Extraction Extraction Optimized? Storage->Extraction Yes FixStorage Improve Storage Protocol Storage->FixStorage No Instrument Instrument Calibrated? Extraction->Instrument Yes FixExtraction Optimize Extraction Extraction->FixExtraction No OK Review Data Instrument->OK Yes FixInstrument Recalibrate Instrument Instrument->FixInstrument No

Caption: A logical approach to troubleshooting low this compound recovery.

References

Technical Support Center: Troubleshooting Poor Peak Resolution in Cocaethylene Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with poor peak resolution during the chromatography of cocaethylene.

Frequently Asked questions (FAQs)

Q1: What are the common causes of poor peak resolution in this compound chromatography?

Poor peak resolution in the HPLC analysis of this compound can be attributed to several factors, often categorized as issues with peak shape (tailing, fronting, broadening) or inadequate separation between adjacent peaks.[1][2] Common causes include:

  • Inappropriate Mobile Phase Composition: The pH, organic modifier (e.g., acetonitrile (B52724), methanol), and buffer concentration of the mobile phase are critical for achieving good separation.[2][3] For this compound, which is a basic compound, the mobile phase pH should be carefully controlled to ensure a consistent ionic state.[4]

  • Unsuitable Stationary Phase: The choice of HPLC column is crucial. While a standard C18 column is a common starting point, other column chemistries might provide better selectivity for this compound and its metabolites.[2][5]

  • Column Issues: Over time, columns can degrade, become contaminated, or develop voids, leading to peak broadening and tailing.[6][7] A blocked inlet frit is a common cause of peak distortion that affects all peaks in a chromatogram.[8]

  • Suboptimal Flow Rate and Temperature: Inconsistent or inappropriate flow rates can lead to poor separation.[1] Temperature fluctuations can also affect viscosity and retention times, impacting resolution.[1][9][10]

  • Sample-Related Issues: Overloading the column with too much sample is a frequent cause of peak fronting and broadening.[1][6][11] The solvent used to dissolve the sample can also affect peak shape if it is significantly stronger than the mobile phase.[12][13]

  • System and Hardware Problems: Excessive extra-column volume from long or wide tubing can cause band broadening.[4][12] Leaks in the system can also lead to broad peaks.[7]

Q2: My this compound peak is tailing. What are the likely causes and how can I fix it?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue when analyzing basic compounds like this compound.[4]

  • Secondary Interactions: The primary cause of tailing for basic analytes is often secondary interactions with acidic residual silanol (B1196071) groups on the silica-based stationary phase.[4][11][14]

    • Solution: Use a base-deactivated or end-capped column to minimize exposed silanol groups.[4][11][15] Operating at a lower mobile phase pH can also help by keeping the silanol groups protonated.[11]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to peak tailing.[4]

    • Solution: Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa to ensure a single ionic form.[2] Using a buffer will help maintain a stable pH.[4]

  • Column Contamination: Contaminants from the sample matrix can accumulate on the column, leading to active sites that cause tailing.

    • Solution: Implement a column washing procedure or use a guard column to protect the analytical column.[7]

Q3: I am observing peak fronting for my this compound standard. What should I investigate?

Peak fronting, where the front half of the peak is broader than the latter half, is typically caused by:

  • Column Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase, causing the analyte to move through the column too quickly.[6][11][13][14]

    • Solution: Reduce the injection volume or dilute the sample.[6][11] If high loading is necessary, consider a column with a larger internal diameter or higher capacity stationary phase.[11]

  • Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to fronting.[11][14]

    • Solution: Ensure the sample is completely dissolved in a solvent that is compatible with, or weaker than, the mobile phase.[12][13]

  • Column Collapse: Though less common, a sudden physical change in the column packing due to inappropriate temperature or pH can cause peak fronting.[11]

Q4: All the peaks in my chromatogram, including this compound, are broad. What is the likely cause?

When all peaks in a chromatogram are broad, it usually points to a problem that occurs before the separation process.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening.[4][12]

    • Solution: Use tubing with a smaller internal diameter and keep the length to a minimum.[4][12]

  • Blocked Column Frit: Debris from the sample, mobile phase, or system components can partially block the inlet frit of the column, distorting the flow path.[8]

    • Solution: Try backflushing the column. If this doesn't work, the frit may need to be replaced, or the entire column may need replacement.[8]

  • Void at the Column Inlet: A void can form at the head of the column due to factors like pressure shocks or degradation of the stationary phase.

    • Solution: This usually requires replacing the column.

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing Poor Peak Resolution

This guide provides a logical workflow to identify and resolve the root cause of poor peak resolution.

G start Poor Peak Resolution (Tailing, Fronting, Broadening, or Co-elution) check_all_peaks Are all peaks affected? start->check_all_peaks all_peaks_yes Yes check_all_peaks->all_peaks_yes Yes all_peaks_no No check_all_peaks->all_peaks_no No check_frit Check for blocked column frit (Backflush column) all_peaks_yes->check_frit check_peak_shape Analyze peak shape all_peaks_no->check_peak_shape check_extracolumn Inspect for extra-column volume (Shorten/narrow tubing) check_frit->check_extracolumn check_system Check for system leaks check_extracolumn->check_system peak_tailing Peak Tailing check_peak_shape->peak_tailing peak_fronting Peak Fronting check_peak_shape->peak_fronting peak_broadening Peak Broadening / Co-elution check_peak_shape->peak_broadening tailing_sol1 Use end-capped column peak_tailing->tailing_sol1 tailing_sol2 Adjust mobile phase pH (away from pKa) peak_tailing->tailing_sol2 tailing_sol3 Increase buffer concentration peak_tailing->tailing_sol3 fronting_sol1 Reduce sample concentration/volume peak_fronting->fronting_sol1 fronting_sol2 Use weaker sample solvent peak_fronting->fronting_sol2 broadening_sol1 Optimize mobile phase (organic modifier, gradient) peak_broadening->broadening_sol1 broadening_sol2 Optimize flow rate and temperature peak_broadening->broadening_sol2 broadening_sol3 Try a different column chemistry peak_broadening->broadening_sol3

Caption: Troubleshooting workflow for poor peak resolution.

Data Presentation

Table 1: Mobile Phase and Column Selection Guide for this compound Analysis
ParameterRecommendationRationale
Column Type C18, Base-Deactivated/End-cappedC18 provides good hydrophobic retention. Base-deactivation or end-capping minimizes silanol interactions that cause peak tailing for basic compounds like this compound.[4][15]
Mobile Phase pH 2-3 pH units away from this compound's pKaEnsures this compound is in a single ionic state, preventing peak distortion.[2] A lower pH (e.g., pH 2.7-3.5) can protonate residual silanols, reducing secondary interactions.[11][16]
Organic Modifier Acetonitrile or Methanol (B129727)The choice can alter selectivity. Acetonitrile often provides sharper peaks and lower viscosity. Methanol can offer different selectivity for closely eluting compounds.[2][4]
Buffer Phosphate (B84403) or Acetate (10-50 mM)Maintains a stable pH throughout the analysis, which is crucial for reproducible retention times and peak shapes.[2][4][16]
Temperature 30-40 °CElevated temperatures can improve peak efficiency by reducing mobile phase viscosity. However, consistency is key, so a column oven is recommended.[7][9]

Experimental Protocols

Protocol 1: Mobile Phase Optimization for Improved Selectivity

This protocol outlines a systematic approach to optimizing the mobile phase to improve the separation of this compound from co-eluting species.

  • Baseline Experiment:

    • Prepare a mobile phase with a common starting composition (e.g., 70% 25 mM phosphate buffer at pH 3.0 and 30% acetonitrile).

    • Equilibrate the column (e.g., a C18, 4.6 x 150 mm, 5 µm) at a flow rate of 1.0 mL/min.

    • Inject a standard solution containing this compound and any relevant metabolites or impurities.

    • Record the chromatogram and note the resolution between the peaks of interest.

  • Varying Organic Modifier Concentration (Isocratic):

    • Prepare a series of mobile phases with varying acetonitrile concentrations (e.g., 25%, 30%, 35%).

    • For each composition, allow the system to equilibrate fully before injecting the standard.

    • Analyze the resulting chromatograms to determine the optimal organic modifier concentration that provides the best resolution.

  • Changing the Organic Modifier:

    • If resolution is still insufficient, switch the organic modifier to methanol.

    • Repeat step 2 with varying concentrations of methanol. The required concentration of methanol will likely be different from acetonitrile to achieve similar retention times.

  • Adjusting pH:

    • Prepare buffers at slightly different pH values (e.g., pH 2.8, 3.0, 3.2), staying within the stable range for the column.

    • Repeat the analysis with the optimal organic modifier composition at each pH to observe changes in selectivity.

  • Implementing a Gradient (if necessary):

    • If isocratic elution does not resolve all peaks, develop a linear gradient.

    • Start with a low organic concentration and increase it over the course of the run. A shallow gradient is often effective for separating closely eluting peaks.[2]

Protocol 2: Column Washing to Restore Performance

This protocol can be used to clean a contaminated column that is causing peak tailing or broadening. Always consult the column manufacturer's guidelines for specific recommendations.

  • Disconnect the Column: Disconnect the column from the detector to prevent contamination of the flow cell.

  • Flush with Mobile Phase (without buffer): Flush the column with a mixture of water and organic modifier (matching your mobile phase composition but without the buffer salts) for 20-30 column volumes.

  • Strong Solvent Wash:

    • For reversed-phase columns, flush with 100% acetonitrile or methanol for 30-50 column volumes.

    • If hydrophobic contaminants are suspected, a stronger solvent like isopropanol (B130326) may be used.

  • Re-equilibration:

    • Gradually reintroduce the mobile phase, starting with the unbuffered mixture and then the fully buffered mobile phase.

    • Equilibrate the column for at least 20-30 column volumes before running a system suitability test to check performance.

Mandatory Visualization

G cluster_sample_prep Sample Preparation cluster_hplc_system HPLC System cluster_data_analysis Data Analysis sample Biological Sample (e.g., Blood, Urine, Hair) extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) sample->extraction reconstitution Evaporation & Reconstitution in Mobile Phase extraction->reconstitution injector Injector reconstitution->injector column Analytical Column (e.g., C18) injector->column pump HPLC Pump pump->injector mobile_phase Mobile Phase Reservoir mobile_phase->pump detector Detector (e.g., UV, MS/MS) column->detector chromatogram Chromatogram Generation detector->chromatogram integration Peak Integration & Quantification chromatogram->integration report Reporting integration->report

Caption: Experimental workflow for this compound analysis.

References

Technical Support Center: Analysis of Cocaethylene in Postmortem Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with postmortem samples for the analysis of cocaine and its metabolites, with a specific focus on preventing the formation of cocaethylene.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its presence in postmortem samples significant?

A1: this compound is a pharmacologically active metabolite formed in the liver when cocaine and ethanol (B145695) are consumed concurrently.[1][2] Its presence in postmortem samples is a key indicator of simultaneous cocaine and alcohol use prior to death. This compound itself is psychoactive and has been shown to be more cardiotoxic and have a longer half-life than cocaine, potentially increasing the risk of death.[3] Therefore, its accurate detection and quantification are crucial for forensic toxicological investigations.

Q2: Can this compound form in postmortem samples after death?

A2: Studies have investigated the possibility of postmortem this compound formation, particularly in the presence of endogenous ethanol produced during decomposition. However, research indicates that putrefactive bacteria do not appear to produce this compound from cocaine and endogenous ethanol in decomposed human tissue homogenates.[4][5][6] One study that incubated cocaine with decomposed human blood, liver, brain, and muscle homogenates containing endogenous ethanol found no this compound formation.[4][5][6]

Q3: What are the primary challenges in the postmortem analysis of cocaine and this compound?

A3: The primary challenges include:

  • Postmortem redistribution: Drug concentrations can change after death as they redistribute from tissues into the blood, potentially leading to inaccurate measurements depending on the sampling site.[7][8][9]

  • Analyte instability: Cocaine is susceptible to both chemical and enzymatic degradation after death, breaking down into metabolites like benzoylecgonine (B1201016) and ecgonine (B8798807) methyl ester.[10] While this compound is generally more stable than cocaine, its concentration can also change.[4][5][6]

  • Inadequate sample preservation: Improper collection and storage of samples can significantly impact the stability of cocaine and its metabolites, leading to erroneous results.[11]

Troubleshooting Guides

Issue 1: Unexpectedly low or absent cocaine concentrations with the presence of its metabolites.
Possible Cause Troubleshooting Step
Postmortem Degradation Cocaine is unstable and degrades into benzoylecgonine and ecgonine methyl ester.[10] Ensure that samples were collected with a preservative such as sodium fluoride (B91410) and stored at low temperatures.
Improper Sample Handling Delays in processing or storage at room temperature can accelerate degradation. Review the chain of custody and sample handling records to ensure adherence to protocols.
Matrix Effects The biological matrix can interfere with the analysis. Re-extract the sample using a different method or perform a standard addition to assess for matrix effects.
Issue 2: Discrepancies in cocaine and this compound concentrations between different sample sites (e.g., heart blood vs. femoral blood).
Possible Cause Troubleshooting Step
Postmortem Redistribution (PMR) Drugs can diffuse from tissues with high concentrations (e.g., liver, lungs) into central blood vessels after death, artificially elevating concentrations in heart blood.[7][8][10] It is recommended to use peripheral blood, such as from the femoral vein, for more accurate toxicological interpretation.[12][13][14]
Sample Contamination Cross-contamination during sample collection is possible. Review the autopsy report and collection procedures to ensure that separate, clean instruments were used for each sample.[15]
Issue 3: Suspected formation of this compound after sample collection.
Possible Cause Troubleshooting Step
Inadequate Enzyme Inhibition If ethanol is present in the sample, residual liver enzymes could potentially synthesize this compound if not properly inhibited. Ensure that a sufficient concentration of an enzyme inhibitor like sodium fluoride was added to the sample immediately after collection.
Sample Contamination Accidental contamination of a cocaine-positive sample with ethanol from an external source could theoretically lead to enzymatic conversion if enzymes are active. Review all handling procedures to rule out contamination.

Experimental Protocols

Protocol 1: Postmortem Sample Collection and Preservation

This protocol outlines the best practices for collecting and preserving postmortem blood samples to ensure the stability of cocaine and this compound.

Materials:

  • Sterile syringes and needles

  • Vacutainer tubes containing sodium fluoride (gray-top tubes)

  • Plain Vacutainer tubes (no additives)

  • Labels for sample identification

  • Personal protective equipment (gloves, lab coat, eye protection)

  • Refrigerated storage (4°C) and freezer (-20°C or lower)

Procedure:

  • Sample Collection Site: Collect blood from a peripheral site, preferably the femoral vein.[12][13] Avoid drawing blood from central vessels like the heart.

  • Sample Collection: Using a sterile syringe, draw a sufficient volume of blood. It is recommended to collect at least 10 mL.

  • Preservation:

    • Dispense a portion of the blood into a tube containing sodium fluoride (typically 1-2% w/v).[13][14] This will inhibit enzymatic degradation of cocaine.

    • Dispense the remaining blood into a plain tube without additives.

  • Labeling: Immediately and clearly label each tube with the decedent's name, case number, date and time of collection, and the specific anatomical source of the sample.

  • Storage:

    • If analysis is to be performed within a few days, store the samples at 4°C.

    • For long-term storage, freeze the samples at -20°C or below.[12][15]

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Cocaine, Benzoylecgonine, and this compound

This is a general protocol for the simultaneous analysis of cocaine and its major metabolites. Specific parameters may need to be optimized based on the instrumentation used.

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • To 1 mL of whole blood, serum, or plasma, add an internal standard (e.g., deuterated analogs of the analytes).

  • Precipitate proteins by adding a solvent like acetonitrile, then centrifuge.

  • Condition an SPE cartridge (e.g., a mixed-mode cation exchange column) with methanol (B129727) and a buffer.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with deionized water, a weak acid (e.g., 0.1 N HCl), and then methanol to remove interferences.

  • Elute the analytes with a basic organic solvent mixture (e.g., methylene (B1212753) chloride:isopropanol:ammonium hydroxide).

  • Evaporate the eluate to dryness under a stream of nitrogen.

2. Derivatization (for Benzoylecgonine):

  • Reconstitute the dried extract.

  • Add a derivatizing agent (e.g., pentafluoropropionic anhydride (B1165640) and pentafluoropropanol) to convert benzoylecgonine to a more volatile ester suitable for GC analysis.[16][17]

  • Incubate at an elevated temperature (e.g., 60-70°C) for a specified time.

  • Evaporate the derivatizing agent and reconstitute the final extract in a suitable solvent like ethyl acetate.

3. GC-MS Analysis:

  • Gas Chromatograph Conditions:

    • Injector: Splitless mode at 250-270°C.

    • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Oven Program: Start at a lower temperature (e.g., 150°C), then ramp up to a final temperature (e.g., 270-280°C).

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting specific ions for each analyte and internal standard.

Data Presentation

Table 1: Stability of Cocaine in Preserved and Unpreserved Blood

Storage ConditionPreservativeCocaine Concentration (% of initial) after 48 hours
Room TemperatureNoneSignificant degradation
Room TemperatureSodium Fluoride (0.25-1.0%)86-91%
Refrigerated (4°C)NoneSignificant degradation
Refrigerated (4°C)Sodium Fluoride (0.25-1.0%)86-91%

Data summarized from Brogan, et al.[18][19]

Table 2: Postmortem Stability of Cocaine and this compound in Rabbit Tissues (stored at 20-25°C for 5 days)

TissueCocaine (% remaining)This compound Degradation
BloodRapid degradationSlower than cocaine
LiverRapid degradationSlower than cocaine
Brain12.0 ± 8.5%Slower than cocaine
Muscle26.2 ± 19.4%Slower than cocaine

Data from Moriya F, Hashimoto Y.[5][6]

Visualizations

Experimental_Workflow cluster_collection Sample Collection & Preservation cluster_extraction Sample Preparation cluster_analysis Analysis Collection Postmortem Sample Collection (Peripheral Blood) Preservation Addition of Sodium Fluoride & Refrigeration/Freezing Collection->Preservation SPE Solid-Phase Extraction (SPE) Preservation->SPE Derivatization Derivatization of Benzoylecgonine SPE->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Interpretation GCMS->Data

Caption: Workflow for the analysis of this compound in postmortem samples.

Logical_Relationship Cocaine Cocaine Ingestion Liver Hepatic Metabolism (Carboxylesterases) Cocaine->Liver Ethanol Ethanol Ingestion Ethanol->Liver This compound This compound Formation Liver->this compound Postmortem Postmortem Sample This compound->Postmortem Analysis Toxicological Analysis Postmortem->Analysis

References

Technical Support Center: Enhancing Cocaethylene Detection in Low-Concentration Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you improve the sensitivity of cocaethylene detection in your experiments, particularly when dealing with low-concentration samples.

Frequently Asked Questions (FAQs)

Q1: What are the most sensitive methods for detecting low concentrations of this compound?

A1: For the highest sensitivity and specificity in detecting low levels of this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[1][2][3][4] This technique offers excellent selectivity by monitoring specific precursor and product ion transitions for this compound, minimizing interference from matrix components.[1][2] Other methods like High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and High-Performance Thin-Layer Chromatography (HPTLC) can also be used, but they generally have higher limits of detection and are more suitable for samples with higher concentrations.[5]

Q2: Why am I not seeing a this compound peak even when I know it should be in my sample?

A2: Several factors could contribute to the absence of a detectable this compound peak:

  • Insufficient Sample Preparation: The concentration of this compound in your sample may be below the detection limit of your instrument without an effective pre-concentration step. Solid-Phase Extraction (SPE) is a crucial technique to concentrate the analyte and remove interfering substances from the sample matrix.[6][7][8]

  • Matrix Effects: Co-eluting endogenous compounds from the biological matrix (e.g., urine, blood) can suppress the ionization of this compound in the mass spectrometer source, leading to a significantly reduced or absent signal.[6]

  • Suboptimal Instrument Parameters: The settings on your LC-MS/MS, such as ionization source parameters (e.g., gas flow, temperature) and mass spectrometer settings (e.g., collision energy), may not be optimized for this compound.[9][10]

  • Analyte Degradation: this compound can be susceptible to degradation during sample storage or preparation. It is important to handle samples appropriately to maintain the integrity of the analyte.

Q3: How can I minimize matrix effects in my LC-MS/MS analysis?

A3: Minimizing matrix effects is critical for achieving high sensitivity. Here are some effective strategies:

  • Effective Sample Cleanup: A robust sample preparation method, such as Solid-Phase Extraction (SPE), is essential to remove a significant portion of the matrix components that can cause ion suppression.[6][7][8]

  • Chromatographic Separation: Optimize your liquid chromatography method to separate this compound from the majority of co-eluting matrix components. This can be achieved by adjusting the mobile phase gradient, column chemistry, or flow rate.

  • Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard (e.g., this compound-d3) is highly recommended. It co-elutes with the analyte and experiences similar matrix effects, allowing for more accurate quantification.

  • Dilution: In some cases, simply diluting the sample can reduce the concentration of interfering matrix components and alleviate ion suppression.[6] However, this may not be feasible for samples with very low analyte concentrations.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of low-concentration this compound samples.

Low or No Signal/Peak Intensity
Potential Cause Troubleshooting Steps
Inefficient Sample Extraction/Concentration • Ensure your Solid-Phase Extraction (SPE) protocol is optimized for this compound. This includes selecting the appropriate sorbent, conditioning, loading, washing, and elution steps.[6][7] • Verify the pH of your sample and solutions to ensure optimal retention and elution of this compound.
Ion Suppression from Matrix Effects • Improve sample cleanup using a more rigorous SPE protocol or by incorporating a liquid-liquid extraction (LLE) step. • Optimize chromatographic separation to move the this compound peak away from regions with high matrix interference.[6] • Try diluting the sample extract to reduce the concentration of matrix components.[6]
Suboptimal Mass Spectrometer Parameters • Tune the mass spectrometer specifically for this compound to determine the optimal precursor and product ions, collision energy, and other MS/MS parameters.[9][10] • Optimize the electrospray ionization (ESI) source parameters, including gas flows, temperature, and needle position, using a standard solution of this compound.[6][9]
Analyte Degradation • Ensure proper sample storage conditions (e.g., temperature, protection from light). • Minimize the time between sample preparation and analysis.
Poor Peak Shape (Tailing, Broadening)
Potential Cause Troubleshooting Steps
Secondary Interactions with the Analytical Column • Use a column with base-deactivated silica (B1680970) to minimize interactions with residual silanol (B1196071) groups.[6] • Adjust the mobile phase pH to suppress the ionization of this compound.[6] • Add a small amount of a competing base, like triethylamine, to the mobile phase to block active sites on the stationary phase.[6]
Column Contamination or Degradation • Wash the column with a strong solvent to remove contaminants. • If the problem persists, replace the analytical column.
Extra-Column Volume • Ensure all tubing and connections between the injector, column, and detector are as short as possible and have a small internal diameter.

Data Presentation

Comparison of Analytical Methods for this compound Detection
MethodTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
LC-MS/MS 0.005 - 1.0 ng/mL[1][3]0.025 - 1.0 ng/mL[1][3]High sensitivity and specificity.Higher equipment cost and complexity.
HPLC-DAD ~0.1 µg/mL[5]0.1 - 0.2 µg/mL[5]Lower cost, widely available.Lower sensitivity, potential for interference.
HPTLC ~1.0 µg/mL[5]1.0 µg/mL[5]High throughput, low cost per sample.Limited sensitivity and specificity.

Experimental Protocols

Detailed Protocol for Solid-Phase Extraction (SPE) of this compound from Urine

This protocol is a general guideline and may require optimization for your specific application.

  • Cartridge Conditioning:

    • Condition a mixed-mode SPE cartridge with 2 mL of methanol (B129727).

    • Equilibrate the cartridge with 2 mL of deionized water.

    • Finally, equilibrate with 2 mL of 0.1 M phosphate (B84403) buffer (pH 6.0). Ensure the cartridge does not go dry at any stage.[6]

  • Sample Pre-treatment:

    • To 1 mL of urine, add an appropriate internal standard.

    • Add 1 mL of 0.1 M phosphate buffer (pH 6.0) and vortex.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).[6]

  • Washing:

    • Wash the cartridge with 2 mL of deionized water to remove salts and other polar interferences.

    • Wash with 2 mL of 0.1 M acetic acid.

    • Wash with 2 mL of methanol to remove less polar interferences.[6]

  • Elution:

    • Elute the this compound and other analytes with 2 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide (B78521) (e.g., 80:20:2 v/v/v).

    • Collect the eluate in a clean tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Urine Sample Pretreat Add Internal Standard & Buffer Sample->Pretreat SPE Solid-Phase Extraction Pretreat->SPE Elute Elution SPE->Elute Dry Dry-down & Reconstitution Elute->Dry LC LC Separation Dry->LC MS MS/MS Detection LC->MS Quant Quantification MS->Quant Report Report Generation Quant->Report troubleshooting_logic cluster_solutions Solutions Start Low or No Signal Check_SamplePrep Review Sample Preparation Protocol Start->Check_SamplePrep Check_Instrument Verify Instrument Parameters Check_SamplePrep->Check_Instrument Protocol OK Optimize_SPE Optimize SPE Protocol Check_SamplePrep->Optimize_SPE Protocol Issue Check_Consumables Inspect Consumables (Column, Vials, etc.) Check_Instrument->Check_Consumables Parameters OK Tune_MS Tune & Calibrate MS Check_Instrument->Tune_MS Parameter Issue Replace_Column Replace Column Check_Consumables->Replace_Column Consumable Issue

References

Technical Support Center: Optimization of Derivatization Agents for Cocaethylene GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of derivatization agents in the GC-MS analysis of cocaethylene and related compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise guidance on experimental protocols, troubleshooting, and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: Is derivatization necessary for the GC-MS analysis of this compound?

A1: this compound itself is sufficiently volatile for GC-MS analysis without derivatization.[1] However, its primary metabolite, benzoylecgonine (B1201016) (BE), and other polar metabolites often require derivatization to improve chromatographic peak shape and thermal stability.[1] Therefore, if you are performing a simultaneous analysis of this compound and its metabolites, a derivatization step for the entire sample extract is highly recommended.

Q2: What are the most common types of derivatization agents used for this compound and its metabolites?

A2: The two main classes of derivatization agents used are silylating agents and acylating agents.

  • Silylating agents , such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MTBSTFA), replace active hydrogens with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group.[2][3]

  • Acylating agents , particularly perfluoroacylating agents like pentafluoropropionic anhydride (B1165640) (PFPA) and trifluoroacetic anhydride (TFAA), introduce a perfluoroacyl group.[4][5][6][7][8]

Q3: Which derivatization agent is best for my application?

A3: The choice of agent depends on the specific analytes of interest and the desired sensitivity.

  • MTBSTFA has been reported to be significantly more effective than BSTFA for the derivatization of benzoylecgonine, leading to lower limits of detection.[2][3]

  • PFPA in combination with 2,2,3,3,3-pentafluoro-1-propanol (B1212958) (PFPOH) is effective for the derivatization of benzoylecgonine and ecgonine (B8798807) methyl ester, while this compound and cocaine do not react under these conditions.[5][6] This can be advantageous for selective analysis.

  • TFAA is a highly reactive acylation reagent that forms stable and volatile derivatives.[7][8]

Q4: How can I improve the efficiency of my derivatization reaction?

A4: To enhance derivatization efficiency, consider the following factors:

  • Catalysts: The addition of a catalyst, such as trimethylchlorosilane (TMCS) with BSTFA, can increase the reactivity of the silylating agent.[2]

  • Temperature and Time: Optimize the reaction temperature and incubation time. For example, a common condition for silylation is heating at 70°C for 20-30 minutes.[2] Acylation with PFPA may involve heating at 50°C for 15 minutes.[9]

  • Solvent: The choice of solvent is crucial. Aprotic solvents like ethyl acetate (B1210297), acetonitrile, or benzene (B151609) are commonly used.[2][9]

  • Moisture Control: Silylation reagents are sensitive to moisture. Ensure that your sample extract and reaction environment are dry to prevent hydrolysis of the reagent and the formed derivatives.

Troubleshooting Guides

This section provides solutions to common problems encountered during the derivatization and GC-MS analysis of this compound and its metabolites.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) - Incomplete derivatization of polar analytes (e.g., benzoylecgonine).- Active sites in the GC inlet or column.- Optimize derivatization conditions (increase temperature, time, or reagent concentration).- Use a more effective derivatization agent (e.g., MTBSTFA for benzoylecgonine).[2][3]- Deactivate the GC inlet liner and the first few centimeters of the column with a silylating agent.- Ensure the use of a properly deactivated GC column.
Low Sensitivity/Poor Signal - Incomplete derivatization.- Degradation of the analyte in the GC inlet.- Suboptimal GC-MS parameters.- Verify the derivatization procedure and reagent quality.- Consider using a different derivatization agent that provides a higher mass fragment in the mass spectrum.- Lower the injector temperature to minimize thermal degradation.- Optimize MS parameters (e.g., dwell time, ionization energy).
Inconsistent Results/Poor Reproducibility - Presence of moisture in the sample or reagents.- Inconsistent derivatization reaction conditions.- Sample matrix effects.- Ensure all glassware is thoroughly dried and use anhydrous solvents.- Store derivatization reagents under inert gas and in a desiccator.- Use an autosampler for precise reagent addition and timing.- Employ a robust sample preparation method like solid-phase extraction (SPE) to minimize matrix interference.[2][5]
Presence of Unexpected Peaks - Byproducts from the derivatization reaction.- Contaminants from solvents or sample handling.- Thermal degradation of analytes or derivatives.- Analyze a reagent blank to identify peaks originating from the derivatization reagents.- Use high-purity solvents and meticulously clean all glassware.- Lower the GC inlet temperature.

Quantitative Data Summary

The following tables summarize key quantitative data for the GC-MS analysis of this compound and related compounds using different derivatization approaches.

Table 1: Comparison of Limits of Detection (LOD) for Different Derivatization Agents

AnalyteDerivatization AgentMatrixLODReference
CocaineNoneBlood50 ng/mL[2]
BenzoylecgonineBSTFABlood100 ng/mL[2]
BenzoylecgonineMTBSTFABlood25 ng/mL[2]
CocainePFPA/HFIPBlood/Urine20 ng/mL[10]
BenzoylecgoninePFPA/HFIPBlood/Urine20 ng/mL[10]
CocaineBSTFA + 1% TMCSBiological Fluids~1 µg/L[11]
BenzoylecgonineBSTFA + 1% TMCSBiological Fluids~1 µg/L[11]
This compoundBSTFA + 1% TMCSBiological Fluids3-6 µg/L[11]

Experimental Protocols

Protocol 1: Silylation using BSTFA + 1% TMCS

This protocol is adapted from a method for the simultaneous analysis of cocaine, this compound, and their metabolites.[1]

  • Sample Preparation (Solid-Phase Extraction):

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Dilute the biological sample (e.g., urine, blood) with a buffer (e.g., phosphate (B84403) buffer, pH 6.0) and apply it to the cartridge.[2]

    • Wash the cartridge with deionized water and 0.1 M HCl.[5]

    • Dry the cartridge thoroughly under vacuum or with nitrogen.

    • Elute the analytes with a mixture of ammonium (B1175870) hydroxide, isopropanol, and methylene (B1212753) chloride.[5]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature below 40°C.

  • Derivatization:

    • Reconstitute the dried extract in 30 µL of ethyl acetate.[2]

    • Add 50 µL of BSTFA + 1% TMCS.[2]

    • Cap the vial tightly and heat at 70°C for 20 minutes.[2]

    • Cool the vial to room temperature.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • GC Conditions (Example):

      • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)[2]

      • Inlet Temperature: 250°C

      • Oven Program: Initial temperature of 50°C, hold for 0.5 min, ramp to 200°C at 3°C/min, then ramp to a final temperature at 4°C/min.[2]

      • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[2]

    • MS Conditions (Example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative identification.

Protocol 2: Acylation using PFPA and PFPOH

This protocol is based on a method for the simultaneous determination of cocaine, this compound, and their metabolites.[5]

  • Sample Preparation (Solid-Phase Extraction):

    • Follow the sample preparation steps as outlined in Protocol 1.

  • Derivatization:

    • To the dried eluate, add 50 µL of PFPA and 25 µL of PFPOH.

    • Cap the vial and heat at 75°C for 15 minutes.

    • Evaporate the excess reagent under a stream of nitrogen.

    • Reconstitute the residue in ethyl acetate for injection.[6]

  • GC-MS Analysis:

    • Follow the GC-MS analysis steps as outlined in Protocol 1, adjusting the temperature program and SIM ions as necessary for the PFP derivatives.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Biological Sample (Urine/Blood) spe Solid-Phase Extraction (SPE) start->spe Dilution & Loading evap Evaporation to Dryness spe->evap Elution reconstitute Reconstitute in Solvent evap->reconstitute add_reagent Add Derivatization Agent (e.g., BSTFA or PFPA) reconstitute->add_reagent heat Heat at Optimized Temperature and Time add_reagent->heat gcms GC-MS Analysis heat->gcms Injection data Data Processing & Quantification gcms->data

Caption: Experimental workflow for this compound GC-MS analysis.

troubleshooting_tree start Poor Chromatographic Results? peak_shape Issue: Peak Tailing? start->peak_shape Yes sensitivity Issue: Low Sensitivity? start->sensitivity No incomplete_deriv Incomplete Derivatization? peak_shape->incomplete_deriv Yes active_sites Active Sites in System? peak_shape->active_sites No degradation Analyte Degradation? sensitivity->degradation Yes suboptimal_ms Suboptimal MS Parameters? sensitivity->suboptimal_ms No optimize_deriv Solution: - Increase reagent concentration - Increase temperature/time - Check for moisture incomplete_deriv->optimize_deriv deactivate Solution: - Deactivate inlet liner - Use a new, deactivated column active_sites->deactivate lower_temp Solution: - Lower injector temperature degradation->lower_temp optimize_ms Solution: - Optimize SIM ions and dwell times suboptimal_ms->optimize_ms

Caption: Troubleshooting decision tree for GC-MS analysis.

References

challenges in distinguishing cocaethylene from other cocaine metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and differentiation of cocaine and its metabolites, with a specific focus on the challenges associated with distinguishing cocaethylene.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a challenge to distinguish from other cocaine metabolites?

This compound is a pharmacologically active metabolite formed in the liver when cocaine and ethanol (B145695) are consumed concurrently.[1] The primary challenge in distinguishing it from other cocaine metabolites, such as the main metabolite benzoylecgonine (B1201016) (BE), lies in their structural similarities.[2] This similarity can lead to cross-reactivity in initial screening tests like immunoassays, potentially causing false-positive results or inaccurate quantification.[3][4] Confirmatory methods with higher specificity, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), are essential for accurate differentiation.[5][6]

Q2: What are the main analytical methods for detecting and differentiating this compound?

The primary methods include:

  • Immunoassays: Used for initial screening due to their speed and cost-effectiveness. However, they are prone to cross-reactivity with other cocaine metabolites.[3][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly specific confirmatory method that can accurately identify and quantify this compound.[8][9] It often requires a derivatization step for metabolites like benzoylecgonine to make them volatile.[10][11]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for its high sensitivity and specificity, allowing for the simultaneous quantification of cocaine and its various metabolites, including this compound, without the need for derivatization.[5][12][13]

Q3: My immunoassay for cocaine is showing a positive result, but I suspect co-consumption of alcohol. How can I confirm the presence of this compound?

A positive immunoassay result for cocaine metabolites should be considered presumptive. To specifically confirm the presence of this compound, a more selective analytical technique is required. The recommended approach is to re-analyze the sample using either GC-MS or LC-MS/MS.[5][6] These methods can separate and definitively identify this compound, distinguishing it from other metabolites like benzoylecgonine.

Troubleshooting Guides

Issue 1: High cross-reactivity in cocaine immunoassay leading to ambiguous results.
  • Problem: Immunoassays for cocaine are often designed to detect the major metabolite, benzoylecgonine, but can show significant cross-reactivity with cocaine, this compound, and other metabolites, leading to results that are difficult to interpret.[3]

  • Troubleshooting Steps:

    • Review Assay Specificity: Consult the manufacturer's data sheet for the specific cross-reactivity profile of the immunoassay kit being used.

    • Quantitative Comparison: If possible, compare the degree of cross-reactivity for this compound and other metabolites. Some data suggests that this compound can have significant cross-reactivity.[7]

    • Confirmatory Testing: For any presumptive positive result where the presence of this compound is suspected, it is crucial to perform confirmatory analysis using a more specific method like LC-MS/MS or GC-MS.[5][6]

Issue 2: Poor separation of this compound and other metabolites in chromatography.
  • Problem: Inadequate chromatographic separation can lead to co-elution of this compound with other structurally similar metabolites, compromising accurate quantification.

  • Troubleshooting Steps:

    • Optimize Chromatographic Column: Ensure the use of a suitable column for the separation of these compounds. For LC-MS/MS, a C18 column is commonly used.[12]

    • Adjust Mobile Phase Gradient: Modify the mobile phase gradient to improve the resolution between peaks. This may involve adjusting the organic solvent concentration and the gradient slope.[12]

    • Modify Flow Rate: Optimizing the flow rate can also enhance peak separation.

    • Check for Matrix Effects: Biological matrices can interfere with chromatography. Ensure that the sample preparation method, such as solid-phase extraction (SPE), is effective in removing interfering substances.[5]

Data Presentation

Table 1: Immunoassay Cross-Reactivity with Cocaine Metabolites

CompoundImmunoassay Kit A (% Cross-Reactivity)Immunoassay Kit B (% Cross-Reactivity)
Benzoylecgonine100100
Cocaine>12.9Not Detected
This compound 13.8 Not Detected
Ecgonine (B8798807) Methyl Ester<0.06Not Detected
Ecgonine<0.03Not Detected

Note: Data is generalized from various sources.[3][4][7][14] Cross-reactivity can vary significantly between different manufacturers and assay types.

Table 2: Limits of Detection (LOD) for Cocaine and Metabolites by Different Analytical Methods

AnalyteGC-MS LOD (ng/mL)LC-MS/MS LOD (ng/mL)
Cocaine0.01 - 501.0
Benzoylecgonine0.04 - 250.5
This compound 0.03 1.0
Ecgonine Methyl Ester-0.5

Source: Compiled from multiple studies.[8][15][16]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for LC-MS/MS Analysis

This protocol is a generalized procedure for the extraction of cocaine and its metabolites from biological matrices like blood or urine.

  • Sample Pre-treatment:

    • To 1 mL of the biological sample (e.g., urine, plasma), add an internal standard solution.

    • Add 2 mL of phosphate (B84403) buffer (pH 6.0) and vortex for 30 seconds.

  • SPE Column Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 3 mL of methanol, 3 mL of deionized water, and 1 mL of phosphate buffer (pH 6.0) through the column.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 0.1 M HCl, and then 3 mL of methanol.

  • Elution:

    • Elute the analytes with 2 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (B78521) (80:20:2 v/v/v).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.[5]

Protocol 2: GC-MS Analysis of Cocaine and its Metabolites

This protocol provides a general outline for the analysis of cocaine and its metabolites using GC-MS.

  • Extraction:

    • Perform a liquid-liquid extraction or solid-phase extraction of the biological sample.[9]

  • Derivatization (for certain metabolites):

    • For the analysis of benzoylecgonine, a derivatization step is necessary to increase its volatility. This can be achieved by silylation or alkylation.[10][16] this compound and cocaine generally do not require derivatization.[11]

  • GC-MS Conditions:

    • Injector: Splitless mode, temperature at 250°C.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at an initial temperature (e.g., 100°C), hold for a short period, then ramp up to a final temperature (e.g., 300°C) at a specific rate.

    • Mass Spectrometer: Operate in electron ionization (EI) mode with selected ion monitoring (SIM) for quantitative analysis.

  • Data Analysis:

    • Identify compounds based on their retention times and mass spectra.

    • Quantify the analytes by comparing the peak areas to those of the internal standards.

Visualizations

Cocaine_Metabolism Cocaine Cocaine This compound This compound (Active) Cocaine->this compound hCE-1 (liver) Benzoylecgonine Benzoylecgonine (BE) (Inactive) Cocaine->Benzoylecgonine hCE-1 (liver) EME Ecgonine Methyl Ester (EME) (Inactive) Cocaine->EME BChE (plasma) Norcocaine Norcocaine (Active) Cocaine->Norcocaine CYP450 (liver) Ethanol Ethanol Ethanol->this compound hCE-1 (liver)

Caption: Major metabolic pathways of cocaine.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Urine, Blood, etc.) SPE Solid-Phase Extraction (SPE) Sample->SPE Elution Elution & Reconstitution SPE->Elution LC Liquid Chromatography (LC) Separation Elution->LC MSMS Tandem Mass Spectrometry (MS/MS) Detection & Quantification LC->MSMS Data Data Analysis MSMS->Data Data Acquisition

Caption: Experimental workflow for LC-MS/MS analysis.

References

Technical Support Center: Improving Cocaethylene Recovery from Keratinized Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery and analysis of cocaethylene from keratinized matrices such as hair and nails.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its detection in keratinized matrices significant?

A1: this compound is a unique metabolite formed in the liver when cocaine and ethanol (B145695) (alcohol) are consumed simultaneously.[1] Its presence in keratin (B1170402) matrices, like hair, is a specific biomarker for the concurrent use of both substances.[1][2] Detecting this compound can be crucial in forensic toxicology and clinical studies to establish a history of polydrug use.[3]

Q2: What are the main challenges in extracting this compound from hair?

A2: The primary challenges include the typically low concentrations of this compound compared to its parent drug, cocaine.[4] Other difficulties involve efficiently releasing the analyte from the complex and robust keratin matrix, minimizing degradation during extraction, and differentiating between endogenous incorporation and external contamination.[5][6] The strong binding of analytes to the hair matrix often requires aggressive extraction techniques that must be balanced against potential analyte loss.[7]

Q3: How can I distinguish between genuine this compound ingestion and external sample contamination?

A3: Differentiating ingestion from contamination is a critical issue in hair analysis.[6][8] Strategies include:

  • Thorough Decontamination: Implementing a rigorous washing procedure before extraction is the first line of defense.[4][9] Common washing protocols involve sequential rinses with organic solvents (like dichloromethane (B109758) or methanol) and aqueous buffers.[9][10]

  • Metabolite Analysis: The presence of specific metabolites that are formed only within the body, such as benzoylecgonine (B1201016) and norcocaine (B1214116), alongside this compound, provides strong evidence of active consumption.[2][11] The ratio of metabolites to the parent drug can also be an indicator.[5][11] For example, a benzoylecgonine to cocaine ratio greater than 0.05 is often considered indicative of ingestion.[11]

  • Analysis of Wash Samples: Analyzing the solutions from the decontamination steps can help quantify the amount of drug removed from the hair surface.[11]

Q4: Which analytical technique is more suitable for this compound analysis: GC-MS or LC-MS/MS?

A4: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for analyzing this compound.[12]

  • GC-MS often requires derivatization to improve the volatility and thermal stability of analytes like benzoylecgonine, but is a well-established and robust method.[13][14]

  • LC-MS/MS generally offers higher sensitivity and specificity, often achieving lower limits of detection.[15][16][17] It can analyze many polar metabolites directly without derivatization, simplifying sample preparation and reducing analysis time.[4][15] The choice often depends on the required sensitivity, available instrumentation, and the specific goals of the analysis.

Troubleshooting Guide

Problem 1: Low or No Recovery of this compound

Possible Cause Troubleshooting Steps
Inefficient Extraction from Keratin Matrix The drug may be too tightly bound to the hair matrix. Consider switching to a more aggressive digestion method. While acidic hydrolysis is common, enzymatic digestion (e.g., with proteinase-K) or alkaline digestion can be more effective for certain compounds, though analyte stability must be verified.[7][9] Methanol-based extraction has also been shown to be efficient.[5]
Analyte Degradation High temperatures or extreme pH during extraction can degrade this compound. Optimize incubation temperature and duration. For instance, incubation at 45-50°C overnight is a common practice that balances extraction efficiency with analyte stability.[10][18]
Poor Solid-Phase Extraction (SPE) Recovery The SPE cartridge type or the pH of the loading/elution buffers may be suboptimal. Ensure the sorbent (e.g., mixed-mode cation exchange) is appropriate for this compound.[16][17] Optimize the pH of each step; for example, samples are often acidified before loading onto a mixed-mode column and eluted with a basic organic solvent mixture.[17]
Matrix Effects in the Analytical Instrument Co-extracted matrix components can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification.[10] To mitigate this, improve the sample cleanup procedure, dilute the final extract, or use a deuterated internal standard for this compound (CE-d3 or CE-d8) to compensate for these effects.[17][18]

Problem 2: High Variability Between Replicate Samples

Possible Cause Troubleshooting Steps
Inhomogeneous Sample Hair samples may not be uniformly pulverized. Ensure the hair is cut into very small segments (<1 mm) or fully pulverized to ensure consistent extraction.[18]
Inconsistent Decontamination The washing procedure may not be applied uniformly to all samples. Standardize the volume of wash solvents, duration, and agitation for every sample.[9]
Procedural Errors Inconsistent pipetting, especially of the internal standard, or variations in evaporation and reconstitution steps can introduce significant variability. Use calibrated pipettes and ensure complete dryness before reconstitution in a precise volume.

Quantitative Data Presentation

The following tables summarize the performance of various methods for this compound recovery from hair.

Table 1: Performance Metrics for LC-MS/MS Methods

Extraction Method Analyte Limit of Detection (LOD) Limit of Quantification (LOQ) Extraction Efficiency/Recovery Reference
SPE (Oasis MCX)This compound0.0005 ng/mg0.010 ng/mg>70%[10]
Column-Switching LCThis compoundNot Reported0.05 ng/mgNot Reported[15]
SPE (Mixed-Mode)This compound25 pg/mg (0.025 ng/mg)50 pg/mg (0.05 ng/mg)Not Reported[16][17]
SPE (Strata-X-C)This compoundNot Reported< 1 pg/mg>80%[19]

Table 2: Performance Metrics for GC-MS Methods

Extraction Method Analyte Limit of Detection (LOD) Limit of Quantification (LOQ) Extraction Efficiency/Recovery Reference
SPMEThis compoundNot Reported0.4 ng/mgNot Reported[20]
SPE (Oasis HLB)This compound0.03 ng/mgNot ReportedNot Reported[21]
SPMEThis compoundNot Reported0.1 ng/mgNot Reported[13]
DI-SPMEThis compound0.01 ng/mg0.02 ng/mg88-94%[5]
LPMEThis compound0.03 ng/mg0.05 ng/mgNot Reported[22]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) with LC-MS/MS Analysis

This protocol is a synthesized methodology based on common practices described in the literature.[10][16][17]

  • Decontamination:

    • Wash ~20 mg of hair sequentially with 2 mL of dichloromethane, followed by three 15-minute washes with 10 mL of 0.01 M phosphate (B84403) buffer (pH 6).[10]

    • Rinse with 2 mL of 2-propanol for 2 minutes, followed by a final rinse with 2 mL of dichloromethane.[10]

    • Allow the hair to air dry completely.

  • Digestion/Extraction:

    • Cut the decontaminated hair into small segments (~1 mm).

    • Add an internal standard (e.g., this compound-d3).

    • Incubate the hair sample in 2 mL of 0.1 M HCl overnight (12-18 hours) at 45-50°C.[10][18]

  • Solid-Phase Extraction (Mixed-Mode Cation Exchange):

    • Condition an SPE cartridge by washing sequentially with 2 mL of an elution solvent (e.g., methylene (B1212753) chloride:methanol (B129727):ammonium hydroxide (B78521) 78:20:2), 2 mL ethyl acetate, 2 mL methanol, and 1 mL 0.1 M HCl.[17]

    • Load the supernatant from the digestion step onto the conditioned cartridge.

    • Wash the cartridge sequentially with 2 mL deionized water, 2 mL 0.1 M HCl, 2 mL methanol, and 2 mL ethyl acetate.[17]

    • Dry the cartridge thoroughly under nitrogen gas.

    • Elute the analytes with 3 mL of a freshly prepared basic organic mixture (e.g., methylene chloride:methanol:ammonium hydroxide 78:20:2).[17]

  • Final Preparation and Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 50-100 µL of the initial mobile phase.

    • Inject the sample into the LC-MS/MS system for analysis.

Protocol 2: Direct Immersion Solid-Phase Microextraction (DI-SPME) with GC-MS

This protocol is based on the methodology described by Basilicata et al. (2015).[5]

  • Decontamination:

    • Perform a standard washing procedure (e.g., with dichloromethane and/or methanol) and allow hair to dry.

  • Extraction:

    • Place ~20 mg of washed hair into a vial.

    • Add 20 µL of a deuterated internal standard mix.

    • Add 1 mL of methanol and incubate overnight at 60°C.[5]

    • Transfer the methanol phase to a new tube and evaporate to dryness under nitrogen.

    • Reconstitute the residue in phosphate-buffered saline (pH 7.4).[5]

  • DI-SPME:

    • Immerse a pre-conditioned SPME fiber directly into the reconstituted sample.

    • Allow the analytes to adsorb onto the fiber for a specified time and temperature with agitation.

  • GC-MS Analysis:

    • Desorb the analytes from the SPME fiber in the hot injector port of the GC-MS.

    • Perform chromatographic separation and mass spectrometric detection, typically in Selected Ion Monitoring (SIM) mode for higher sensitivity.[20]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis Sample Keratin Sample (Hair) Wash Decontamination Wash (Solvents/Buffers) Sample->Wash Sample->Wash Dry Drying Wash->Dry Wash->Dry Pulverize Pulverization / Cutting Dry->Pulverize Dry->Pulverize IS Add Internal Standard Pulverize->IS Pulverize->IS Digest Digestion / Incubation (Acid, Enzyme, or Solvent) SPE Solid-Phase Extraction (SPE) Cleanup Digest->SPE Digest->SPE IS->Digest IS->Digest Elute Elution SPE->Elute SPE->Elute Evap Evaporation & Reconstitution Elute->Evap Elute->Evap LCMS LC-MS/MS or GC-MS Analysis Evap->LCMS Evap->LCMS Data Data Processing & Quantification LCMS->Data LCMS->Data

Caption: General experimental workflow for this compound analysis.

troubleshooting_workflow Start Low this compound Recovery Check_Extraction Is extraction method aggressive enough? Start->Check_Extraction Check_SPE Is SPE cleanup optimized? Check_Extraction->Check_SPE Yes Sol_Extraction Action: Change digestion method (e.g., enzymatic, different solvent) Check_Extraction->Sol_Extraction No Check_Degradation Could analyte be degrading? Check_SPE->Check_Degradation Yes Sol_SPE Action: Test different SPE sorbents and optimize buffer pH Check_SPE->Sol_SPE No Check_Matrix Are matrix effects suspected? Check_Degradation->Check_Matrix No Sol_Degradation Action: Lower incubation temperature and check pH stability Check_Degradation->Sol_Degradation Yes Sol_Matrix Action: Improve cleanup, dilute sample, or use deuterated IS Check_Matrix->Sol_Matrix Yes End Re-evaluate Recovery Check_Matrix->End No Sol_Extraction->End Sol_SPE->End Sol_Degradation->End Sol_Matrix->End

Caption: Troubleshooting decision tree for low this compound recovery.

signaling_pathway Cocaine Cocaine Ingestion Liver Hepatic Metabolism (Carboxylesterases) Cocaine->Liver Ethanol Ethanol Ingestion Ethanol->Liver This compound This compound (Transesterification Product) Liver->this compound Co-consumption BE Benzoylecgonine (Hydrolysis Product) Liver->BE Incorporation Incorporation into Keratin Matrix (Hair) This compound->Incorporation BE->Incorporation

References

best practices for the storage and handling of cocaethylene standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for the storage, handling, and use of cocaethylene standards for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound standards?

A1: this compound standards should be stored in a cool, dry, and well-ventilated area. For long-term stability, it is recommended to store them at -20°C. Working solutions, often prepared in acetonitrile (B52724) or methanol (B129727), should be stored under refrigeration.[1] Aqueous solutions of this compound are stable when stored at 8°C. This compound is a DEA Schedule II substance in the United States, and therefore must be stored in a securely locked, substantially constructed safe or steel cabinet to prevent unauthorized access.[2][3]

Q2: What solvents are suitable for reconstituting and diluting this compound standards?

A2: Acetonitrile and methanol are commonly used solvents for preparing stock and working solutions of this compound standards.[4] For reconstitution after solid-phase extraction, ethyl acetate (B1210297) is often employed. The choice of solvent may depend on the specific analytical method being used, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Q3: What are the primary safety precautions to take when handling this compound standards?

A3: this compound is a hazardous substance and should be handled with care in a well-ventilated area, preferably within a chemical fume hood.[5] It is harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye irritation.[5] It is also suspected of damaging fertility or the unborn child.[5] Personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a laboratory coat, should be worn at all times.[6][7][8][9] Avoid the formation of dust and aerosols.[10]

Q4: How stable is this compound in solution?

A4: this compound is generally more stable than cocaine, particularly in biological specimens.[11] However, its stability is dependent on storage conditions. In aqueous solutions, degradation is observed over time at room temperature (25°C) and 37°C, while it remains stable at 8°C. Under acidic conditions, this compound exhibits greater resistance to decomposition. For analytical purposes, it is crucial to store standards at recommended low temperatures to ensure their integrity.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound standards, particularly in chromatographic experiments.

Problem: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause: Secondary interactions between the analyte and the column, or issues with the mobile phase.

  • Solution:

    • Ensure the pH of the mobile phase is appropriate for this compound.

    • Check for column contamination and flush if necessary.

    • Consider using a different column with a more suitable stationary phase.

    • Inject the sample in a solvent that is weaker than or matches the initial mobile phase.[12]

Problem: Inconsistent Retention Times

  • Possible Cause: Inadequate column equilibration, fluctuations in temperature, or a leak in the system.

  • Solution:

    • Allow sufficient time for the column to equilibrate between injections.

    • Ensure the column oven is maintaining a consistent temperature.

    • Check all fittings and connections for leaks.

Problem: Low Signal Intensity or Loss of Sensitivity

  • Possible Cause: Degradation of the standard, poor ionization in the mass spectrometer source, or matrix effects.

  • Solution:

    • Prepare fresh working standards from a properly stored stock solution.

    • Optimize the mass spectrometer source parameters (e.g., temperature, gas flows, and voltages).[13]

    • Improve sample clean-up procedures to minimize matrix suppression.[14]

    • Ensure the pH of the mobile phase is optimal for the ionization of this compound.[13]

Problem: Ghost Peaks in the Chromatogram

  • Possible Cause: Carryover from a previous injection or contamination of the syringe, injector, or column.

  • Solution:

    • Implement a thorough wash cycle for the autosampler syringe between injections.

    • Run blank injections to identify the source of contamination.

    • If contamination is suspected in the inlet or column, perform a bake-out or solvent rinse.[15]

Quantitative Data Summary

ParameterStorage of Solid StandardStorage of Stock/Working SolutionsStorage of Aqueous Solutions
Temperature Room temperature (desiccated)[2] or Freeze[1]-20°C (long-term) or Refrigerated (short-term)8°C
Recommended Solvents N/AAcetonitrile, Methanol[4]Water
Security Securely locked cabinet (DEA Schedule II)[2][3]Securely locked cabinet (DEA Schedule II)[2][3]Securely locked cabinet (DEA Schedule II)[2][3]

Experimental Protocol: GC-MS Analysis of this compound in Urine

This protocol outlines a standard procedure for the detection and quantification of this compound in urine samples.

1. Sample Preparation and Solid-Phase Extraction (SPE)

  • To 1 mL of urine, add an internal standard (e.g., this compound-d3).

  • Dilute the sample with 2 mL of 0.1 M phosphate (B84403) buffer (pH 6.0).[16]

  • Condition an SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water.[16]

  • Load the prepared urine sample onto the SPE cartridge.

  • Wash the cartridge with 2 mL of 0.1 M HCl, followed by 2 mL of methanol.[16]

  • Dry the cartridge under vacuum.

  • Elute the analyte with 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.[16]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature below 60°C.[16]

2. Derivatization (if required for other analytes)

  • Note: this compound does not typically require derivatization for GC-MS analysis.[16] If analyzing for other metabolites like benzoylecgonine, a derivatization step would follow here.

3. Reconstitution

  • Reconstitute the dried extract in 50 µL of ethyl acetate.

4. GC-MS Parameters

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Carrier Gas: Helium

  • Oven Program:

    • Initial temperature: 50°C, hold for 0.5 min

    • Ramp 1: 3°C/min to 200°C

    • Ramp 2: 4°C/min to 320°C, hold for 10 min[16]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Characteristic m/z ions for this compound: 82, 196, 317[11]

Visualizations

TroubleshootingWorkflow Troubleshooting Logic for Chromatographic Issues start Chromatographic Issue Identified peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? start->retention_time sensitivity Low Sensitivity? start->sensitivity ghost_peaks Ghost Peaks? start->ghost_peaks peak_shape->retention_time No check_mobile_phase Check Mobile Phase pH & Solvent Composition peak_shape->check_mobile_phase Yes retention_time->sensitivity No check_equilibration Ensure Proper Equilibration retention_time->check_equilibration Yes sensitivity->ghost_peaks No prepare_fresh_standards Prepare Fresh Standards sensitivity->prepare_fresh_standards Yes wash_syringe Implement Syringe Wash ghost_peaks->wash_syringe Yes end Issue Resolved ghost_peaks->end No check_column Inspect/Flush Column check_mobile_phase->check_column check_injection_solvent Verify Injection Solvent check_column->check_injection_solvent check_injection_solvent->end check_temp Verify Temperature Stability check_equilibration->check_temp check_leaks Check for System Leaks check_temp->check_leaks check_leaks->end optimize_ms Optimize MS Source prepare_fresh_standards->optimize_ms improve_cleanup Improve Sample Cleanup optimize_ms->improve_cleanup improve_cleanup->end run_blanks Run Blank Injections wash_syringe->run_blanks bakeout_column Bakeout/Rinse Column run_blanks->bakeout_column bakeout_column->end

Caption: A flowchart for troubleshooting common chromatographic issues.

ExperimentalWorkflow GC-MS Analysis Workflow for this compound in Urine sample_collection 1. Urine Sample Collection internal_standard 2. Add Internal Standard sample_collection->internal_standard spe 3. Solid-Phase Extraction (SPE) internal_standard->spe evaporation 4. Evaporation to Dryness spe->evaporation reconstitution 5. Reconstitution evaporation->reconstitution gcms_analysis 6. GC-MS Analysis reconstitution->gcms_analysis data_processing 7. Data Processing & Quantitation gcms_analysis->data_processing

Caption: Workflow for the GC-MS analysis of this compound in urine.

References

mitigating matrix effects in cocaethylene analysis of oral fluid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of cocaethylene in oral fluid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in analyzing this compound in oral fluid?

The primary challenges in analyzing this compound in oral fluid include:

  • Matrix Effects: Oral fluid is a complex biological matrix containing various endogenous and exogenous substances that can interfere with the analysis, primarily causing ion suppression or enhancement in LC-MS/MS analysis.[1] The buffers and surfactants present in collection devices can also contribute significantly to matrix effects.[2]

  • Low Concentrations: this compound concentrations in oral fluid can be low, necessitating highly sensitive analytical methods for accurate quantification.[3]

  • Analyte Stability: this compound, like cocaine, can be susceptible to degradation, especially under improper storage conditions. The presence of enzymes in oral fluid can contribute to this degradation.

  • Sample Collection Variability: The method of oral fluid collection can impact the resulting drug concentration.[3] For instance, stimulation of saliva flow can dilute the sample and alter its pH, affecting analyte concentrations.[1][3]

Q2: Which sample preparation technique is most effective for mitigating matrix effects in this compound analysis?

Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are highly effective methods for reducing matrix effects by separating this compound from interfering components in the oral fluid matrix.[2][4][5]

  • Solid-Phase Extraction (SPE): This technique uses a solid sorbent to retain the analyte while allowing interfering substances to be washed away. Mixed-mode SPE columns that utilize both hydrophobic and ion-exchange interactions are particularly effective for extracting cocaine and its metabolites.[4] SPE is known for providing cleaner extracts, which can reduce matrix effects and background noise in chromatograms.

  • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquid phases. Salt-Assisted LLE (SALLE) is a variation that improves the extraction efficiency of analytes from aqueous matrices like oral fluid.[2]

  • Supported Liquid Extraction (SLE): SLE is another form of LLE where the aqueous sample is absorbed onto a diatomaceous earth support, and the analytes are eluted with an immiscible organic solvent.[2]

While "dilute-and-shoot" methods are simpler and faster, they are more susceptible to matrix effects due to minimal sample cleanup.[2][6] The choice of method often depends on the required sensitivity, sample throughput, and available instrumentation.

Q3: How do oral fluid collection devices impact the analysis?

Oral fluid collection devices can significantly impact the analysis in several ways:

  • Dilution: Most collection devices contain a buffer solution that dilutes the collected oral fluid.[2][7] This dilution factor must be accounted for when calculating the final concentration of this compound.

  • Matrix Effects: The proprietary buffers in these devices often contain preservatives and surfactants to ensure analyte stability, but these components can also cause ion suppression or enhancement during LC-MS/MS analysis.[1][2]

  • Analyte Recovery: The absorbent pad of the collection device may not release the entire amount of collected drug, potentially leading to lower recovery. The recovery can also be influenced by the composition of the storage buffer.

It is crucial to validate the analytical method with the specific collection device being used to ensure accuracy and precision.[3]

Q4: What are the best practices for storing oral fluid samples to ensure this compound stability?

To ensure the stability of this compound in oral fluid samples, it is recommended to:

  • Store at low temperatures: Freezing the samples at -20°C is the most effective way to preserve this compound for long-term storage. Refrigeration at 4°C can be suitable for shorter periods.

  • Use preservatives: The buffer solutions in many commercial collection devices contain preservatives that help to inhibit enzymatic degradation of analytes.

  • Control pH: Acidifying the sample can help to increase the stability of cocaine and its metabolites.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps
Significant Ion Suppression 1. Matrix Effects: Co-eluting endogenous or exogenous compounds from the oral fluid matrix are interfering with the ionization of this compound.[1] 2. Collection Device Buffer: Components of the buffer solution are causing ion suppression.[2]1. Improve Sample Preparation: Implement a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[2][4][5] 2. Chromatographic Optimization: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to separate this compound from the interfering peaks. 3. Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard (e.g., this compound-d3) can help to compensate for matrix effects.
Poor Analyte Recovery 1. Inefficient Extraction: The chosen sample preparation method is not effectively extracting this compound from the sample. 2. Adsorption to Surfaces: The analyte may be adsorbing to collection tubes, pipette tips, or the collection device pad. 3. Analyte Degradation: this compound may have degraded due to improper sample storage or handling.1. Optimize Extraction Protocol: Adjust parameters such as pH, solvent choice, and mixing time for LLE, or sorbent type and wash/elution solvents for SPE. 2. Use Silanized Glassware or Low-Binding Tubes: This can minimize adsorption of the analyte. 3. Evaluate Sample Stability: Analyze quality control samples at different time points to assess stability under the current storage conditions. Ensure samples are stored at appropriate temperatures (e.g., -20°C).
High Variability in Results 1. Inconsistent Sample Collection: Variations in the volume of oral fluid collected or the degree of stimulation can lead to inconsistent results.[3] 2. Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability. 3. Instrumental Instability: Fluctuations in the LC-MS/MS system performance.1. Standardize Collection Procedure: Use a collection device with a volume indicator and follow a consistent collection protocol.[3] 2. Automate Sample Preparation: If possible, use an automated liquid handler for more precise and consistent sample processing. 3. Perform System Suitability Tests: Regularly check the performance of the LC-MS/MS system with standard solutions to ensure it is operating correctly.
No Peak Detected for this compound 1. Concentration Below Limit of Detection (LOD): The concentration of this compound in the sample is too low to be detected by the method. 2. Complete Analyte Degradation: The analyte has completely degraded. 3. Incorrect MS/MS Transition: The mass spectrometer is not monitoring the correct precursor and product ions for this compound.1. Increase Sample Volume or Concentrate the Extract: If possible, use a larger initial sample volume or evaporate and reconstitute the final extract in a smaller volume. 2. Review Sample Handling and Storage: Ensure that samples were collected and stored under conditions that preserve analyte stability. 3. Verify MS/MS Parameters: Infuse a this compound standard to confirm the correct MRM transitions and optimize collision energy.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the analysis of cocaine and its metabolites in oral fluid, which can serve as a reference for this compound analysis.

Table 1: Method Performance for this compound in Oral Fluid

ParameterValueReference
Linearity Range10 - 1000 µg/L[5]
Limit of Detection (LOD)1 µg/L[5]
Limit of Quantification (LOQ)10 µg/L[5]
Extraction Recovery (SPE)> 85%[5]
Within-Run Reproducibility (CV%)< 20%[5]
Total Reproducibility (CV%)< 20%[5]

Table 2: Comparison of Sample Preparation Techniques for Drugs of Abuse in Oral Fluid

TechniqueKey AdvantagesKey DisadvantagesReference
Solid-Phase Extraction (SPE) Provides very clean extracts, reduces matrix effects.[4]Can be more time-consuming and expensive.[2]
Supported Liquid Extraction (SLE) Simpler and faster than traditional LLE, good recovery.May be less effective at removing all interferences compared to SPE.[2]
Salt-Assisted Liquid-Liquid Extraction (SALLE) Simple, fast, and uses common lab reagents.May result in less clean extracts compared to SPE.[2]
Dilute-and-Shoot Very fast and simple, minimal sample preparation.Highly susceptible to matrix effects, may shorten column life.[2][6]

Experimental Protocols & Workflows

General Experimental Workflow for this compound Analysis in Oral Fluid

The following diagram illustrates a typical workflow for the analysis of this compound in oral fluid.

A Oral Fluid Sample Collection B Sample Preparation (SPE, LLE, or Dilute-and-Shoot) A->B C LC-MS/MS Analysis B->C D Data Processing and Quantification C->D E Result Reporting D->E cluster_0 SPE Protocol A Condition SPE Cartridge (e.g., with Methanol) B Equilibrate SPE Cartridge (e.g., with Water) A->B C Load Oral Fluid Sample B->C D Wash Cartridge to Remove Interferences (e.g., with Acidic Solution and/or Methanol/Water) C->D E Elute this compound (e.g., with Ammoniated Acetonitrile/Isopropanol) D->E F Evaporate Eluate to Dryness E->F G Reconstitute in Mobile Phase F->G H Inject into LC-MS/MS G->H cluster_1 LLE Protocol A Add Internal Standard to Oral Fluid Sample B Adjust pH of the Sample (e.g., to basic pH) A->B C Add Immiscible Organic Solvent B->C D Vortex to Mix C->D E Centrifuge to Separate Phases D->E F Transfer Organic Layer E->F G Evaporate to Dryness F->G H Reconstitute in Mobile Phase G->H I Inject into LC-MS/MS H->I

References

Validation & Comparative

A Comparative Analysis of Cocaethylene and Cocaine Cardiotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The concurrent use of cocaine and ethanol (B145695) is a common form of polysubstance abuse, leading to the formation of a unique, active metabolite: cocaethylene. While both cocaine and this compound are potent central nervous system stimulants with significant cardiovascular effects, emerging evidence suggests that this compound exhibits a distinct and, in some aspects, more severe cardiotoxic profile than its parent compound. This guide provides an objective comparison of their cardiotoxicity, supported by experimental data, detailed methodologies, and visualizations of the underlying mechanisms.

Overview of Cardiotoxic Mechanisms

Cocaine's cardiotoxicity is multifaceted, stemming from two primary properties: its sympathomimetic and its local anesthetic effects.[1][2] It blocks the reuptake of catecholamines (norepinephrine, dopamine), leading to increased sympathetic stimulation, which in turn elevates heart rate, blood pressure, and myocardial oxygen demand.[3][4][5] Simultaneously, it can cause coronary vasoconstriction, reducing oxygen supply and creating a dangerous imbalance that can lead to myocardial ischemia and infarction.[2][6] Cocaine also directly affects cardiac myocytes by blocking sodium and potassium ion channels, which can impair impulse conduction and trigger life-threatening arrhythmias.[2][3][7]

This compound shares this toxic profile but displays critical differences in potency and mechanism. Formed in the liver via transesterification when ethanol is present, this compound has a longer elimination half-life than cocaine, prolonging its cardiotoxic effects.[8][9] While some studies suggest it is equipotent or slightly less potent than cocaine in elevating heart rate and blood pressure, others indicate it is a more potent sodium channel blocker and has a more pronounced negative inotropic (contractility-reducing) effect on cardiac muscle cells.[10][11][12]

Quantitative Comparison of Cardiotoxic Effects

The following table summarizes key quantitative data from comparative studies on the cardiotoxic effects of cocaine and this compound.

ParameterSubstanceSpecies/ModelDoseKey FindingReference
Myocardial Contractility This compoundIsolated Rat MyocytesN/AMore potent negative inotropic action; K0.5 for reduction of peak intracellular Ca2+ was 90.0 µM.[11]
CocaineIsolated Rat MyocytesN/ALess potent negative inotropic action; K0.5 for reduction of peak intracellular Ca2+ was 157.5 µM.[11]
This compoundIsolated Ferret Myocytes10⁻⁶ MLog EC50 for decreasing cell shortening was -5.99 (1.0 x 10⁻⁶ M). Decreased contraction amplitude by 71%.[12]
CocaineIsolated Ferret Myocytes9.6 x 10⁻⁶ MLog EC50 for decreasing cell shortening was -5.02 (9.6 x 10⁻⁶ M). Decreased contraction amplitude by 55%.[12]
This compoundAnesthetized Dogs7.5 mg/kgMaximally decreased (dP/dt)max by 44%.[9]
CocaineAnesthetized Dogs7.5 mg/kgMaximally decreased (dP/dt)max by 40%.[9]
Hemodynamics This compoundHumans0.25 - 0.5 mg/kgLess potent in elevating heart rate compared to equivalent doses of cocaine.[8][13]
CocaineHumans0.25 - 0.5 mg/kgMore potent in elevating heart rate. Both drugs significantly increased systolic blood pressure.[8][13]
This compoundAnesthetized Dogs15 mg/kgCaused a 38% increase in mean arterial pressure.[14]
This compoundAnesthetized Dogs7.5 mg/kgIncreased heart rate by 13% (not significant).[9]
CocaineAnesthetized Dogs7.5 mg/kgIncreased heart rate by 46% (p < 0.01).[9]
Pharmacokinetics This compoundAnesthetized Dogs7.5 mg/kgMedian half-life of 144.3 minutes.[9]
CocaineAnesthetized Dogs7.5 mg/kgMedian half-life of 96.7 minutes.[9]
This compoundHumans0.25 - 0.5 mg/kgLonger elimination half-life, slower clearance, and larger volume of distribution than cocaine.[8][13]
Electrocardiogram (ECG) This compoundAnesthetized Dogs30 mg/kgIncreased PR interval by 48%, QRS by 209%, and QTc by 29%.[14]

Key Signaling Pathways and Mechanisms of Toxicity

The cardiotoxicity of both compounds involves a complex interplay of adrenergic stimulation, ion channel disruption, calcium dysregulation, and oxidative stress.

The initial step differentiating their toxicity is the formation of this compound itself. This occurs exclusively when cocaine and ethanol are co-ingested, catalyzed by hepatic carboxylesterases.

cluster_0 Hepatic Metabolism Cocaine Cocaine hCE1 Human Carboxylesterase 1 (hCE1) Cocaine->hCE1 Ethanol Ethanol Ethanol->hCE1 This compound This compound hCE1->this compound Transesterification

Figure 1: Hepatic formation of this compound from cocaine and ethanol.

Both substances increase sympathetic tone and block sodium channels. However, this compound demonstrates greater potency in its direct effects on cardiomyocytes, including a unique disruption of myofilament calcium sensitivity.

cluster_cocaine Cocaine cluster_this compound This compound cluster_outcomes Cardiovascular Outcomes C_NE Inhibits Norepinephrine Reuptake Symp ↑ Sympathetic Tone (↑ HR, ↑ BP, ↑ O2 Demand) C_NE->Symp C_Na Blocks Na+ Channels Arrhy Arrhythmias (↑ QRS/QTc) C_Na->Arrhy C_Ca Decreases Ca2+ Availability Ino Negative Inotropy (↓ Contractility) C_Ca->Ino CE_NE Inhibits Norepinephrine Reuptake CE_NE->Symp CE_Na Blocks Na+ Channels (More Potent) CE_Na->Arrhy  stronger effect CE_Ca Decreases Ca2+ Availability (More Potent) CE_Ca->Ino  stronger effect CE_Myo Decreases Myofilament Ca2+ Responsiveness CE_Myo->Ino Isch Myocardial Ischemia Symp->Isch Ino->Isch Arrhy->Isch cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Animal Anesthesia B Surgical Instrumentation (Catheters, Probes) A->B C Baseline Data Collection B->C D Randomization to Cocaine or this compound Group C->D E IV Drug Administration D->E F Continuous Hemodynamic and ECG Monitoring E->F G Serial Blood Sampling (Pharmacokinetics) E->G H Data Analysis (Statistics) F->H I Pharmacokinetic Modeling G->I J Comparative Assessment of Cardiotoxicity H->J I->J

References

Validating Cocaethylene as a Biomarker for Cocaine and Ethanol Co-Abuse: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The simultaneous abuse of cocaine and ethanol (B145695) is a prevalent and dangerous form of polysubstance use. This combination leads to the formation of a unique, pharmacologically active metabolite, cocaethylene, in the liver.[1] The presence of this compound is a direct indicator of concurrent cocaine and alcohol consumption, making it a valuable biomarker in clinical and forensic settings. This guide provides a comparative analysis of this compound against other relevant biomarkers, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in its validation and application.

Metabolic Pathway of this compound Formation

Normally, cocaine is primarily metabolized in the liver by human carboxylesterase 1 (hCE1) to its inactive metabolite, benzoylecgonine (B1201016).[2] When ethanol is present, a portion of the cocaine undergoes a transesterification process, also catalyzed by hCE1, resulting in the formation of this compound. This metabolic interaction is significant as this compound is not only an active metabolite but also exhibits a longer half-life and greater cardiotoxicity compared to cocaine alone.[1]

metabolic_pathway cluster_ingestion Substance Ingestion cluster_liver Hepatic Metabolism cluster_metabolites Metabolites cocaine Cocaine transesterification Transesterification cocaine->transesterification Co-ingestion with Ethanol hydrolysis Hydrolysis cocaine->hydrolysis Cocaine Metabolism ethanol Ethanol ethanol->transesterification hCE1 Human Carboxylesterase 1 (hCE1) transesterification->hCE1 This compound This compound (Active Metabolite) transesterification->this compound hydrolysis->hCE1 benzoylecgonine Benzoylecgonine (Inactive Metabolite) hydrolysis->benzoylecgonine

Metabolic pathway of this compound formation.

Comparative Analysis of Biomarkers

The detection of this compound provides direct evidence of co-abuse. However, a comprehensive toxicological assessment often involves the analysis of other biomarkers. The following tables compare this compound with alternative biomarkers—benzoylecgonine (BZE), fatty acid ethyl esters (FAEEs), and ethyl glucuronide (EtG)—across various biological matrices.

Table 1: Comparison of Biomarkers for Cocaine and Ethanol Co-Abuse in Hair
BiomarkerDetection WindowLimit of Detection (LOD)Limit of Quantification (LOQ)Typical Cut-offSensitivitySpecificity
This compound (CE) Months to years0.03 - 0.13 ng/mg[3][4]0.1 - 0.2 ng/mg[5][6]0.2 ng/mg[5]14.04% (vs. FAEE)[7]95.18% (vs. FAEE)[7]
Benzoylecgonine (BZE) Months to years0.04 ng/mg[4]0.5 ng/mg[6]0.05 ng/mgHigh for cocaine useHigh for cocaine use
Fatty Acid Ethyl Esters (FAEEs) Months to yearsVaries by esterVaries by ester0.5 ng/mg (sum)[7]High for heavy alcohol useHigh for heavy alcohol use
Ethyl Glucuronide (EtG) Months4 pg/mg7 pg/mg[8]30 pg/mgMore sensitive than CE for alcohol use[5][9]High for alcohol use[5][9]
Table 2: Comparison of Biomarkers for Cocaine and Ethanol Co-Abuse in Urine
BiomarkerDetection WindowLimit of Detection (LOD)Limit of Quantification (LOQ)Typical Cut-off
This compound (CE) 1-3 days1.3 µg/L[1]15 ng/mLNot standardized
Benzoylecgonine (BZE) 2-4 days (up to 2 weeks in heavy users)15 ng/mL20 ng/mL150 µg/L (screening), 100 µg/L (confirmation)[10]
Ethyl Glucuronide (EtG) Up to 5 days[11]0.1 mg/L0.3 mg/L0.5 mg/L[10]
Table 3: Comparison of Biomarkers for Cocaine and Ethanol Co-Abuse in Blood and Saliva
BiomarkerMatrixDetection WindowTypical Concentrations
This compound (CE) BloodUp to 24 hours1.3-150 µg/L[1]
Benzoylecgonine (BZE) BloodUp to 48 hours18-1390 ng/mL
This compound (CE) SalivaA few hoursNot well established
Benzoylecgonine (BZE) Saliva1-2 daysNot well established

Experimental Protocols

The analysis of hair samples for this compound and other biomarkers provides a long-term history of substance use. Gas chromatography-mass spectrometry (GC-MS) is a widely used and reliable method for their detection and quantification.

Detailed Methodology for Hair Analysis by GC-MS

1. Sample Preparation:

  • Decontamination: Wash approximately 20-50 mg of hair sequentially with dichloromethane, methanol, and finally with a phosphate (B84403) buffer to remove external contaminants. Dry the hair thoroughly.

  • Digestion/Extraction:

    • Mince the decontaminated hair into small segments.
    • Incubate the hair segments overnight in a solution of sodium hydroxide (B78521) at an elevated temperature (e.g., 95°C) to digest the hair matrix.
    • Alternatively, an acidic extraction with 1M HCl can be performed.[11]
    • Neutralize the digest and perform a liquid-liquid extraction with an organic solvent (e.g., a mixture of chloroform (B151607) and isopropanol) or a solid-phase extraction (SPE) using a suitable cartridge (e.g., Oasis HLB).[4]

  • Derivatization (for BZE): Evaporate the extract to dryness and derivatize the residue with a silylating agent (e.g., BSTFA with 1% TMCS) to improve its chromatographic properties. This compound and cocaine do not require derivatization.

2. Instrumental Analysis (GC-MS):

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
    • Injection Mode: Splitless.
    • Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C) to elute all analytes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.
    • Acquisition Mode: Selected Ion Monitoring (SIM) for increased sensitivity and specificity. Monitor characteristic ions for each analyte and their deuterated internal standards.

3. Data Analysis and Quantification:

  • Identify each compound by its retention time and the presence of its characteristic ions.

  • Quantify the analytes by creating a calibration curve using certified reference materials and deuterated internal standards to correct for extraction losses and instrumental variability.

experimental_workflow start Start: Hair Sample Collection decontamination Decontamination (Dichloromethane, Methanol, Buffer) start->decontamination extraction Digestion & Extraction (Alkaline/Acidic Hydrolysis, LLE/SPE) decontamination->extraction derivatization Derivatization (e.g., Silylation for BZE) extraction->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Analysis (Retention Time, Mass Spectra) gcms->data_analysis quantification Quantification (Calibration Curve, Internal Standards) data_analysis->quantification report Final Report quantification->report

Experimental workflow for hair analysis.

Logical Relationship of Biomarkers for Co-Abuse Diagnosis

The choice of biomarker depends on the specific question being addressed. This compound is the most direct evidence of co-abuse, while EtG and FAEEs provide a broader picture of alcohol consumption, and BZE confirms cocaine use.

logical_relationship substance_use Investigating Substance Use cocaine_use Cocaine Use? substance_use->cocaine_use alcohol_use Alcohol Use? substance_use->alcohol_use co_abuse Simultaneous Co-Abuse? substance_use->co_abuse bze Analyze for Benzoylecgonine (BZE) cocaine_use->bze etg_faee Analyze for EtG / FAEEs alcohol_use->etg_faee ce Analyze for this compound (CE) co_abuse->ce result_bze result_bze bze->result_bze Confirms Cocaine Use result_etg_faee result_etg_faee etg_faee->result_etg_faee Indicates Alcohol Consumption result_ce result_ce ce->result_ce Direct Evidence of Co-Abuse

Logical comparison of biomarkers.

Conclusion

This compound serves as a highly specific and reliable biomarker for the simultaneous consumption of cocaine and ethanol. Its detection provides unequivocal evidence of co-abuse, which is critical for both clinical diagnosis and forensic investigation. While alternative biomarkers such as benzoylecgonine, FAEEs, and EtG are essential for confirming the use of cocaine and assessing the extent of alcohol consumption, respectively, this compound uniquely bridges the gap by directly indicating their concurrent use. The methodologies for the detection of these biomarkers, particularly in hair, are well-established and offer a long-term window of detection. For researchers and professionals in drug development, the validation and application of this compound as a primary biomarker, in conjunction with a panel of other relevant metabolites, will enable a more accurate and comprehensive assessment of polysubstance abuse.

References

Cocaethylene and Cocaine: A Comparative Analysis of Dopamine Transporter Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The concurrent use of cocaine and ethanol (B145695) results in the formation of a unique, pharmacologically active metabolite, cocaethylene. Understanding the interaction of this metabolite with key neural targets is crucial for comprehending the enhanced euphoric effects and increased toxicity associated with this combination of substances. This guide provides a detailed comparison of the binding affinities of this compound and cocaine for the dopamine (B1211576) transporter (DAT), supported by experimental data and methodologies.

Quantitative Comparison of DAT Affinity

In vitro radioligand binding studies have been employed to determine the inhibitory potency of this compound and cocaine at the dopamine transporter. The inhibition constant (Kᵢ) is a measure of the affinity of a compound for a receptor; a lower Kᵢ value indicates a higher affinity.

A key study conducted by Hearn et al. (1991) demonstrated that this compound is equipotent to cocaine in its ability to inhibit radioligand binding to the dopamine transporter in human striatal membranes.[1][2] The quantitative data from this study are summarized in the table below.

CompoundRadioligandTissue SourceKᵢ (nM)
This compound[³H]MazindolHuman Striatum116 ± 18
Cocaine[³H]MazindolHuman Striatum121 ± 13

Data from Hearn, W. L., et al. (1991). "this compound: a unique cocaine metabolite displays high affinity for the dopamine transporter." Journal of Neurochemistry, 56(2), 698-701.

This direct comparison reveals no significant difference in the binding affinities of this compound and cocaine for the dopamine transporter, indicating that both substances are potent inhibitors of dopamine reuptake.

Experimental Protocols

The determination of the binding affinity of compounds for the dopamine transporter is typically achieved through competitive radioligand binding assays. The following is a detailed methodology based on protocols commonly used in the field.

Radioligand Binding Assay for Dopamine Transporter (DAT)

Objective: To determine the inhibition constant (Kᵢ) of test compounds (cocaine and this compound) for the dopamine transporter by measuring their ability to displace a specific radioligand.

Materials:

  • Tissue Preparation: Human striatal tissue, homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand: [³H]Mazindol or other suitable DAT-specific radioligands like [³H]WIN 35,428.

  • Test Compounds: Cocaine hydrochloride and this compound hydrochloride, dissolved to create a range of concentrations.

  • Assay Buffer: Buffer used for incubation (e.g., 50 mM Tris-HCl containing 120 mM NaCl).

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration Apparatus: Glass fiber filters and a vacuum filtration manifold.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation:

    • Human striatal tissue is homogenized in ice-cold buffer.

    • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

    • The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes containing the dopamine transporters.

    • The membrane pellet is washed and resuspended in the assay buffer.

  • Binding Assay:

    • The assay is performed in triplicate in microcentrifuge tubes or a 96-well plate.

    • Each reaction tube contains the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]Mazindol), and a varying concentration of the unlabeled test compound (cocaine or this compound).

    • Total Binding: Tubes containing only the membrane preparation and the radioligand.

    • Non-specific Binding: Tubes containing the membrane preparation, the radioligand, and a high concentration of a known DAT inhibitor (e.g., unlabeled cocaine or mazindol) to saturate the specific binding sites.

    • The tubes are incubated at a specific temperature (e.g., 4°C) for a set duration to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the membranes with the bound radioligand from the unbound radioligand in the solution.

    • The filters are washed quickly with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • The filters are placed in scintillation vials with a scintillation cocktail.

    • The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis:

    • Specific Binding is calculated by subtracting the non-specific binding from the total binding.

    • The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

    • The IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve using non-linear regression analysis.

    • The Kᵢ is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is the dissociation constant of the radioligand for the receptor.

Dopamine Transporter Binding and Reuptake Inhibition

The binding of cocaine and this compound to the dopamine transporter blocks the reuptake of dopamine from the synaptic cleft, leading to an increase in the extracellular concentration of dopamine and prolonged dopaminergic signaling. This mechanism is central to the reinforcing and psychostimulant effects of these compounds.

DAT_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles DAT Dopamine Transporter (DAT) Dopamine Dopamine Dopamine_vesicle->Dopamine Release Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptors Dopamine->Dopamine_Receptor Binding Cocaine_this compound Cocaine or This compound Cocaine_this compound->DAT Inhibition Postsynaptic_Effect Postsynaptic Signaling Dopamine_Receptor->Postsynaptic_Effect Activation

Caption: Inhibition of Dopamine Reuptake by Cocaine or this compound.

Experimental Workflow Visualization

The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the DAT affinity of test compounds.

Experimental_Workflow A Tissue Homogenization (e.g., Human Striatum) B Membrane Preparation (Centrifugation) A->B C Incubation with Radioligand ([³H]Mazindol) and Competitor (Cocaine or this compound) B->C D Separation of Bound/ Free Ligand (Filtration) C->D E Quantification of Bound Radioligand (Scintillation Counting) D->E F Data Analysis (IC₅₀ and Kᵢ Determination) E->F

Caption: Workflow for DAT Competitive Radioligand Binding Assay.

References

A Comparative Guide to the In Vitro Neurotoxic Effects of Cocaethylene and Cocaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro neurotoxic effects of cocaethylene and its parent compound, cocaine. The information presented is based on available experimental data to assist researchers in understanding the distinct and overlapping mechanisms of toxicity of these substances.

Introduction

Cocaine is a widely abused psychostimulant with known neurotoxic properties. When co-ingested with ethanol, a pharmacologically active metabolite, this compound, is formed in the liver.[1] While both compounds exhibit psychoactive effects, evidence suggests differences in their toxicological profiles. This guide focuses on the comparative in vitro neurotoxicity of cocaine and this compound, summarizing key experimental findings on their effects on neuronal cell viability, apoptosis, and oxidative stress.

Comparative Quantitative Data

The following tables summarize quantitative data from studies comparing the toxic effects of this compound and cocaine. It is important to note that direct comparative studies on in vitro neurotoxicity in neuronal cells are limited. Much of the available data comes from non-neuronal cell types or in vivo studies, which provide valuable context but should be interpreted with caution when extrapolating to neuronal systems.

ParameterThis compoundCocaineCell TypeSource
LD50 (in vivo) 60.7 mg/kg (female mice)93.0 mg/kg (female mice)Swiss-Webster Mice[2][3]
63.8 mg/kg (male mice)93.0 mg/kg (male mice)[2][3]
Reactive Oxygen Species (ROS) Generation ~2-fold increase over control~2-fold increase over controlAlveolar Epithelial Type II Cells[4]
Lactate Dehydrogenase (LDH) Release Similar concentration-response curve to cocaineSimilar concentration-response curve to this compoundRat Hepatocytes[5]

Mechanisms of Neurotoxicity

Both cocaine and this compound exert their neurotoxic effects through several mechanisms, with oxidative stress and apoptosis being central to the process.

Oxidative Stress

In vitro studies have demonstrated that both cocaine and this compound can induce the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.

  • In a comparative study on alveolar epithelial type II cells, both this compound and cocaine at a concentration of 1 mM resulted in an approximately twofold increase in ROS generation compared to control cells.[4]

  • Similarly, in rat hepatocytes, both compounds were shown to induce massive NADPH-dependent ROS production, suggesting that oxidative stress is a common mechanism of toxicity for both substances.[5]

Apoptosis

Cocaine has been shown to induce apoptosis in various neuronal cell types. The mechanisms involve the activation of intrinsic apoptotic pathways.

  • Cocaine-Induced Apoptosis: Studies have shown that cocaine treatment can lead to a significant increase in DNA fragmentation in primary mesencephalic and striatal cultures.[6] This apoptotic cell death is confirmed by TUNEL assays.[6] The underlying mechanism involves an altered Bax/Bcl-2 ratio and the activation of caspase-9 and caspase-3.[1]

While direct comparative studies on apoptosis induction in neuronal cells are lacking, the similar capacity of this compound and cocaine to induce oxidative stress suggests that this compound may also trigger apoptotic pathways.

Signaling Pathways

The neurotoxic effects of cocaine are mediated by specific signaling cascades that lead to programmed cell death.

Cocaine-Induced Apoptotic Signaling Pathway

Cocaine exposure in vitro can trigger an apoptotic cascade in fetal locus coeruleus neurons. This pathway is initiated by an increase in the pro-apoptotic protein Bax relative to the anti-apoptotic protein Bcl-2. This altered ratio leads to the activation of caspase-9, which in turn activates the executioner caspase-3, ultimately resulting in DNA fragmentation and cell death.[1]

Cocaine_Apoptosis_Pathway Cocaine Cocaine Bax_Bcl2 ↑ Bax/Bcl-2 Ratio Cocaine->Bax_Bcl2 Caspase9 Caspase-9 Activation Bax_Bcl2->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis (DNA Fragmentation) Caspase3->Apoptosis

Caption: Cocaine-induced apoptotic signaling cascade.

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to assess the neurotoxic effects of cocaine and this compound.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate neuronal cells in a 96-well plate at a density of 1 x 10^5 cells per well and culture for 24 hours.

  • Treatment: Treat the cells with varying concentrations of cocaine or this compound for the desired time period (e.g., 24 or 48 hours).

  • MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the control (untreated cells).

Apoptosis Detection (TUNEL Assay)

The TUNEL (TdT-mediated dUTP Nick-End Labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.

Protocol:

  • Cell Culture and Treatment: Culture cells on coverslips and treat with cocaine or this compound.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing TdT and fluorescently labeled dUTP, for 60 minutes at 37°C in a humidified chamber.

  • Washing: Wash the cells with PBS.

  • Counterstaining: Counterstain the nuclei with a DNA-binding dye such as Hoechst 33342.

  • Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

TUNEL_Assay_Workflow cluster_sample_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis CellCulture Cell Culture & Treatment Fixation Fixation (4% PFA) CellCulture->Fixation Permeabilization Permeabilization (Triton X-100) Fixation->Permeabilization TUNEL_Reaction TUNEL Reaction (TdT & Labeled dUTP) Permeabilization->TUNEL_Reaction Washing1 Washing (PBS) TUNEL_Reaction->Washing1 Counterstain Counterstaining (Hoechst) Washing1->Counterstain Microscopy Fluorescence Microscopy Counterstain->Microscopy Quantification Quantification of Apoptotic Cells Microscopy->Quantification

Caption: Experimental workflow for the TUNEL assay.

Conclusion

The available in vitro data suggests that both cocaine and its metabolite, this compound, induce neurotoxicity, likely through mechanisms involving oxidative stress and apoptosis. While some studies on non-neuronal cells indicate comparable levels of ROS production and cytotoxicity, in vivo data points to a higher lethal potency of this compound.[2][3][5] The neurotoxic signaling pathways of cocaine have been partially elucidated, implicating the intrinsic apoptotic cascade.

Further research is required to conduct direct comparative studies of cocaine and this compound in various neuronal cell models. Such studies would be invaluable for determining relative neurotoxic potencies (e.g., by comparing IC50 values) and for elucidating the specific signaling pathways activated by this compound in neuronal cells. A deeper understanding of these mechanisms is crucial for developing targeted therapeutic strategies to mitigate the neurotoxic consequences of cocaine and alcohol co-abuse.

References

A Comparative Guide to Animal Models for Studying Cocaethylene-Induced Organ Damage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The concurrent abuse of cocaine and ethanol (B145695) poses a significant public health concern, leading to the formation of a pharmacologically active metabolite, cocaethylene. This metabolite is associated with more severe organ damage than either substance alone. Understanding the mechanisms of this compound-induced toxicity and developing potential therapeutic interventions necessitates the use of validated animal models. This guide provides a comparative overview of commonly used animal models for studying this compound-induced cardiotoxicity and hepatotoxicity, supported by experimental data and detailed protocols.

Comparative Analysis of Animal Models

The choice of an animal model for studying this compound toxicity depends on the specific organ of interest and the research question. Key models include canines for cardiovascular studies and rodents for investigating both liver and heart damage, as well as overall lethality.

Cardiotoxicity Models

Dogs and rats are frequently employed to investigate the adverse cardiovascular effects of this compound. These models have been instrumental in elucidating the hemodynamic and electrophysiological changes induced by the metabolite.

Animal ModelKey FindingsReference
Dog This compound administration leads to significant decreases in myocardial contractility, evidenced by a reduction in the maximum rate of left ventricular pressure rise ((dP/dt)max). It also causes a decrease in stroke volume and mean arterial pressure, alongside an increase in pulmonary artery wedge pressure. Furthermore, this compound has been shown to prolong QRS and QTc intervals, indicating a potential for arrhythmias.[1][2][3][1][2][3]
Rat In isolated rat cardiomyocytes, this compound demonstrates a potent negative inotropic effect by decreasing peak intracellular calcium levels.[1] This effect on calcium flux is a key mechanism behind its cardiotoxic effects. The half-maximal inhibitory concentration (K0.5) for reducing peak intracellular Ca2+ is lower for this compound (90.0 µM) compared to cocaine (157.5 µM), indicating greater potency.[1][1]
Hepatotoxicity Models

Mouse models are the primary choice for studying this compound-induced liver damage, providing insights into the dose-dependent nature of the injury and the metabolic pathways involved.

Animal ModelKey FindingsReference
Mouse This compound induces dose-dependent hepatic necrosis, primarily in the midlobular zone of the liver.[4] The toxicity is associated with a transient but significant depletion of hepatic glutathione (B108866), suggesting a role for oxidative stress.[4] The metabolic activation of this compound by cytochrome P450 enzymes is crucial for its hepatotoxicity.[4][4]
Lethality Studies

The acute lethal effects of this compound have been quantified in mice, providing a baseline for its overall toxicity compared to its parent compound, cocaine.

Animal ModelKey FindingsReference
Mouse This compound is more potent in mediating lethality than cocaine. The LD50 of this compound in Swiss-Webster mice is approximately 60.7 mg/kg in females and 63.8 mg/kg in males, which is significantly lower than the LD50 of cocaine (93.0 mg/kg for both sexes).[5][6][5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. The following are summarized protocols for key experiments in dog and mouse models.

This compound-Induced Cardiotoxicity in Dogs

Objective: To assess the acute cardiovascular effects of this compound.

Animal Model: Mongrel dogs.

Procedure:

  • Anesthetize the dogs (e.g., with alpha-chloralose) and instrument them for hemodynamic monitoring.[3] This includes the placement of catheters in the femoral artery, pulmonary artery, and left ventricle to measure arterial pressure, pulmonary artery wedge pressure, and left ventricular pressure, respectively.

  • Continuously record electrocardiogram (ECG) data.

  • Administer this compound as an intravenous (IV) bolus. Doses can range from 3.75 mg/kg to 11.25 mg/kg to achieve clinically relevant serum concentrations.[1]

  • Continuously monitor and record hemodynamic parameters, including heart rate, blood pressure, (dP/dt)max, and cardiac output, at baseline and at fixed intervals after drug administration.

  • Collect blood samples at specified time points to determine serum this compound concentrations.

This compound-Induced Hepatotoxicity in Mice

Objective: To evaluate the dose-dependent liver toxicity of this compound.

Animal Model: ICR male mice.

Procedure:

  • Administer this compound intraperitoneally (i.p.) at dosages ranging from 10 to 50 mg/kg.[4]

  • At predetermined time points (e.g., 1, 12, and 24 hours) after administration, euthanize the mice.

  • Collect blood samples for the analysis of serum alanine (B10760859) aminotransferase (ALT) activity as a marker of liver damage.

  • Excise the liver and fix a portion in formalin for histological examination to assess the extent and location of hepatic necrosis.

  • Homogenize a portion of the liver to measure hepatic glutathione content to evaluate oxidative stress.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the research.

Signaling Pathway of this compound-Induced Cardiotoxicity

G This compound-Induced Cardiotoxicity Signaling Pathway This compound This compound NaChannel Cardiac Sodium Channels This compound->NaChannel Blocks CaFlux Intracellular Calcium Flux This compound->CaFlux Decreases Myocyte Cardiomyocyte NaChannel->Myocyte Alters Action Potential CaFlux->Myocyte Reduces Contraction Depression Myocardial Depression Myocyte->Depression Arrhythmia Arrhythmias Myocyte->Arrhythmia

Caption: this compound's impact on cardiac ion channels.

Signaling Pathway of this compound-Induced Hepatotoxicity

G This compound-Induced Hepatotoxicity Signaling Pathway This compound This compound CYP450 Cytochrome P450 (e.g., CYP3A) This compound->CYP450 Metabolized by Metabolites Reactive Oxidative Metabolites CYP450->Metabolites Generates GSH Glutathione Depletion Metabolites->GSH OxidativeStress Oxidative Stress GSH->OxidativeStress Leads to Hepatocyte Hepatocyte OxidativeStress->Hepatocyte Damages Necrosis Hepatic Necrosis Hepatocyte->Necrosis

Caption: Metabolic activation and oxidative stress in liver damage.

General Experimental Workflow for Animal Model Validation

G Experimental Workflow for Animal Model Validation Start Animal Model Selection Dose Dose-Response Studies Start->Dose Admin Route of Administration Start->Admin Monitor In-life Monitoring (e.g., Hemodynamics, ECG) Dose->Monitor Admin->Monitor Endpoint Endpoint Analysis Monitor->Endpoint Histo Histopathology Endpoint->Histo Biochem Biochemical Assays (e.g., ALT, Glutathione) Endpoint->Biochem Data Data Analysis and Comparison Histo->Data Biochem->Data

Caption: A typical workflow for in vivo toxicity studies.

References

A Comparative Guide to the Pharmacokinetics of Cocaethylene and Cocaine in Humans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cocaethylene is a pharmacologically active metabolite formed in the liver when cocaine and ethanol (B145695) are consumed concurrently. Understanding the distinct pharmacokinetic profiles of this compound and its parent compound, cocaine, is crucial for comprehending the enhanced toxicity and prolonged euphoric effects associated with their combined use. This guide provides a detailed comparison of the human pharmacokinetics of these two substances, supported by experimental data from key clinical studies.

Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound and cocaine following intravenous and intranasal administration in humans. These values highlight the significant differences in their absorption, distribution, metabolism, and elimination.

Pharmacokinetic ParameterThis compoundCocaineRoute of AdministrationDosageReference
Maximum Plasma Concentration (Cmax) 160 ng/mL195 ng/mLIntravenous0.25 mg/kg[1]
329 ng/mL444 ng/mLIntravenous0.5 mg/kg[1]
Time to Maximum Plasma Concentration (Tmax) ~2.5 minutes~2.5 minutesIntravenousNot Specified[2]
Area Under the Curve (AUC) Proportionally increases with doseProportionally increases with doseIntravenous0.3, 0.6, and 1.2 mg/kg (in the presence of ethanol)[3][4]
Elimination Half-Life (t½) 1.68 hours1.07 hoursIntravenous0.25 mg/kg[5][6]
~2 hours~1 hourNot SpecifiedNot Specified[2]
Elimination Rate Constant (kₑ) 0.42 L/h0.67 L/hIntravenous0.25 mg/kg[5][6]
Clearance (CL) Slower than cocaineFaster than this compoundIntravenous0.25 and 0.5 mg/kg[1][7]
Volume of Distribution (Vd) Larger than cocaineSmaller than this compoundIntravenous0.25 and 0.5 mg/kg[1][7]
Elimination Appears to be eliminated more slowlyAppears to be eliminated more quicklyIntranasalNot Specified[8]

Experimental Protocols

The data presented in this guide are derived from controlled clinical trials. The following sections detail the methodologies employed in these key studies.

Intravenous Administration Studies

A notable study comparing the pharmacokinetics of intravenously administered this compound and cocaine involved a single-blind, crossover design with six healthy male volunteers who were moderate cocaine users.[5][6]

  • Subject Selection: Participants were screened for good health and a history of moderate cocaine use.

  • Study Design: Each volunteer received an intravenous injection of either this compound (0.25 mg/kg base) or an equivalent dose of cocaine hydrochloride (0.25 mg/kg base) over a one-minute interval.[5][6] The two drug administration sessions were separated by a one-week washout period.

  • Drug Preparation: The fumarate (B1241708) salt of this compound and the hydrochloride salt of cocaine were dissolved in normal saline for injection.[5][6]

  • Data Collection: Blood samples were collected at regular intervals to determine plasma concentrations of cocaine and this compound.[5][6] Subjective and cardiovascular effects were also monitored.

  • Analytical Method: Plasma concentrations of the drugs were quantified using gas chromatography-mass spectrometry (GC-MS).[9]

Another key randomized, placebo-controlled, double-blind study involved cocaine-dependent participants who received either this compound (0.25 or 0.5 mg/kg), cocaine (0.25 or 0.5 mg/kg), or a placebo during separate experimental sessions.[1][7]

Intranasal Administration Study

A placebo-controlled, double-blind study investigated the effects and pharmacokinetics of intranasally administered this compound in eight human subjects, with cocaine as a comparator.[8]

  • Subject Selection: The study recruited eight individuals for the trial.

  • Study Design: Participants received equimolar doses of intranasal cocaine and this compound in a double-blinded, placebo-controlled setting.

  • Data Collection: Behavioral and physiological effects were monitored, and blood samples were collected to assess the pharmacokinetic profiles.

  • Key Finding: The study noted that this compound appeared to be eliminated more slowly than cocaine.[8]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for a comparative pharmacokinetic study of cocaine and this compound in humans.

G cluster_screening Subject Recruitment and Screening cluster_study_design Study Design cluster_session1 Experimental Session 1 cluster_washout Washout Period cluster_session2 Experimental Session 2 cluster_analysis Data Analysis s1 Informed Consent s2 Medical and Psychological Screening s1->s2 d1 Randomization to Drug Sequence (Crossover Design) s2->d1 p1 Baseline Data Collection (Vitals, Subjective Effects) d1->p1 a1 Drug Administration (e.g., Intravenous Cocaine) p1->a1 c1 Post-Administration Monitoring (Blood Sampling, Vitals, Subjective Effects) a1->c1 w1 Typically 1 Week c1->w1 an1 Sample Analysis (e.g., GC-MS, HPLC) c1->an1 p2 Baseline Data Collection w1->p2 a2 Drug Administration (e.g., Intravenous this compound) p2->a2 c2 Post-Administration Monitoring a2->c2 c2->an1 an2 Pharmacokinetic Modeling (Cmax, Tmax, AUC, t½, etc.) an1->an2 an3 Statistical Comparison an2->an3

Caption: Experimental workflow for a human comparative pharmacokinetic study.

Signaling Pathways and Logical Relationships

The formation of this compound is a direct consequence of the co-ingestion of cocaine and ethanol, altering the typical metabolic pathway of cocaine.

G cocaine Cocaine liver Liver (Carboxylesterases) cocaine->liver ethanol Ethanol ethanol->liver This compound This compound (Active Metabolite) liver->this compound Transesterification inactive_metabolites Inactive Metabolites (e.g., Benzoylecgonine) liver->inactive_metabolites Hydrolysis (Normal Pathway)

References

A Comparative Analysis of the Reinforcing Strength of Cocaethylene and Cocaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the relative reinforcing strength of cocaethylene and cocaine, supported by experimental data from preclinical studies. This compound, a unique, pharmacologically active metabolite, is formed in the liver when cocaine and ethanol (B145695) are consumed concurrently.[1][2] Understanding its reinforcing properties is crucial for developing effective treatments for cocaine use disorder, particularly in individuals who also consume alcohol.

Pharmacological Profile: A Tale of Two Transporters

Both cocaine and its ethyl homolog, this compound, exert their primary reinforcing effects by blocking the reuptake of monoamine neurotransmitters in the brain.[3] Their interaction with the dopamine (B1211576) transporter (DAT) is a key mechanism underlying their addictive potential.[1] However, subtle but significant differences in their affinities for various transporters contribute to their distinct pharmacological profiles.

This compound is equipotent to cocaine in its ability to block the dopamine transporter, which is strongly linked to the rewarding and reinforcing effects of these substances.[1][4] In contrast, this compound is significantly less potent than cocaine at inhibiting the serotonin (B10506) and norepinephrine (B1679862) transporters.[3][5] This increased selectivity for the dopamine system may contribute to a more pronounced euphoric effect.[3] Some studies suggest that by lacking the serotonin-related inhibitory mechanism, this compound may be more euphorigenic and rewarding than cocaine.[3]

Signaling Pathway of Cocaine and this compound

The following diagram illustrates the interaction of cocaine and this compound with presynaptic monoamine transporters. Both substances block the reuptake of dopamine, leading to its accumulation in the synaptic cleft and enhanced postsynaptic receptor stimulation. Cocaine also significantly blocks the reuptake of serotonin and norepinephrine, whereas this compound has a much lower affinity for these transporters.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Transporter (DAT) Dopamine Transporter (DAT) Dopamine Receptors Dopamine Receptors Serotonin Transporter (SERT) Serotonin Transporter (SERT) Serotonin Receptors Serotonin Receptors Norepinephrine Transporter (NET) Norepinephrine Transporter (NET) Norepinephrine Receptors Norepinephrine Receptors Dopamine Dopamine Dopamine->Dopamine Transporter (DAT) Reuptake Serotonin Serotonin Serotonin->Serotonin Transporter (SERT) Reuptake Norepinephrine Norepinephrine Norepinephrine->Norepinephrine Transporter (NET) Reuptake Cocaine Cocaine Cocaine->Dopamine Transporter (DAT) Blocks (High Affinity) Cocaine->Serotonin Transporter (SERT) Blocks (High Affinity) Cocaine->Norepinephrine Transporter (NET) Blocks (High Affinity) This compound This compound This compound->Dopamine Transporter (DAT) Blocks (Equipotent to Cocaine) This compound->Serotonin Transporter (SERT) Blocks (Low Affinity) This compound->Norepinephrine Transporter (NET) Blocks (Low Affinity)

Caption: Monoamine Transporter Interactions of Cocaine and this compound.

Comparative Reinforcing Strength: Preclinical Evidence

Studies utilizing nonhuman primate models of drug self-administration provide direct comparisons of the reinforcing strength of this compound and cocaine. Two primary schedules of reinforcement are commonly employed to assess this: the progressive-ratio (PR) schedule and the concurrent-choice schedule.

Progressive-Ratio Schedule of Reinforcement

Under a progressive-ratio schedule, the number of responses required to receive a single injection of the drug progressively increases. The "breakpoint," or the highest number of responses an animal will make to obtain the drug, serves as a measure of the drug's reinforcing strength.

A study in adult male rhesus macaques found no significant difference in the peak breakpoints for cocaine and this compound, suggesting they have equal reinforcing strength under this schedule.[4]

DrugPeak Breakpoint (Mean ± SEM)ED50 (mg/kg/injection) (Mean ± SEM)
Cocaine14.78 ± 0.990.026 ± 0.013
This compound15.22 ± 1.730.009 ± 0.004
Data from a study with rhesus macaques under a progressive-ratio schedule.[4]
Concurrent-Choice Schedule of Reinforcement

In a concurrent-choice paradigm, animals can choose between self-administering a drug or receiving an alternative reinforcer, such as food pellets. This model assesses the relative reinforcing efficacy of a drug compared to a non-drug alternative.

In a study involving cynomolgus and rhesus macaques, cocaine and this compound were found to be equipotent when subjects had a choice between the drug and banana-flavored food pellets.[4] There were no significant differences in the ED50 values for the percentage of drug choices between the two compounds.[4]

Drug% Drug Choice ED50 (Mean ± SEM)
Cocaine0.006 ± 0.0007
This compound0.006 ± 0.0002
Data from a study with cynomolgus and rhesus macaques under a concurrent drug-food choice schedule.[4]

Experimental Protocols

The following provides a detailed methodology for the key experiments cited in this guide.

Progressive-Ratio Self-Administration Study
  • Subjects: Three individually housed adult male rhesus macaques.[4]

  • Apparatus: Standard operant conditioning chambers equipped with a response lever and a stimulus light. Intravenous drug delivery was managed by a pump located outside the chamber.

  • Procedure:

    • Training: Monkeys were trained to self-administer cocaine under a fixed-ratio schedule.

    • Progressive-Ratio Schedule: The response requirement for each subsequent injection was progressively increased.

    • Dose-Response Determination: Dose-response curves were determined for saline, cocaine (0.001–0.3 mg/kg/injection), and this compound (0.0003–0.1 mg/kg/injection).[6]

    • Dependent Variable: The primary measure was the breakpoint, defined as the number of injections received.[4]

cluster_workflow Progressive-Ratio Experimental Workflow Subject Training Subject Training Drug Self-Administration Session (4-hr) Drug Self-Administration Session (4-hr) Subject Training->Drug Self-Administration Session (4-hr) Initiates Session Progressive-Ratio Schedule Progressive-Ratio Schedule Drug Self-Administration Session (4-hr)->Progressive-Ratio Schedule Lever Press Data Collection (Breakpoint) Data Collection (Breakpoint) Drug Self-Administration Session (4-hr)->Data Collection (Breakpoint) Session End Progressive-Ratio Schedule->Drug Self-Administration Session (4-hr) Drug Infusion Data Analysis Data Analysis Data Collection (Breakpoint)->Data Analysis

Caption: Progressive-Ratio Self-Administration Workflow.

Concurrent-Choice Self-Administration Study
  • Subjects: Two female cynomolgus macaques and one female rhesus macaque.[4]

  • Apparatus: Operant conditioning chambers with two response levers. One lever delivered a drug injection, and the other delivered a 1.0-g banana-flavored food pellet.

  • Procedure:

    • Training: Monkeys were trained to respond on both levers for their respective reinforcers.

    • Concurrent Schedule: During daily 1-hour sessions, the monkeys could choose between responding for a drug injection (cocaine or this compound) or a food pellet.[4][6]

    • Dose-Response Determination: The potency of each drug to function as a reinforcer was determined across a range of doses.

    • Dependent Variable: The primary measure was the percentage of trials in which the drug was chosen over the food pellet.

cluster_workflow Concurrent-Choice Experimental Workflow Subject Training Subject Training Concurrent-Choice Session (1-hr) Concurrent-Choice Session (1-hr) Subject Training->Concurrent-Choice Session (1-hr) Initiates Session Choice Choice Concurrent-Choice Session (1-hr)->Choice Lever Press Data Collection (% Drug Choice) Data Collection (% Drug Choice) Concurrent-Choice Session (1-hr)->Data Collection (% Drug Choice) Session End Drug Infusion Drug Infusion Choice->Drug Infusion Drug Lever Food Pellet Delivery Food Pellet Delivery Choice->Food Pellet Delivery Food Lever Drug Infusion->Concurrent-Choice Session (1-hr) Food Pellet Delivery->Concurrent-Choice Session (1-hr)

Caption: Concurrent-Choice Self-Administration Workflow.

Conclusion

The available preclinical data from nonhuman primate self-administration studies consistently demonstrate that this compound has a reinforcing strength and potency equal to that of cocaine.[4][6] While both compounds are equipotent at the dopamine transporter, this compound's lower affinity for serotonin and norepinephrine transporters distinguishes its pharmacological profile.[3][5] Given that this compound has a longer duration of action, it is imperative for the development of treatments for cocaine use disorder to consider the impact of interventions on both cocaine and this compound.[4][6] These findings underscore the importance of addressing concurrent alcohol and cocaine use in clinical settings and research.

References

A Comparative Guide to Analytical Methods for the Simultaneous Detection of Cocaine and Cocaethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The concurrent use of cocaine and alcohol poses significant health risks, largely due to the formation of the pharmacologically active metabolite, cocaethylene. Accurate and reliable analytical methods for the simultaneous detection of both cocaine and this compound are crucial for clinical diagnostics, forensic toxicology, and research into the combined effects of these substances. This guide provides an objective comparison of common analytical techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.

Performance Comparison of Analytical Methods

The choice of an analytical method is often a trade-off between sensitivity, specificity, speed, and cost. The following table summarizes the quantitative performance of various techniques for the simultaneous detection of cocaine and this compound in different biological matrices.

Analytical MethodMatrixAnalyteLinearity (ng/mL)Accuracy (%)Precision (CV%)Limit of Detection (LOD) (ng/mL)Limit of Quantitation (LOQ) (ng/mL)
GC-MS UrineCocaine15 - 2000[1][2][3][4]93.5 - 102.1[1][2][4]5.4 - 14.6[1][2][4]10[1][2][4]15[1][2][4]
This compound15 - 2000[1][2][3][4]90.6 - 101.5[1][2][4]5.9 - 12.3[1][2][4]10[1][2][4]15[1][2][4]
Whole Blood, PlasmaCocaine0 - 1000[5]----
This compound0 - 1000[5]----
LC-MS/MS Whole BloodCocaine~1.9-3.2 to ~190-320Within FDA/EMA guidelines[6][7]Within FDA/EMA guidelines[6][7]-~1.9-3.2[6][7]
This compound~1.9-3.2 to ~190-320Within FDA/EMA guidelines[6][7]Within FDA/EMA guidelines[6][7]-~1.9-3.2[6][7]
UPLC-MS/MS Dried Blood SpotsCocaine5 - 500[8]97 - 113.78[8]1.27 - 6.82[8]-5[8]
This compound5 - 500[8]97 - 113.78[8]1.27 - 6.82[8]-5[8]
Human PlasmaCocaine5 - 500[9]93.4 - 108.1[9]2.22 - 10.54[9]-5[9]
This compound5 - 500[9]93.4 - 108.1[9]2.22 - 10.54[9]-5[9]
HPLC-DAD UrineCocaine0.1 - 10 µg/mL[10]+/- 6%[10]< 7%[10]-0.2 µg/mL[11]
This compound0.1 - 10 µg/mL[10]+/- 6%[10]< 7%[10]-0.1 µg/mL[11]
Immunoassay (EIA) Oral FluidCocaine/Metabolites-88% (Accuracy)[12][13][14]< 10%[12][13]--
(Cross-reactivity)This compound (13.8%)[12][13]

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical results. Below are summaries of typical experimental protocols for the key methods discussed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the quantification of cocaine and its metabolites.

  • Sample Preparation (Urine):

    • To 2.5 mL of urine, add internal standards (e.g., cocaine-d3, benzoylecgonine-d3).[1][4]

    • Adjust the pH of the sample to a range of 6.0 to 7.0.[1][4]

    • Add 2.0 mL of sodium phosphate (B84403) buffer (0.1 mol/L, pH 6.0).[1][4]

    • Perform solid-phase extraction (SPE) using a mixed-mode column (e.g., Bond Elut Certify).[1][2][5]

    • Elute the analytes and evaporate the solvent.

    • Reconstitute the residue in a suitable solvent for GC-MS analysis.[1]

  • Instrumentation:

    • A gas chromatograph coupled to a mass spectrometer.

    • The mass spectrometer is typically operated in the selected-ion monitoring (SIM) mode for enhanced sensitivity and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity, making it suitable for detecting low concentrations of analytes in complex biological matrices.

  • Sample Preparation (Whole Blood):

    • Add an internal standard solution to the whole blood sample.[6]

    • Vortex and centrifuge the mixture.[6]

    • Collect the supernatant and mix with 4% formic acid.[6]

    • Perform solid-phase extraction (e.g., Oasis MCX cartridges).[6]

    • Wash the cartridge and elute the analytes.

    • Evaporate the eluate and reconstitute the residue for LC-MS/MS analysis.

  • Instrumentation:

    • A high-performance liquid chromatograph (HPLC) or ultra-performance liquid chromatograph (UPLC) system.

    • A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC-DAD is a versatile and cost-effective alternative to mass spectrometry-based methods.

  • Sample Preparation (Urine):

    • Solid-phase extraction using cartridges like Bond Elut Certify is employed to isolate the analytes from the urine matrix.[10]

  • Instrumentation:

    • An HPLC system equipped with a diode-array detector.

    • The DAD allows for the simultaneous monitoring of multiple wavelengths, enhancing the selectivity of the method. For cocaine and this compound, a wavelength of 233 nm is typically used.[10]

Immunoassay

Immunoassays are commonly used for initial screening due to their high throughput and ease of use.

  • Principle:

    • These are competitive binding assays where the drug in the sample competes with a labeled drug for a limited number of antibody binding sites.

    • Enzyme immunoassay (EIA) is a popular format.[15]

  • Procedure (Oral Fluid):

    • Oral fluid is collected using a specialized device.[14]

    • The sample is then analyzed using a microplate-based EIA kit.[12][14]

    • The results are typically qualitative (positive/negative) based on a pre-defined cutoff concentration.

    • It is important to note the cross-reactivity of the antibody with this compound, which can influence the interpretation of the results.[12][13]

Visualizing the Workflow and Method Comparison

To better illustrate the processes and comparisons, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Sample Analysis MD1 Select Analytical Technique (e.g., GC-MS, LC-MS/MS) MD2 Optimize Sample Preparation (e.g., SPE, LLE) MD1->MD2 MD3 Optimize Instrumental Parameters MD2->MD3 MV1 Linearity & Range MD3->MV1 SA2 Sample Preparation MD3->SA2 MV2 Accuracy MV3 Precision (Repeatability & Intermediate) MV4 Specificity & Selectivity MV5 Limit of Detection (LOD) MV6 Limit of Quantitation (LOQ) MV7 Robustness SA1 Real Sample Collection SA1->SA2 SA3 Instrumental Analysis SA2->SA3 SA4 Data Processing & Reporting SA3->SA4

Caption: General workflow for analytical method validation.

Method_Comparison cluster_performance Performance Characteristics GCMS GC-MS Sensitivity High Sensitivity GCMS->Sensitivity High Specificity High Specificity GCMS->Specificity High Speed High Throughput GCMS->Speed Lower Cost Low Cost GCMS->Cost Moderate LCMS LC-MS/MS LCMS->Sensitivity Very High LCMS->Specificity Very High LCMS->Speed Moderate LCMS->Cost High HPLC HPLC-DAD HPLC->Sensitivity Moderate HPLC->Specificity Moderate HPLC->Speed Moderate HPLC->Cost Low IA Immunoassay IA->Sensitivity Screening Level IA->Specificity Lower (Cross-reactivity) IA->Speed Very High IA->Cost Very Low

Caption: Comparison of key performance characteristics.

References

Cocaethylene Exhibits Greater Lethality Than Cocaine in Animal Studies: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers and drug development professionals now have access to a comprehensive comparison of the lethal effects of cocaethylene versus cocaine, based on extensive animal study data. This guide synthesizes key findings on the acute toxicity of these substances, providing detailed experimental protocols and visual representations of the underlying toxicological pathways. Evidence from multiple animal studies demonstrates that this compound, a metabolite formed when cocaine and alcohol are consumed concurrently, is significantly more potent in mediating lethality than its parent compound, cocaine.

Quantitative Lethality Assessment

The most common measure of acute toxicity, the median lethal dose (LD50), is consistently lower for this compound compared to cocaine across various animal models. The LD50 represents the dose of a substance required to kill 50% of a test population. A lower LD50 value indicates greater toxicity.

The following table summarizes the LD50 values for this compound and cocaine from key animal studies.

CompoundAnimal ModelRoute of AdministrationLD50 (mg/kg)Reference
This compound Swiss-Webster Mice (female)Intraperitoneal60.7[1]
Swiss-Webster Mice (male)Intraperitoneal63.8[1]
HS Line MiceIntraperitonealSignificantly lower than cocaine[2]
Cocaine Swiss-Webster Mice (female)Intraperitoneal93.0[1]
Swiss-Webster Mice (male)Intraperitoneal93.0[1]
Male Swiss MiceIntraperitoneal95.1[3]
SS/Ibg and LS/Ibg MiceIntraperitoneal100.7 and 107.2[4]

These data clearly indicate that a smaller dose of this compound is required to produce a lethal outcome in mice compared to cocaine, highlighting its enhanced potency in mediating lethality.[1][2]

Experimental Protocols

The determination of LD50 values for this compound and cocaine in the cited studies generally adheres to established protocols for acute toxicity testing. The following is a detailed methodology representative of these experiments.

Objective: To determine and compare the median lethal dose (LD50) of this compound and cocaine following intraperitoneal administration in mice.

Materials:

  • Test Animals: Male and female Swiss-Webster mice, typically 8-12 weeks old and weighing between 20-30 grams. Animals are acclimatized to laboratory conditions for at least one week prior to the experiment, with free access to food and water.

  • Test Substances: Cocaine hydrochloride and this compound hydrochloride, dissolved in a sterile, isotonic saline solution (0.9% NaCl).

  • Equipment: Analytical balance, syringes (1 mL) with 25-gauge needles, animal cages.

Procedure:

  • Animal Preparation: Healthy mice are randomly assigned to dose groups for each compound, with an equal number of males and females per group (typically n=10 per group). Food is withheld for 3-4 hours before drug administration.

  • Dose Preparation and Administration: A range of doses for both cocaine and this compound are prepared. The substances are administered via intraperitoneal (IP) injection. The injection volume is kept consistent across all groups, typically 0.1 mL per 10 grams of body weight.

  • Observation: Following administration, animals are housed individually and observed continuously for the first hour, then at regular intervals for up to 24 hours. Key observations include the onset of clinical signs of toxicity (e.g., hyperactivity, seizures, prostration) and mortality.

  • Data Analysis: The number of mortalities in each dose group within the 24-hour period is recorded. The LD50 and its 95% confidence interval are then calculated using a statistical method such as probit analysis.

Below is a graphical representation of the experimental workflow.

G Experimental Workflow for LD50 Determination cluster_prep Preparation cluster_admin Administration cluster_obs Observation & Data Collection cluster_analysis Data Analysis animal_prep Animal Acclimatization & Fasting substance_prep Test Substance Preparation (Cocaine & this compound in Saline) animal_prep->substance_prep grouping Random Assignment to Dose Groups substance_prep->grouping dosing Intraperitoneal Injection of Test Substance grouping->dosing observation Continuous Observation (24h) - Clinical Signs - Mortality dosing->observation calculation LD50 Calculation (e.g., Probit Analysis) observation->calculation

Caption: Workflow for determining the LD50 of this compound and cocaine.

Signaling Pathways in Toxicity

The increased lethality of this compound is attributed to its distinct interactions with key physiological signaling pathways, primarily affecting the cardiovascular and central nervous systems.

Cardiotoxicity Signaling Pathway

Both cocaine and this compound are known to be cardiotoxic, but studies suggest this compound has a more potent direct negative effect on cardiomyocytes.[[“]] This is largely due to their interference with intracellular calcium (Ca2+) signaling, which is crucial for cardiac muscle contraction. Both substances can decrease the availability of intracellular Ca2+, leading to a reduction in myocardial contractility.[6] However, this compound appears to be more potent in this regard and may also decrease the sensitivity of the contractile machinery to calcium.[6]

The following diagram illustrates the proposed mechanism of cardiotoxicity.

G Cardiotoxicity Signaling Pathway cluster_substances Toxicants cluster_cellular Cellular Effects in Cardiomyocytes cluster_outcome Functional Outcome cocaine Cocaine ca_channels L-type Ca2+ Channels cocaine->ca_channels Inhibits This compound This compound This compound->ca_channels Stronger Inhibition myofilament Decreased Myofilament Ca2+ Sensitivity (more pronounced with this compound) This compound->myofilament ca_transient Reduced Intracellular Ca2+ Transient ca_channels->ca_transient contraction Decreased Myocardial Contraction ca_transient->contraction myofilament->contraction arrhythmia Arrhythmias contraction->arrhythmia lethality Cardiotoxicity & Lethality arrhythmia->lethality

Caption: Proposed cardiotoxicity pathway for cocaine and this compound.

Neurotoxicity Signaling Pathway

In the central nervous system, both cocaine and this compound exert their primary effects by blocking the dopamine (B1211576) transporter (DAT), leading to an accumulation of dopamine in the synaptic cleft and subsequent overstimulation of postsynaptic dopamine receptors. This disruption of normal dopaminergic neurotransmission is a key contributor to their neurotoxic and lethal effects.

The following diagram outlines the neurotoxicity pathway.

G Neurotoxicity Signaling Pathway cluster_substances Toxicants cluster_synapse Synaptic Effects cluster_outcome Toxicological Outcome cocaine Cocaine dat Dopamine Transporter (DAT) cocaine->dat Blocks This compound This compound This compound->dat Blocks dopamine Increased Synaptic Dopamine d_receptors Overstimulation of Dopamine Receptors (D1, D2) dopamine->d_receptors cns_effects CNS Hyperactivity, Seizures d_receptors->cns_effects lethality Neurotoxicity & Lethality cns_effects->lethality

Caption: Neurotoxicity pathway of cocaine and this compound via dopamine.

References

A Comparative Guide to the Cross-Species Metabolism of Cocaethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of cocaethylene metabolism, focusing on humans, non-human primates, and rodents (rats and mice). This compound, a pharmacologically active metabolite, is formed in the liver when cocaine and ethanol (B145695) are consumed concurrently. Understanding its metabolic fate across different species is crucial for preclinical research, drug development, and toxicological studies. This document summarizes key quantitative data, details experimental methodologies, and visualizes metabolic pathways and workflows to facilitate a deeper understanding of the species-specific differences in this compound disposition.

Executive Summary

The metabolism of this compound, primarily driven by carboxylesterases, exhibits significant variability across species. In vitro studies using liver microsomes have demonstrated marked differences in the rate of this compound formation, with rat microsomes showing the highest activity, followed by dogs and then humans. The primary route of this compound elimination is through hydrolysis to benzoylecgonine (B1201016), a reaction also catalyzed by carboxylesterases. Additionally, oxidative metabolism by cytochrome P450 enzymes can lead to the formation of northis compound (B1195793). This guide will delve into the quantitative and methodological details of these processes in different species.

Data Presentation

Table 1: In Vitro this compound Formation in Liver Microsomes
SpeciesKm (mM)Vmax (pmol/min/mg protein)Reference
Human0.56 ± 0.0860 ± 3[1]
Rat0.53 ± 0.04390 ± 9[1]
Dog0.97 ± 0.07233 ± 6[1]
Guinea PigNot specified140[2]
Table 2: In Vivo Pharmacokinetic Parameters of this compound
SpeciesParameterValueRoute of AdministrationReference
DogClearance0.79 ± 0.16 L/minIntravenous[3]
Volume of Distribution2.7 ± 0.47 L/kgIntravenous[3]
RatElimination Half-life28-33 min (for norcocaine (B1214116), similar to cocaine)Intravenous[4]
Guinea PigElimination Half-life29 minNot specified[2]
Total Body Clearance77 ml/min/kgNot specified[2]
Table 3: In Vivo Formation of this compound and Northis compound in Rats
MetaboliteTissueConcentration (% of Cocaine) at 15 min post-administrationReference
This compoundLiver22%[5]
Serum10%[5]
Brain9%[5]
Northis compoundLiver, Brain, SerumDetected[5]

Metabolic Pathways and Experimental Workflows

This compound Metabolism Pathway

The following diagram illustrates the primary metabolic pathways of cocaine in the presence of ethanol, leading to the formation and subsequent metabolism of this compound.

Cocaethylene_Metabolism Cocaine Cocaine This compound This compound Cocaine->this compound Carboxylesterases (e.g., hCE1) Benzoylecgonine Benzoylecgonine Cocaine->Benzoylecgonine Carboxylesterases (e.g., hCE1) Norcocaine Norcocaine Cocaine->Norcocaine CYP450 Ethanol Ethanol Ethanol->this compound Carboxylesterases (e.g., hCE1) Northis compound Northis compound Ethanol->Northis compound Carboxylesterases This compound->Benzoylecgonine Carboxylesterases Norcocaine->Northis compound Carboxylesterases

Caption: Primary metabolic pathways of cocaine and this compound.

Experimental Workflow for In Vitro Metabolism Study

This diagram outlines a typical workflow for an in vitro experiment assessing this compound metabolism using liver microsomes.

In_Vitro_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Liver Microsomes (Human, Rat, Primate, etc.) Incubation Incubate at 37°C Microsomes->Incubation Substrates Cocaine & Ethanol or this compound Substrates->Incubation Cofactors NADPH (for CYP450 activity) Cofactors->Incubation Quenching Quench Reaction (e.g., Acetonitrile) Incubation->Quenching Extraction Solid Phase or Liquid-Liquid Extraction Quenching->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Analysis (Metabolite Quantification, Kinetics) LCMS->Data

Caption: Workflow for in vitro this compound metabolism studies.

Experimental Protocols

In Vitro this compound Formation Assay Using Liver Microsomes

This protocol is adapted from studies investigating the in vitro formation of this compound in hepatic microsomes.[1]

1. Materials:

  • Liver microsomes from the species of interest (e.g., human, rat, dog).

  • Cocaine hydrochloride.

  • Ethanol.

  • Potassium phosphate (B84403) buffer (pH 7.4).

  • Acetonitrile (B52724) (for reaction quenching).

  • Internal standard (e.g., deuterated this compound).

  • LC-MS/MS system.

2. Procedure:

  • Prepare a stock solution of cocaine in water.

  • In a microcentrifuge tube, combine liver microsomes (final concentration ~0.5-1 mg/mL), potassium phosphate buffer, and ethanol (final concentration ~50 mM).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding cocaine to achieve a range of final concentrations (e.g., 0-7 mM).[1]

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes).

  • Stop the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Centrifuge the mixture to pellet the protein.

  • Transfer the supernatant for LC-MS/MS analysis to quantify the amount of this compound formed.

  • Kinetic parameters (Km and Vmax) are determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.[1]

In Vivo Pharmacokinetic Study of this compound in Rats

This protocol provides a general framework for an in vivo pharmacokinetic study in rats, based on methodologies described in the literature.[4][5]

1. Animals:

  • Male Sprague-Dawley or Wistar rats.

  • Animals should be cannulated (e.g., jugular vein for blood sampling) and allowed to recover before the study.

2. Drug Administration:

  • Administer this compound intravenously at a defined dose (e.g., 1-5 mg/kg).

  • Alternatively, to study formation, administer cocaine and ethanol via appropriate routes (e.g., intraperitoneal or oral).[5]

3. Blood Sampling:

  • Collect serial blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes) into tubes containing an anticoagulant and a carboxylesterase inhibitor (e.g., sodium fluoride) to prevent ex vivo metabolism.

  • Process blood samples to obtain plasma by centrifugation.

4. Sample Analysis:

  • Extract this compound and its metabolites from plasma using solid-phase extraction or liquid-liquid extraction.

  • Quantify the concentrations of the analytes using a validated LC-MS/MS method.

5. Pharmacokinetic Analysis:

  • Use pharmacokinetic software to analyze the plasma concentration-time data and determine key parameters such as clearance, volume of distribution, and elimination half-life.

LC-MS/MS Protocol for Quantification of this compound and Metabolites

This is a generalized LC-MS/MS protocol for the analysis of this compound and its metabolites in biological matrices.[6][7]

1. Sample Preparation (Solid-Phase Extraction):

  • Condition a mixed-mode solid-phase extraction (SPE) cartridge.

  • Load the plasma or urine sample (pre-treated with an internal standard).

  • Wash the cartridge to remove interferences.

  • Elute the analytes with an appropriate solvent mixture.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., Atlantis T3, 100Å, 3 µm, 2.1 mm × 150 mm).[7]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.

  • Gradient: A suitable gradient to achieve separation of all analytes.

  • Flow Rate: 0.2-0.4 mL/min.

3. Tandem Mass Spectrometry:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Monitor at least two transitions (quantifier and qualifier) for each analyte and internal standard for accurate identification and quantification.

Discussion of Species-Specific Differences

Humans: In humans, this compound formation is catalyzed by the carboxylesterase hCE1 in the liver.[8] The rate of formation is relatively low compared to rodents.[1] this compound is subsequently hydrolyzed, also by carboxylesterases, to benzoylecgonine.

Non-Human Primates: Studies in vervet monkeys have shown that both cocaine and this compound increase extracellular dopamine (B1211576) levels in the brain.[9] While quantitative metabolic data is limited, the pharmacological effects suggest that this compound is an important active metabolite in primates.

Rodents (Rats and Mice):

  • Rats: Rat liver microsomes exhibit a high capacity for this compound formation.[1] In vivo studies in rats have shown the formation of both this compound and northis compound following co-administration of cocaine and ethanol.[5] Gender differences in cocaine carboxylesterase activity have been observed in rats, with males generally showing higher activity in the liver.[10]

  • Mice: While direct comparative kinetic data for this compound formation in mice is less available, studies on cocaine metabolism suggest species-specific differences in oxidative pathways compared to rats.[11] Mice have been used in toxicity studies, which indicate that this compound is more potent in mediating lethality than cocaine.[11]

Conclusion

The metabolism of this compound shows significant interspecies variability, which has important implications for the extrapolation of preclinical data to humans. The higher rate of this compound formation in rodents compared to humans suggests that animal models may overestimate the extent of this metabolic pathway. The detailed experimental protocols and comparative data presented in this guide are intended to aid researchers in designing and interpreting studies on the metabolism and effects of this compound. Further research is warranted to better characterize the quantitative metabolism of this compound in non-human primates and to further elucidate the specific roles of different carboxylesterase and CYP450 isoforms across species.

References

Assessing Co-Abuse: A Comparative Guide to Hair Cocaethylene Analysis for Alcohol Consumption

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of hair cocaethylene (CE) as a biomarker for alcohol consumption in cocaine users against other established markers. It includes a comprehensive review of supporting experimental data, detailed methodologies for key experiments, and visual representations of metabolic and experimental workflows.

The simultaneous abuse of cocaine and alcohol poses significant health risks, necessitating reliable methods for monitoring their combined use. When co-ingested, a unique metabolite, this compound, is formed in the liver.[1] Its presence in hair offers a retrospective window into an individual's substance use patterns. This guide delves into the validation of hair this compound as a biomarker for alcohol consumption, comparing its performance with alternative markers like fatty acid ethyl esters (FAEEs) and ethyl glucuronide (EtG).

Performance of Hair Biomarkers for Alcohol Consumption in Cocaine Users

The utility of a biomarker is determined by its sensitivity, specificity, and predictive values. The following tables summarize the performance of hair this compound in identifying alcohol consumption, often using FAEEs as the gold standard for detecting chronic excessive alcohol use.

BiomarkerSensitivitySpecificityPositive Predictive Value (PPV)Negative Predictive Value (NPV)Cut-off Values
This compound (CE) 14.04%[2]95.18%[2]0.66 (for excessive drinking)[3][4][5]High (rules out excessive alcohol consumption)[3][4][5]Not standardized, presence is indicative
0.76 (for chronic drinking)[3][4][5]
Fatty Acid Ethyl Esters (FAEEs) HighHigh--≥ 0.5 ng/mg (for chronic excessive consumption)[5]
Ethyl Glucuronide (EtG) More sensitive than CE[6]More specific than CE[6]--≥ 7 pg/mg (suggests repeated consumption)[7]
> 30 pg/mg (suggests chronic excessive consumption)[8]

Table 1: Performance Metrics of Hair Biomarkers for Alcohol Consumption. This table provides a comparative overview of the sensitivity, specificity, and predictive values of this compound (CE), Fatty Acid Ethyl Esters (FAEEs), and Ethyl Glucuronide (EtG) in detecting alcohol consumption through hair analysis.

Correlation and Quantitative Analysis

Studies have shown a significant association between cocaine and benzoylecgonine (B1201016) (a cocaine metabolite) concentrations and increased FAEE levels.[3][4][5] However, a direct quantitative correlation between EtG and CE in hair has not been established.[6] This lack of correlation can be attributed to various factors, including individual metabolism, patterns of substance use, and the distinct physicochemical properties of each metabolite which affect their incorporation into the hair matrix.[6]

One study found that in cocaine users, 61 out of 64 samples tested positive for this compound, while only 36 tested positive for EtG, suggesting that CE may be more frequently detected in this specific population.[9] The concentration of CE in hair has been observed to range from 3.5% to 104% of the cocaine concentration.[5]

Experimental Protocols

Accurate and reliable detection of these biomarkers hinges on robust analytical methodologies. Below are detailed protocols for the analysis of this compound, FAEEs, and EtG in hair samples.

Protocol 1: Analysis of this compound (CE) in Hair by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is widely used for the simultaneous determination of cocaine and its metabolites.

  • Sample Collection and Preparation:

    • Collect a hair sample (approximately 50 mg) from the posterior vertex of the scalp.

    • Wash the hair sample sequentially with water and acetone (B3395972) to remove external contaminants.[10]

    • Finely cut the decontaminated hair.[10]

  • Extraction:

    • Perform solid-phase extraction (SPE) using an Oasis HLB extraction cartridge for a clean sample extract.[11][12]

  • Derivatization (for Benzoylecgonine):

    • For the analysis of benzoylecgonine, a derivatization step using an alkylchloroformate reagent is performed.[13]

  • GC-MS Analysis:

    • Analyze the extracted and derivatized sample using a GC-MS system.

    • The limit of detection for this compound is typically around 0.03 ng/mg.[11][12]

Protocol 2: Analysis of Fatty Acid Ethyl Esters (FAEEs) in Hair by Headspace Solid-Phase Microextraction (HS-SPME) and GC-MS

FAEEs are established markers for chronic excessive alcohol consumption.

  • Sample Collection and Preparation:

    • Collect and wash the hair sample as described in Protocol 1.

  • Extraction:

    • Utilize headspace solid-phase microextraction (HS-SPME) for the extraction of volatile FAEEs.[3][4][5]

  • GC-MS Analysis:

    • Analyze the extracted sample by GC-MS with electron ionization (EI).[3][4][5]

    • The four main esters quantified are ethyl myristate, ethyl palmitate, ethyl oleate, and ethyl stearate.[7]

Protocol 3: Analysis of Ethyl Glucuronide (EtG) in Hair by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or GC-MS

EtG is a direct and highly specific metabolite of ethanol.

  • Sample Collection and Preparation:

    • Collect and wash the hair sample as described in Protocol 1.[10]

    • Finely cut the hair and add a deuterated internal standard (EtG-d5).[10]

  • Extraction:

    • Add 2 mL of water and sonicate for 2 hours.[10]

    • Allow the sample to stand at room temperature overnight.[10]

  • Derivatization (for GC-MS):

  • Analysis:

    • LC-MS/MS: This is a common method for EtG determination.[6] A validated method should have a limit of quantification of ≤ 3 pg/mg.[7]

    • GC-MS: Inject the derivatized sample into the GC-MS system.[10] The limit of detection is typically around 0.025 ng/mg.[10]

Visualizing the Pathways and Processes

To better understand the underlying mechanisms and analytical workflows, the following diagrams are provided.

cluster_0 Co-ingestion and Metabolism cluster_1 Deposition in Hair Cocaine Cocaine Liver (Carboxylesterase) Liver (Carboxylesterase) Cocaine->Liver (Carboxylesterase) Benzoylecgonine (Inactive) Benzoylecgonine (Inactive) Cocaine->Benzoylecgonine (Inactive) Hydrolysis (No Alcohol) Alcohol (Ethanol) Alcohol (Ethanol) Alcohol (Ethanol)->Liver (Carboxylesterase) This compound (CE) This compound (CE) Liver (Carboxylesterase)->this compound (CE) Transesterification Bloodstream Bloodstream This compound (CE)->Bloodstream Hair Follicle Hair Follicle Bloodstream->Hair Follicle Hair Shaft Hair Shaft Hair Follicle->Hair Shaft Incorporation Hair Sample Collection Hair Sample Collection Decontamination (Wash) Decontamination (Wash) Hair Sample Collection->Decontamination (Wash) Extraction (SPE / HS-SPME) Extraction (SPE / HS-SPME) Decontamination (Wash)->Extraction (SPE / HS-SPME) Derivatization (if needed) Derivatization (if needed) Extraction (SPE / HS-SPME)->Derivatization (if needed) Instrumental Analysis (GC-MS / LC-MS/MS) Instrumental Analysis (GC-MS / LC-MS/MS) Derivatization (if needed)->Instrumental Analysis (GC-MS / LC-MS/MS) Data Interpretation Data Interpretation Instrumental Analysis (GC-MS / LC-MS/MS)->Data Interpretation

References

Comparative Analysis of Cocaethylene's Impact on Fetal Development

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the heightened risks posed by the concurrent use of cocaine and ethanol (B145695) during pregnancy, with a comparative look at the individual effects of each substance.

The co-consumption of cocaine and alcohol during pregnancy presents a significant and complex challenge to fetal development. This combination leads to the formation of a unique and highly toxic metabolite, cocaethylene, which exacerbates the detrimental effects observed with either substance alone. This guide provides a comparative analysis of the impacts of this compound, cocaine, and ethanol on the developing fetus, supported by experimental data from both in vivo and in vitro studies. The information is intended for researchers, scientists, and drug development professionals seeking to understand the mechanisms of toxicity and develop potential therapeutic interventions.

Executive Summary

Experimental evidence strongly indicates that this compound is more potent and lethal than cocaine alone. The concurrent use of cocaine and ethanol is associated with a higher incidence of fetal mortality, more severe reductions in fetal body weight, and significant neurodevelopmental deficits compared to the use of either substance individually. In vitro studies corroborate these findings, demonstrating this compound's potent cytotoxic effects on various fetal cell types. The primary mechanism of action involves the disruption of crucial signaling pathways, leading to apoptosis and altered neurodevelopment.

Comparative Toxicity Data

The following tables summarize quantitative data from various experimental studies, offering a side-by-side comparison of the effects of this compound, cocaine, and ethanol on key fetal development parameters.

Table 1: In Vivo Animal Studies - Effects on Fetal Outcomes

SubstanceAnimal ModelDosageGestational Day(s) of ExposureKey FindingsReference
This compound (from Cocaine + Ethanol) ICR Mice50 mg/kg/day cocaine (i.p.) + Ethanol (oral)7, 8, 9Increased fetal mortality rate, Decreased mean fetal body weight.[1][1]
Cocaine NIH Swiss Mice45 mg/kg/day (i.p.)Throughout gestationLower body weight in mid-gestational fetuses.[2][2]
Cocaine Pregnant Rats30 mg/kg/dayThroughout gestationAltered stress responsivity, decreased acoustic startle response in offspring.[3][3]
Ethanol C57BL/6J Mice5.8 g/kg (intragastric)9 and 10Growth retardation, increased prenatal mortality.[4]
Ethanol Mice10% (v/v) in drinking water0.5 - 8.5Postnatal growth restriction, craniofacial dysmorphology.[5][5]

Table 2: In Vitro Studies - Cellular Toxicity

SubstanceCell TypeConcentrationDuration of ExposureKey FindingsReference
Cocaine Fetal Locus Coeruleus Neurons100 µM - 500 µM24-48 hoursInduced apoptosis, increased Bax protein levels.[6][6]
Cocaine Embryonic Mouse Brain CoculturesNot specifiedNot specifiedSelective neuronal death, reduction in neurite length and number.[7][8][7][8]
Cocaine PC12 Cells1 mM24 hours~25-fold increase in apoptotic cells.[9][9]
Ethanol Human Trophoblast Cells (JEG3)Standard dosesSustainedDecreased viable cell count, induction of apoptosis via DNA damage.[10][11][10][11]
Ethanol Glial Cells10-50 mM (low), 100-200 mM (high)Not specifiedInhibition of proliferation.[12][12]

Experimental Protocols

In Vivo Animal Studies

A common experimental design to assess the in vivo effects of these substances on fetal development involves the following steps:

  • Animal Model Selection: Pregnant rodents, such as ICR mice or NIH Swiss mice, are frequently used due to their short gestation period and well-characterized developmental stages.[1][2]

  • Drug Administration:

    • Cocaine: Typically administered via intraperitoneal (i.p.) injection at doses ranging from 30-50 mg/kg/day.[1][2][3]

    • Ethanol: Administered orally, often through drinking water (e.g., 10% v/v solution) or via gavage.[5][13]

    • This compound Formation: Achieved by the concurrent administration of cocaine and ethanol.[1]

  • Exposure Period: The timing of exposure is critical and is often targeted to specific periods of organogenesis or brain development, such as gestational days 7-9 in mice.[1]

  • Outcome Assessment:

    • Fetal Viability and Growth: At the end of the gestation period, fetuses are examined for mortality, body weight, and length.[1][2]

    • Neurobehavioral Analysis: Offspring are subjected to a battery of tests to assess motor skills, learning, memory, and social behavior.[3][14] These can include the passive avoidance task, ladder walking test, and grip strength test.[14]

In Vitro Cell Culture Studies

To investigate the direct cellular effects, the following protocol is often employed:

  • Cell Line Selection: Primary fetal neurons, glial cells, or relevant cell lines such as human trophoblast cells (JEG3) or PC12 cells are used.[6][9][10]

  • Culture Conditions: Cells are maintained in appropriate culture media and conditions.

  • Substance Exposure: Cocaine or ethanol is added to the culture medium at various concentrations (e.g., 10 µM to 1 mM for cocaine, 10 mM to 200 mM for ethanol).[6][9][12]

  • Toxicity Assays:

    • Cell Viability: Assessed using methods like trypan blue exclusion or MTT assays.[10]

    • Apoptosis Detection: Measured by analyzing DNA fragmentation, caspase-3 activity, and the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[6][10]

    • Morphological Analysis: Changes in cell structure, such as neurite length and number, are observed using microscopy.[7]

Signaling Pathways and Mechanisms of Action

The toxicity of this compound, cocaine, and ethanol on fetal development is mediated through the disruption of several key signaling pathways. Cocaine and this compound primarily act as dopamine (B1211576) reuptake inhibitors, leading to an excess of dopamine in the synaptic cleft, which can be neurotoxic during development.[15] Both cocaine and ethanol have been shown to induce apoptosis, or programmed cell death, in fetal cells.[6][10] This is a critical mechanism underlying their teratogenic effects.

cluster_0 Substance Exposure cluster_1 Cellular Mechanisms cluster_2 Cellular Outcomes cluster_3 Fetal Development Impact Cocaine Cocaine Dopamine_Reuptake_Inhibition Dopamine Reuptake Inhibition Cocaine->Dopamine_Reuptake_Inhibition Neurite_Reduction Neurite Reduction Cocaine->Neurite_Reduction Ethanol Ethanol DNA_Damage DNA Damage Ethanol->DNA_Damage This compound This compound This compound->Dopamine_Reuptake_Inhibition Bax_Increase ↑ Bax Expression Dopamine_Reuptake_Inhibition->Bax_Increase Neurotoxicity DNA_Damage->Bax_Increase Caspase3_Activation Caspase-3 Activation Bax_Increase->Caspase3_Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase3_Activation->Apoptosis Cell_Death Neuronal Cell Death Apoptosis->Cell_Death Growth_Retardation Intrauterine Growth Retardation Apoptosis->Growth_Retardation Neurodevelopmental_Deficits Neurodevelopmental Deficits Neurite_Reduction->Neurodevelopmental_Deficits Cell_Death->Neurodevelopmental_Deficits Increased_Mortality Increased Fetal Mortality Neurodevelopmental_Deficits->Increased_Mortality Growth_Retardation->Increased_Mortality

Caption: Signaling pathway of this compound, cocaine, and ethanol toxicity in fetal development.

cluster_0 In Vivo Protocol cluster_1 In Vitro Protocol Animal_Model Select Pregnant Animal Model (e.g., Mouse, Rat) Drug_Admin Administer Substance(s) (Cocaine, Ethanol, or Both) Animal_Model->Drug_Admin Exposure Define Exposure Period (e.g., Gestational Days 7-9) Drug_Admin->Exposure Fetal_Analysis Analyze Fetal Outcomes (Mortality, Weight, etc.) Exposure->Fetal_Analysis Neurobehavioral_Testing Conduct Postnatal Neurobehavioral Tests Exposure->Neurobehavioral_Testing Cell_Culture Culture Fetal Cells (e.g., Neurons, Trophoblasts) Substance_Exposure Expose Cells to Substance(s) at Varying Concentrations Cell_Culture->Substance_Exposure Toxicity_Assay Perform Toxicity Assays (Viability, Apoptosis) Substance_Exposure->Toxicity_Assay Morphology_Analysis Analyze Cellular Morphology (e.g., Neurite Outgrowth) Substance_Exposure->Morphology_Analysis

Caption: General experimental workflows for in vivo and in vitro studies.

Conclusion

The available experimental data unequivocally demonstrate that this compound, formed from the concurrent use of cocaine and alcohol, poses a greater threat to fetal development than either substance alone. The synergistic toxicity leads to more severe adverse outcomes, including increased fetal death, growth retardation, and profound neurodevelopmental deficits. The underlying mechanisms involve the induction of apoptosis and disruption of critical neurochemical pathways. This comparative analysis underscores the critical public health message to avoid the co-consumption of cocaine and alcohol during pregnancy and highlights the need for further research into the precise molecular targets of this compound to develop effective preventative and therapeutic strategies.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The simultaneous consumption of cocaine and alcohol leads to the formation of a unique and highly toxic metabolite, cocaethylene, in the liver.[1][2][3] Emerging research indicates a significant association between the presence of this compound and the progression of liver fibrosis.[1][2][4][5] This guide provides a comprehensive comparison of this compound with established biomarkers of liver fibrosis, supported by experimental data and detailed methodologies, to validate its potential as a clinical and research tool.

Comparative Analysis of Liver Fibrosis Biomarkers

The assessment of liver fibrosis has traditionally relied on invasive liver biopsies. However, the field is advancing towards non-invasive biomarkers that can accurately stage and monitor disease progression. Here, we compare this compound with key direct and indirect biomarkers of liver fibrosis.

Biomarker CategoryBiomarkerMethod of AnalysisKey Findings & Performance
Metabolite Biomarker This compound Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS)[6][7][8][9]Individuals with detectable this compound in their blood have significantly higher odds of liver fibrosis (defined by a FIB-4 Index ≥ 1.45). One study found that the presence of this compound was associated with 3.17 times the odds of liver fibrosis, a stronger association than that observed for cocaine or alcohol use alone.[1][2][4][5]
Direct Biomarkers (Extracellular Matrix Components) Hyaluronic Acid (HA) ELISA, Latex Agglutination[4][10][11][12]Serum HA levels correlate with the stage of liver fibrosis in various chronic liver diseases.[11][13][14] Cut-off values can be used to predict the presence or absence of significant fibrosis and cirrhosis.[3][4][12][15]
Procollagen (B1174764) Type III N-terminal Peptide (PIIINP) ELISA, Heterogeneous Immunoassay[1][10][16][17]PIIINP is a marker of collagen turnover and is effective in monitoring methotrexate-induced liver fibrosis.[1] Serum levels increase with the degree of liver fibrosis.[10]
Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) ELISA[2][5][7][10]TIMP-1 levels increase with the progression of liver fibrosis.[10] It is a component of the Enhanced Liver Fibrosis (ELF) test.[2]
Indirect Biomarkers (Liver Function & Platelet Count) Fibrosis-4 (FIB-4) Index Calculation based on age, AST, ALT, and platelet count[18]A non-invasive scoring system used to estimate the severity of liver fibrosis. A FIB-4 score < 1.45 has a high negative predictive value for advanced fibrosis.[18]
AST to Platelet Ratio Index (APRI) Calculation based on AST and platelet count[19]Another simple, non-invasive index used to assess the likelihood of significant liver fibrosis and cirrhosis.

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of findings. Below are summaries of key experimental protocols for studying the link between this compound and liver fibrosis, as well as for measuring established fibrosis biomarkers.

Protocol 1: Induction and Assessment of this compound-Associated Liver Injury in a Murine Model

This protocol is based on studies investigating this compound-induced hepatotoxicity in mice.[8][16]

1. Animal Model:

  • Species: Male ICR mice.

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

2. This compound Administration:

  • Dosage: 10 to 50 mg/kg, administered intraperitoneally (i.p.).

  • Vehicle: Saline.

3. Experimental Groups:

  • Control group receiving vehicle only.

  • Experimental groups receiving varying doses of this compound.

  • Pre-treatment groups to investigate metabolic pathways, including:

    • Cytochrome P450 inhibitors (e.g., cimetidine, SKF 525A).[16]

    • Esterase inhibitors (e.g., diazinon).[16]

    • Cytochrome P450 inducers (e.g., phenobarbital, beta-naphthoflavone).[16]

4. Assessment of Liver Injury:

  • Histopathology: Liver tissues are collected 12-24 hours post-administration, fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess for hepatic necrosis.[16]

  • Biochemical Analysis: Blood samples are collected to measure serum levels of alanine (B10760859) aminotransferase (ALT) as an indicator of liver damage.[16]

  • Glutathione (B108866) Levels: Hepatic glutathione content is measured 1 hour after this compound administration to assess oxidative stress.[16]

Protocol 2: Quantification of this compound in Biological Samples

This protocol outlines the general steps for measuring this compound levels using LC-MS/MS, a highly sensitive and specific method.[6]

1. Sample Preparation:

  • Matrix: Blood, serum, or plasma.

  • Procedure: A simple deproteinization step where the sample is mixed with an acetonitrile (B52724) solution containing an internal standard.[6]

2. Chromatographic Separation:

  • System: Ultra-Performance Liquid Chromatography (UPLC).

  • Column: A suitable C18 column.

  • Mobile Phase: A gradient of solvents, such as acetonitrile and water with formic acid.

3. Mass Spectrometric Detection:

  • System: Tandem mass spectrometer (MS/MS).

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.

Protocol 3: Measurement of Serum Hyaluronic Acid (HA)

This protocol describes a common method for quantifying HA levels in serum.[11][15]

1. Assay Principle:

  • Enzyme-Linked Immunosorbent Assay (ELISA) or latex agglutination-based assays are commonly used.[10][11]

2. Procedure (ELISA):

  • Serum samples are added to microplate wells pre-coated with a capture antibody specific for HA.

  • After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

  • A substrate solution is then added, and the resulting color change is measured spectrophotometrically.

  • The concentration of HA in the sample is determined by comparison to a standard curve.

3. Data Interpretation:

  • Elevated serum HA levels are indicative of increased liver fibrosis. Cut-off values can be established to differentiate between different fibrosis stages.[12][15]

Visualizing the Pathways and Processes

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.

Cocaethylene_Hepatotoxicity cluster_input Inputs cluster_liver Liver Metabolism cluster_outcome Cellular Outcome Cocaine Cocaine This compound This compound Cocaine->this compound Transesterification Ethanol Ethanol Ethanol->this compound Glutathione Depletion Glutathione Depletion Ethanol->Glutathione Depletion Oxidative Metabolism Oxidative Metabolism This compound->Oxidative Metabolism Oxidative Stress Oxidative Stress Oxidative Metabolism->Oxidative Stress Glutathione Depletion->Oxidative Stress Hepatic Necrosis Hepatic Necrosis Oxidative Stress->Hepatic Necrosis Liver Fibrosis Liver Fibrosis Hepatic Necrosis->Liver Fibrosis Chronic Injury

This compound-Induced Hepatotoxicity Pathway

Experimental_Workflow cluster_induction Fibrosis Induction cluster_assessment Assessment cluster_validation Validation Animal Model Animal Model This compound Administration This compound Administration Animal Model->this compound Administration Sample Collection Sample Collection This compound Administration->Sample Collection This compound Quantification (LC-MS/MS) This compound Quantification (LC-MS/MS) Sample Collection->this compound Quantification (LC-MS/MS) Biomarker Analysis (ELISA) Biomarker Analysis (ELISA) Sample Collection->Biomarker Analysis (ELISA) Histopathology Histopathology Sample Collection->Histopathology Data Analysis Data Analysis This compound Quantification (LC-MS/MS)->Data Analysis Biomarker Analysis (ELISA)->Data Analysis Histopathology->Data Analysis Correlation Analysis Correlation Analysis Data Analysis->Correlation Analysis

Workflow for Validating this compound as a Biomarker

Biomarker_Comparison This compound This compound Metabolite of Cocaine and Ethanol Measured by LC-MS/MS Strong association with fibrosis odds Direct_Biomarkers Direct Biomarkers HA PIIINP TIMP-1 Reflect ECM turnover Measured by ELISA/Immunoassay Indirect_Biomarkers Indirect Biomarkers FIB-4 APRI Reflect liver function/platelet count Calculated from routine lab tests

Comparison of Liver Fibrosis Biomarker Classes

References

A Comparative Analysis of the Subjective Effects of Cocaethylene and Cocaine in Humans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the subjective effects of cocaethylene and cocaine in humans, drawing upon key clinical studies. This compound, a unique metabolite formed in the liver when cocaine and ethanol (B145695) are co-ingested, exhibits psychoactive properties that necessitate a clear understanding of its effects relative to cocaine. This comparison is crucial for research into substance use disorders, the development of potential therapeutic interventions, and a comprehensive understanding of the pharmacodynamics of commonly co-abused substances.

Summary of Subjective Effects: Quantitative Data

Subjective EffectCocaineThis compoundKey Findings from Human StudiesCitations
"Cocaine High" More PotentLess PotentIntravenous this compound produced lower ratings for "Cocaine High" compared to equivalent doses of cocaine.[1][2][1][2]
"Rush" More IntenseLess IntenseThe initial "rush" following intravenous administration was rated as less intense for this compound than for cocaine.[1][2][1][2]
"Stimulated" Stronger EffectMilder EffectParticipants reported feeling less "stimulated" after receiving this compound compared to cocaine.[1][2][1][2]
"Good Drug Effects" More PronouncedLess PronouncedOverall "good drug effects" were rated lower for this compound than for equivalent doses of cocaine.[1][2][1][2]
Euphoria StrongSimilar but MilderIntranasal administration of equimolar doses of cocaine and this compound resulted in similar euphoric effects, though subjects were unable to distinguish between the two.[3] Intravenous studies suggest milder euphoric effects from this compound.[4][3][4]

Experimental Protocols

The primary research informing our understanding of the comparative subjective effects of this compound and cocaine in humans comes from controlled clinical trials. The methodologies of these studies, while varying in specific parameters, generally adhere to a rigorous design to ensure the safety of participants and the validity of the data.

Key Study Design: Intravenous Administration (Hart et al., 2000)

A pivotal study in this field utilized a randomized, placebo-controlled, double-blind, crossover design to compare the effects of intravenously administered this compound and cocaine.[2]

  • Participants: The study enrolled cocaine-dependent individuals who were experienced with the effects of cocaine.

  • Drug Administration: Participants received either this compound (0.25 or 0.5 mg/kg), cocaine (0.25 or 0.5 mg/kg), or a placebo during separate experimental sessions.[2] The intravenous route of administration allows for precise dosage control and rapid onset of effects, facilitating the accurate measurement of subjective and physiological responses.

  • Subjective Measures: A variety of subjective effects were assessed using standardized rating scales, including visual analog scales (VAS) for measures such as "Cocaine High," "Rush," "Stimulated," and "Good Drug Effects."[1][2]

  • Physiological Measures: Concurrent physiological monitoring included heart rate and blood pressure to assess the cardiovascular impact of each substance.[2]

  • Pharmacokinetic Analysis: Blood samples were collected at regular intervals to determine the plasma concentrations of cocaine and this compound, allowing for a comparison of their pharmacokinetic profiles.[2]

Key Study Design: Intranasal Administration

Other studies have employed intranasal administration to compare the effects of this compound and cocaine. This method, while having a slower onset than intravenous injection, is a common route of cocaine self-administration.

  • Drug Administration: In these studies, equimolar doses of cocaine and this compound were administered intranasally to participants.[3]

  • Subjective and Physiological Monitoring: Similar to intravenous studies, subjective effects and cardiovascular parameters were monitored over time.[3]

Visualized Experimental Workflow and Pharmacological Pathway

To illustrate the typical experimental process in these clinical trials and the underlying pharmacological mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_screening Participant Screening cluster_session Experimental Session (Crossover Design) cluster_analysis Data Analysis s1 Informed Consent s2 Medical & Psychiatric Evaluation s1->s2 t1 Baseline Measures (Physiological & Subjective) s2->t1 t2 Drug Administration (Cocaine, this compound, or Placebo) t1->t2 t3 Post-Administration Monitoring (Timed Assessments) t2->t3 t4 Blood Sampling (Pharmacokinetics) t2->t4 a1 Statistical Comparison of Subjective Ratings (VAS) t3->a1 a2 Analysis of Physiological Data t3->a2 a3 Pharmacokinetic Modeling t4->a3

Caption: Generalized workflow for clinical trials comparing cocaine and this compound.

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic Monoamines (Dopamine, Serotonin, Norepinephrine) Transporters monoamines Increased Monoamine Concentration presynaptic:m->monoamines Release postsynaptic Postsynaptic Receptors monoamines->postsynaptic Binding & Activation cocaine Cocaine / this compound cocaine->presynaptic:t Block Reuptake

Caption: Simplified signaling pathway of monoamine reuptake inhibition by cocaine and this compound.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Cocaethylene Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of cocaethylene, a DEA Schedule II controlled substance. Adherence to these protocols is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment.

Immediate Safety and Handling Protocols

This compound, a toxic solid, requires careful handling in a well-ventilated area.[1] Personnel must wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, to prevent skin contact, ingestion, or inhalation.[2] It is crucial to prevent the chemical from entering drains or sewer systems.[1]

Spill Management and Decontamination

In the event of a this compound spill, immediate action is necessary to contain and decontaminate the area.

Spill Response Steps:

  • Alert and Evacuate: Immediately alert personnel in the vicinity and evacuate the affected area.[3][4]

  • Don PPE: Ensure proper PPE is worn before addressing the spill.[3]

  • Containment: For liquid spills, create a dike around the spill using absorbent materials like vermiculite (B1170534) or cat litter to prevent it from spreading.

  • Absorption: Apply absorbent material, working from the outside edges of the spill toward the center.[5]

  • Collection: Carefully scoop or sweep the absorbed material into a designated, labeled hazardous waste container.[6] For solid spills, use spark-proof tools for collection.[4]

  • Decontamination: Clean the spill area with soap and water or another suitable decontaminating agent.[4][6] For biohazardous contamination, a 10% bleach solution with a 20-minute contact time is recommended, followed by a water rinse.[3]

  • Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste.[7]

This compound Disposal Procedures

The primary and recommended method for the proper disposal of this compound is incineration.

Step-by-Step Disposal Protocol:

  • Waste Collection: Collect this compound waste in a designated, properly labeled, and sealed hazardous waste container. The container must be compatible with the chemical.[8]

  • Storage: Store the waste container in a secure, designated satellite accumulation area.[9] Ensure that incompatible wastes are segregated.[8]

  • Incineration: The approved disposal method is to dissolve or mix this compound with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2] This must be carried out by a licensed chemical destruction plant or a certified hazardous waste management company.[1][10]

  • Record Keeping: As a controlled substance, meticulous records must be maintained detailing the ultimate disposition of the material.[2]

Disposal of Empty Containers: Empty this compound containers must be handled as hazardous waste until properly decontaminated.

  • Triple Rinse: Thoroughly triple rinse the container with a suitable solvent.[1] The first rinseate must be collected and disposed of as hazardous waste.[8]

  • Render Unusable: Puncture or otherwise destroy the container to prevent reuse.[1]

  • Final Disposal: Once decontaminated and rendered unusable, the container may be offered for recycling or disposed of in a sanitary landfill.[1]

Summary of this compound Disposal and Safety Information

Parameter Guideline Reference
UN Number UN2811[1]
Hazard Class Toxic Solid, Organic, N.O.S.[1]
Primary Disposal Method Incineration with a combustible solvent in an incinerator with an afterburner and scrubber.[2]
Spill Cleanup Use absorbent material; decontaminate area; dispose of residue as hazardous waste.[3]
PPE Suitable protective clothing, gloves, and eye protection.[1][2]
Container Disposal Triple rinse (collecting first rinse as hazardous waste), render unusable, then recycle or landfill.[1][8]
Regulatory DEA Schedule II controlled substance; requires strict record-keeping of disposal.[2]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from waste generation to final documentation.

Cocaethylene_Disposal_Workflow cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal cluster_3 Documentation A This compound Waste Generated B Collect in Designated Hazardous Waste Container A->B C Properly Label Container (Contents, Hazard, Date) B->C D Store in Secure Satellite Accumulation Area C->D E Segregate from Incompatible Wastes D->E F Arrange for Pickup by Licensed Waste Management E->F G Transport to Approved Disposal Facility F->G H Incineration with Afterburner and Scrubber G->H I Maintain Detailed Disposal Records H->I

Caption: Workflow for the proper disposal of this compound waste.

References

Safe Handling and Disposal of Cocaethylene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling psychoactive compounds such as cocaethylene. This guide provides essential safety protocols, operational procedures, and disposal plans to minimize risk and ensure regulatory compliance.

This compound is the ethyl ester of benzoylecgonine, a metabolite formed in the liver when cocaine and ethanol (B145695) are consumed concurrently.[1] Its pharmacological properties are similar to cocaine, but it exhibits a longer half-life, posing unique safety challenges in a research setting.

Hazard Identification and Risk Assessment

While specific occupational exposure limits (OELs) for this compound have not been established by regulatory bodies such as the Occupational Safety and Health Administration (OSHA), the National Institute for Occupational Safety and Health (NIOSH), or the American Conference of Governmental Industrial Hygienists (ACGIH), it is prudent to handle it with the same level of caution as its parent compound, cocaine. NIOSH has investigated occupational exposure to cocaine in laboratory settings and found that even handling contaminated materials can lead to detectable levels in personnel.[2][3] Therefore, a comprehensive risk assessment should be conducted prior to any handling of this compound.

Key Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4]

  • Serious Eye Irritation: Causes serious eye irritation.[4]

  • Reproductive Toxicity: May damage fertility or the unborn child.[4]

  • Flammability: this compound is a highly flammable liquid and vapor.[4]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE for handling this compound.

PPE Category Item Specifications and Remarks
Eye/Face Protection Safety GogglesTightly fitting, chemical splash-proof goggles are mandatory.
Face ShieldA full-face shield should be worn in addition to goggles when there is a risk of splashes or aerosol generation.
Skin Protection GlovesDouble gloving is required. Given that this compound is an ester, butyl rubber gloves are recommended as the outer layer due to their high resistance to esters.[5] Nitrile gloves can be worn as the inner layer. Gloves should be changed frequently and immediately if contamination is suspected.[6]
Lab CoatA disposable, low-permeability fabric lab coat with a solid front, long sleeves, and tight-fitting cuffs is required.[6]
ApronA chemical-resistant apron should be worn over the lab coat when handling larger quantities or when there is a significant splash risk.
Respiratory Protection Fume HoodAll handling of this compound that may generate aerosols or vapors must be conducted in a certified chemical fume hood.
RespiratorFor situations where a fume hood is not feasible or in the event of a large spill, a full-face respirator with appropriate chemical cartridges should be used by trained personnel.[7]

Operational Plan: Safe Handling Procedures

Adherence to strict operational procedures is critical to minimize the risk of exposure and accidents.

Workflow for Handling this compound:

cluster_preparation Preparation cluster_handling Handling cluster_cleanup Post-Handling Designated Area Designated Area Assemble PPE Assemble PPE Designated Area->Assemble PPE 1. Secure Area Verify Fume Hood Verify Fume Hood Assemble PPE->Verify Fume Hood 2. Don PPE Weighing and Transfer Weighing and Transfer Verify Fume Hood->Weighing and Transfer 3. Check Airflow Solution Preparation Solution Preparation Weighing and Transfer->Solution Preparation 4. In Fume Hood Decontaminate Surfaces Decontaminate Surfaces Solution Preparation->Decontaminate Surfaces 5. After Use Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste 6. Clean Workspace Doff PPE Doff PPE Segregate Waste->Doff PPE 7. Proper Disposal

Caption: Step-by-step workflow for safely handling this compound in a laboratory setting.

Step-by-Step Guidance:

  • Preparation:

    • Designate a specific area within the laboratory for handling this compound.

    • Assemble all necessary PPE and ensure it is in good condition.

    • Verify that the chemical fume hood is functioning correctly.

  • Handling:

    • Conduct all weighing and transfers of solid this compound within the fume hood to contain any dust.

    • When preparing solutions, add this compound to the solvent slowly to avoid splashing.

    • Keep all containers of this compound tightly sealed when not in use.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent.

    • Segregate all this compound-contaminated waste into clearly labeled, sealed containers.

    • Remove PPE in a designated area, avoiding contact with the outer contaminated surfaces. Wash hands thoroughly after removing gloves.

Disposal Plan

As a controlled substance, the disposal of this compound is regulated by the Drug Enforcement Administration (DEA).[8][9] All disposal activities must be documented and comply with federal, state, and institutional regulations.

Disposal Options for Controlled Substances:

Disposal Method Description Considerations
Reverse Distributor Transferring the substance to a DEA-registered reverse distributor for disposal.This is the preferred method for expired or unwanted bulk quantities. Requires completion of DEA Form 222 for Schedule I and II substances.[10]
On-Site Destruction Rendering the substance non-retrievable through chemical digestion or incineration.Must be done in accordance with DEA regulations and witnessed by authorized personnel. Requires completion of DEA Form 41.[4] Commercially available chemical digestion systems can be used.[4]
Incineration High-temperature destruction of the substance.Contaminated lab materials (e.g., gloves, vials) should be collected by a licensed hazardous waste disposal service for incineration.[11]

Waste Segregation and Labeling:

cluster_waste_streams This compound Waste Streams cluster_disposal_containers Disposal Containers Contaminated Solids Contaminated Solids Hazardous Waste Bin Hazardous Waste Bin Contaminated Solids->Hazardous Waste Bin Gloves, wipes, etc. Contaminated Liquids Contaminated Liquids Contaminated Liquids->Hazardous Waste Bin Solvents, etc. Sharps Sharps Sharps Container Sharps Container Sharps->Sharps Container Needles, blades Unused Product Unused Product Secure Controlled Substance Waste Secure Controlled Substance Waste Unused Product->Secure Controlled Substance Waste Expired/excess

Caption: Segregation of different this compound waste streams into appropriate disposal containers.

Experimental Protocol Example: In Vitro Metabolic Stability

To assess the potential for drug-drug interactions and predict in vivo clearance, the metabolic stability of this compound can be determined using human liver microsomes. The following is a detailed methodology for such an experiment.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound in human liver microsomes.

Materials and Reagents:

  • This compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard (IS) for LC-MS/MS analysis

  • Control compounds (high and low clearance)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of this compound and control compounds in the potassium phosphate buffer.

    • Prepare the HLM suspension in the buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Pre-warm the HLM suspension and this compound working solution at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the HLM and this compound mixture. The final concentration of HLM is typically 0.5 mg/mL and the substrate concentration is 1 µM.[12]

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to acetonitrile containing the internal standard to terminate the reaction.[12]

  • Sample Analysis:

    • Centrifuge the terminated samples to precipitate the protein.

    • Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).

By implementing these comprehensive safety and handling procedures, laboratories can mitigate the risks associated with this compound research and foster a culture of safety and compliance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cocaethylene
Reactant of Route 2
Reactant of Route 2
Cocaethylene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.